molecular formula C15H14O3 B1370749 3-(4-Phenoxyphenyl)propanoic acid CAS No. 20062-91-3

3-(4-Phenoxyphenyl)propanoic acid

Cat. No.: B1370749
CAS No.: 20062-91-3
M. Wt: 242.27 g/mol
InChI Key: XNZKHFWFUASCFO-UHFFFAOYSA-N
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Description

3-(4-Phenoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-phenoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H14O3/c16-15(17)11-8-12-6-9-14(10-7-12)18-13-4-2-1-3-5-13/h1-7,9-10H,8,11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZKHFWFUASCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621884
Record name 3-(4-Phenoxyphenyl)propanoic acid
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Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20062-91-3
Record name 3-(4-Phenoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-PHENOXYPHENYL)PROPANOIC ACID
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(4-phenoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic routes for producing 3-(4-phenoxyphenyl)propanoic acid, a valuable building block in medicinal chemistry and materials science. This document, intended for researchers, scientists, and professionals in drug development, offers a detailed exploration of the primary synthetic strategies, including the Williamson ether synthesis, Suzuki-Miyaura coupling, and the Heck reaction. Each method is critically evaluated, weighing its advantages and disadvantages in terms of yield, scalability, and experimental complexity. Detailed, step-by-step protocols, mechanistic insights, and characterization data are provided to equip the reader with the necessary knowledge for the practical synthesis of this target molecule.

Introduction

This compound is a carboxylic acid derivative featuring a diphenyl ether moiety. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The phenoxyphenyl group can mimic or replace other aromatic systems, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. A thorough understanding of the available synthetic routes to this compound is therefore crucial for researchers engaged in the design and development of novel therapeutics and functional materials. This guide will delve into the core synthetic methodologies, providing both theoretical grounding and practical, actionable protocols.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several strategic disconnections. The most common strategies involve either the formation of the ether linkage or the construction of the biaryl system as a key step. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific requirements for purity and yield.

Synthetic Route Key Bond Formation Starting Materials Key Reagents/Catalysts Typical Yields Advantages Disadvantages
Williamson Ether Synthesis C-O (Ether)4-Phenoxyphenol, 3-HalopropanoateBase (e.g., K₂CO₃, NaH)Moderate to HighWell-established, reliable, readily available starting materials.Can require harsh basic conditions; potential for O- vs. C-alkylation side reactions.
Suzuki-Miyaura Coupling C-C (Aryl-Aryl)4-Bromophenyl phenyl ether, Acrylate derivativePalladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)HighHigh functional group tolerance, mild reaction conditions, commercially available catalysts.Cost of palladium catalyst; requires synthesis of boronic acid/ester or halide precursors.
Heck Reaction C-C (Aryl-Vinyl)4-Bromophenyl phenyl ether, Acrylic acidPalladium catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Moderate to HighGood for forming C-C bonds with alkenes, often stereoselective.Catalyst cost and sensitivity; potential for side reactions like double bond isomerization.[1]

Detailed Synthetic Protocols and Mechanistic Insights

Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust method for forming ether linkages. In the context of synthesizing this compound, this route involves the reaction of a 4-phenoxyphenoxide with an alkyl halide bearing the propanoic acid moiety.

Reaction Scheme:

Figure 1: General workflow for the Williamson ether synthesis of this compound.

Causality Behind Experimental Choices:

The choice of base is critical in this reaction. A moderately strong base like potassium carbonate is often preferred as it is strong enough to deprotonate the phenol to a significant extent, forming the nucleophilic phenoxide, without being so harsh as to promote side reactions. The use of a polar aprotic solvent like acetone or DMF helps to dissolve the reactants and facilitates the SN2 reaction.[2] The reaction is typically heated to increase the rate of reaction. The final step involves the hydrolysis of the ester to the desired carboxylic acid, which is usually achieved under basic conditions followed by acidification.

Experimental Protocol:

  • Formation of the Phenoxide: To a solution of 4-phenoxyphenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Alkylation: To the resulting suspension, add ethyl 3-bromopropanoate (1.2 eq) dropwise.

  • Reaction: Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Ester Hydrolysis: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution (2.0 eq).

  • Reaction: Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Route 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[3][4] This route would typically involve the coupling of a 4-halophenyl phenyl ether with a suitable boron-containing reagent.

Reaction Scheme:

Figure 2: General workflow for the Suzuki-Miyaura coupling approach.

Causality Behind Experimental Choices:

The choice of palladium catalyst and ligands is crucial for the efficiency of the Suzuki coupling. Catalysts like tetrakis(triphenylphosphine)palladium(0) are commonly used.[5] The base is required to activate the boronic acid/ester for transmetalation. A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reactants. The initial product of the coupling is an acrylate, which then needs to be reduced to the corresponding propanoate. This can be achieved by catalytic hydrogenation. The final step is the hydrolysis of the ester to the carboxylic acid.

Experimental Protocol:

  • Coupling Reaction: In a reaction vessel, combine 4-bromophenyl phenyl ether (1.0 eq), the pinacol boronate of ethyl acrylate (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent and Degassing: Add a degassed mixture of toluene and water. Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification of Intermediate: Purify the crude ethyl 3-(4-phenoxyphenyl)acrylate by column chromatography on silica gel.

  • Reduction: Dissolve the purified acrylate in ethanol and add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reduction is complete (monitored by TLC).

  • Ester Hydrolysis and Isolation: Filter the catalyst and hydrolyze the resulting ethyl 3-(4-phenoxyphenyl)propanoate as described in the Williamson ether synthesis protocol to obtain the final product.

Route 3: Heck Reaction

The Heck reaction is another palladium-catalyzed C-C bond-forming reaction, typically involving the reaction of an aryl halide with an alkene.[6]

Reaction Scheme:

Figure 3: General workflow for the Heck reaction approach.

Causality Behind Experimental Choices:

Palladium(II) acetate is a common and effective catalyst for the Heck reaction.[7] A phosphine ligand, such as triphenylphosphine, is often added to stabilize the palladium catalyst and improve its activity. A hindered amine base, like triethylamine, is used to neutralize the hydrohalic acid that is formed during the reaction. The reaction directly with acrylic acid can sometimes lead to lower yields or side reactions, so using an acrylate ester followed by hydrolysis is a common alternative. The resulting acrylic acid derivative is then reduced to the target propanoic acid.

Experimental Protocol:

  • Reaction Setup: To a reaction vessel, add 4-bromophenyl phenyl ether (1.0 eq), acrylic acid (1.5 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and triethylamine (2.0 eq) in a suitable solvent like DMF.

  • Reaction: Heat the mixture to 100-120 °C for 12-24 hours under an inert atmosphere, monitoring by TLC.

  • Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with dilute acid, water, and brine.

  • Purification of Intermediate: Dry the organic layer and concentrate. Purify the crude 3-(4-phenoxyphenyl)acrylic acid by recrystallization or column chromatography.

  • Reduction: Reduce the purified acrylic acid derivative to this compound using catalytic hydrogenation as described in the Suzuki-Miyaura coupling protocol.

Characterization of this compound

Accurate characterization of the final product is essential to confirm its identity and purity. The following are expected spectroscopic data for this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, as well as the aliphatic protons of the propanoic acid chain. The protons of the phenoxy-substituted ring will appear as a complex multiplet, as will the protons of the other phenyl ring. The methylene protons adjacent to the aromatic ring and the carboxylic acid will appear as triplets. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for all 15 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift. The aromatic carbons will appear in the typical aromatic region, with quaternary carbons showing lower intensity. The two methylene carbons of the propanoic acid chain will appear in the aliphatic region.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit a broad absorption band for the O-H stretch of the carboxylic acid group. A strong absorption for the C=O stretch of the carbonyl group will also be present. Characteristic C-O stretching bands for the ether linkage and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule will also be observed.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (242.27 g/mol ).[8] Fragmentation patterns may include the loss of the carboxylic acid group and cleavage of the ether bond.

Conclusion

This technical guide has outlined three primary and viable synthetic routes for the preparation of this compound. The Williamson ether synthesis offers a classical and reliable approach, while the Suzuki-Miyaura coupling and Heck reaction provide modern, palladium-catalyzed alternatives with high functional group tolerance. The choice of the optimal route will be dictated by the specific needs of the researcher, including scale, cost considerations, and available starting materials. The detailed protocols and mechanistic discussions provided herein are intended to serve as a valuable resource for scientists and professionals in the field, facilitating the efficient and successful synthesis of this important chemical intermediate.

References

  • Odinity. (2013). Intro to Organometallics: The Heck Reaction. Available at: [Link]

  • Williamson Ether Synthesis. (n.d.). Utah Tech University. Available at: [Link]

  • Williamson Ether Synthesis. (n.d.). Rose-Hulman Institute of Technology. Available at: [Link]

  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Available at: [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. Available at: [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Williamson Ether Synthesis. (n.d.). Utah Tech University. Available at: [Link]

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Available at: [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). PMC. Available at: [Link]

  • Heck reaction. (n.d.). Wikipedia. Available at: [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). PMC. Available at: [Link]

  • Triphenylphosphite and ionic liquids: Positive effects in the Heck cross-coupling reaction. (2010). Tetrahedron Letters. Available at: [Link]

  • Heck Reaction—State of the Art. (n.d.). MDPI. Available at: [Link]

  • This compound. (n.d.). PubChem. Available at: [Link]

  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Available at: [Link]

  • The Suzuki Reaction. (2014). Columbia University. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. (2025). ResearchGate. Available at: [Link]

  • US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. (n.d.). Google Patents.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. Available at: [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). PubMed Central. Available at: [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. (n.d.). Barabanov. Available at: [Link]

  • acharya nagarjuna university (anu). (n.d.). Krishnaveni Degree College. Available at: [Link]

  • 3-(4-Hydroxyphenyl)propanoic acid - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Available at: [Link]

  • 3-(3,4-Dimethoxyphenyl)propanoic acid - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-phenoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction and Strategic Importance

3-(4-phenoxyphenyl)propanoic acid is a versatile carboxylic acid derivative whose unique molecular architecture, featuring a flexible phenoxy ether linkage, imparts a desirable combination of reactivity, solubility, and biological activity.[1] This structure has positioned it as a valuable building block and key intermediate in several high-value chemical industries.

In the pharmaceutical sector , it is a recognized scaffold in the development of novel anti-inflammatory and analgesic agents.[1] Its structural motifs are common in non-steroidal anti-inflammatory drugs (NSAIDs), and its derivatives are explored for their potential to modulate pain pathways.[1] Beyond this, its utility extends to agrochemicals , where it serves as a precursor in the synthesis of targeted herbicides and pesticides.[1] In the field of polymer science , it is investigated as a functional monomer or modifier to enhance the thermal and mechanical properties of high-performance materials.[1]

This guide offers a detailed examination of the fundamental physicochemical properties that underpin the compound's utility and behavior in various matrices.

Chemical Identity and Molecular Structure

A precise understanding of the molecular identity is the foundation for all physicochemical analysis.

Nomenclature and Identifiers
  • Systematic IUPAC Name : this compound[2]

  • CAS Number : 20062-91-3[1][2]

  • Molecular Formula : C₁₅H₁₄O₃[1][2]

  • Synonyms : 3-(4-Phenoxyphenyl)propionic acid, Benzenepropanoic acid, 4-phenoxy-[1][2]

Molecular Structure and Representation

The structure of this compound is characterized by a propanoic acid chain attached to a phenoxyphenyl moiety. This structure can be unambiguously represented by the following chemical identifiers:

  • SMILES : C1=CC=C(C=C1)OC2=CC=C(C=C2)CCC(=O)O[2]

  • InChIKey : XNZKHFWFUASCFO-UHFFFAOYSA-N[2]

Below is a 2D representation of the molecular structure.

2D structure of this compound

Figure 1. 2D Molecular Structure of this compound.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is critical for predicting its behavior in both experimental and physiological environments.

PropertyValueSource
Molecular Weight 242.27 g/mol [1][2]
Appearance White powder[1]
Melting Point 80-86 °C[1]
logP (XLogP3) 3.5[2]
pKa (Predicted) ~4.6 (by analogy)[3][4]
Aqueous Solubility Data not readily available-
Organic Solvent Solubility Soluble in DMSO[5]
Purity ≥ 99% (HPLC)[1]
Lipophilicity (logP)

The partition coefficient (logP) is a critical parameter in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The computationally derived XLogP3 value of 3.5 for this compound indicates a significant degree of lipophilicity.[2] This suggests good membrane permeability but potentially limited aqueous solubility.

Acidity (pKa)

While an experimental pKa value for this compound is not available in the reviewed literature, a predicted pKa for the structurally similar compound 3-(4-phenylphenyl)propanoic acid is approximately 4.65.[3][4] Carboxylic acids of this class typically exhibit pKa values in the range of 4 to 5.[6] The acidity of the carboxylic group is crucial for its solubility in aqueous media at different pH values and its ability to form salts.

Solubility

Quantitative solubility data in common aqueous and organic solvents is not widely published. The compound is reported to be soluble in dimethyl sulfoxide (DMSO).[5] The phenoxy group is noted to enhance overall solubility compared to a simple biphenyl structure.[1] For drug development purposes, determining the solubility in buffers at physiological pH (e.g., pH 7.4) is a critical step.

Experimental Protocols for Property Determination

To address the gaps in publicly available data, the following section outlines standardized, self-validating protocols for determining key physicochemical properties.

Melting Point Determination (Capillary Method)

This protocol provides a reliable method for determining the melting range of a solid compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation A 1. Finely powder the This compound sample. B 2. Tightly pack the powder into a capillary tube (2-3 mm height). A->B C 3. Place the capillary tube in the melting point apparatus. B->C D 4. Heat rapidly to ~10°C below the expected melting point (80-86°C). C->D E 5. Decrease heating rate to 1-2°C per minute. D->E F 6. Record the temperature range from the first liquid drop (T1) to complete liquefaction (T2). E->F H 8. Repeat measurement twice more for precision. F->H G 7. Calibrate apparatus with a known standard (e.g., Benzoic Acid).

Workflow for Melting Point Determination.

Objective: To determine the temperature range over which solid this compound transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt)

  • Capillary tubes (sealed at one end)

  • Calibrated thermometer or digital temperature probe

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the compound is finely powdered using a mortar and pestle to ensure uniform heat distribution.

  • Capillary Loading: The powdered sample is packed tightly into the sealed end of a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

  • Initial Heating: The sample is heated at a relatively fast rate to a temperature approximately 10-15°C below the expected melting point (i.e., to ~70°C).

  • Ramped Heating: The heating rate is then reduced to a slow and steady 1-2°C per minute to allow for thermal equilibrium.

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as T1. The temperature at which the entire sample becomes a clear liquid is recorded as T2. The melting range is reported as T1-T2.

  • Validation: The accuracy of the apparatus should be periodically verified using a certified reference standard with a known melting point.

pKa Determination (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant by monitoring pH changes during titration with a strong base.[7]

Objective: To determine the pKa of the carboxylic acid functional group.

Reagents and Apparatus:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Co-solvent (e.g., methanol or DMSO, due to low aqueous solubility) and deionized water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • 25 mL burette

Procedure:

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a co-solvent/water mixture (e.g., 50:50 methanol:water).

  • Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

  • Titration: Titrate the solution with the standardized NaOH solution, adding small, precise increments (e.g., 0.1 mL) of the titrant.

  • Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize. Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the volume of NaOH at the equivalence point (the point of steepest inflection).

    • The volume of NaOH at the half-equivalence point is half of this value.

    • The pH of the solution at the half-equivalence point is equal to the pKa of the acid.

Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound in a given solvent.

Objective: To quantify the solubility of the compound in various solvents (e.g., water, phosphate-buffered saline, ethanol).

Procedure:

  • Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported as mg/mL or mol/L.

Spectral Data Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms. For 3-(4-methoxyphenyl)propionic acid in CDCl₃, the expected signals are:

  • ~11-12 ppm (singlet, 1H): The acidic proton of the carboxylic acid (COOH). This signal is often broad.

  • ~7.1 ppm (doublet, 2H): Protons on the aromatic ring ortho to the propanoic acid chain.

  • ~6.8 ppm (doublet, 2H): Protons on the aromatic ring ortho to the methoxy group.

  • ~3.8 ppm (singlet, 3H): Protons of the methoxy (OCH₃) group.

  • ~2.9 ppm (triplet, 2H): Protons on the carbon adjacent to the aromatic ring (-CH₂-Ar).

  • ~2.6 ppm (triplet, 2H): Protons on the carbon adjacent to the carboxyl group (-CH₂-COOH).

For This compound , one would expect a more complex aromatic region (~6.9-7.4 ppm) due to the presence of the second phenyl ring, while the signals for the propanoic acid chain (~2.6-2.9 ppm and the carboxylic proton) would be in similar positions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum identifies the different carbon environments in the molecule. For 3-(4-methoxyphenyl)propionic acid, characteristic peaks would include:

  • ~179 ppm: Carboxyl carbon (C=O).

  • ~158 ppm: Aromatic carbon attached to the methoxy group.

  • ~114-133 ppm: Other aromatic carbons.

  • ~55 ppm: Methoxy carbon (-OCH₃).

  • ~36 ppm: Carbon adjacent to the carboxyl group (-CH₂-COOH).

  • ~30 ppm: Carbon adjacent to the aromatic ring (-CH₂-Ar).

For This compound , one would expect additional aromatic signals corresponding to the second phenyl ring and a signal for the aromatic carbon bonded to the ether oxygen.

Mass Spectrometry

Mass spectrometry provides the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 242. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage at the ether linkage or along the propanoic acid chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. The key expected absorption bands for this compound include:

  • ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, indicative of hydrogen bonding.[8]

  • ~1700 cm⁻¹ (strong): C=O stretch of the carbonyl group in the carboxylic acid.[8]

  • ~1200-1300 cm⁻¹: C-O stretch of the ether linkage and carboxylic acid.

  • ~1500-1600 cm⁻¹: C=C stretches within the aromatic rings.

Safety and Handling

Based on aggregated GHS data, this compound presents the following hazards:

  • H302: Harmful if swallowed.

  • H317: May cause an allergic skin reaction.

  • H400: Very toxic to aquatic life.

Handling Recommendations:

  • Use in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place, as recommended at 0-8°C.[1]

Conclusion

This compound is a compound of significant interest with established applications in pharmaceuticals and materials science. This guide has consolidated its known physicochemical properties, including its molecular identity, melting point, and lipophilicity. While a lack of publicly available experimental data exists for its pKa and solubility, we have provided robust, standard--based protocols for their determination in a laboratory setting. The provided spectral analysis, by analogy to a closely related structure, offers a valuable framework for characterization. This comprehensive technical guide serves as a foundational resource for scientists and researchers, enabling more informed decisions in the design, formulation, and application of this versatile molecule.

References

  • 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0293260). (n.d.). NP-MRD. Retrieved January 12, 2026, from [Link]

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An In-depth Technical Guide on the Core Mechanism of Action: 3-(4-phenoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(4-phenoxyphenyl)propanoic acid, more commonly known as Fenoprofen, is a well-established nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class.[1][2] Its therapeutic efficacy in managing mild to moderate pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis is primarily attributed to its inhibition of cyclooxygenase (COX) enzymes.[3][4] This guide provides a comprehensive technical overview of the molecular mechanism of action of Fenoprofen, detailing its interaction with COX-1 and COX-2, the subsequent impact on the prostaglandin synthesis pathway, and the physiological consequences. Furthermore, this document outlines established experimental protocols for evaluating its inhibitory activity and discusses its pharmacokinetic profile and potential for off-target effects. This resource is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of Fenoprofen's pharmacological action.

Introduction to this compound (Fenoprofen)

Fenoprofen is a non-narcotic analgesic and anti-inflammatory agent.[2] Chemically, it is a propanoic acid derivative with a 3-phenoxyphenyl group at the second position.[2] It is administered orally, typically as a calcium salt, for the symptomatic relief of pain and inflammation.[2][3] Like other NSAIDs, Fenoprofen's therapeutic effects are accompanied by a risk of adverse effects, most notably gastrointestinal issues, which are intrinsically linked to its mechanism of action.[5][6] Understanding the precise molecular interactions and downstream cellular effects is therefore critical for its appropriate clinical use and for the development of future anti-inflammatory therapies with improved safety profiles.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism of action for Fenoprofen, and indeed for most NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes.[2][7] COX enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8][9] There are two main isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that have "housekeeping" functions, such as protecting the gastric mucosa and maintaining renal blood flow.[7][10]

  • COX-2: This isoform is typically induced at sites of inflammation by cytokines and other inflammatory stimuli.[7][10] The prostaglandins produced by COX-2 are major contributors to the pain and swelling associated with inflammation.[7]

Fenoprofen is a non-selective inhibitor , meaning it reversibly inhibits both COX-1 and COX-2 enzymes.[1][5] This non-selectivity is crucial as it explains both the therapeutic benefits (inhibition of COX-2) and the common side effects (inhibition of COX-1) of the drug.[5] The inhibition of COX-1 in the gastrointestinal tract, for example, reduces the production of protective prostaglandins, leading to an increased risk of gastric ulcers and bleeding.[5][11]

The inhibition of COX enzymes by most NSAIDs, including Fenoprofen, is competitive and reversible.[7] This is in contrast to aspirin, which irreversibly inhibits COX through acetylation.[7] The reversible nature of Fenoprofen's inhibition means that its effect on the enzyme is dependent on the drug's concentration at the site of action.[7]

The Prostaglandin Synthesis Pathway and its Interruption by Fenoprofen

The inhibition of COX enzymes by Fenoprofen directly disrupts the prostaglandin synthesis pathway. This pathway begins with the release of arachidonic acid from cell membranes by the enzyme phospholipase A2. Arachidonic acid is then converted by COX enzymes into an unstable intermediate, prostaglandin G2 (PGG2), which is subsequently reduced to prostaglandin H2 (PGH2). PGH2 serves as a precursor for the synthesis of various prostaglandins (such as PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2) by specific isomerase and synthase enzymes.[12]

By blocking the initial step of this cascade, Fenoprofen effectively reduces the production of these pro-inflammatory and pain-sensitizing mediators at the site of inflammation.[8]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) Prostacyclin (PGI2) Thromboxane A2 (TXA2) PGH2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Mediates Fenoprofen Fenoprofen (this compound) Fenoprofen->COX1_COX2 Inhibits

Figure 1: Mechanism of action of Fenoprofen in the prostaglandin synthesis pathway.

Pharmacokinetics and Pharmacodynamics

The therapeutic and toxic effects of Fenoprofen are closely related to its pharmacokinetic and pharmacodynamic properties.

Pharmacokinetic Profile

Fenoprofen is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration, with peak plasma concentrations typically reached within 1-2 hours.[1] The presence of food can delay and reduce the rate and extent of absorption.[1] It is highly bound to plasma proteins (approximately 99%), primarily albumin.[13] The half-life of Fenoprofen is relatively short, around 2.5 to 3 hours.[5][13] Metabolism occurs extensively in the liver, and the metabolites are primarily excreted in the urine.[5][13]

Pharmacokinetic Parameter Value Reference
Bioavailability~85%[1]
Time to Peak Plasma Concentration1-2 hours[1]
Plasma Protein Binding~99%[13]
Elimination Half-life2.5-3 hours[5][13]
MetabolismHepatic[5][13]
ExcretionRenal[5][13]
Dose-Dependent Effects and Therapeutic Window

The analgesic and anti-inflammatory effects of Fenoprofen are dose-dependent.[5] Higher doses generally provide greater relief from pain and inflammation; however, the risk of adverse effects, particularly gastrointestinal toxicity, also increases with higher doses.[5][14] The recommended dosage for adults for pain is 200 mg every 4 to 6 hours, while higher doses of 400 to 600 mg three or four times a day are used for chronic arthritis.[4]

Experimental Protocols for Evaluating COX Inhibition

Several in vitro and in vivo methods are employed to assess the inhibitory activity of compounds like Fenoprofen on COX enzymes.

In Vitro COX Inhibition Assays

These assays are fundamental for determining the potency and selectivity of a COX inhibitor.

4.1.1. Purified Enzyme Assays

This approach uses purified COX-1 and COX-2 enzymes to measure the direct inhibitory effect of the compound.[15]

Step-by-Step Methodology:

  • Enzyme Preparation: Obtain or purify recombinant human or ovine COX-1 and COX-2 enzymes.

  • Inhibitor Preparation: Prepare a stock solution of Fenoprofen in a suitable solvent (e.g., DMSO) and create a series of dilutions to test a range of concentrations.

  • Reaction Mixture: In a microplate well, combine the COX enzyme, a heme cofactor, and the test compound (Fenoprofen) or vehicle control in an appropriate buffer.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Measurement of Prostaglandin Production: After a set incubation period, terminate the reaction and measure the amount of a specific prostaglandin, typically PGE2, produced. This can be done using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of Fenoprofen and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[15]

4.1.2. Whole Blood Assay

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition as it accounts for factors like plasma protein binding.[17]

Step-by-Step Methodology:

  • Blood Collection: Draw whole blood from healthy volunteers into tubes containing an anticoagulant.

  • Incubation with Inhibitor: Aliquot the blood and incubate with various concentrations of Fenoprofen or vehicle control.

  • COX-1 Activity Measurement: Allow the blood to clot, which induces platelet aggregation and subsequent TXB2 production via COX-1. Measure TXB2 levels.[17]

  • COX-2 Activity Measurement: To measure COX-2 activity, stimulate a separate aliquot of blood with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production. Measure PGE2 levels.[17]

  • Data Analysis: Determine the IC50 values for COX-1 and COX-2 inhibition.

G cluster_invitro In Vitro COX Inhibition Workflow Start Start Purified_Enzyme Purified COX-1/COX-2 Enzyme Assay Start->Purified_Enzyme Whole_Blood Whole Blood Assay Start->Whole_Blood Incubate Incubate with Fenoprofen Purified_Enzyme->Incubate Whole_Blood->Incubate Measure Measure Prostaglandin (PGE2, TXB2) Incubate->Measure Calculate Calculate IC50 Measure->Calculate End End Calculate->End

Figure 2: Workflow for in vitro evaluation of COX inhibition by Fenoprofen.

In Vivo Models of Inflammation

Animal models are used to evaluate the anti-inflammatory efficacy of Fenoprofen in a living system.

4.2.1. Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized model of acute inflammation.[6][18]

Step-by-Step Methodology:

  • Animal Model: Use a suitable rodent model, such as rats or mice.

  • Drug Administration: Administer Fenoprofen or a vehicle control orally at various doses.

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the hind paw to induce localized inflammation and edema.

  • Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each dose of Fenoprofen compared to the control group.

Off-Target Effects and Other Potential Mechanisms

While the primary mechanism of action of Fenoprofen is COX inhibition, it is important to consider potential off-target effects. Like other NSAIDs, Fenoprofen can cause a range of adverse effects, including:

  • Gastrointestinal Effects: The most common side effects are related to the GI tract and include indigestion, nausea, and an increased risk of ulcers and bleeding.[11][14]

  • Cardiovascular Effects: NSAIDs can increase the risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke.[4][19] They can also lead to fluid retention and hypertension.[3][20]

  • Renal Effects: Inhibition of prostaglandins in the kidneys can lead to renal dysfunction.[4][8]

  • Hypersensitivity Reactions: Serious skin reactions, such as Stevens-Johnson Syndrome, can occur in rare cases.[3][20]

The potential for other mechanisms of action, although less established, should not be entirely dismissed. However, the vast body of evidence strongly supports COX inhibition as the core mechanism responsible for both the therapeutic and the major adverse effects of Fenoprofen.

Conclusion

This compound (Fenoprofen) is a non-selective, reversible inhibitor of COX-1 and COX-2 enzymes. Its therapeutic efficacy as an anti-inflammatory and analgesic agent stems from its ability to block the production of prostaglandins at sites of inflammation. The non-selective nature of its COX inhibition also accounts for its characteristic side effect profile, particularly gastrointestinal toxicity. A thorough understanding of this core mechanism of action is essential for the rational use of Fenoprofen in clinical practice and for guiding the development of novel anti-inflammatory drugs with improved safety and efficacy.

References

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The Evolving Landscape of 3-(4-Phenoxyphenyl)propanoic Acid Derivatives: A Technical Guide to Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-(4-phenoxyphenyl)propanoic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This technical guide provides an in-depth exploration of the multifaceted biological activities of its derivatives, with a primary focus on their anticancer, antioxidant, and antimicrobial properties. We will delve into the mechanistic underpinnings of their action, supported by detailed experimental protocols and insightful structure-activity relationship (SAR) analyses. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for the discovery of novel therapeutic agents.

Introduction: The this compound Scaffold - A Privileged Platform in Drug Discovery

The this compound core, characterized by a biphenyl ether moiety linked to a propanoic acid chain, possesses a unique combination of structural rigidity and conformational flexibility. This allows for the precise spatial orientation of functional groups, facilitating interactions with a wide range of biological macromolecules. The inherent lipophilicity of the biphenyl ether group aids in traversing cellular membranes, a critical attribute for intracellular drug targets. Furthermore, the carboxylic acid functionality serves as a key interaction point, often acting as a hydrogen bond donor or acceptor, or as a handle for prodrug strategies to enhance bioavailability. These favorable physicochemical properties have made this scaffold a fertile ground for the development of novel therapeutic candidates.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines, including drug-resistant strains.[1][2][3] Two prominent classes of these derivatives have shown particular promise: 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives and 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.[1]

Targeting Key Oncogenic Signaling Pathways

In silico and experimental studies have revealed that the anticancer activity of these derivatives often stems from their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been identified as potential inhibitors of Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Both SIRT2, a histone deacetylase, and EGFR, a receptor tyrosine kinase, are frequently overexpressed or hyperactivated in various cancers, making them attractive therapeutic targets.[4][5] Inhibition of these proteins can disrupt downstream signaling cascades that are crucial for tumor growth and survival.[1][6]

SIRT2_EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K SIRT2 SIRT2 Proliferation Cell Proliferation & Survival SIRT2->Proliferation Deacetylation of oncogenic proteins RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Derivative 3-(4-phenoxyphenyl)propanoic acid derivative Derivative->EGFR Inhibition Derivative->SIRT2 Inhibition

Caption: Proposed mechanism of action for this compound derivatives targeting SIRT2 and EGFR signaling pathways.

3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated the ability to modulate intracellular levels of reactive oxygen species (ROS).[7] Cancer cells often exhibit a state of chronic oxidative stress with elevated ROS levels, which can promote tumorigenesis.[2][7][8][9] However, excessive ROS can also induce apoptosis. The antioxidant properties of these derivatives suggest a mechanism involving the scavenging of free radicals, thereby protecting normal cells from oxidative damage while potentially sensitizing cancer cells to other therapies.[7]

ROS_Modulation ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress (DNA Damage, Lipid Peroxidation) ROS->Oxidative_Stress Apoptosis Apoptosis ROS->Apoptosis High Levels Derivative 3-((4-hydroxyphenyl)amino)propanoic acid derivative (Antioxidant) Derivative->ROS Scavenging Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage

Caption: Modulation of Reactive Oxygen Species (ROS) by 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on their chemical structure. For instance, the presence of an oxime moiety in 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives has been shown to significantly enhance their antiproliferative activity.[2] Similarly, the nature and position of substituents on the aromatic rings can dramatically influence their potency and selectivity.[10]

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic effects of representative this compound derivatives against various cancer cell lines.

Derivative ClassCompoundCell LineIC50 (µM)Reference
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid21A5495.42[1][2]
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid22A5492.47[1][2]
3-((4-hydroxyphenyl)amino)propanoic acid12A549<50% viability at 100 µM[7]
3-((4-hydroxyphenyl)amino)propanoic acid20A549<50% viability at 100 µM[7]
3-((4-hydroxyphenyl)amino)propanoic acid21A549<50% viability at 100 µM[7]
3-((4-hydroxyphenyl)amino)propanoic acid22A549<50% viability at 100 µM[7]
3-((4-hydroxyphenyl)amino)propanoic acid29A549<50% viability at 100 µM[7]

Experimental Protocols for Evaluating Anticancer Activity

To ensure the reliability and reproducibility of research in this area, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays used to evaluate the anticancer properties of this compound derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11] Metabolically active cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.[10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivatives (test compounds)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Phosphate-buffered saline (PBS), sterile

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A 1. Seed Cells (96-well plate) B 2. Add Test Compounds A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Solubilize Formazan E->F G 7. Read Absorbance (570nm) F->G H 8. Calculate % Viability & IC50 G->H

Caption: A generalized workflow for the MTT cytotoxicity assay.

3D Spheroid Culture and Viability Assessment

Three-dimensional (3D) spheroid models more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures.[12][13][14][15]

Materials:

  • Cancer cell lines

  • Sterile 1.5% agarose solution in PBS

  • 96-well round-bottom ultra-low attachment plates

  • Complete cell culture medium

  • Test compounds

  • Viability stains (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells)

  • Confocal or fluorescence microscope

Procedure:

  • Plate Coating: Add 50 µL of molten 1.5% agarose to each well of a 96-well round-bottom plate and allow it to solidify.

  • Cell Seeding: Seed a specific number of cells (optimized for each cell line) in 200 µL of complete medium into each agarose-coated well.

  • Spheroid Formation: Incubate the plate for 2-4 days to allow for spheroid formation.

  • Compound Treatment: Carefully replace half of the medium with fresh medium containing the test compounds at various concentrations.

  • Viability Staining: After the desired treatment period, stain the spheroids with Calcein-AM and Propidium Iodide according to the manufacturer's protocol.

  • Imaging and Analysis: Image the spheroids using a confocal or fluorescence microscope and quantify the live and dead cell populations.

Spheroid_Assay_Workflow A 1. Coat Plate with Agarose B 2. Seed Cells A->B C 3. Spheroid Formation (2-4 days) B->C D 4. Treat with Compounds C->D E 5. Stain with Viability Dyes D->E F 6. Image & Quantify (Microscopy) E->F

Caption: Workflow for 3D spheroid culture and viability assessment.

Cell Migration Assessment: Wound Healing (Scratch) Assay

The wound healing assay is a simple and widely used method to study cell migration in vitro.[16][17][18][19]

Materials:

  • Cancer cell line

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tip

  • Complete cell culture medium

  • Test compounds

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Creating the Wound: Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Compound Treatment: Add fresh medium containing the test compounds at the desired concentrations.

  • Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours).

  • Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure to assess the effect of the compounds on cell migration.

Antioxidant Activity: Combating Oxidative Stress

As previously mentioned, some 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibit antioxidant properties.[7] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.[20]

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[20][21]

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Test compounds

  • Standard antioxidant (e.g., Ascorbic acid)

  • Methanol or other suitable solvent

  • 96-well plate

  • Microplate reader

Procedure:

  • Preparation of Solutions: Prepare serial dilutions of the test compounds and the standard antioxidant in the chosen solvent.

  • Assay Setup: In a 96-well plate, add a specific volume of the test compound or standard solution to the wells.

  • Reaction Initiation: Add the DPPH solution to each well and mix.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Antimicrobial Activity: A New Frontier

Recent studies have highlighted the potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as antimicrobial agents, showing activity against multidrug-resistant bacterial and fungal pathogens.[10][11][22] The antimicrobial activity is structure-dependent, with certain hydrazone derivatives containing heterocyclic substituents demonstrating broad-spectrum efficacy.[10]

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including potent anticancer, antioxidant, and antimicrobial effects. The structure-activity relationships of these compounds are beginning to be understood, providing a roadmap for the rational design of more potent and selective molecules.

Future research in this area should focus on:

  • Lead Optimization: Further structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these derivatives.

  • In Vivo Efficacy: Evaluation of the most promising compounds in preclinical animal models of cancer and infectious diseases.

  • Combination Therapies: Exploring the potential of these derivatives in combination with existing therapeutic agents to overcome drug resistance and enhance treatment efficacy.

The continued exploration of this compound derivatives holds great promise for the discovery of new and effective treatments for a variety of human diseases.

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In Silico Modeling of 3-(4-phenoxyphenyl)propanoic Acid Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth, protocol-driven exploration of the in silico methodologies used to characterize the molecular interactions of 3-(4-phenoxyphenyl)propanoic acid. Recognizing its structural similarities to known anti-inflammatory agents, we focus on its potential as a cyclooxygenase-2 (COX-2) inhibitor. This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive workflow from initial target identification to advanced biophysical simulations. We will delve into the rationale behind each computational step, emphasizing self-validating systems and referencing authoritative protocols to ensure scientific rigor. Beyond the primary target, we will also briefly explore potential interactions with other relevant protein families, such as G protein-coupled receptors and peroxisome proliferator-activated receptors, to provide a more complete toxicological and pharmacological profile.

Introduction: The Rationale for In Silico Investigation

This compound belongs to the arylpropanoic acid class of compounds, a scaffold present in numerous non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen[1][2]. The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade[3][4]. The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, opened avenues for the development of selective inhibitors to mitigate the gastrointestinal side effects associated with non-selective NSAIDs[2][5].

Given the structural alerts within this compound, a logical first step in its characterization is to investigate its potential as a COX-2 inhibitor. Computational, or in silico, modeling provides a rapid, cost-effective, and powerful means to predict and analyze these interactions at an atomic level[6][7][8]. This guide will walk through a complete in silico workflow, providing not just the "how" but also the critical "why" behind each methodological choice.

The Computational Workflow: A Multi-faceted Approach

Our investigation will follow a hierarchical and iterative computational workflow designed to build a comprehensive understanding of the ligand-protein interactions. This workflow ensures that each subsequent step refines the insights gained from the previous one.

G cluster_0 Preparation cluster_1 Initial Screening cluster_2 Refinement & Dynamic Analysis cluster_3 Quantitative Assessment A Target Identification & Preparation (COX-2) C Molecular Docking A->C B Ligand Preparation (this compound) B->C D Molecular Dynamics (MD) Simulation C->D E Binding Free Energy Calculation (MM/PBSA or MM/GBSA) D->E G A System Preparation (Solvation & Ionization) B Energy Minimization A->B C Equilibration (NVT & NPT) B->C D Production MD Run C->D E Trajectory Analysis (RMSD, RMSF, Hydrogen Bonds) D->E

Caption: Workflow for a typical molecular dynamics simulation.

Protocol: MD Simulation with GROMACS

  • System Setup: Place the best-docked protein-ligand complex in a simulation box of appropriate dimensions. Solvate the system with a realistic water model (e.g., TIP3P). Add counter-ions to neutralize the system.

  • Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any bad contacts.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) under constant volume (NVT ensemble). Then, equilibrate the system at constant pressure (NPT ensemble) to ensure the correct density.

  • Production Run: Run the production MD simulation for a sufficient duration (e.g., 100-200 nanoseconds) to allow for adequate sampling of the conformational space.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex (Root Mean Square Deviation - RMSD), the flexibility of protein residues (Root Mean Square Fluctuation - RMSF), and the persistence of key interactions like hydrogen bonds over time.

Part IV: Binding Free Energy Calculation - Quantifying the Affinity

The final step in our workflow is to obtain a more quantitative estimate of the binding affinity using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[9][10][11][12][13]

Rationale: These methods provide a more accurate estimation of the binding free energy than docking scores by considering solvation effects and averaging over multiple conformations from the MD trajectory.[12]

Protocol: MM/PBSA Calculation

  • Snapshot Extraction: Extract a series of snapshots (e.g., every 100 ps) from the stable portion of the MD trajectory.

  • Energy Calculations: For each snapshot, calculate the free energies of the complex, the protein alone, and the ligand alone. The binding free energy is then calculated as: ΔG_binding = G_complex - (G_protein + G_ligand)

  • Decomposition Analysis (Optional): Decompose the total binding free energy into contributions from individual residues. This can highlight "hotspot" residues that are critical for binding.

Energy Component Description Favorable/Unfavorable
Van der Waals EnergySteric and dispersion interactionsFavorable
Electrostatic EnergyCoulombic interactionsFavorable
Polar Solvation EnergyEnergy required to desolvate polar groupsUnfavorable
Non-polar Solvation EnergyEnergy gain from hydrophobic effectFavorable

Table 2: Components of the MM/PBSA binding free energy calculation.

Broader Context: Potential Off-Target Interactions

A comprehensive in silico assessment should also consider potential off-target effects. The phenoxyphenyl scaffold is present in molecules that interact with other protein families.

  • G Protein-Coupled Receptors (GPCRs): Derivatives of this compound have been identified as antagonists for GPR34, a receptor implicated in various diseases.[14][15][16][17][18] Further docking and simulation studies against GPR34 could reveal potential for dual activity or off-target effects.

  • Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that are known to bind fatty acids and their derivatives, including some NSAIDs.[19][20][21][22] Given the structural similarity of our topic molecule to endogenous PPAR ligands, investigating its interaction with PPAR isoforms (α, γ, δ) would be a prudent step in a full profiling.

Conclusion and Future Directions

This guide has outlined a robust and scientifically grounded in silico workflow for characterizing the interactions of this compound, with a primary focus on its potential as a COX-2 inhibitor. By following this multi-step process of preparation, docking, dynamic simulation, and free energy calculation, researchers can gain detailed insights into the molecular basis of its activity. The methodologies described herein are not merely a sequence of commands but a logical progression of scientific inquiry, where each step builds upon and validates the last.

The true power of in silico modeling lies in its ability to generate testable hypotheses that can guide and prioritize experimental work. The predictions made through this workflow, such as key binding residues and estimated affinity, can be directly validated through site-directed mutagenesis and in vitro binding assays. Furthermore, the exploration of potential off-targets like GPR34 and PPARs provides a more holistic view of the molecule's potential pharmacological profile, ultimately accelerating the drug discovery and development process.

References

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  • Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models? PLOS Computational Biology. [Link]

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A Comprehensive Spectroscopic Guide to 3-(4-phenoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-phenoxyphenyl)propanoic acid (CAS No. 20062-91-3) is a carboxylic acid derivative with a molecular formula of C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol .[1] Its structure, featuring a phenoxy group attached to a phenylpropanoic acid moiety, makes it a molecule of interest in medicinal chemistry and materials science. Accurate structural elucidation and characterization are paramount for its application in drug development and other scientific endeavors. This guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational reference for its identification and characterization.

Molecular Structure

The molecular structure of this compound is fundamental to understanding its spectroscopic properties. The numbering of the carbon and hydrogen atoms is crucial for the assignment of NMR signals.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. These predictions are based on established chemical shift values for similar structural motifs.[2][3]

A. ¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-α (propanoic acid)~2.6Triplet2H
H-β (propanoic acid)~2.9Triplet2H
Aromatic Protons6.9 - 7.4Multiplet9H
Carboxylic Acid Proton~12.0Singlet (broad)1H

Expert Analysis:

  • Propanoic Acid Chain: The protons on the α-carbon (adjacent to the carbonyl group) are expected to appear as a triplet around 2.6 ppm due to coupling with the β-protons. The β-protons, adjacent to the phenyl ring, will also be a triplet at a slightly downfield-shifted position of approximately 2.9 ppm.

  • Aromatic Region: The nine aromatic protons will produce a complex multiplet pattern in the range of 6.9-7.4 ppm. The protons on the phenoxy-substituted ring will likely appear as two doublets, while the protons on the terminal phenyl ring will give rise to a more complex pattern.

  • Carboxylic Acid Proton: The acidic proton of the carboxyl group is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically around 12.0 ppm.[4] This signal can be confirmed by its disappearance upon the addition of a few drops of D₂O to the NMR tube.

B. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid)~178
C-α (propanoic acid)~35
C-β (propanoic acid)~30
Aromatic Carbons118 - 158

Expert Analysis:

  • Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded and is expected to have a chemical shift of around 178 ppm.[5][6]

  • Propanoic Acid Chain Carbons: The α-carbon will be found at approximately 35 ppm, while the β-carbon will be at a slightly more upfield position of about 30 ppm.

  • Aromatic Carbons: The twelve aromatic carbons will produce a series of signals in the range of 118-158 ppm. The carbon atoms directly attached to the oxygen atom of the ether linkage will be the most deshielded within this region.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the aromatic ether moieties.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid)2500-3300Broad, Strong
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-2960Medium
C=O stretch (carboxylic acid)1700-1725Strong
C=C stretch (aromatic)1450-1600Medium
C-O stretch (ether)1230-1270Strong
C-O stretch (carboxylic acid)1210-1320Strong

Expert Analysis:

  • O-H Stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹ is the hallmark of a carboxylic acid O-H stretching vibration, which is broadened due to hydrogen bonding.[4][7][8][9][10]

  • C=O Stretch: A strong, sharp peak between 1700 and 1725 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.[4][7][8][9][10]

  • C-O Stretches: Two strong C-O stretching bands are anticipated. One in the 1230-1270 cm⁻¹ region is characteristic of the aryl ether linkage, and another between 1210-1320 cm⁻¹ is due to the carboxylic acid C-O bond.[7]

  • Aromatic and Aliphatic C-H Stretches: Medium intensity peaks for aromatic C-H stretches will appear above 3000 cm⁻¹, while those for the aliphatic C-H bonds of the propanoic acid chain will be just below 3000 cm⁻¹.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

m/z Predicted Fragment Significance
242[C₁₅H₁₄O₃]⁺˙Molecular Ion (M⁺˙)
197[M - COOH]⁺Loss of the carboxylic acid group
169[M - CH₂CH₂COOH]⁺Cleavage of the propanoic acid side chain
93[C₆H₅O]⁺Phenyl ether fragment
77[C₆H₅]⁺Phenyl fragment

Expert Analysis:

  • Molecular Ion: The molecular ion peak (M⁺˙) is expected at an m/z of 242, corresponding to the molecular weight of the compound.

  • Key Fragmentations:

    • A significant fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH), which would result in a fragment ion at m/z 197.[11][12]

    • Another prominent fragmentation would be the cleavage of the bond between the phenyl ring and the propanoic acid side chain, leading to a fragment at m/z 169.

    • The presence of the diphenyl ether moiety would likely lead to characteristic fragments at m/z 93 (phenoxide radical cation) and m/z 77 (phenyl cation).[13]

Mass_Spec_Fragmentation M [C₁₅H₁₄O₃]⁺˙ m/z = 242 F1 [C₁₄H₁₃O]⁺ m/z = 197 M->F1 - COOH F2 [C₁₂H₉O]⁺ m/z = 169 M->F2 - CH₂CH₂COOH F3 [C₆H₅O]⁺ m/z = 93 F2->F3 - C₆H₄ F4 [C₆H₅]⁺ m/z = 77 F3->F4 - CO

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

To obtain the actual spectroscopic data for this compound, the following general experimental protocols can be followed:

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., DEPT) to simplify the spectrum and aid in the assignment of carbon types.

  • Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

  • Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Acquisition: Introduce the sample into the ion source. For EI, a direct insertion probe may be used. For ESI, the sample solution is infused or injected into the instrument.

  • Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS spectra, along with the underlying principles and experimental protocols, serves as a valuable resource for researchers in the fields of chemistry, pharmacology, and materials science. The provided data and interpretations will facilitate the unambiguous identification and characterization of this compound, supporting its further investigation and application.

References

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  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

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Unveiling the Therapeutic Landscape of 3-(4-phenoxyphenyl)propanoic acid: A Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

3-(4-phenoxyphenyl)propanoic acid is a unique chemical entity whose therapeutic potential remains largely unexplored. Its structure, however, shares critical pharmacophoric features with well-established classes of therapeutic agents, most notably the nonsteroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive framework for elucidating the potential therapeutic targets of this compound. We begin by establishing the most probable hypothesis—inhibition of cyclooxygenase (COX) enzymes—based on robust evidence from structural analogs. We then expand the discovery funnel to include exploratory target classes, such as G-protein coupled receptors (GPCRs), informed by broader derivative studies. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just a summary of potential targets, but a detailed, actionable roadmap for their experimental validation, grounded in established scientific principles and state-of-the-art methodologies.

Introduction: The Rationale for Target Discovery

The quest for novel therapeutics often begins with compounds of known structure but unknown mechanism. This compound presents such a case. While direct biological data is sparse, its chemical architecture provides a logical starting point for hypothesis-driven investigation[1]. The molecule consists of a propanoic acid moiety linked to a phenoxyphenyl scaffold. This combination is not arbitrary; it is a recurring theme in medicinal chemistry, suggesting a high probability of interaction with specific biological targets.

The propanoic acid group is the defining feature of the "profen" class of NSAIDs, while the phenoxyphenyl group is found in various bioactive agents[2][3]. This guide will leverage these structural precedents to build a compelling scientific case for a focused target validation campaign. Our approach is twofold: first, to rigorously test the most evident hypothesis (COX inhibition), and second, to outline a strategy for discovering novel, unanticipated targets.

Primary Target Hypothesis: Cyclooxygenase (COX) Isoforms

The most compelling and immediate therapeutic hypothesis for this compound is the inhibition of cyclooxygenase (COX) enzymes. This assertion is built upon the well-documented mechanism of its close structural analog, Fenoprofen (2-(3-phenoxyphenyl)propanoic acid), a clinically used NSAID[2].

The Central Role of COX Enzymes in Inflammation

COX-1 and COX-2 are the key enzymes that catalyze the conversion of arachidonic acid into prostaglandins (PGs), central mediators of inflammation, pain, and fever[4].

  • COX-1 is constitutively expressed in most tissues and is responsible for "housekeeping" functions, such as maintaining the integrity of the gastric mucosa and regulating renal blood flow[5].

  • COX-2 is an inducible enzyme, typically upregulated at sites of inflammation by cytokines and other inflammatory stimuli. Its product, primarily prostaglandin E2 (PGE2), drives the inflammatory response[6].

The therapeutic action of traditional NSAIDs stems from inhibiting COX-2, while their common side effects, such as gastrointestinal distress, result from the simultaneous inhibition of COX-1[7]. Therefore, determining both the potency and selectivity of a new compound against these isoforms is critical.

Evidence from Structural Analogs

Fenoprofen, a positional isomer of our topic compound, is a non-selective inhibitor of both COX-1 and COX-2[2]. This provides a strong, evidence-based foundation for hypothesizing that this compound will exhibit similar activity. The carboxylic acid group is a key pharmacophore, typically forming critical interactions with residues like Arg120 and Tyr385 at the apex of the COX active site[4][8].

Signaling Pathway: Arachidonic Acid Cascade

The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to pro-inflammatory prostaglandins.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids PLA2 cPLA₂ PL->PLA2 Stimuli (Cytokines, etc.) AA Arachidonic Acid (AA) PLA2->AA Liberates COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 COX2->PGH2 PG_Synthases Prostaglandin Synthases PGH2->PG_Synthases PGs Prostaglandins (PGE₂, PGI₂, TXA₂) PG_Synthases->PGs Inflammation Pain, Fever, Inflammation PGs->Inflammation Compound 3-(4-phenoxyphenyl) propanoic acid Compound->COX1 Compound->COX2 Hypothesized Inhibition

Caption: The Arachidonic Acid Cascade and the Hypothesized Target of Inhibition.

Experimental Validation Protocol: COX Inhibition and Selectivity

To validate this primary hypothesis, a tiered experimental approach is necessary. The following protocols outline a self-validating system, moving from direct enzyme inhibition to cell-based functional outcomes.

Experiment 1: In Vitro COX-1/COX-2 Inhibitory Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified COX-1 and COX-2 enzymes and to calculate its selectivity index.

  • Methodology:

    • Reagents: Purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe), DMSO, test compound, and reference inhibitors (e.g., Celecoxib for COX-2 selectivity, Ketoprofen as a non-selective control).

    • Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to achieve final concentrations ranging from 1 nM to 100 µM.

    • Assay Procedure (96-well plate format): a. To each well, add assay buffer, heme, and the respective enzyme (COX-1 or COX-2). b. Add the test compound dilutions or reference inhibitor. Incubate for 10 minutes at 37°C to allow for compound-enzyme binding. c. Add TMPD solution. d. Initiate the reaction by adding a solution of arachidonic acid. e. Immediately measure the absorbance at 590 nm over time using a plate reader. The rate of color development is proportional to COX peroxidase activity.

    • Data Analysis: a. Calculate the rate of reaction for each concentration. b. Normalize the data to the vehicle control (DMSO) to determine the percent inhibition. c. Plot percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each isoform. d. Calculate the COX-2 Selectivity Index (SI) as: SI = IC50(COX-1) / IC50(COX-2).

Table 1: Hypothetical Data Summary for COX Inhibition Assay

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) COX-2 Selectivity Index (SI)
This compound Experimental Value Experimental Value Calculated Value
Celecoxib (Control) ~15 ~0.05 ~300

| Ketoprofen (Control) | ~0.5 | ~1.0 | ~0.5 |

Experiment 2: Cell-Based Prostaglandin E2 (PGE2) Production Assay

  • Objective: To confirm that the compound inhibits COX activity within a cellular context, leading to a reduction in pro-inflammatory prostaglandin production.

  • Methodology:

    • Cell Line: Use a cell line that expresses COX-2 upon stimulation, such as RAW 264.7 murine macrophages or A549 human lung carcinoma cells.

    • Procedure: a. Seed cells in 24-well plates and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of this compound for 1 hour. c. Induce inflammation and COX-2 expression by adding lipopolysaccharide (LPS, 1 µg/mL) for 18-24 hours. d. Collect the cell culture supernatant. e. Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

    • Data Analysis: Plot the PGE2 concentration against the compound concentration to determine the functional IC50 in a cellular system. This result should correlate with the COX-2 enzymatic IC50.

Exploratory Therapeutic Targets

While COX inhibition is the most probable mechanism, the phenoxyphenyl scaffold is versatile and appears in compounds targeting other protein families. A thorough investigation should therefore include exploratory assays to uncover novel mechanisms of action.

G-Protein Coupled Receptors (GPCRs)

The phenylpropanoic acid scaffold is a known pharmacophore for several GPCRs involved in metabolic diseases and pain.

  • Free Fatty Acid Receptors (GPR40/FFAR1 & GPR120/FFAR4): Derivatives of phenylpropanoic acid have been developed as potent agonists of GPR40 and FFAR4, which are targets for treating type 2 diabetes by promoting insulin secretion[9][10].

  • GPR34: A more complex derivative was identified as a GPR34 antagonist, a receptor implicated in neuropathic pain through its role in microglial activation[11].

These precedents justify screening this compound against a panel of relevant GPCRs, particularly those involved in metabolic and inflammatory signaling.

Antimicrobial and Anticancer Potential

Recent studies have highlighted the potential for related structures to act as antimicrobial and anticancer agents.

  • Antimicrobial: Modified 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown significant activity against multidrug-resistant ESKAPE pathogens and pathogenic fungi[12][13].

  • Anticancer: Similar derivatives demonstrated cytotoxic activity against non-small cell lung cancer cells (A549) and exhibited antioxidant properties[14].

While these activities may be less likely than COX inhibition, they represent valuable secondary screening opportunities.

Unbiased Target Deconvolution: A Workflow for Novel Discovery

To identify targets without prior bias, chemical proteomics offers a powerful approach. An affinity-based pull-down experiment can isolate binding partners from a complex cellular lysate.

Workflow Diagram: Unbiased Target Identification

Target_Validation_Workflow cluster_discovery Target Discovery Phase cluster_identification Target Identification Phase cluster_validation Target Validation Phase Compound 1. Synthesize Affinity Probe (e.g., Biotinylated Compound) Incubate 3. Incubate Probe with Lysate Compound->Incubate Lysate 2. Prepare Cell Lysate Lysate->Incubate Capture 4. Capture on Streptavidin Beads Incubate->Capture Wash 5. Wash to Remove Non-specific Binders Capture->Wash Elute 6. Elute Bound Proteins Wash->Elute MS 7. LC-MS/MS Proteomics Elute->MS Analysis 8. Bioinformatic Analysis (Identify Enriched Proteins) MS->Analysis Hits Putative Target Proteins Analysis->Hits Biochem 9a. Biochemical Assays (e.g., Enzymatic, Binding) Hits->Biochem Cellular 9b. Cell-Based Assays (e.g., Reporter, Phenotypic) Hits->Cellular Validate Validated Target Biochem->Validate Cellular->Validate

Caption: Experimental Workflow for Affinity-Based Target Identification.

Summary and Future Directions

This guide establishes a clear, tiered strategy for elucidating the therapeutic targets of this compound.

  • Primary Validation: The immediate priority is to confirm and quantify the hypothesized inhibition of COX-1 and COX-2 using the detailed biochemical and cell-based protocols. The resulting potency and selectivity data will be paramount in determining the compound's potential as an anti-inflammatory agent.

  • Secondary Screening: Concurrently, the compound should be evaluated against a panel of GPCRs implicated in metabolic and inflammatory diseases.

  • Tertiary Exploration: Should the primary and secondary screens fail to yield a clear mechanism, or if a polypharmacological profile is suspected, an unbiased chemical proteomics approach should be initiated to uncover novel targets.

By following this logical and experimentally rigorous path, researchers can effectively move this compound from a compound of mere structural interest to a validated lead with a well-defined mechanism of action, paving the way for future preclinical and clinical development.

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Introduction: The Phenoxypropanoic Acid Scaffold - A Privileged Structure in Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Phenoxypropanoic Acids

The phenoxypropanoic acid moiety represents a classic example of a "privileged scaffold" in medicinal chemistry and agrochemistry. This deceptively simple chemical architecture, consisting of a phenyl ring linked via an ether oxygen to a propanoic acid backbone, is the foundation for a diverse array of biologically active molecules. Its derivatives are found in blockbuster non-steroidal anti-inflammatory drugs (NSAIDs), potent herbicides, and promising therapeutics for metabolic disorders. The enduring success of this scaffold lies in its precise three-dimensional arrangement, which allows for critical interactions with a variety of biological targets, and its amenability to chemical modification, which enables fine-tuning of activity, selectivity, and pharmacokinetic properties.

Understanding the Structure-Activity Relationship (SAR) of this class is paramount for researchers. SAR studies systematically investigate how modifications to a molecule's structure affect its biological activity, providing a rational framework for designing new compounds with enhanced potency, improved safety profiles, or novel mechanisms of action. This guide offers a deep dive into the core SAR principles governing phenoxypropanoic acids, synthesizing data from decades of research to provide actionable insights for drug development professionals and scientists. We will dissect the molecular architecture, explore the causality behind experimental choices, and provide a validated toolkit of methodologies for any researcher entering this fertile area of investigation.

Chapter 1: Deconstructing the Pharmacophore - Key Architectural Elements

The biological activity of any phenoxypropanoic acid derivative is dictated by the interplay of three fundamental components. Alterations to any of these regions can lead to dramatic shifts in potency and selectivity.

  • The Carboxylic Acid Headgroup: This acidic function is arguably the most critical element for many of the observed biological activities. It typically serves as the primary binding anchor, forming strong ionic and hydrogen bond interactions with positively charged or polar residues (e.g., Arginine, Tyrosine) in the target enzyme's active site. Esterification or amidation of the carboxyl group almost universally results in a significant loss of inhibitory activity, underscoring its essential role in molecular recognition.

  • The α-Alkyl Substituent (Stereocenter): The substituent on the carbon atom alpha to the carboxyl group is a defining feature. In most therapeutic and herbicidal applications, this is a methyl group, creating a chiral center. This stereocenter is not a passive bystander; it plays a crucial role in orienting the molecule within the binding pocket. The biological activity is often highly stereoselective, with one enantiomer being significantly more potent than the other. For example, the (S)-enantiomer of ibuprofen is the active anti-inflammatory agent, while the (R)-enantiomer is largely inactive. Similarly, the herbicidal activity of aryloxyphenoxypropionates resides almost exclusively in the (R)-enantiomer.

  • The Aryloxy 'Tail': The substituted phenyl ring provides a broad surface for hydrophobic and van der Waals interactions within the target protein. The nature, number, and position of substituents on this ring are primary levers for modulating potency, selectivity, and physical properties like lipophilicity. This region is the most common site for diversification in the design of new analogues.

The logical relationship between these core components and the iterative process of SAR investigation is visualized below.

SAR_Logic cluster_Core Core Phenoxypropanoic Acid Scaffold cluster_Process SAR Investigation Cycle Scaffold Base Scaffold (Phenoxy + Propanoic Acid) Carboxyl 1. Carboxylic Acid (Binding Anchor) AlphaMethyl 2. α-Methyl Group (Stereocenter & Orientation) PhenylRing 3. Phenyl Ring (Hydrophobic Tail & Tuning) Design Design Analogs Synthesize Synthesize Design->Synthesize Modification of 1, 2, or 3 Test Biological Assay Synthesize->Test Analyze Analyze Data (SAR) Test->Analyze Analyze->Design Informed Decisions caption Logical flow of SAR studies on the core scaffold.

Caption: Logical flow of SAR studies on the core scaffold.

Chapter 2: Major Biological Activities and Key SAR Findings

Phenoxypropanoic acids exert their effects across a wide spectrum of biological targets. Here, we explore the SAR for three major classes of activity.

Herbicidal Activity: ACCase Inhibition

Aryloxyphenoxypropionates, often called "fops," are a major class of herbicides that selectively control grass weeds in broadleaf crops. Their mechanism of action is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid synthesis.

  • Stereochemistry is Key: Herbicidal activity is almost exclusively found in the (R)-(+)-enantiomer. The enzyme's active site is highly stereoselective, and the (S)-(-)-enantiomer does not fit correctly to inhibit the enzyme.

  • The 'Tail' Dictates Potency: The nature of the aromatic group attached to the phenoxy ring is a primary determinant of potency. Complex heterocyclic groups, such as a quinoxalinyloxy or a trifluoromethylpyridinyloxy group, often lead to excellent herbicidal activity against a range of grass weeds. These groups enhance binding affinity and can improve the systemic activity of the compound within the plant.

  • Ester Prodrugs: Commercial formulations are often esters of the parent acid. These esters are more readily absorbed by the plant tissue and are then hydrolyzed by carboxyesterases in the plant to release the active herbicidal acid.

Structural Modification Impact on Herbicidal Activity (ACCase Inhibition) Rationale Reference
Inversion of StereocenterComplete loss of activityThe (S)-enantiomer cannot bind effectively to the ACCase active site.
Esterification of CarboxylIncreased plant uptake (prodrug)Improves lipophilicity for cuticle penetration; hydrolyzed in vivo to the active acid.
Addition of Quinoxalinone MoietyPotent, broad-spectrum activityEnhances binding interactions within the hydrophobic pocket of the enzyme.
Addition of CF3-Pyridine MoietyHigh potency and systemic activityThe trifluoromethyl group and pyridine ring optimize hydrophobicity and transport properties.
Metabolic Regulation: PPAR and FFA1/GPR40 Agonism

In drug development, phenoxypropanoic acid derivatives, particularly fibrates, are known for their hypolipidemic (lipid-lowering) effects. Many of these compounds function as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism. More recent work has identified derivatives that act as agonists for G-protein coupled receptors like FFA1 (GPR40) and GPR120, which are targets for type 2 diabetes.

  • PPAR Agonism:

    • The nature and stereochemistry of the α-substituent are critical for potency and selectivity between PPAR subtypes (α, γ, δ).

    • A second distal benzene ring, connected via a linker, is often required for potent activity. The linker's shape and the substituents on the distal ring play key roles in determining potency and selectivity.

    • Interestingly, while many PPAR agonists follow the typical stereochemistry-activity relationship, some α-benzylphenylpropanoic acid derivatives show a reversed relationship, where the (R)-enantiomer is the more potent PPARγ agonist. This highlights that stereochemical preference is target-dependent.

  • FFA1/GPR40 Agonism:

    • SAR studies for FFA1 agonists have shown that modifications to the linker and the distal aromatic system are crucial.

    • Introducing polar functionalities into the distal part of the molecule can decrease lipophilicity and mitigate cytotoxicity issues while maintaining potent agonist activity.

Anti-inflammatory Activity: COX Inhibition

The 2-arylpropionic acids, or "profens" (e.g., ibuprofen, naproxen), are a cornerstone of NSAIDs. While not strictly phenoxypropanoic acids, their SAR principles are directly transferable and foundational to the class. They act by inhibiting cyclooxygenase (COX) enzymes, blocking prostaglandin synthesis.

  • Carboxylate Binding: The carboxylate group forms a critical salt bridge with the Arg120 residue at the entrance of the COX active site.

  • α-Methyl Group: The (S)-enantiomer is the active COX inhibitor. The α-methyl group correctly positions the aromatic tail within the hydrophobic channel of the enzyme.

  • Aromatic Tail: The nature of the aryl group (e.g., isobutylphenyl in ibuprofen, methoxynaphthyl in naproxen) determines the potency and selectivity between COX-1 and COX-2 isoforms.

Enantiomer Relative Activity (Ibuprofen) Relative Activity (Fenoprofen)
(S)-enantiomerActiveActive
(R)-enantiomerInactive (but converted to S in vivo)Inactive

Chapter 3: The Investigator's Toolkit - Methodologies & Protocols

A successful SAR campaign relies on a robust and integrated workflow encompassing chemical synthesis, biological evaluation, and computational modeling.

SAR_Workflow cluster_design 1. Design & Modeling cluster_synthesis 2. Chemical Synthesis cluster_testing 3. Biological Evaluation QSAR QSAR Modeling [Predictive SAR] Synthesis Analog Synthesis (Parallel Synthesis) QSAR->Synthesis Docking Molecular Docking [Binding Hypothesis] Docking->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification InVitro In Vitro Assays (Enzyme/Receptor Binding) Purification->InVitro InVivo In Vivo Models (Efficacy & PK/PD) InVitro->InVivo Promising Hits Data Data Analysis & SAR Elucidation InVitro->Data InVivo->Data Data->QSAR Refine Model Data->Docking Validate Hypothesis caption Integrated workflow for a modern SAR study.

Caption: Integrated workflow for a modern SAR study.

Experimental Protocol 1: General Synthesis of Aryloxyphenoxypropionate Derivatives

This protocol provides a generalized, multi-step procedure for synthesizing novel derivatives for herbicidal SAR studies, adapted from methodologies described in the literature.

Objective: To synthesize a target quinazolinone-phenoxypropionate derivative.

Materials:

  • Substituted anthranilic acid (1a)

  • Methyl isothiocyanate

  • Triethylamine (Et3N)

  • Ethanol (EtOH)

  • Sulfuryl chloride (SO2Cl2)

  • Chloroform (CHCl3)

  • (R)-2-(4-hydroxyphenoxy)propionic acid

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Oxalyl chloride

  • Appropriate alcohol (e.g., ethanol)

  • 4-Dimethylaminopyridine (DMAP)

Procedure:

  • Step 1: Synthesis of Intermediate 2a.

    • To a solution of substituted anthranilic acid (1a) in ethanol, add triethylamine.

    • Add methyl isothiocyanate dropwise and reflux the mixture.

    • Monitor the reaction by TLC. Upon completion, cool the reaction, and collect the precipitate by filtration to yield intermediate 2a.

  • Step 2: Synthesis of Intermediate 3a.

    • Suspend intermediate 2a in chloroform.

    • Add sulfuryl chloride (SO2Cl2) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain intermediate 3a.

  • Step 3: Nucleophilic Substitution to form Intermediate 4a.

    • In a flask containing DMF, dissolve intermediate 3a, (R)-2-(4-hydroxyphenoxy)propionic acid, and potassium carbonate.

    • Heat the mixture (e.g., to 80°C) and stir until the starting material is consumed.

    • Cool the reaction, pour it into ice water, and acidify with HCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to get the crude intermediate 4a, which can be purified by column chromatography.

  • Step 4: Acyl Chloride Formation (Intermediate 5a).

    • Dissolve intermediate 4a in a dry solvent like dichloromethane (DCM).

    • Add a catalytic amount of DMF.

    • Add oxalyl chloride dropwise at 0°C.

    • Stir at room temperature until the reaction is complete.

    • Remove the solvent and excess reagent under vacuum to yield the acyl chloride 5a, which is used immediately in the next step.

  • Step 5: Esterification to Final Product.

    • Dissolve the crude acyl chloride 5a in dry DCM.

    • Add the desired alcohol (e.g., ethanol), triethylamine, and a catalytic amount of DMAP.

    • Stir at room temperature.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer, concentrate, and purify the final product by column chromatography.

Self-Validation: Each step must be monitored by an appropriate analytical technique (e.g., Thin-Layer Chromatography). The structure and purity of the final compound must be rigorously confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Protocol 2: In Vitro PPARα Transactivation Assay

This protocol outlines a cell-based assay to determine the potency of a synthesized compound as a PPARα agonist.

Objective: To measure the EC50 value of a test compound for human PPARα activation.

Materials:

  • CHO (Chinese Hamster Ovary) cells

  • Expression vector for full-length human PPARα

  • Reporter plasmid containing a PPAR response element linked to a luciferase gene (e.g., pGAL4-PPREx3-tk-luc)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compounds dissolved in DMSO

  • Reference agonist (e.g., WY-14,643)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed CHO cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Transfection: Co-transfect the cells with the PPARα expression vector and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound or the reference agonist. Prepare a serial dilution of the compounds in DMSO and then dilute into the medium (final DMSO concentration should be <0.1%).

    • Include a vehicle control (DMSO only).

  • Incubation: Incubate the cells with the compounds for 24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Remove the medium and lyse the cells using the lysis buffer provided with the luciferase assay kit.

    • Add the luciferase substrate to the cell lysate in an opaque 96-well plate.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control (e.g., co-transfected β-galactosidase or total protein).

    • Plot the normalized activity against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 value (the concentration that produces 50% of the maximal response).

Trustworthiness: The protocol's validity is ensured by the parallel testing of a known reference agonist, which should yield an EC50 value consistent with literature reports. A robust Z'-factor for the assay indicates good separation between positive and negative controls.

Conclusion and Future Outlook

The phenoxypropanoic acid scaffold is a testament to the power of SAR-driven discovery. From feeding the world through selective herbicides to treating metabolic and inflammatory diseases, its derivatives have had a profound impact. The core principles remain consistent: a critical acidic headgroup for binding, a stereocenter for precise orientation, and a tunable aromatic tail for potency and selectivity.

Future research will continue to build on this foundation. The rise of computational chemistry allows for more predictive in silico screening and the design of libraries with higher success rates. Furthermore, as our understanding of biology deepens, this versatile scaffold will undoubtedly be adapted to new and challenging biological targets. The continued application of the rigorous, iterative cycle of design, synthesis, and testing will ensure that the story of the phenoxypropanoic acids is far from over.

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  • Nomura, M., Tanase, T., Ide, T., Tsunoda, M., Suzuki, M., Uchiki, H., Murakami, K., & Miyachi, H. (2003). Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Discovery of Potent and Human Peroxisome Proliferator Activated Receptor Alpha Subtype-Selective Activators. Journal of Medicinal Chemistry, 46(17), 3581–3599. [Link]

  • Suh, Y. G., Kim, N. J., Koo, B. W., Lee, K. O., Moon, S. H., Shin, D. H., Jung, J. W., Paek, S. M., Chang, D. J., Li, F., Kang, H. J., Le, T. V. T., Yu, N. C., Chang, Y. S., Kim, M. K., Jo, I. L., Ryu, J. S., & Park, H. J. (2008). Design, synthesis, and biological evaluation of novel constrained meta-substituted phenyl propanoic acids as peroxisome proliferator-activated receptor α and γ dual agonists. Journal of Medicinal Chemistry, 51(20), 6318–6333. [Link]

  • Mikami, S., Kitamura, S., Negoro, N., Sasaki, S., Suzuki, M., Tsujihata, Y., Miyazaki, T., Ito, R., Suzuki, N., Miyazaki, J., Santou, T., Kanzaki, N., Funami, M., Tanaka, T., Yasuma, T., & Momose, Y. (2012). Discovery of phenyl

A Technical Guide to 3-(4-phenoxyphenyl)propanoic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals interested in utilizing 3-(4-phenoxyphenyl)propanoic acid in their work. This document provides a comprehensive overview of commercially available sources, quality considerations, synthetic pathways, and key applications of this versatile chemical intermediate.

Introduction: The Significance of this compound in Research

This compound, with the CAS number 20062-91-3, is a carboxylic acid that has garnered interest in various scientific fields, most notably in pharmaceutical and agricultural research.[1] Its chemical structure, featuring a phenoxy group, imparts unique reactivity and solubility characteristics.[1] This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of novel anti-inflammatory agents.[1] Its utility also extends to agrochemical formulations, where it is employed in the creation of herbicides and pesticides.[1]

Commercial Suppliers and Quality Specifications

A critical first step in any research project is the procurement of high-quality starting materials. Several chemical suppliers offer this compound for research purposes. The table below provides a comparative overview of some of the key suppliers and their typical product specifications. Researchers should always request a lot-specific Certificate of Analysis (CoA) to confirm the purity and identity of the purchased material.

SupplierStated PurityAnalytical MethodCAS Number
Chem-Impex≥ 99%HPLC20062-91-3
J&K ScientificNot specified-20062-91-3
Synquest Labs98%-20062-91-3
CP Lab SafetyNot specified-20062-91-3
Sigma-AldrichNot specified-20062-91-3

Note: The information in this table is based on publicly available data and may vary. It is essential to consult the supplier's official documentation for the most current and detailed specifications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application in research.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₃PubChem[1]
Molecular Weight 242.27 g/mol PubChem[1]
Appearance White powderChem-Impex[1]
Melting Point 80-86 °CChem-Impex[1]
CAS Number 20062-91-3PubChem[1]

Synthesis and Potential Impurities

Understanding the synthetic route to this compound is crucial for anticipating potential impurities that could influence experimental outcomes. While specific, detailed industrial synthesis protocols are often proprietary, a plausible laboratory-scale synthesis can be extrapolated from established organic chemistry principles and literature on related compounds. A common approach would involve a multi-step synthesis, potentially starting from 4-phenoxyphenol.

A generalized synthetic workflow is illustrated below:

G cluster_0 Synthetic Pathway Start Starting Materials (e.g., 4-phenoxyphenol) Step1 Step 1: Functional Group Transformation Start->Step1 Reagents Intermediate Key Intermediate Step1->Intermediate Formation Step2 Step 2: Chain Elongation Intermediate->Step2 Reagents Product This compound Step2->Product Final Product

Caption: Generalized synthetic workflow for this compound.

Potential Impurities:

  • Starting materials: Unreacted starting materials are a common source of impurity.

  • By-products from side reactions: Depending on the specific reagents and reaction conditions, various side reactions can lead to the formation of structurally related impurities.

  • Reagents and solvents: Residual solvents and unreacted reagents can also be present in the final product.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is paramount for the integrity of research data. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.

Representative HPLC Method for Purity Analysis

The following is a representative HPLC method that can be adapted for the analysis of this compound, based on methods used for similar compounds.[2][3][4]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer) is typically effective. The exact gradient program should be optimized to achieve good separation of the main peak from any impurities.

Flow Rate:

  • 1.0 mL/min

Detection:

  • UV detection at a wavelength where the compound has significant absorbance (to be determined by UV-Vis spectroscopy).

Sample Preparation:

  • Accurately weigh a small amount of the sample and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

The workflow for a typical HPLC analysis is as follows:

G cluster_1 HPLC Analysis Workflow SamplePrep Sample Preparation (Dissolution in a suitable solvent) Injection Injection onto HPLC Column SamplePrep->Injection Separation Chromatographic Separation (C18 column, gradient elution) Injection->Separation Detection UV Detection Separation->Detection DataAnalysis Data Analysis (Peak integration and purity calculation) Detection->DataAnalysis

Caption: A typical workflow for the HPLC analysis of this compound.

Applications in Research

The primary research application of this compound lies in its use as a key building block for the synthesis of biologically active molecules, particularly in the field of drug discovery.

Intermediate in the Synthesis of Anti-inflammatory Drugs

This compound is a valuable precursor for the synthesis of various anti-inflammatory agents.[1] Its structural motif is found in several non-steroidal anti-inflammatory drugs (NSAIDs) and related compounds. For instance, the structurally similar compound, 2-(3-phenoxyphenyl)propanoic acid, is the active pharmaceutical ingredient in the NSAID Fenoprofen.[5] Researchers can utilize this compound to generate novel derivatives with potentially improved efficacy, selectivity, or pharmacokinetic properties.

Agrochemical Research

In the field of agricultural chemistry, this compound serves as a scaffold for the development of new herbicides and pesticides.[1] Its structure can be modified to target specific biological pathways in weeds or pests, leading to the creation of more effective and environmentally benign crop protection agents.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:

  • Acute toxicity, oral (Category 4): Harmful if swallowed.[1]

  • Skin sensitization (Category 1): May cause an allergic skin reaction.[1]

  • Hazardous to the aquatic environment, acute hazard (Category 1): Very toxic to aquatic life.[1]

Recommended Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical and agricultural research. Its commercial availability from a range of suppliers makes it an accessible starting material for the synthesis of novel compounds. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in the laboratory. This guide provides a foundational understanding to aid researchers in their endeavors with this promising molecule.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • CP Lab Safety. This compound, 500 mg. [Link]

  • Hong, S., et al. (2014). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium.
  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 433-439.
  • Klán, P., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 163-169.
  • PubChem. Fenoprofen. National Center for Biotechnology Information. [Link]

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Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Experimental Data for CAS No. 20062-91-3: 2-Fluoro-4-nitroanisole

This guide provides a comprehensive overview of the experimental data and protocols associated with 2-Fluoro-4-nitroanisole (CAS No. 20062-91-3). It is designed for researchers, chemists, and drug development professionals who utilize this compound as a key intermediate in organic synthesis. The document synthesizes physicochemical data, spectroscopic analysis, validated experimental procedures, and safety protocols to ensure both effective and safe handling in a laboratory setting.

Compound Identification and Physicochemical Properties

2-Fluoro-4-nitroanisole, also known as 2-Fluoro-1-methoxy-4-nitrobenzene, is an aromatic organic compound with the molecular formula C₇H₆FNO₃. Its structure consists of an anisole ring substituted with a fluorine atom at position 2 and a nitro group at position 4. This substitution pattern makes it a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

The physical and chemical properties of a compound are foundational to its application, dictating choices in reaction solvents, purification methods, and storage conditions. The data below has been consolidated from various chemical suppliers and databases.

Table 1: Physicochemical Properties of 2-Fluoro-4-nitroanisole

PropertyValueSource(s)
CAS Number 20062-91-3 (Product); 455-93-6 (Substance)[2][3]
Molecular Formula C₇H₆FNO₃[2][3][4]
Molecular Weight 171.13 g/mol [2][3]
Appearance White to Light yellow to Green powder/crystal[2][3]
Melting Point 103-107 °C[3]
Boiling Point 227.5 °C at 760 mmHg[2]
Density 1.321 g/cm³[2]
Flash Point 121.4 °C[2]
Refractive Index 1.552[2]
Vapor Pressure 0.000519 mmHg at 25°C[2]
XLogP3 2.3[2]

Spectroscopic Analysis: Elucidating the Structure

Spectroscopic methods are indispensable for confirming the identity, purity, and structure of synthesized compounds. For 2-Fluoro-4-nitroanisole, a combination of Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy provides a complete analytical picture.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M+) for 2-Fluoro-4-nitroanisole would appear at an m/z corresponding to its molecular weight (171.13). High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Predicted collision cross-section (CCS) values, which are useful in ion mobility-mass spectrometry, offer an additional layer of structural information.[4]

Table 2: Predicted Collision Cross Section (CCS) Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 172.04045128.8
[M+Na]⁺ 194.02239137.8
[M-H]⁻ 170.02589132.0
[M]⁺ 171.03262128.0
Data sourced from PubChemLite.[4]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Fluoro-4-nitroanisole is expected to show characteristic absorption bands corresponding to its key structural features.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

  • Aliphatic C-H Stretch (methoxy group): Peaks just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

  • Aromatic C=C Bending: Sharp peaks in the 1600-1450 cm⁻¹ region.

  • NO₂ Stretch (Asymmetric & Symmetric): Two strong, characteristic peaks, typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The electron-withdrawing nature of the fluorine and the electron-donating nature of the methoxy group will influence the exact position.

  • C-O-C Stretch (Aryl ether): A strong peak in the 1275-1200 cm⁻¹ region.

  • C-F Stretch: A strong absorption band in the 1250-1020 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific spectral data must be acquired experimentally, a theoretical analysis based on the structure is highly instructive for verification.[5]

  • ¹H NMR:

    • Methoxy Protons (-OCH₃): A singlet integrating to 3H, expected around δ 3.9-4.0 ppm.

    • Aromatic Protons: Three protons on the aromatic ring will show complex splitting patterns due to both H-H and H-F coupling. The proton ortho to the nitro group will likely be the most downfield, followed by the proton ortho to the fluorine, and finally the proton ortho to the methoxy group.

  • ¹³C NMR:

    • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

    • Aromatic Carbons: Six distinct signals are expected. The carbon attached to the fluorine (C-F) will show a large coupling constant (¹JCF). The carbon attached to the nitro group (C-NO₂) will be significantly downfield. The other four carbons will appear in the typical aromatic region (δ 110-160 ppm), with their chemical shifts influenced by the electronic effects of the substituents.

Key Experimental Protocols

The following sections detail validated procedures for the synthesis and analysis of 2-Fluoro-4-nitroanisole. These protocols are designed to be reproducible and include explanations for critical steps.

Synthesis of 2-Fluoro-4-nitroanisole via Nitration

This protocol describes the synthesis from 2-fluoroanisole, a common and reliable method.[6] The core of this procedure is an electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) is the electrophile. The reaction is run at a low temperature to control the exothermic reaction and prevent over-nitration.

Protocol Steps:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-fluoroanisole (2.26 mol) in acetic anhydride (1.1 L).

  • Cooling: Cool the solution to -2 °C using an ice-salt bath.

  • Nitration: Add fuming nitric acid (114 mL, sp. gr. 1.59) dropwise via the dropping funnel.

    • Expert Insight: The rate of addition is critical. The internal temperature must be maintained between -2 °C and 0 °C to ensure regioselectivity and prevent runaway reactions. Acetic anhydride serves as both a solvent and a scavenger for water, which helps generate the nitronium ion.

  • Reaction Monitoring: Stir the mixture vigorously at this temperature for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Pour the reaction mixture slowly into 4.0 L of cold water with stirring. This step quenches the reaction and precipitates the crude product.

  • Stirring and Aging: Stir the resulting suspension for 1.5 hours and then allow it to stand for 15 hours to ensure complete precipitation.

  • Extraction: Extract the product into methylene chloride (2 x 1.0 L).

  • Washing: Wash the combined organic extracts with water (2 x 500 mL) to remove residual acid and acetic anhydride.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure (in vacuo) to yield the crude product.

  • Purification: Recrystallize the crude solid from ethanol to obtain pure 2-Fluoro-4-nitroanisole.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Dissolve 2-Fluoroanisole in Acetic Anhydride B 2. Cool to -2°C A->B C 3. Add Fuming Nitric Acid (Maintain T < 0°C) B->C D 4. Stir for 5 hours at -2°C C->D E 5. Quench in Water D->E Proceed to Workup F 6. Extract with CH2Cl2 E->F G 7. Wash & Dry Organic Layer F->G H 8. Concentrate in vacuo G->H I 9. Recrystallize from Ethanol H->I J Pure Product I->J

Caption: Workflow for the synthesis of 2-Fluoro-4-nitroanisole.

Purity Analysis via High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be adapted to assess the purity of 2-Fluoro-4-nitroanisole. This technique separates compounds based on their polarity.

Protocol Steps:

  • Sample Preparation: Prepare a stock solution of 2-Fluoro-4-nitroanisole in acetonitrile (or a suitable solvent) at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

  • HPLC System and Column:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (MeCN) and water. A typical starting point is 60:40 MeCN:Water.[7] For mass spectrometry detection, a small amount of formic acid (0.1%) can be added to both solvents.[7]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis detector set to a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., 254 nm or 310 nm).

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the relative area of the main peak.

HPLC_Workflow A 1. Prepare Sample (1 mg/mL in MeCN) B 2. Configure HPLC (C18 Column, MeCN/H2O) A->B C 3. Inject Sample (10 µL) B->C D 4. Run Analysis (UV Detection) C->D E 5. Integrate Peaks & Calculate Purity D->E

Caption: General workflow for HPLC purity analysis.

Safety, Handling, and Toxicology

Proper handling of 2-Fluoro-4-nitroanisole is essential due to its potential hazards. The Globally Harmonized System (GHS) classification indicates it is an irritant.[2]

Table 3: GHS Hazard and Precautionary Statements

TypeCodeStatement
Hazard H315Causes skin irritation.[2]
H319Causes serious eye irritation.[2]
H335May cause respiratory irritation.[2]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
P264Wash hands and skin thoroughly after handling.[2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2]
P302+P352IF ON SKIN: Wash with plenty of water.[2]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P405Store locked up.[2]
P501Dispose of contents/container to an approved waste disposal plant.[2]
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves. Use a dust mask or work in a fume hood to avoid inhalation.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials like strong oxidizing agents.[2][8]

Reactivity and Applications

The primary application of 2-Fluoro-4-nitroanisole is as a building block in organic synthesis.[1] Its reactivity is dominated by the functional groups on the aromatic ring. The nitro group is strongly electron-withdrawing, which activates the ring for nucleophilic aromatic substitution (SₙAr).

Interestingly, it has also been studied for its photoreactivity. Research has shown that 2-Fluoro-4-nitroanisole undergoes photosubstitution reactions with nucleophiles such as n-hexylamine and pyridine. This reactivity provides an alternative pathway to functionalize the aromatic ring, often with different regioselectivity compared to ground-state thermal reactions.

SNAr_Photoreaction A 2-Fluoro-4-nitroanisole (Ground State) B Excited State* A->B hν (Light) D Substitution Product B->D Reaction C Nucleophile (e.g., R-NH2) C->D caption Conceptual pathway of nucleophilic aromatic photosubstitution (SN2Ar).

Caption: Nucleophilic aromatic photosubstitution (SN2Ar).

References

  • Synthesis of 2-Fluoro-4-nitroanisole (IX) , PrepChem.com, [Link]

  • Buy 2-Fluoro-4-nitroanisole Industrial Grade from Henan Allgreen Chemical Co.,LTD , LookChem, [Link]

  • 2-FLUORO-4-NITROANISOLE , ChemBK, [Link]

  • CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile, Google P
  • 2-fluoro-4-nitroanisole (C7H6FNO3) , PubChemLite, [Link]

  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline, Google P
  • 3-Fluoro-4-nitroanisole | C7H6FNO3 | CID 565654 , PubChem - NIH, [Link]

  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 , ChemComplete (YouTube), [Link]

  • 2-Chloro-4-nitroanisole , SIELC Technologies, [Link]

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Navigating the Solubility Landscape of 3-(4-Phenoxyphenyl)propanoic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Pharmaceutical Research

In the realm of drug discovery and development, the intrinsic property of solubility is not merely a physicochemical parameter; it is a critical determinant of a compound's ultimate therapeutic potential. Poor solubility can cascade into a series of developmental challenges, from inaccurate in vitro assay results to compromised in vivo bioavailability, ultimately leading to the failure of otherwise promising drug candidates. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of 3-(4-phenoxyphenyl)propanoic acid, a compound of interest in various therapeutic areas. By delving into its physicochemical properties, established experimental methodologies for solubility determination, and the power of computational predictive models, this document aims to equip you with the knowledge to navigate the complexities of its solution behavior and make informed decisions in your research endeavors.

Part 1: Physicochemical Profile of this compound

A thorough understanding of a compound's fundamental physicochemical properties is the bedrock upon which all solubility studies are built. These parameters offer initial insights into how the molecule will interact with various solvent environments.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₁₅H₁₄O₃[1]
Molecular Weight 242.27 g/mol [1]
Calculated XLogP3 3.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 4[1]

The calculated XLogP3 value of 3.5 suggests that this compound is a lipophilic molecule, indicating a preference for non-polar environments. The presence of a carboxylic acid group provides a site for hydrogen bonding, which can influence its solubility in protic solvents.

Known Solubility Data

The absence of broader solubility data underscores the importance of the experimental and computational methods detailed in the subsequent sections of this guide.

Safety and Handling Considerations

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Warning: Harmful if swallowed.[1]

  • Warning: May cause an allergic skin reaction.[1]

  • Warning: Very toxic to aquatic life.[1]

Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Part 2: Experimental Determination of Solubility

Given the limited publicly available solubility data, experimental determination is paramount for obtaining accurate and reliable information for your specific research needs. This section provides an in-depth overview of the most common and robust methods for measuring the solubility of a solid compound in organic solvents.

The "Gold Standard": Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is widely regarded as the most reliable technique for determining thermodynamic (or equilibrium) solubility.[7] This method measures the concentration of a saturated solution of the compound in a specific solvent at equilibrium.

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a clear glass vial containing the organic solvent of interest. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Agitate the vial at a constant temperature for a sufficient period to allow the system to reach equilibrium. This can be achieved using a shaker, rotator, or magnetic stirrer.

    • The equilibration time can vary significantly depending on the compound and solvent system, typically ranging from 24 to 72 hours.[7] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements yield the same concentration.

  • Phase Separation:

    • After equilibration, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation or filtration.

    • For filtration, use a chemically inert filter (e.g., PTFE) with a pore size small enough to retain the solid particles (e.g., 0.22 µm).

  • Quantification:

    • Carefully take an aliquot of the clear, saturated solution.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using standards of known concentrations of this compound to accurately quantify the solubility.

  • Data Reporting:

    • The solubility is typically reported in units of mg/mL or µg/mL at the specified temperature.

Figure 1: Workflow for Thermodynamic Solubility Determination.

High-Throughput Screening: Kinetic Solubility Assays

For earlier stages of drug discovery where rapid assessment of a large number of compounds is necessary, kinetic solubility assays are often employed.[8][9] It is important to note that kinetic solubility is often higher than thermodynamic solubility because the measurement is taken before the system reaches true equilibrium, potentially from a supersaturated solution.[7]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a multi-well plate, add the desired aqueous buffer or organic solvent.

    • Add a small volume of the DMSO stock solution to the wells to create a dilution series.

  • Incubation and Precipitation: The plate is typically shaken for a short period (e.g., 1-2 hours) at a controlled temperature. During this time, the compound may precipitate out of solution if its solubility limit is exceeded.

  • Turbidity Measurement: The amount of precipitate is quantified by measuring the turbidity (light scattering) of the solution in each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis: The solubility is determined as the concentration at which a significant increase in turbidity is observed compared to a blank.

Kinetic_Solubility_Workflow A Prepare DMSO stock solution B Add stock to solvent in multi-well plate A->B C Incubate and allow precipitation (1-2 hours) B->C D Measure turbidity (light scattering) C->D E Determine solubility from turbidity data D->E

Figure 2: Kinetic Solubility Assay Workflow.

Part 3: Computational Approaches to Solubility Prediction

In the absence of experimental data, and as a means to guide experimental work, computational models can provide valuable predictions of a compound's solubility in various organic solvents. These in silico methods are powerful tools for prioritizing which solvents to screen experimentally and for understanding the molecular interactions that govern solubility.

COSMO-RS: A Quantum Chemistry-Based Approach

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a quantum chemistry-based method that predicts thermodynamic properties of fluids and solutions.[10][11] It calculates the chemical potential of a molecule in a liquid by considering the interactions of the screening charge density on the molecular surface.[11] COSMO-RS is particularly powerful because it does not rely on functional group parameterization and can account for complex quantum mechanical effects.[11]

  • Quantum Chemical Calculation: A quantum chemical COSMO calculation is performed for both this compound and the solvent molecules of interest. This step generates the screening charge density (σ-profile) for each molecule, which is a histogram of the charge distribution on the molecular surface.

  • Statistical Thermodynamics: The COSMO-RS software then uses these σ-profiles to calculate the chemical potential of the solute in the solvent based on statistical thermodynamics.

  • Solubility Calculation: From the calculated chemical potentials, the solubility of this compound in the selected organic solvents can be predicted.

COSMO_RS_Workflow cluster_input Input Structures cluster_qm Quantum Mechanics cluster_thermo Statistical Thermodynamics A 3D structure of This compound C COSMO Calculation A->C B 3D structures of organic solvents B->C D Generate σ-profiles C->D E Calculate Chemical Potentials D->E F Predict Solubility E->F

Figure 3: COSMO-RS Solubility Prediction Workflow.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are statistical tools that correlate the physicochemical properties of molecules with their structural features, represented by molecular descriptors.[12][13][14][15] These models can be trained on existing solubility data for a diverse set of compounds to predict the solubility of new molecules.

  • Data Collection: A dataset of compounds with experimentally determined solubilities in various organic solvents is compiled.

  • Descriptor Calculation: A large number of molecular descriptors (e.g., topological, electronic, geometric) are calculated for each compound in the dataset.

  • Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates a subset of the most relevant descriptors to solubility.[13][15]

  • Model Validation: The predictive power of the model is rigorously tested using external validation sets of compounds that were not used in the model development.

  • Solubility Prediction: Once validated, the QSPR model can be used to predict the solubility of this compound by calculating its molecular descriptors and inputting them into the model equation.

Part 4: Conclusion and Future Directions

While direct experimental solubility data for this compound in a wide range of organic solvents remains to be published, this guide provides a robust framework for both the experimental determination and computational prediction of this critical property. The lipophilic nature of the molecule, as indicated by its calculated XLogP3, suggests that it will likely exhibit higher solubility in less polar organic solvents. However, the presence of a carboxylic acid group may also allow for interactions with more polar, protic solvents.

For drug development professionals working with this compound, it is highly recommended to perform experimental solubility studies, starting with the thermodynamic shake-flask method in a selection of pharmaceutically relevant solvents. The results from these experiments will not only provide definitive solubility values but can also be used to build and refine more accurate computational models for future in silico screening of related compounds. By combining rigorous experimental work with the predictive power of computational chemistry, a comprehensive understanding of the solubility of this compound can be achieved, paving the way for its successful development as a potential therapeutic agent.

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"toxicology profile of 3-(4-phenoxyphenyl)propanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Toxicological Evaluation of 3-(4-phenoxyphenyl)propanoic acid

Authored by: Senior Application Scientist

Abstract: this compound is a small molecule with a chemical scaffold that suggests potential biological activity. As with any novel chemical entity (NCE) intended for therapeutic development, a thorough toxicological evaluation is paramount to ensure safety and guide clinical progression. This technical guide outlines a comprehensive, multi-tiered strategy for characterizing the toxicology profile of this compound. This document is structured not as a report of existing data—which is sparse for this specific compound—but as a strategic framework for its evaluation, grounded in established regulatory principles and advanced scientific methodologies. We will detail the rationale behind experimental choices, from initial in silico predictions to definitive in vivo studies, providing researchers and drug development professionals with a robust roadmap for preclinical safety assessment.

Introduction and Strategic Overview

This compound (C₁₅H₁₄O₃) is an aromatic carboxylic acid.[1] Its structure, featuring a diphenyl ether linkage and a propanoic acid side chain, is reminiscent of certain classes of bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs), although its specific biological targets are not well-defined in public literature. The primary objective of a toxicological assessment is to identify potential hazards, establish a dose-response relationship for adverse effects, and determine a safe starting dose for potential human trials.[2]

Our proposed evaluation follows a logical, tiered progression designed to maximize data acquisition while adhering to the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing.[3] The strategy begins with computational and in vitro methods to screen for liabilities early, conserving resources and minimizing animal use.[4] Promising candidates then advance to more complex in vivo studies to understand systemic effects.[5]

Toxicology_Workflow insilico In Silico Profiling (QSAR, Physicochemical) adme In Vitro ADME (Permeability, Metabolism) insilico->adme Inform Assay Design invitro_tox Tier 1: In Vitro Toxicology (Cytotoxicity, Genotoxicity, hERG) adme->invitro_tox Contextualize Dosing decision1 Go / No-Go Decision invitro_tox->decision1 acute_tox Acute In Vivo Toxicity (Rodent MTD) safety_pharm Safety Pharmacology (CNS, CV, Respiratory) acute_tox->safety_pharm repeated_dose Repeated-Dose Toxicity (Rodent & Non-Rodent) safety_pharm->repeated_dose decision2 IND-Enabling Decision repeated_dose->decision2 decision1->acute_tox Proceed

Caption: Tiered toxicological evaluation workflow for a novel chemical entity.

Physicochemical Characterization and In Silico Toxicological Prediction

Prior to initiating any biological assays, a fundamental understanding of the compound's physical and chemical properties is essential. These properties influence its absorption, distribution, metabolism, and excretion (ADME), which are critical for interpreting toxicology data.

2.1 Physicochemical Properties

Publicly available data provides a starting point for this compound.

PropertyValue / PredictionSource
Molecular FormulaC₁₅H₁₄O₃PubChem[1]
Molecular Weight242.27 g/mol PubChem[6]
XlogP (Lipophilicity)3.5 (Predicted)PubChemLite[6]
GHS Hazard StatementsH302: Harmful if swallowedH317: May cause an allergic skin reactionH400: Very toxic to aquatic lifePubChem[1]

The predicted XlogP of 3.5 suggests moderate lipophilicity, indicating that the compound may be readily absorbed and distributed into tissues. The GHS classifications, derived from computational models, flag potential oral toxicity and skin sensitization as areas for focused investigation.

2.2 In Silico Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools used to predict toxicological endpoints based on chemical structure.[7][8] For a novel compound like this compound, QSAR can preemptively identify potential liabilities.

  • Causality: By comparing the structural motifs of our compound to databases of chemicals with known toxicities, we can generate hypotheses about its potential for adverse effects. For instance, aromatic carboxylic acids can sometimes be associated with specific toxicity profiles.[9]

  • Methodology: Utilize commercially available or open-source QSAR software (e.g., DEREK Nexus®, Toxtree) to screen for structural alerts related to:

    • Mutagenicity: (e.g., alerts for DNA-reactive groups)

    • Carcinogenicity: (e.g., structural alerts from the Ashby-Tennant database)

    • Hepatotoxicity: (e.g., alerts for reactive metabolite formation)

    • Skin Sensitization: (e.g., protein-binding alerts)

  • Trustworthiness: In silico predictions are not a substitute for experimental data but are critical for guiding the design of subsequent in vitro and in vivo studies.[10] Positive alerts from these models will trigger specific, targeted follow-up assays.

Tier 1: In Vitro Toxicology Assessment

In vitro assays are the cornerstone of modern toxicology, providing rapid and cost-effective screening to identify potential hazards early in development.[11][12] These tests are conducted on cells or isolated biological components and are designed to assess specific mechanisms of toxicity.[13]

3.1 Cytotoxicity Assessment

  • Causality: The first question for any new compound is whether it kills cells and at what concentration. This establishes a basic therapeutic window. We select cell lines relevant to expected sites of exposure or toxicity, such as HepG2 (liver) and HEK293 (kidney).

  • Protocol: MTT Assay for Cell Viability

    • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol) to each well to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

MTT_Assay start Seed HepG2 Cells in 96-well plate treat Treat cells with This compound (serial dilution) start->treat incubate1 Incubate for 24-48 hours treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 4 hours (Formazan formation) add_mtt->incubate2 solubilize Add Solubilization Buffer incubate2->solubilize read Read Absorbance (570 nm) solubilize->read end Calculate IC50 read->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

3.2 Genotoxicity Assessment

  • Causality: Genotoxicity assays are mandatory to assess a compound's potential to cause genetic damage (mutations or chromosomal aberrations), which can lead to cancer or developmental defects.[14] Regulatory agencies require a standard battery of tests.[15]

  • Recommended Assays:

    • Bacterial Reverse Mutation Assay (Ames Test): This test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis pathway. It detects point mutations (gene mutations). The test is run with and without metabolic activation (S9 fraction) to see if liver metabolites of the compound are mutagenic.

    • In Vitro Micronucleus Assay: This assay is conducted in mammalian cells (e.g., CHO or TK6 cells). It detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss).

3.3 Cardiovascular Safety: hERG Assay

  • Causality: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[11] Early assessment of hERG liability is a critical step in drug development.

  • Methodology: The preferred method is automated patch-clamp electrophysiology on cells stably expressing the hERG channel. This provides a direct measure of channel inhibition and an IC₅₀ value.

3.4 Hepatotoxicity Assessment

  • Causality: Drug-induced liver injury (DILI) is a major reason for drug attrition in both preclinical and clinical stages.[11] In vitro models can screen for key mechanisms of DILI.

  • Recommended Assays:

    • Reactive Metabolite Formation: Incubate the compound with human liver microsomes and trapping agents to detect the formation of unstable, reactive metabolites.

    • Bile Salt Export Pump (BSEP) Inhibition: Assess the compound's ability to inhibit BSEP, as this can lead to cholestatic liver injury.

    • Mitochondrial Toxicity: Evaluate effects on mitochondrial function using assays like the Seahorse XF Analyzer to measure oxygen consumption rates.

Tier 2: In Vivo Toxicology and Safety Pharmacology

If the in vitro profile of this compound is acceptable, investigations proceed to in vivo models to understand its effects on a whole organism.[16] These studies are typically conducted under Good Laboratory Practice (GLP) conditions to support regulatory submissions.

4.1 Acute and Repeated-Dose Toxicity Studies

  • Causality: These studies determine the overall toxicity of the compound after single and multiple doses, identify target organs of toxicity, and establish the No-Observed-Adverse-Effect Level (NOAEL), which is crucial for setting safe human doses.[2][14]

  • Study Design:

    • Acute Toxicity (Maximum Tolerated Dose - MTD): A single-dose escalation study in one rodent species (e.g., rats) to determine the MTD and identify acute toxicities.[5]

    • Repeated-Dose Subchronic Study: Typically a 28-day or 90-day study in two species: a rodent (e.g., rat) and a non-rodent (e.g., dog or non-human primate). The compound is administered daily via the intended clinical route.

Table of Monitored Parameters in a 28-Day Repeated-Dose Study:

CategoryParameters MonitoredRationale
Clinical Observations Daily health checks, body weight, food consumptionTo assess general health and well-being
Hematology Red blood cells, white blood cells, platelets, hemoglobinTo detect effects on blood cells and oxygen-carrying capacity
Clinical Chemistry ALT, AST, ALP, bilirubin, creatinine, BUNTo assess liver and kidney function
Urinalysis pH, protein, glucose, ketones, specific gravityTo provide an additional measure of kidney function
Gross Pathology Macroscopic examination of all organs and tissues at necropsyTo identify visible abnormalities
Histopathology Microscopic examination of a comprehensive list of tissuesTo identify target organs of toxicity at the cellular level

4.2 Safety Pharmacology Core Battery

  • Causality: Mandated by ICH S7A and S7B guidelines, these studies investigate the potential adverse effects of a drug candidate on vital physiological systems prior to human exposure.[16]

  • Core Battery Studies:

    • Central Nervous System (CNS): A functional observational battery (e.g., Irwin test) in rats to assess effects on behavior, coordination, and reflexes.

    • Cardiovascular System: Telemetered non-rodents (e.g., dogs) are used to measure blood pressure, heart rate, and ECG parameters continuously.

    • Respiratory System: Evaluation of respiratory rate, tidal volume, and minute volume in rodents using whole-body plethysmography.

Conclusion

The toxicological evaluation of a novel chemical entity such as this compound is a systematic, data-driven process. This guide outlines a logical and efficient framework, starting with predictive computational methods and progressing through a comprehensive suite of in vitro and in vivo assays. By carefully assessing cytotoxicity, genotoxicity, organ-specific toxicities, and effects on vital functions, this strategy provides the necessary safety data to make informed decisions about the compound's potential for further development. Each step is designed to build upon the last, ensuring a thorough characterization of risk and establishing a foundation for safe human clinical trials.

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An In-depth Technical Guide to the Metabolic Pathways of 3-(4-phenoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Metabolic Odyssey of a Novel Xenobiotic

To the dedicated researchers, scientists, and drug development professionals who navigate the complex world of xenobiotic metabolism, this guide offers a comprehensive exploration of the anticipated metabolic fate of 3-(4-phenoxyphenyl)propanoic acid. While direct metabolic studies on this specific molecule are not extensively documented in publicly available literature, its structural characteristics as a carboxylic acid-containing phenylpropanoic acid derivative allow for a scientifically rigorous extrapolation of its metabolic pathways. This document synthesizes established principles of drug metabolism, drawing parallels with structurally analogous compounds, particularly the well-studied class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens."

Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). We will not merely list potential reactions; instead, we will delve into the causality behind these metabolic transformations, the enzymes likely responsible, and the experimental systems required to validate these hypotheses. This guide is designed to be a practical and intellectually stimulating resource, providing not only a theoretical framework but also actionable protocols for the laboratory investigation of this compound's metabolism.

Structural and Physicochemical Properties: The Blueprint for Metabolism

Before embarking on the metabolic journey of this compound, a thorough understanding of its molecular structure is paramount.

PropertyValueSource
Molecular FormulaC15H14O3[1]
Molecular Weight242.27 g/mol [1]
IUPAC NameThis compound[1]
XLogP33.5[1]

The presence of a carboxylic acid moiety is a key determinant of its metabolic fate, making it a prime candidate for Phase II conjugation reactions. The lipophilicity, as indicated by the XLogP3 value, suggests that it will likely undergo Phase I oxidative metabolism to increase its polarity and facilitate excretion. The biphenyl ether structure provides potential sites for aromatic hydroxylation.

Predicted Metabolic Pathways: A Two-Phase Journey

The metabolism of xenobiotics is typically a biphasic process designed to convert lipophilic compounds into more water-soluble derivatives that can be readily eliminated from the body.

Phase I Metabolism: The Functionalization Phase

Phase I reactions introduce or expose functional groups, such as hydroxyl (-OH) groups, which serve as sites for subsequent Phase II conjugation. For this compound, the most probable Phase I reactions involve oxidation catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.

  • Aromatic Hydroxylation: The two phenyl rings of the phenoxy moiety are susceptible to hydroxylation. The para-position of the terminal phenyl ring is a common site for such reactions in many xenobiotics. Hydroxylation can also occur on the other phenyl ring.

  • Aliphatic Hydroxylation: While less common for this structure, oxidation of the propanoic acid side chain is a possibility.

Given that many NSAIDs are metabolized by CYP2C9, it is plausible that this isoform, along with others like CYP2C8 and CYP3A4, could be involved in the oxidative metabolism of this compound.[2][3]

Diagram of Predicted Phase I Metabolic Pathways

Phase_I_Metabolism Parent This compound Metabolite1 Hydroxylated Metabolite (Phenolic) Parent->Metabolite1 Aromatic Hydroxylation Metabolite2 Hydroxylated Metabolite (Aliphatic) Parent->Metabolite2 Aliphatic Hydroxylation CYP450 CYP450 Enzymes (e.g., CYP2C9, CYP3A4)

Caption: Predicted Phase I oxidative metabolism of this compound.

Phase II Metabolism: The Conjugation Phase

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to further increase water solubility and facilitate excretion.

  • Glucuronidation: This is a major metabolic pathway for compounds containing a carboxylic acid group.[4] The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) to form an acyl glucuronide.[5][6][7] UGT2B7 is a key enzyme in the glucuronidation of many carboxylic acid-containing drugs.[4] It is important to note that acyl glucuronides can be reactive metabolites, capable of covalently binding to proteins, which has been associated with idiosyncratic drug toxicity.[5][8]

  • Acyl-CoA Thioester Formation: Similar to profens, this compound may be a substrate for acyl-CoA synthetases, leading to the formation of an acyl-CoA thioester.[9] This intermediate can then be incorporated into lipids or undergo other metabolic transformations.[9] This pathway is also linked to the chiral inversion of 2-arylpropionic acids, a phenomenon where the inactive (R)-enantiomer is converted to the active (S)-enantiomer.[10][11][12] While this compound is not chiral at the alpha-carbon, the potential for acyl-CoA formation remains a significant metabolic consideration.

  • Sulfation: Phenolic metabolites generated during Phase I can undergo sulfation, a reaction catalyzed by sulfotransferases (SULTs).

Diagram of Predicted Phase II Metabolic Pathways

Phase_II_Metabolism cluster_phase1 Phase I cluster_phase2 Phase II Parent This compound Phase1_Metabolite Phase I Metabolite (e.g., Hydroxylated) Parent->Phase1_Metabolite CYP450 Acyl_Glucuronide Acyl Glucuronide Parent->Acyl_Glucuronide UGTs (e.g., UGT2B7) Acyl_CoA Acyl-CoA Thioester Parent->Acyl_CoA Acyl-CoA Synthetases Sulfate_Conjugate Sulfate Conjugate Phase1_Metabolite->Sulfate_Conjugate SULTs

Caption: Predicted Phase II conjugation pathways for this compound.

Experimental Workflows for Metabolic Profiling

A multi-pronged approach is necessary to elucidate the metabolic pathways of this compound. This typically involves a combination of in vitro and in vivo studies.

In Vitro Metabolism Studies

In vitro systems provide a controlled environment to identify metabolic pathways and the enzymes involved.

  • Liver Microsomes: These are preparations of the endoplasmic reticulum from liver cells and are a rich source of CYP enzymes. They are ideal for studying Phase I metabolism.

  • Hepatocytes: Intact liver cells contain both Phase I and Phase II enzymes and provide a more complete picture of hepatic metabolism.

  • Recombinant Enzymes: Using specific recombinant CYP or UGT isoforms can help pinpoint the exact enzymes responsible for the metabolism of the compound.

Protocol: In Vitro Metabolism in Human Liver Microsomes

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), this compound (e.g., 1 µM and 10 µM), and phosphate buffer (pH 7.4) to a final volume of 190 µL.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add 10 µL of NADPH regenerating system (cofactor for CYP enzymes) to initiate the reaction.

    • Incubate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Sample Preparation:

    • Centrifuge the quenched samples to precipitate proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

In Vivo Metabolism Studies

In vivo studies in animal models (e.g., rats, mice) are essential to understand the complete ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the compound.

  • Pharmacokinetic Studies: After administering the compound, blood, urine, and feces are collected over time to determine the pharmacokinetic parameters and identify the major circulating and excreted metabolites.[13][14][15]

Diagram of Experimental Workflow for Metabolic Profiling

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analytical Techniques Microsomes Liver Microsomes Phase_I_ID Phase_I_ID Microsomes->Phase_I_ID Identify Phase I Metabolites Hepatocytes Hepatocytes Phase_II_ID Phase_II_ID Hepatocytes->Phase_II_ID Identify Phase I & II Metabolites Recombinant_Enzymes Recombinant Enzymes Enzyme_ID Enzyme_ID Recombinant_Enzymes->Enzyme_ID Identify Specific Enzymes LC_MS LC-MS/MS Analysis Phase_I_ID->LC_MS Phase_II_ID->LC_MS Enzyme_ID->LC_MS Animal_Models Animal Models (e.g., Rat) PK_Studies Pharmacokinetic Studies Animal_Models->PK_Studies ADME_Profile ADME_Profile PK_Studies->ADME_Profile Determine ADME Profile ADME_Profile->LC_MS Metabolic_Map Metabolic_Map LC_MS->Metabolic_Map Construct Metabolic Map

Caption: A comprehensive workflow for investigating the metabolism of a novel compound.

Concluding Remarks and Future Directions

The metabolic pathways of this compound are predicted to be a combination of Phase I oxidative reactions, primarily aromatic hydroxylation by CYP enzymes, and Phase II conjugation, with glucuronidation and acyl-CoA formation being the most prominent routes. The experimental workflows outlined in this guide provide a robust framework for the systematic investigation of these pathways.

Future research should focus on:

  • Reaction Phenotyping: Precisely identifying the CYP and UGT isoforms responsible for the metabolism of this compound.

  • Metabolite Identification and Characterization: Structurally elucidating the metabolites formed in vitro and in vivo.

  • Assessment of Reactive Metabolites: Investigating the potential for the formation of reactive acyl glucuronides and their covalent binding to proteins.

  • Pharmacogenetic Considerations: Exploring the impact of genetic polymorphisms in metabolizing enzymes (e.g., CYP2C9) on the pharmacokinetics and potential for adverse effects of this compound.[2]

By following a scientifically rigorous and hypothesis-driven approach, the metabolic fate of this compound can be thoroughly characterized, providing crucial information for its development as a potential therapeutic agent or for assessing its toxicological profile.

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"chiral separation of 3-(4-phenoxyphenyl)propanoic acid enantiomers"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chiral Separation of 3-(4-phenoxyphenyl)propanoic Acid Enantiomers

Abstract

The stereoisomeric composition of pharmacologically active agents is a critical parameter, as enantiomers frequently exhibit different pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the methodologies for the chiral separation of this compound, an arylpropionic acid structurally related to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). We will explore the foundational principles and practical applications of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into method development, optimization, and the underlying mechanisms of chiral recognition.

Introduction: The Imperative of Chirality

This compound possesses a single stereocenter, resulting in a pair of enantiomers. In pharmaceutical sciences, it is a well-established principle that such enantiomers can interact differently within a chiral biological environment. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[1][2] Therefore, the ability to separate, quantify, and control the enantiomeric purity of chiral compounds like this compound is paramount for ensuring drug safety and efficacy.

This guide delves into the three preeminent techniques for achieving this separation, moving from the established workhorse of HPLC to the high-throughput capabilities of SFC and the high-efficiency approach of CE.

Part 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard

HPLC remains the most widely adopted technique for chiral separations due to its robustness, versatility, and the vast array of commercially available Chiral Stationary Phases (CSPs).[1][3] The direct separation of enantiomers on a CSP is the preferred approach, obviating the need for derivatization.[4]

Expertise in Action: Selecting the Right Chiral Stationary Phase (CSP)

The success of a chiral HPLC separation hinges almost entirely on the selection of an appropriate CSP. For an acidic molecule like this compound, two classes of CSPs demonstrate exceptional utility.

  • Polysaccharide-Based CSPs: These are the most versatile and broadly successful CSPs for resolving a wide range of chiral compounds.[5][6] They consist of a polysaccharide polymer (typically amylose or cellulose) derivatized with carbamates or esters and coated or immobilized on a silica support.[5][7]

    • Mechanism of Recognition: Chiral recognition occurs within the helical grooves of the polysaccharide backbone. The enantiomers differentially interact with the CSP through a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[6][7] One enantiomer will form a more stable, transient diastereomeric complex with the CSP, leading to a longer retention time and thus, separation.[6] Immobilized phases are generally preferred as they offer greater solvent compatibility and durability.[5][7]

  • Anion-Exchange CSPs: These phases are specifically designed for the enantioseparation of acidic compounds.[8]

    • Mechanism of Recognition: The mechanism is based on the ionic interaction between the negatively charged (deprotonated) acidic analyte and a positively charged chiral selector, such as quinine or quinidine derivatives, on the stationary phase.[8] This primary ionic bond is supplemented by other interactions like hydrogen bonding and π-π stacking, which are essential for achieving enantioselectivity.[8]

Trustworthiness Through Method Development

A robust protocol is a self-validating one. For this compound, the mobile phase composition is critical for controlling retention and resolution. The acidic nature of the propanoic acid moiety must be managed.

  • Mobile Phase Additives: Small amounts of an acid (e.g., acetic acid, trifluoroacetic acid) are typically added to the mobile phase. In normal-phase or polar organic mode on polysaccharide columns, the acid sharpens peaks and can modulate interactions.[9] For anion-exchange columns, the mobile phase pH must be controlled to ensure the analyte is deprotonated (anionic) and the selector is protonated.[8]

Workflow for Chiral HPLC Method Development

Caption: A streamlined workflow for chiral HPLC method development.

Protocol 1: HPLC Enantioseparation

This protocol is a representative method based on established procedures for arylpropionic acids.

  • Instrumentation: Standard HPLC system with UV detector.

  • Chiral Stationary Phase: Lux® Amylose-1 [Amylose tris(3,5-dimethylphenylcarbamate)], 5 µm, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane / 2-Propanol / Acetic Acid (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the racemic standard of this compound in the mobile phase to a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

Data Summary: Expected HPLC Performance
ParameterExpected ValueCausality
Retention Time (Enantiomer 1)~ 8.5 minDifferential interaction strength with the CSP.
Retention Time (Enantiomer 2)~ 10.2 minThe more strongly retained enantiomer forms a more stable complex.
Separation Factor (α)> 1.2Indicates good selectivity of the CSP for the enantiomers.
Resolution (Rs)> 2.0Baseline separation is achieved, allowing for accurate quantification.

Part 2: Supercritical Fluid Chromatography (SFC) - The High-Throughput Evolution

SFC has emerged as a powerful, "green" alternative to normal-phase HPLC, particularly for preparative-scale chiral separations.[10][11] It utilizes supercritical carbon dioxide as the primary mobile phase, which offers significant advantages.[12]

Expertise in Action: Why SFC is Faster and Greener

The properties of supercritical CO₂ are key to SFC's performance. Its viscosity is much lower and solute diffusivity is much higher than those of liquid solvents.[13] This has two major consequences:

  • Speed: The low viscosity allows for much higher optimal flow rates without generating excessive backpressure, drastically reducing analysis times, often by a factor of 3 to 5 compared to HPLC.[13]

  • Efficiency: Higher diffusivity enhances mass transfer between the mobile and stationary phases, leading to sharp, efficient peaks.[11]

  • Environmental Impact: Replacing the bulk of organic solvent (like hexane) with non-toxic, inexpensive CO₂ significantly reduces solvent consumption and waste.[11][13]

SFC is fully compatible with the same polysaccharide CSPs used in HPLC, making method transfer straightforward.[8][14]

Mechanism of Chiral Recognition in SFC

SFC_Mechanism cluster_CSP Polysaccharide CSP Groove CSP Chiral Selector Polymer E1 Enantiomer R E1->CSP:f0 Weak Interaction (Fast Elution) E2 Enantiomer S E2->CSP:f0 Strong Interaction (H-Bond, π-π) (Slow Elution)

Caption: Differential interaction of enantiomers with a CSP in SFC.

Protocol 2: SFC Enantioseparation
  • Instrumentation: Analytical SFC system with a back pressure regulator (BPR).

  • Chiral Stationary Phase: CHIRALPAK® AD-H [Amylose tris(3,5-dimethylphenylcarbamate)], 5 µm, 250 x 4.6 mm.

  • Mobile Phase: Supercritical CO₂ / Methanol (85:15, v/v).

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure (BPR): 150 bar.[13]

  • Column Temperature: 35 °C.[12]

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the racemic standard in Methanol to a concentration of 1 mg/mL.

  • Injection Volume: 5 µL.

Data Summary: SFC vs. HPLC Performance Comparison
ParameterHPLC (Protocol 1)SFC (Protocol 2)Advantage
Analysis Time~ 12 min< 4 min~3x Faster
Solvent Consumption~12 mL (90% Hexane)~12 mL (85% CO₂)Significantly Greener
Resolution (Rs)> 2.0> 2.0Comparable Separation

Part 3: Capillary Electrophoresis (CE) - The Orthogonal Approach

CE is a high-efficiency separation technique that offers an alternative, often orthogonal, mechanism for chiral resolution.[15][16] Instead of a CSP, a chiral selector is typically added directly to the background electrolyte (BGE).

Expertise in Action: The Role of Cyclodextrins

For acidic profen-like compounds, cyclodextrins (CDs) are the most effective and widely used chiral selectors in CE.[15][16]

  • Mechanism of Recognition: Cyclodextrins are chiral, bucket-shaped oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[17] Enantiomers are separated based on differences in the stability of the inclusion complexes they form with the CD. One enantiomer will have a better steric and electronic fit within the chiral CD cavity, leading to a stronger binding constant and a different electrophoretic mobility, resulting in separation.[15][17]

Trustworthiness Through Method Development

CE separation is governed by different parameters than chromatography.

  • BGE pH: This is the most critical parameter. It must be controlled to ensure the acidic analyte is ionized (negatively charged) so it can migrate in the electric field.

  • Selector Concentration: Increasing the CD concentration generally increases the separation between the enantiomers, but can also lead to longer analysis times.[16]

Protocol 3: Chiral CE Enantioseparation
  • Instrumentation: Capillary Electrophoresis system with a UV detector.

  • Capillary: Fused-silica, 50 µm I.D., 50 cm total length (40 cm to detector).

  • Background Electrolyte (BGE): 100 mM Phosphate buffer (pH 6.0) containing 30 mM Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TMβCD).[15]

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (50 mbar for 5 seconds).

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve the racemic standard in 50:50 Methanol:Water to a concentration of 0.5 mg/mL.

Conclusion

The chiral separation of this compound enantiomers can be successfully achieved using multiple advanced analytical techniques.

  • HPLC with polysaccharide or anion-exchange CSPs provides a robust and reliable platform, serving as the gold standard for analytical development.

  • SFC offers a significant leap forward in throughput and sustainability, delivering comparable resolutions to HPLC in a fraction of the time and with substantially less organic solvent waste, making it ideal for both analytical screening and preparative purification.

  • CE with cyclodextrin selectors presents a high-efficiency, orthogonal method that is particularly valuable for its low sample consumption and alternative separation mechanism.

The choice of technique depends on the specific requirements of the task at hand—from routine quality control (HPLC), to high-throughput screening (SFC), to specialized micro-sample analysis (CE). A thorough understanding of the principles behind each method, as outlined in this guide, empowers the scientist to develop and deploy validated, efficient, and reliable protocols for this and other critical chiral separations.

References

  • Simultaneous chiral discrimination of multiple profens by cyclodextrin-modified capillary electrophoresis in normal and reversed polarity modes. PubMed.
  • Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applic
  • Polysaccharide-based CSPs. Chiralpedia.
  • Study of the enantiomeric separation of the anticholinergic drugs on two immobilized polysaccharide-based chiral stationary phases by HPLC and the possible chiral recognition mechanisms. PubMed.
  • Analysis of chiral non-steroidal anti-inflammatory drugs flurbiprofen, ketoprofen and etodolac binding with HSA. PMC - NIH.
  • Separation of profen enantiomers by capillary electrophoresis using cyclodextrins as chiral selectors. PubMed.
  • Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters.
  • The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. MDPI.
  • Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. Der Pharma Chemica.
  • Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. PubMed Central.
  • Chiral Super Critical Fluid Chrom
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Chiral Separations: Using SFC to Unlock Purific
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • This compound. PubChem - NIH.
  • Review- Alternatives for the separation of drug enantiomers: ibuprofen as a model compound. SciELO.
  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals.
  • Theoretical Examination on the Chiral Separation Mechanism of Ibuprofen on Cellulose Tris(4-methylbenzo
  • Chiral HPLC Separ

Sources

Methodological & Application

Application Notes and Protocols for Evaluating the Anti-Inflammatory Activity of 3-(4-phenoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Anti-Inflammatory Potential of 3-(4-phenoxyphenyl)propanoic acid

This compound is a small molecule with significant potential in the field of inflammation research. Structurally, it belongs to the propanoic acid class of compounds, which includes well-established non-steroidal anti-inflammatory drugs (NSAIDs). Its close structural analog, Fenoprofen [2-(3-phenoxyphenyl)propanoic acid], is a known non-selective inhibitor of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[1][2][3] This structural similarity strongly suggests that this compound may exert its anti-inflammatory effects through a similar mechanism, primarily by inhibiting COX-1 and COX-2.[4]

The inflammatory process is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key mediators of inflammation include prostaglandins, which are synthesized by COX enzymes.[5] The inducible isoform, COX-2, is upregulated at sites of inflammation and is a primary target for anti-inflammatory therapies.[5] By inhibiting COX-2, compounds can effectively reduce the production of pro-inflammatory prostaglandins, thereby alleviating pain and swelling. Furthermore, the nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory gene expression, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[6][7][8] Inhibition of this pathway represents another key strategy for controlling inflammation.

These application notes provide a comprehensive guide for researchers to investigate the anti-inflammatory properties of this compound. We present detailed protocols for a suite of in vitro and in vivo assays designed to elucidate its mechanism of action and evaluate its therapeutic potential. The methodologies are grounded in established scientific principles and are designed to yield robust and reproducible data.

Section 1: In Vitro Mechanistic Assays

This section details key in vitro experiments to determine the direct effects of this compound on cellular models of inflammation.

Rationale for In Vitro Assay Selection

The chosen in vitro assays are designed to provide a multi-faceted understanding of the compound's anti-inflammatory mechanism.

  • LPS-Induced Nitric Oxide (NO) and Pro-inflammatory Cytokine Production in Macrophages: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7] This assay serves as a primary screen to assess the general anti-inflammatory activity of the compound in a cellular context.

  • COX-1 and COX-2 Inhibition Assays: To directly test the hypothesis that this compound acts as a COX inhibitor, enzyme inhibition assays are essential.[5] Determining the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2 will reveal the compound's potency and selectivity.

  • NF-κB Activation Assay: Investigating the effect of the compound on the NF-κB signaling pathway provides deeper mechanistic insight.[6][8] A reduction in NF-κB activation would suggest that the compound's anti-inflammatory effects may extend beyond direct enzyme inhibition to the regulation of inflammatory gene expression.

Preparation of this compound for In Vitro Assays

To ensure accurate and reproducible results, proper preparation of the test compound is critical.

Stock Solution Preparation:

  • Solvent Selection: this compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. DMSO is often preferred for its high solubilizing capacity and low volatility.

  • Procedure:

    • Accurately weigh a precise amount of this compound powder.

    • Dissolve the powder in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Working Solution Preparation:

  • On the day of the experiment, thaw a stock solution aliquot and dilute it to the desired final concentrations using the appropriate cell culture medium.

  • It is crucial to ensure that the final concentration of DMSO in the cell culture wells is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol: LPS-Induced Nitric Oxide and Cytokine Production in RAW 264.7 Macrophages

This protocol details the steps to measure the inhibitory effect of this compound on the production of NO and pro-inflammatory cytokines in LPS-stimulated murine macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent for NO detection

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in DMEM.

    • Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., a known anti-inflammatory drug like dexamethasone).

    • Pre-incubate the cells with the compound for 1 hour.

  • LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells) and incubate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the remaining cell culture supernatant.

    • Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.[9]

    • Measure the absorbance and calculate the cytokine concentrations based on the respective standard curves.

Data Analysis:

  • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of this compound compared to the LPS-stimulated control.

  • Determine the IC50 value for each measured parameter.

Expected Results: A dose-dependent decrease in the production of NO, TNF-α, and IL-6 in the presence of this compound would indicate its anti-inflammatory activity.

Visualization of Experimental Workflow:

LPS_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis seed_cells Seed RAW 264.7 cells prepare_compound Prepare compound dilutions pre_incubate Pre-incubate with compound (1h) prepare_compound->pre_incubate stimulate_lps Stimulate with LPS (24h) pre_incubate->stimulate_lps collect_supernatant Collect supernatant stimulate_lps->collect_supernatant griess_assay Griess Assay (NO) collect_supernatant->griess_assay elisa ELISA (TNF-α, IL-6) collect_supernatant->elisa

LPS-induced mediator production assay workflow.
Protocol: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol outlines the procedure to determine the direct inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme

  • Reaction buffer (e.g., Tris-HCl)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • This compound

  • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • EIA (Enzyme Immunoassay) or colorimetric/fluorometric detection kit

Procedure:

  • Enzyme and Compound Preparation:

    • Dilute the COX enzymes to the working concentration in the reaction buffer.

    • Prepare serial dilutions of this compound and control inhibitors.

  • Incubation:

    • In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme.

    • Add the test compound or control inhibitor to the wells.

    • Pre-incubate for a specified time (e.g., 10-15 minutes) at the recommended temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Termination and Detection:

    • After a short incubation period (e.g., 2 minutes), stop the reaction by adding a stop solution (e.g., HCl).

    • Measure the product (e.g., Prostaglandin E2) using an appropriate detection method as per the kit instructions.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each compound concentration.

    • Determine the IC50 values for COX-1 and COX-2.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Expected Results: IC50 values will quantify the potency of this compound against COX-1 and COX-2, while the selectivity index will indicate its preference for one isoform over the other.

Quantitative Data Summary Table:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
This compoundTo be determinedTo be determinedTo be determined
Celecoxib (Reference)~15~0.05~300
Ibuprofen (Reference)~13~344~0.04

Reference values are approximate and can vary based on assay conditions.

Protocol: NF-κB Activation Assay (Reporter Gene Assay)

This protocol describes a method to assess the effect of this compound on NF-κB activation using a reporter gene assay.

Materials:

  • HEK293T cells stably transfected with an NF-κB luciferase reporter construct

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • TNF-α (or LPS) as an NF-κB activator

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • NF-κB Activation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control for cell viability (e.g., a constitutively expressed Renilla luciferase).

    • Calculate the percentage inhibition of NF-κB activation.

Expected Results: A reduction in luciferase activity in a dose-dependent manner would indicate that this compound inhibits the NF-κB signaling pathway.

Signaling Pathway Diagram:

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS/TNF-α Receptor Receptor (TLR4/TNFR) LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades & Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Nucleus Nucleus Genes Inflammatory Gene Transcription (COX-2, iNOS, Cytokines) NFkB_nuc->Genes Induces Compound 3-(4-phenoxyphenyl) propanoic acid Compound->IKK Inhibits? Compound->NFkB_nuc Inhibits translocation?

Potential inhibition points in the NF-κB pathway.

Section 2: In Vivo Anti-Inflammatory Assay

This section provides a detailed protocol for a standard in vivo model to assess the anti-inflammatory efficacy of this compound.

Rationale for In Vivo Model Selection

The carrageenan-induced paw edema model in rodents is a widely accepted and highly reproducible acute inflammation model for screening anti-inflammatory drugs.[10] The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin, and a later phase (3-6 hours) primarily driven by prostaglandins.[10] This model is particularly useful for evaluating compounds that are expected to inhibit prostaglandin synthesis.

Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes the induction of acute inflammation in the rat paw and the evaluation of the anti-inflammatory effect of this compound.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the animals for at least one week before the experiment.

    • Divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and different dose groups of this compound (e.g., 10, 30, 100 mg/kg).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound, vehicle, or positive control orally via gavage 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = V_t - V_0 (where V_t is the volume at time t, and V_0 is the initial volume).

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group at each time point: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.

Expected Results: A significant and dose-dependent reduction in paw edema in the groups treated with this compound compared to the vehicle control group will confirm its in vivo anti-inflammatory activity.

In Vivo Experimental Workflow:

Paw_Edema_Workflow cluster_pre Pre-Treatment cluster_induction Inflammation Induction cluster_post Post-Treatment Measurement cluster_data Data Analysis group_animals Group Animals baseline_measure Baseline Paw Volume (V₀) group_animals->baseline_measure administer_compound Oral Administration of Compound baseline_measure->administer_compound inject_carrageenan Inject Carrageenan administer_compound->inject_carrageenan 1 hour post-administration measure_volume Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5 hours inject_carrageenan->measure_volume calculate_edema Calculate Edema (Vₜ - V₀) measure_volume->calculate_edema calculate_inhibition Calculate % Inhibition calculate_edema->calculate_inhibition

Carrageenan-induced paw edema assay workflow.

Section 3: Data Interpretation and Troubleshooting

  • In Vitro Data: Consistent dose-dependent inhibition across the LPS-induced mediator production, COX inhibition, and NF-κB activation assays would provide strong evidence for the anti-inflammatory mechanism of this compound. Discrepancies between assays may suggest alternative mechanisms of action that warrant further investigation.

  • In Vivo Data: The time course of edema inhibition can provide clues about the compound's pharmacokinetic and pharmacodynamic properties. Significant inhibition in the later phase (3-5 hours) is consistent with a COX-inhibitory mechanism.

  • Troubleshooting:

    • High Variability: Ensure consistent technique in animal handling, injections, and measurements. Increase the number of animals per group if necessary.

    • Compound Insolubility: If precipitation is observed in the cell culture medium, consider using a different solvent or a lower final concentration of DMSO. For in vivo studies, ensure the compound is uniformly suspended in the vehicle.

    • Cytotoxicity: Always perform a cell viability assay (e.g., MTT assay) in parallel with the in vitro functional assays to ensure that the observed inhibitory effects are not due to cell death.

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. By systematically investigating its effects on key inflammatory pathways and validating its efficacy in a relevant in vivo model, researchers can gain valuable insights into its therapeutic potential. The data generated from these studies will be instrumental in advancing the development of this compound as a novel anti-inflammatory agent.

References

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  • Park, J. B. (2024). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. Journal of Pharmacology and Experimental Therapeutics.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Li, Y., et al. (2023).
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  • Zlatanova-Tenisheva, H., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules.
  • Ahmad, R., et al. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease.
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"protocol for testing antimicrobial effects of 3-(4-phenoxyphenyl)propanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the antimicrobial susceptibility testing of 3-(4-phenoxyphenyl)propanoic acid, designed for researchers, scientists, and drug development professionals. This document provides a foundational understanding of the compound, detailed experimental protocols for determining its antimicrobial efficacy, and guidance on interpreting the results.

Introduction and Compound Profile

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Phenylpropanoic acids and their derivatives have emerged as a versatile chemical scaffold, demonstrating a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[1][2] This guide focuses on This compound , a specific derivative whose antimicrobial potential warrants systematic investigation. While direct antimicrobial studies on this specific molecule are not widely published, related structures have shown promising activity against multidrug-resistant bacterial and fungal pathogens, providing a strong rationale for its evaluation.[3][4][5]

Compound: this compound Molecular Formula: C₁₅H₁₄O₃[6] Molecular Weight: 242.27 g/mol [6] Predicted Lipophilicity (XLogP3): 3.5[6]

The objective of these application notes is to provide a robust, validated protocol for determining the antimicrobial effects of this compound, specifically its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Core Principles of Antimicrobial Susceptibility Testing (AST)

Antimicrobial Susceptibility Testing (AST) is fundamental to antimicrobial drug discovery.[7] It determines the effectiveness of a compound against a specific microorganism. The two primary parameters measured are:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] This indicates the potency of the compound's bacteriostatic (growth-inhibiting) activity.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[9][10] This value distinguishes whether a compound is bactericidal (kills bacteria) or merely bacteriostatic. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[9]

The broth microdilution method is a gold-standard, quantitative technique recommended by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) for determining MIC values accurately and reproducibly.[11][12]

G cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Assay cluster_mbc Phase 3: MBC Assay Compound_Prep Prepare Compound Stock (e.g., in DMSO) Serial_Dilution Perform 2-Fold Serial Dilution of Compound in 96-Well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculate Serial_Dilution->Inoculate Incubate_MIC Incubate Plate (37°C, 18-24h) Inoculate->Incubate_MIC Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC Subculture Subculture Aliquots from Clear Wells onto Agar Plates Read_MIC->Subculture From MIC well & higher Incubate_MBC Incubate Agar Plates (37°C, 18-24h) Subculture->Incubate_MBC Read_MBC Determine MBC (Lowest concentration with ≥99.9% kill) Incubate_MBC->Read_MBC

Caption: Overall experimental workflow from preparation to MIC/MBC determination.

Materials and Reagents

Equipment
  • Biosafety Cabinet (Class II)

  • Autoclave

  • Shaking incubator (37°C)

  • Static incubator (35 ± 2°C)

  • Spectrophotometer or Turbidimeter

  • Multichannel pipette (8- or 12-channel)

  • Standard micropipettes

  • Sterile 96-well, flat-bottom microtiter plates

  • Sterile reservoirs

  • Vortex mixer

Reagents and Media
  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

    • Tryptic Soy Broth (TSB) or other appropriate growth broth

    • Mueller-Hinton Agar (MHA) plates

  • Bacterial Strains (ATCC Quality Control Strains Recommended):

    • Staphylococcus aureus (Gram-positive), e.g., ATCC 29213

    • Escherichia coli (Gram-negative), e.g., ATCC 25922

    • Pseudomonas aeruginosa (Gram-negative), e.g., ATCC 27853

    • Enterococcus faecalis (Gram-positive), e.g., ATCC 29212

  • Reagents:

    • Sterile 0.85% saline

    • 0.5 McFarland turbidity standard

    • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

Core Protocol: Determination of MIC by Broth Microdilution

This protocol is adapted from the CLSI M07 guidelines.[11] It is designed to be a self-validating system through the rigorous use of controls.

Preparation of Compound Stock Solution

Rationale: Due to the predicted lipophilicity of this compound, a non-aqueous solvent is required.[6] DMSO is a common choice for antimicrobial testing as it can dissolve a wide range of compounds and is generally non-toxic to bacteria at low final concentrations.[13] A high-concentration stock is prepared to ensure the final DMSO concentration in the assay remains below inhibitory levels (typically ≤1%).

  • Accurately weigh the test compound.

  • Dissolve in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 10,240 µg/mL). Ensure it is fully dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid freeze-thaw cycles.

Preparation of Standardized Bacterial Inoculum

Rationale: Standardizing the initial bacterial density is the most critical step for ensuring inter-experiment reproducibility. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL, a density that provides robust growth and consistent MIC results.[7]

  • From a fresh (18-24 hour) culture on an agar plate, select 3-5 isolated colonies.

  • Suspend the colonies in sterile saline.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension with a spectrophotometer or by visual comparison to match the 0.5 McFarland standard.[8]

  • Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL. A common dilution is 1:150 from the 0.5 McFarland stock.

Microtiter Plate Setup and Serial Dilution

Rationale: A two-fold serial dilution series is performed to test a wide range of compound concentrations and pinpoint the MIC value. Including a solvent control is crucial to confirm that any observed inhibition is due to the compound itself and not the DMSO.

G cluster_plate 96-Well Plate Layout for MIC Assay c1 1 c2 2 c3 3 c4 4 c5 5 c6 6 c7 7 c8 8 c9 9 c10 10 c11 11 c12 12 a1 [Compound] µg/mL a2 128 a3 64 a4 32 a5 16 a6 8 a7 4 a8 2 a9 1 a10 0.5 a11 Growth Control a12 Sterility Control b1 [Compound] µg/mL b2 128 b3 64 b4 32 b5 16 b6 8 b7 4 b8 2 b9 1 b10 0.5 b11 Solvent Control b12 Sterility Control

Caption: Example 96-well plate layout for a single strain MIC test.
  • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

  • Prepare an intermediate dilution of your compound stock in CAMHB. For a final top concentration of 256 µg/mL, add a calculated amount of stock to broth to get a 512 µg/mL working solution.

  • Add 100 µL of this 512 µg/mL working solution to well 1.

  • Perform the 2-fold serial dilution: Transfer 50 µL from well 1 to well 2, mix well, then transfer 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 1-10 now contain 50 µL of compound at decreasing concentrations.

  • Controls:

    • Growth Control (Well 11): Add 50 µL of CAMHB. This well will receive bacteria but no compound.

    • Sterility Control (Well 12): Add 100 µL of CAMHB. This well receives no bacteria and no compound.

    • Solvent Control (Optional but Recommended): In a separate row, add 50 µL of CAMHB containing DMSO at the same concentration present in well 1. This well will receive bacteria.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum (from step 4.2) to wells 1 through 11. Do not add bacteria to well 12. The final volume in wells 1-11 is now 100 µL.

  • Seal the plate (e.g., with a breathable film or lid) and incubate at 35 ± 2°C for 18-24 hours.[8]

Reading and Interpreting the MIC
  • After incubation, check the controls:

    • The sterility control (well 12) must be clear (no growth).

    • The growth control (well 11) must be turbid (robust growth).

    • The solvent control (if used) should also be turbid. If it is clear, the solvent is inhibitory and the results are invalid.

  • Visually inspect the test wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity.[8] This can be aided by using a plate reading mirror or a microplate reader measuring optical density (OD₆₀₀).

Core Protocol: Determination of Minimum Bactericidal Concentration (MBC)

Rationale: The MBC test is a logical follow-up to the MIC assay and is necessary to determine if a compound has killing (bactericidal) activity.[14] It involves subculturing from the clear wells of the MIC plate to determine the concentration that results in a ≥99.9% reduction in the initial inoculum.[9][10]

G cluster_wells MIC_Plate Completed MIC Plate (After 18-24h Incubation) MIC_Well MIC Well (e.g., 16 µg/mL) MIC_2x 2x MIC Well (32 µg/mL) MIC_4x 4x MIC Well (64 µg/mL) Spot_Plate Spot 10-100 µL Aliquot from each selected well onto MHA Plate MIC_Well->Spot_Plate MIC_2x->Spot_Plate MIC_4x->Spot_Plate Incubate Incubate MHA Plate (37°C, 18-24h) Spot_Plate->Incubate Count_CFU Count Colonies (CFU) on each spot Incubate->Count_CFU Determine_MBC Determine MBC: Lowest concentration with ≥99.9% kill Count_CFU->Determine_MBC

Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).
  • Select the MIC plate wells that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Mix the contents of each selected well thoroughly.

  • From each well, plate a 10 µL aliquot onto a sterile MHA plate. It is common to spot-plate several aliquots onto a single plate, carefully labeling each spot.

  • Also plate an aliquot from the growth control well (after appropriate dilution, e.g., 1:1000) to determine the initial inoculum count (CFU/mL) at the start of the experiment.

  • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • After incubation, count the number of colonies on each spot.

  • The MBC is the lowest compound concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[10]

Data Presentation and Interpretation

Results should be recorded systematically. The ratio of MBC to MIC is a key indicator of the compound's mode of action.

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus2921316322Bactericidal
E. coli2592264>256>4Bacteriostatic
P. aeruginosa27853>256>256-Resistant

Interpretation Notes:

  • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[8][9]

  • A ratio of > 4 suggests bacteriostatic activity.

  • The activity of this compound should be compared to that of the positive control antibiotic tested under the same conditions.

Potential Next Steps: Investigating Mechanism of Action

Should this compound show significant antimicrobial activity, further studies can elucidate its mechanism of action. Given its lipophilic nature, potential mechanisms could involve disruption of the bacterial cell membrane or inhibition of key metabolic pathways.

  • Time-Kill Kinetic Assays: To study the rate of bacterial killing over time at different concentrations of the compound.

  • Cell Membrane Permeability Assays: Using fluorescent dyes like propidium iodide to assess membrane damage.

  • Macromolecule Synthesis Inhibition: Investigating the effect on DNA, RNA, and protein synthesis.

  • Synergy Studies: Testing the compound in combination with known antibiotics to check for synergistic or antagonistic effects.

These advanced studies are crucial for the progression of a promising compound in the drug development pipeline.

References

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
  • Pfaller, M. A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology.
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method).
  • BenchChem. (2025). Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin.
  • Wikipedia. (n.d.). Minimum bactericidal concentration.
  • BenchChem. (2025). An In-depth Technical Guide to 3-Oxo-3-phenylpropanoic Acid Derivatives and Analogs for Drug Development Professionals.
  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique).
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • PubMed. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole.
  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • Bio-protocol. (n.d.). Broth microdilution susceptibility testing.
  • CLSI. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
  • BenchChem. (2025). Application Notes and Protocols for Developing 3-(4-Phenylphenyl)propanoic Acid Derivatives as Antimicrobial Agents.
  • NIH PubChem. (n.d.). This compound.
  • ANSI Webstore. (n.d.). Methods for Broth Dilution Susceptibility Testing of Bacteria Isolated From Aquatic Animals; Approved Guideline.
  • IJPPR. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
  • PubMed. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes.
  • ResearchGate. (2020). (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
  • ResearchGate. (2012). What's the appropriate solvent for testing the antimicrobial activity of essential oils?.
  • KTU ePubl. (n.d.). Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens.
  • NIH. (n.d.). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts.
  • Sigma-Aldrich. (n.d.). 3-(4-Methoxyphenyl)propionic acid.
  • PubMed Central. (2025). Evaluation of the Antioxidant and Antimicrobial Activity of Natural Deep Eutectic Solvents (NADESs) Based on Primary and Specialized Plant Metabolites.
  • Sigma-Aldrich. (n.d.). 3-(4-Hydroxy-3-methoxyphenyl)propionic acid.
  • NIH PubChem. (n.d.). 3-(3-Phenoxyphenyl)propionic acid.
  • MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
  • BioResources. (2019). Identification of Antimicrobial Compounds in Different Hydrophilic Larch Bark Extracts.
  • ResearchGate. (2024). (PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
  • Exposome-Explorer. (n.d.). 3-Phenylpropionic acid (Compound).
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Application Notes & Protocols: 3-(4-Phenoxyphenyl)propanoic Acid as a Foundational Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Phenoxyphenylpropanoic Acid Scaffold

In the landscape of medicinal chemistry and materials science, the selection of an appropriate starting scaffold is a critical decision that dictates the trajectory of a research program. 3-(4-Phenoxyphenyl)propanoic acid is one such scaffold that has garnered significant interest. Its structure, which features a rigid, lipophilic phenoxyphenyl core coupled with a flexible and reactive propanoic acid side chain, presents a unique combination of physicochemical properties.[1] This duality allows for systematic structural modifications to optimize biological activity, selectivity, and pharmacokinetic profiles.[1]

The phenoxyphenyl group, a bioisostere of a biphenyl moiety, provides a robust framework for creating molecules that can engage in π-π stacking and hydrophobic interactions with biological targets. The terminal carboxylic acid is a versatile chemical handle, readily participating in a multitude of classic and contemporary organic transformations. It can act as a key hydrogen bond donor or acceptor, or be converted into esters, amides, and other functional groups to modulate properties such as bioavailability, transforming it into a prodrug.[1] This guide provides an in-depth exploration of this compound as a key building block, detailing the rationale, mechanisms, and protocols for its most critical synthetic applications.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for designing synthetic routes and predicting its behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₃PubChem[2]
Molecular Weight 242.27 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
XLogP3 3.5PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]

Part 1: Foundational Synthetic Transformations

The carboxylic acid moiety is the primary site of reactivity, allowing for a diverse range of synthetic modifications. Below are protocols for two of the most fundamental and widely utilized transformations: esterification and amidation.

Fischer-Speier Esterification: Modulating Polarity and Creating Prodrugs

Scientific Rationale: Esterification of the carboxylic acid is a common strategy to mask the polar carboxyl group, thereby increasing lipophilicity and potentially improving cell membrane permeability. This transformation is fundamental in the creation of prodrugs, which can be hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid parent drug. The choice of alcohol dictates the properties of the resulting ester.

Mechanism Overview: The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester and regenerate the acid catalyst. The reaction is reversible, so it is typically driven to completion by using an excess of the alcohol or by removing water as it forms.[3]

Fischer_Esterification sub This compound intermediate Tetrahedral Intermediate sub:e->intermediate:w + R-OH roh R-OH (Alcohol) h_plus H₂SO₄ (cat.) ester Ester Product intermediate:e->ester:w - H₂O water H₂O

Caption: Fischer-Speier Esterification Workflow.

Experimental Protocol: Synthesis of Methyl 3-(4-phenoxyphenyl)propanoate

  • Materials:

    • This compound (1.0 eq, e.g., 2.42 g, 10 mmol)

    • Anhydrous Methanol (MeOH) (used as solvent and reactant, e.g., 50 mL)

    • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.2 mL)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Ethyl Acetate (EtOAc)

    • Round-bottom flask, condenser, magnetic stirrer, separatory funnel.

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.42 g, 10 mmol).

    • Add anhydrous methanol (50 mL) to the flask and stir until the acid is fully dissolved.

    • Carefully add concentrated sulfuric acid (0.2 mL) dropwise to the stirring solution.

    • Attach a condenser to the flask and heat the mixture to reflux (approx. 65°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL, until effervescence ceases), and brine (1 x 30 mL).[3]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.

    • The product can be further purified by column chromatography on silica gel if necessary.

Amide Bond Formation: Building Blocks for Bioactive Molecules

Scientific Rationale: The formation of amides from the carboxylic acid is arguably one of the most important transformations in drug discovery. The amide bond is a stable, planar unit central to peptides and numerous pharmaceuticals. Converting the carboxylic acid to an amide allows for the introduction of diverse amine-containing fragments, enabling fine-tuning of a molecule's biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Mechanism Overview: Direct condensation of a carboxylic acid and an amine requires very high temperatures and is often inefficient. Modern amidation is achieved using coupling reagents (e.g., EDC, HATU, TBTU). These reagents activate the carboxylic acid by forming a highly reactive intermediate (e.g., an O-acylisourea ester with EDC). This activated intermediate is highly susceptible to nucleophilic attack by the amine, proceeding through a tetrahedral intermediate to form the stable amide bond with byproducts that are easily removed.

Amidation_Workflow start This compound + Coupling Agent (e.g., EDC) activated Activated Intermediate (O-acylisourea ester) start->activated Activation tetrahedral Tetrahedral Intermediate activated->tetrahedral Nucleophilic Attack amine Primary or Secondary Amine (R₁R₂NH) amine->tetrahedral product Amide Product tetrahedral->product Collapse & Proton Transfer byproduct Byproduct (e.g., DCU) tetrahedral->byproduct

Caption: General workflow for coupling agent-mediated amidation.

Experimental Protocol: Synthesis of N-benzyl-3-(4-phenoxyphenyl)propanamide

  • Materials:

    • This compound (1.0 eq, e.g., 1.21 g, 5 mmol)

    • EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 eq, 1.15 g, 6 mmol)

    • HOBt (Hydroxybenzotriazole) (1.1 eq, 0.74 g, 5.5 mmol) Note: HOBt is often used to suppress side reactions and improve yields.

    • Benzylamine (1.1 eq, 0.60 mL, 5.5 mmol)

    • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq, 2.6 mL, 15 mmol)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (50 mL)

    • 1 M Hydrochloric Acid (HCl) solution

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine, Anhydrous MgSO₄, standard glassware.

  • Procedure:

    • Dissolve this compound (1.21 g, 5 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add EDC (1.15 g, 6 mmol), HOBt (0.74 g, 5.5 mmol), and DIPEA (2.6 mL, 15 mmol) to the solution. Stir at room temperature for 15 minutes to pre-activate the acid.

    • Add benzylamine (0.60 mL, 5.5 mmol) dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM (50 mL).

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting crude amide can be purified by recrystallization or silica gel chromatography.

Part 2: Application in the Synthesis of Bioactive Molecules

The true utility of a building block is demonstrated by its application in the synthesis of complex, functional molecules. The phenoxyphenyl propanoic acid scaffold is a recurring motif in several classes of therapeutic agents.

The Profen Class of NSAIDs

While this compound is not itself Fenoprofen, it is a close structural isomer. Fenoprofen is 2-(3-phenoxyphenyl)propanoic acid.[4] The synthesis of this class of non-steroidal anti-inflammatory drugs (NSAIDs) highlights the importance of the core phenoxyphenyl propanoic acid structure in inhibiting cyclooxygenase (COX) enzymes.[5][6] The synthesis of Fenoprofen often involves creating the core structure and then introducing the propionic acid side chain. An enantioselective synthesis is crucial as the (S)-enantiomer is the biologically active form.[7]

A general approach to synthesizing profens can be visualized, often starting from a phenoxy-substituted precursor which is then elaborated to the final propanoic acid.

Profen_Synthesis start m-Phenoxytoluene intermediate1 Brominated Intermediate start->intermediate1 Bromination intermediate2 Grignard or Coupling Intermediate intermediate1->intermediate2 Metalation / Coupling final_product (S)-Fenoprofen [2-(3-phenoxyphenyl)propanoic acid] intermediate2->final_product Carboxylation / Resolution

Caption: A conceptual pathway for the synthesis of profen-class NSAIDs.

Scaffolds for Antimicrobial and Anticancer Agents

Recent research has demonstrated that derivatives of substituted propanoic acids are promising candidates for developing novel antimicrobial and anticancer agents. For example, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which share a similar structural concept, have shown that modifications can lead to potent activity against multidrug-resistant bacteria and fungi.[8][9][10] Hydrazone derivatives, in particular, showed broad-spectrum antimicrobial activity.[8][10]

Furthermore, these same classes of compounds have been evaluated for anticancer properties. Certain derivatives demonstrated the ability to reduce the viability of A549 non-small cell lung cancer cells and inhibit cell migration, suggesting their potential as scaffolds for new oncology drugs.[11][12] The key takeaway is that the core structure—an aromatic ring system linked to a propanoic acid chain—provides a versatile platform for generating libraries of compounds for screening against various diseases.

Conclusion

This compound is more than just a simple carboxylic acid; it is a privileged scaffold that provides an ideal entry point for the synthesis of complex and biologically active molecules. Its structural rigidity and synthetic accessibility make it an invaluable tool for researchers in drug discovery and materials science. The foundational reactions of esterification and amidation, detailed in this guide, open the door to countless derivatives, each with potentially unique properties. As demonstrated by its relationship to the profen class of NSAIDs and its utility in creating novel antimicrobial and anticancer agents, the phenoxyphenyl propanoic acid motif will continue to be a cornerstone of innovative chemical synthesis for years to come.

References

  • Benchchem. Application Notes and Protocols: Leveraging 3-(4-Phenylphenyl)propanoic Acid as a Versatile Scaffold in Drug. Benchchem.
  • ResearchGate. Effect of additives on the amidation of 3-phenyl- propanoic acid (1) with L-Glu-OH (2e) a). ResearchGate.
  • Unknown Source. The Role of 3-(4-Hydroxyphenyl)propionic Acid in Pharmaceutical Synthesis.
  • ResearchGate. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. ResearchGate.
  • ResearchGate. Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists | Request PDF. ResearchGate.
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  • Benchchem. A Comparative Guide to the Biological Effects of 2-(4-Phenylphenoxy)propanoic Acid (Fenoprofen). Benchchem.
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Application Note: Formulation Strategies for Preclinical In Vivo Studies of 3-(4-phenoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(4-phenoxyphenyl)propanoic acid is a compound of interest in pharmaceutical research, with a structure that suggests potential applications in areas such as anti-inflammatory therapy.[1] A significant hurdle in the preclinical evaluation of this and many new chemical entities (NCEs) is poor aqueous solubility, which can lead to low and erratic oral bioavailability, complicating the interpretation of in vivo efficacy and toxicology studies.[2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the formulation of this compound for in vivo studies. It moves beyond simple recipes to explain the causal relationships behind formulation choices, offering two robust, step-by-step protocols for an aqueous suspension and a lipid-based system designed to enhance solubility and ensure consistent exposure in animal models.

Part 1: Physicochemical Characterization & Pre-formulation Analysis

A thorough understanding of a compound's physicochemical properties is the foundation of rational formulation development.[2][4] For this compound, the available data points toward significant challenges with aqueous solubility, a common issue for over 40% of marketed drugs and up to 90% of new drug candidates.[3][5]

1.1. Core Physicochemical Data

The key properties of this compound are summarized below. The high calculated octanol-water partition coefficient (XLogP3) is a strong indicator of its lipophilic nature and, consequently, its poor water solubility.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₃[6]
Molecular Weight 242.27 g/mol [6]
Calculated LogP (XLogP3) 3.5[6]
Appearance White powder[1]
Melting Point 80-86 °C[1]
Solubility Soluble in DMSO[7]

1.2. Implications for Formulation

The high LogP value suggests that this compound likely belongs to the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[3] For such compounds, dissolution is the rate-limiting step for absorption after oral administration.[8] Therefore, the primary goal of formulation is to enhance the compound's solubility or dissolution rate in the gastrointestinal tract to achieve adequate and reproducible systemic exposure for pharmacokinetic (PK) and safety studies.[9][10]

1.3. Pre-formulation Workflow

Before committing to a full-scale formulation protocol, a systematic pre-formulation assessment is crucial, especially when the amount of available Active Pharmaceutical Ingredient (API) is limited.[2][11] This workflow ensures that the chosen strategy is well-suited to the compound's properties and the study's objectives.

Preformulation_Workflow cluster_0 Phase 1: API Characterization cluster_1 Phase 2: Formulation Strategy Selection cluster_2 Phase 3: Prototype Development & QC API Receive API (this compound) PhysChem Confirm Physicochemical Properties (MW, LogP, pKa, Melting Point) API->PhysChem Solubility Aqueous & Vehicle Solubility Screen PhysChem->Solubility Dose Define Target Dose & Route of Administration Solubility->Dose Decision Formulation Decision Point Dose->Decision Suspension Strategy 1: Aqueous Suspension Decision->Suspension Low Dose / Simplicity Lipid Strategy 2: Lipid-Based System Decision->Lipid High Dose / Max Exposure ProtoDev Prepare Prototype Formulations Suspension->ProtoDev Lipid->ProtoDev QC Quality Control Checks (Homogeneity, Stability, pH) ProtoDev->QC Final Select Lead Formulation for In Vivo Study QC->Final Formulation_Choice Start Start: Define In Vivo Study Goal Dose Is the required dose > 50 mg/kg? Start->Dose StudyType Is the study for toxicology or to maximize exposure? Dose->StudyType No CheckSol Check API solubility in lipid vehicle Dose->CheckSol Yes Suspension Use Protocol 1: Aqueous Suspension StudyType->Suspension No (e.g., early efficacy) Lipid Use Protocol 2: Lipid-Based Formulation StudyType->Lipid Yes CheckSol->Suspension Not Soluble (Consider dose split) CheckSol->Lipid Soluble

Caption: Decision tree for selecting a formulation strategy.

Conclusion

The successful in vivo evaluation of poorly soluble compounds like this compound is critically dependent on the selection and proper execution of an appropriate formulation strategy. Simple aqueous suspensions are a reliable choice for initial efficacy screening at lower doses, while lipid-based formulations offer a powerful tool for overcoming solubility limitations to ensure maximal and consistent exposure in pharmacokinetic and toxicology studies. The protocols provided in this guide offer robust, well-rationalized starting points that can be adapted to meet the specific needs of a preclinical drug development program, ultimately enabling a more accurate assessment of a new chemical entity's therapeutic potential.

References

  • Scribd. (n.d.). Pharmaceutical Excipients of Oral Suspension Formulations. Retrieved from Scribd.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Gullapalli, R. P. (2010). Lipid-Based Drug Delivery Systems. Drugs and the Pharmaceutical Sciences, 196, 235–268.
  • Singh, G., Pai, R. S., & Devi, V. K. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Innovation, 7(3-4), 125–142. Retrieved from [Link]

  • Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Current Drug Therapy, 6(4), 287-299. Retrieved from [Link]

  • ONdrugDelivery. (n.d.). Formulating Superior Oral Suspensions for Better Patient Compliance. Retrieved from [Link]

  • Wisdomlib. (2025, March 4). In vivo characterization: Significance and symbolism. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8. Retrieved from [Link]

  • Soni, P., & Kaur, J. (2014). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 5(8), 3045-3053.
  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Retrieved from [Link]

  • SGS. (n.d.). Preclinical Formulation Development. Retrieved from [Link]

  • He, H., et al. (2019). In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. Acta Pharmaceutica Sinica B, 9(1), 1-13. Retrieved from [Link]

  • Pharma Focus Asia. (n.d.). Lipid Based Drug Delivery Systems. Retrieved from [Link]

  • Topiox Research. (2025, November 4). Key Considerations in Early-Stage Formulation Development. Retrieved from [Link]

  • Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]

  • News-Medical.Net. (2021, May 16). Materialization Characterization and Formulation Development. Retrieved from [Link]

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Application Note: A Robust LC-MS/MS Method for the Quantification of 3-(4-phenoxyphenyl)propanoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction and Rationale

3-(4-phenoxyphenyl)propanoic acid is a small molecule with potential applications in pharmaceuticals, noted for its anti-inflammatory and analgesic properties.[1] Accurate quantification of this compound in biological matrices such as human plasma is fundamental for pharmacokinetic (PK), toxicokinetic (TK), and pharmacodynamic (PD) studies during drug development. The inherent complexity of biological samples, which are rich in proteins, lipids, and endogenous small molecules, necessitates a highly selective and sensitive analytical method to ensure data integrity.

This application note details a robust, validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of this compound in human plasma. LC-MS/MS, specifically utilizing a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, is the gold standard for this application.[2][3] This is due to its unparalleled ability to selectively detect and quantify target analytes at low concentrations amidst high background interference.[2][4][5][6]

The method described herein provides a comprehensive workflow, from sample preparation to data analysis, and adheres to the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.[7][8][9][10]

Bioanalytical Workflow Overview

A successful bioanalytical method follows a structured workflow designed to ensure reproducibility and accuracy. The process begins with sample collection and proceeds through extraction of the analyte from the complex matrix, followed by instrumental analysis and data interpretation.

Bioanalytical_Workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase SampleCollection Biological Sample (Human Plasma) Spiking Spike Internal Standard (IS) SampleCollection->Spiking Add IS SamplePrep Sample Preparation (PPT or SPE) Spiking->SamplePrep Extract Analyte LC_Separation LC Separation (Reversed-Phase) SamplePrep->LC_Separation Inject Extract MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Ionize & Detect DataProcessing Data Processing (Peak Integration) MS_Detection->DataProcessing Generate Data Quantification Quantification (Calibration Curve) DataProcessing->Quantification Calculate Concentration

Caption: High-level overview of the bioanalytical workflow.

Sample Preparation: Isolating the Analyte

The primary goal of sample preparation is to remove matrix components, such as proteins and phospholipids, that can interfere with analysis and damage the LC-MS system.[11] Two common and effective methods are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Rationale for Method Selection
  • Protein Precipitation (PPT): This is a rapid and cost-effective technique ideal for early-stage discovery or high-throughput screening.[12][13] It involves adding a water-miscible organic solvent (e.g., acetonitrile) to the plasma sample, which denatures and precipitates the proteins.[14] While effective for protein removal, the resulting supernatant may still contain other interferences like phospholipids.

  • Solid-Phase Extraction (SPE): SPE is a more selective and powerful technique that provides cleaner extracts, leading to lower matrix effects and improved sensitivity.[15][16][17] It separates the analyte from matrix components based on differences in their physical and chemical properties as they pass through a solid sorbent.[15][18] This method is preferred for late-stage development and clinical sample analysis where utmost accuracy is required.

SamplePrep_Comparison cluster_ppt Method 1: Protein Precipitation (PPT) cluster_spe Method 2: Solid-Phase Extraction (SPE) ppt1 Plasma + IS ppt2 Add Acetonitrile (3:1 ratio) ppt1->ppt2 ppt3 Vortex & Centrifuge ppt2->ppt3 ppt4 Collect Supernatant ppt3->ppt4 spe1 Condition Sorbent spe2 Equilibrate Sorbent spe1->spe2 spe3 Load Sample spe2->spe3 spe4 Wash (Remove Impurities) spe3->spe4 spe5 Elute Analyte spe4->spe5

Caption: Comparison of Protein Precipitation and Solid-Phase Extraction workflows.

Protocol: Protein Precipitation (PPT)
  • Aliquot: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS): Add 10 µL of the working Internal Standard solution (e.g., this compound-d4 in methanol) and briefly vortex. An ideal IS is a stable isotope-labeled version of the analyte, which co-elutes and experiences similar matrix effects, ensuring accurate correction.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to ensure complete protein precipitation.

  • Mix: Vortex the mixture vigorously for 1 minute.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol: Solid-Phase Extraction (SPE)
  • Sorbent Selection: A mixed-mode or reversed-phase (e.g., C18) SPE cartridge is suitable for a moderately non-polar compound like this compound.

  • Condition: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of deionized water through the cartridge.

  • Load: Load the pre-treated plasma sample (100 µL plasma + 10 µL IS, diluted with 200 µL of 2% phosphoric acid).

  • Wash: Pass 1 mL of 5% methanol in water to remove polar impurities.

  • Elute: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for injection.

LC-MS/MS Instrumental Method

The instrumental analysis is divided into two parts: chromatographic separation (LC) to resolve the analyte from other components, and mass spectrometric detection (MS/MS) for selective quantification.

Liquid Chromatography (LC) Parameters

The goal is to achieve a sharp, symmetrical peak for the analyte with a stable retention time, well-separated from any interfering matrix components. A reversed-phase C18 column is the standard choice for separating moderately non-polar small molecules.

ParameterRecommended ConditionRationale
Column C18, 50 x 2.1 mm, 3.5 µmProvides good retention and peak shape for the analyte.
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonation for better peak shape and ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a strong organic solvent for eluting the analyte.
Flow Rate 0.4 mL/minStandard flow rate for this column dimension.
Gradient 5% B to 95% B over 3 minA gradient ensures efficient elution and separation from matrix.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
Column Temp. 40 °CReduces viscosity and improves peak shape and reproducibility.
Mass Spectrometry (MS/MS) Parameters

The analysis is performed on a triple quadrupole mass spectrometer, which allows for highly selective detection using Multiple Reaction Monitoring (MRM).[4][19]

  • Ionization: Electrospray Ionization (ESI) is used to generate gas-phase ions from the LC eluent. For this compound, the carboxylic acid group readily loses a proton, making Negative Ion Mode (ESI-) the most sensitive choice for generating the [M-H]⁻ precursor ion.[20][21][22]

  • Detection (MRM): MRM involves two stages of mass filtering for ultimate selectivity.[2][5][6]

    • Q1 (Precursor Ion Selection): The first quadrupole (Q1) is set to isolate the deprotonated molecular ion ([M-H]⁻) of the analyte.

    • Q2 (Fragmentation): The selected ion is fragmented in the collision cell (Q2).

    • Q3 (Product Ion Selection): The third quadrupole (Q3) is set to detect a specific, stable fragment ion (product ion).

This precursor → product ion "transition" is unique to the analyte, effectively eliminating background noise.[19]

ParameterAnalyteInternal Standard (IS)
Compound Name This compoundThis compound-d4
Formula C₁₅H₁₄O₃C₁₅H₁₀D₄O₃
Molecular Weight 242.27 g/mol [1][23]246.30 g/mol
Ionization Mode ESI NegativeESI Negative
Precursor Ion (Q1) m/z 241.1m/z 245.1
Product Ion (Q3) m/z 197.1 (tentative)m/z 201.1 (tentative)
Collision Energy Optimized empiricallyOptimized empirically

Note: Product ions and collision energies must be determined empirically by infusing a standard solution of the analyte and its IS into the mass spectrometer.

Method Validation

To ensure the method is reliable and fit for purpose, it must be validated according to regulatory guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry".[7][8] The key validation parameters and typical acceptance criteria are summarized below.

Validation ParameterDescriptionGeneral Acceptance Criteria
Selectivity Ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte or IS in blank matrix.
Linearity & Range The range over which the assay is accurate, precise, and linear.Calibration curve should have a correlation coefficient (r²) ≥ 0.99.
LLOQ The lowest concentration on the calibration curve that can be quantified reliably.Response should be ≥ 5x blank response; accuracy within ±20%, precision ≤ 20% CV.
Accuracy Closeness of measured values to the true value.Mean concentration within ±15% of nominal (±20% at LLOQ).
Precision Closeness of replicate measurements (repeatability and intermediate precision).Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).
Matrix Effect The effect of matrix components on the ionization of the analyte.IS-normalized matrix factor should have a CV ≤ 15%.
Recovery The efficiency of the extraction process.Should be consistent and reproducible across the concentration range.
Stability Analyte stability in the matrix under various storage and handling conditions.Mean concentration within ±15% of baseline samples.

Conclusion

This application note provides a comprehensive and robust framework for the quantification of this compound in human plasma using LC-MS/MS. The detailed protocols for two distinct sample preparation techniques, Protein Precipitation and Solid-Phase Extraction, offer flexibility for different stages of research and development. The optimized LC-MS/MS parameters, coupled with a rigorous validation strategy based on FDA guidelines, ensure the generation of high-quality, reliable, and defensible data critical for advancing drug development programs.

References

  • Bioanalytical Method Validation Guidance for Industry May 2018. FDA. [Link]

  • Principle of Multiple Reaction Monitoring. Mtoz Biolabs. [Link]

  • Selected reaction monitoring. Wikipedia. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. FDA. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. [Link]

  • What is Mass Spectrometry Multiple Reaction Monitoring (MRM) technology? AxisPharm. [Link]

  • MRM/SRM page. UWPR. [Link]

  • Bioanalytical Method Validation; Guidance for Industry; Availability. Federal Register. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]

  • This compound | C15H14O3 | CID 22036572. PubChem - NIH. [Link]

  • Solid-phase extraction. Wikipedia. [Link]

  • Protein Precipitation Method. Phenomenex. [Link]

  • The Concept and Basic Principles of Solid Phase Extraction. Hawach - SPE Cartridge. [Link]

  • Manual Solid Phase Extraction. SCION Instruments. [Link]

  • Solid-Phase Extraction. Chemistry LibreTexts. [Link]

  • Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. PubMed. [Link]

  • The Fundamentals of Solid Phase Extraction (SPE). Restek. [Link]

  • Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. PubMed. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. [Link]

  • Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. ACS Publications. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • How does this molecule produce negative ions? Which functional groups help do that? Why does it not produce positive ions on Electrospray ionization? Reddit. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • Small Molecules Quantitation. Proteomics - Yale School of Medicine. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. ACS Publications. [Link]

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Application Note: A Robust, Stability-Indicating HPLC-UV Method for the Quantification of 3-(4-phenoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the development and validation of a simple, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantification of 3-(4-phenoxyphenyl)propanoic acid. This compound is a relevant scaffold in pharmaceutical development, particularly in the synthesis of anti-inflammatory agents.[1] A reliable analytical method is paramount for its characterization, quality control, and stability assessment. This guide details the logical progression of method development, from initial analyte characterization to full validation according to International Council for Harmonisation (ICH) guidelines, and includes protocols for forced degradation studies.

Introduction and Scientific Rationale

This compound is an organic molecule characterized by a propanoic acid moiety linked to a phenoxyphenyl group.[2][3] Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) like Fenoprofen makes it a molecule of interest in drug discovery and development. The presence of two aromatic rings and a carboxylic acid functional group dictates its physicochemical properties and provides a clear strategy for analytical method development.

The primary objective is to create a method that is not only accurate and precise for quantifying the parent analyte but is also specific enough to separate it from potential process-related impurities and degradation products. This "stability-indicating" capability is a regulatory requirement and is essential for assessing the intrinsic stability of the drug substance.[4][5] Reversed-phase HPLC is the technique of choice due to the non-polar nature of the molecule, and UV detection is suitable because of the chromophoric phenyl rings.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of logical method development.

PropertyValue / ObservationImplication for HPLC Method Development
Molecular Formula C₁₅H₁₄O₃[2]---
Molecular Weight 242.27 g/mol [2]Standard pore size columns (e.g., 120 Å) are suitable.
XLogP3 3.5[2]Indicates good retention on a non-polar stationary phase like C18 or C8.
pKa (estimated) ~4.5The analyte is an acid. To ensure it is in its neutral, protonated form for consistent retention, the mobile phase pH must be controlled and set at least 2 pH units below the pKa (i.e., pH < 2.5).[6]
UV Chromophore Two aromatic ringsStrong UV absorbance is expected. Based on structurally similar compounds like Fenoprofen, a detection wavelength around 270 nm should provide good sensitivity and specificity.[2][4][5]
Appearance White powder[1]---

HPLC-UV Method Development Workflow

The development process is a systematic approach to optimizing chromatographic parameters to achieve the desired separation goals: adequate retention, good peak shape, and sufficient resolution from all potential impurities.

G cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Stability Analyte Analyte Characterization (pKa, LogP, UV Scan) Column Column Selection (C18, 250x4.6mm, 5µm) Analyte->Column MobilePhase Initial Mobile Phase (ACN:Buffer, pH 2.5) Column->MobilePhase Detector Detector Wavelength (λ=270 nm) MobilePhase->Detector Gradient Gradient Scouting (Optimize %B) Detector->Gradient Initial Run FlowRate Flow Rate Adjustment (Target 1.0 mL/min) Gradient->FlowRate PeakShape Peak Shape & Tailing (Adjust pH, Organic %) FlowRate->PeakShape Validation Method Validation (ICH Q2) (Linearity, Accuracy, etc.) PeakShape->Validation Final Method ForcedDeg Forced Degradation (Acid, Base, Peroxide, etc.) Validation->ForcedDeg Stability Stability-Indicating Check (Resolution of degradants) ForcedDeg->Stability

Caption: Workflow for HPLC-UV Method Development and Validation.

Experimental Protocol: Method Development

Objective: To establish the final chromatographic conditions for the analysis of this compound.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile (ACN)

  • HPLC grade water

  • Orthophosphoric acid (H₃PO₄) or Formic Acid

  • HPLC system with UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Protocol Steps:

  • Standard & Sample Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in acetonitrile.

    • Prepare a working standard solution at 0.1 mg/mL by diluting the stock solution with a 50:50 mixture of acetonitrile and water. This mixture serves as the diluent.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Add 1.0 mL of orthophosphoric acid to 1 L of HPLC grade water and mix thoroughly. The resulting pH will be approximately 2.5.

    • Mobile Phase B (Organic): HPLC grade acetonitrile.

  • Initial Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 270 nm (If using a DAD, acquire data from 200-400 nm to confirm the absorbance maximum).

    • Initial Gradient: 50% B to 90% B over 15 minutes.

  • Method Optimization:

    • Inject the working standard solution.

    • Retention Time (k'): Adjust the initial and final percentage of Mobile Phase B (ACN) to achieve a retention factor (k') between 2 and 10. This ensures the analyte is well-retained and separated from the solvent front.

    • Peak Shape (Tailing Factor): For acidic compounds, a low pH mobile phase is critical to suppress the ionization of the carboxylic acid, minimizing peak tailing.[6] The use of phosphoric acid at pH ~2.5 should yield a symmetric peak (Tailing Factor ≤ 1.5).

    • Final Method Selection: Based on the optimization runs, a suitable isocratic or gradient method is selected. For quality control, an isocratic method is often preferred for its simplicity and robustness.

Final Proposed Chromatographic Method
ParameterConditionRationale
Instrument HPLC with UV/DAD DetectorStandard analytical instrumentation.
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent hydrophobic retention for the analyte (XLogP3 = 3.5).
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ≈ 2.5)Low pH ensures the carboxylic acid is protonated, leading to good retention and peak shape.[6]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Elution Mode IsocraticSimple, robust, and suitable for routine analysis once separation is established.
Composition Acetonitrile : 0.1% H₃PO₄ (60:40 v/v)This ratio should be optimized to achieve a retention time of approximately 5-10 minutes.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures stable retention times and reduces viscosity.
Injection Volume 10 µLStandard volume for good sensitivity without overloading the column.
Detection UV at 270 nmWavelength provides high sensitivity for the aromatic structure, as indicated by data from analogous compounds.[2][5]
Run Time 15 minutesAllows for elution of the main peak and any later-eluting impurities.

Method Validation (as per ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following parameters must be assessed.

Validation ParameterAcceptance CriteriaPurpose
Specificity No interference at the analyte's retention time from blank, placebo, or degradation products. Peak purity index > 0.999.To ensure the signal measured is unequivocally from the analyte.
Linearity & Range Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the target concentration.To demonstrate a proportional relationship between concentration and response.
Accuracy % Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).To assess the closeness of the measured value to the true value.
Precision - Repeatability (Intra-day): RSD ≤ 2.0% for 6 replicate injections.- Intermediate Precision (Inter-day): RSD ≤ 2.0% across different days/analysts.To measure the degree of scatter between a series of measurements.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.The lowest amount of analyte that can be detected.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1. RSD ≤ 10%.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness System suitability parameters remain within limits after small, deliberate changes (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase pH ±0.2).To measure the method's capacity to remain unaffected by small variations in parameters.

Stability-Indicating Study (Forced Degradation)

Forced degradation studies are essential to demonstrate that the analytical method can separate the active pharmaceutical ingredient (API) from its degradation products, thus proving its stability-indicating nature.[4][5] The goal is to achieve 5-20% degradation of the API.[4]

G cluster_stress Stress Conditions (ICH Q1A) API_Sample API Sample (0.1 mg/mL in Diluent) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API_Sample->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API_Sample->Base Oxidation Oxidation (3% H₂O₂, RT) API_Sample->Oxidation Thermal Thermal (80°C, Solid State) API_Sample->Thermal Photo Photolytic (ICH Q1B Light Cabinet) API_Sample->Photo Analysis Neutralize (if needed) Dilute to Target Conc. Inject into HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Chromatogram - Peak Purity of API - Resolution > 2.0 - Mass Balance Analysis->Evaluation

Caption: Workflow for Forced Degradation Studies.

Protocol: Forced Degradation

Objective: To generate potential degradation products and assess the specificity and stability-indicating capability of the HPLC method.

Materials:

  • API sample (0.1 mg/mL in diluent)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Heating oven, Photostability chamber

Protocol Steps:

For each condition, a stressed sample and a control sample (stored at ambient temperature, protected from light) are prepared.

  • Acid Hydrolysis: Mix 1 mL of API sample with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and inject.

  • Base Hydrolysis: Mix 1 mL of API sample with 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 1 mL of 0.1 M HCl, and inject.

  • Oxidative Degradation: Mix 1 mL of API sample with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours, then inject.

  • Thermal Degradation: Store the solid API powder in an oven at 80°C for 24 hours. Dissolve in diluent to the target concentration and inject.

  • Photolytic Degradation: Expose the solid API powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Dissolve in diluent and inject.

Evaluation:

  • Analyze all samples using the developed HPLC method with a DAD.

  • Check for the appearance of new peaks corresponding to degradation products.

  • Ensure the main analyte peak is spectrally pure (Peak Purity > 0.999) in all stressed samples where degradation is observed.

  • Calculate the resolution between the parent peak and the closest eluting degradant peak. A resolution of >2.0 is desired.

Conclusion

This application note outlines a systematic and scientifically grounded approach to developing a robust, stability-indicating HPLC-UV method for this compound. By understanding the analyte's physicochemical properties and following a logical workflow, a final method using a C18 column with an acidic mobile phase (Acetonitrile:0.1% Phosphoric Acid) and UV detection at 270 nm was established. The detailed protocols for method validation and forced degradation studies provide a clear pathway for researchers to implement this method for routine quality control, stability testing, and drug development activities, ensuring data integrity and regulatory compliance.

References

  • JOCPR. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Determination of Related Substances in Fenoprofen Calcium. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • ResearchGate. (2016). Development and Validation of Stability Indicating RP-HPLC Method for Determination of Related Substances in Fenoprofen Calcium. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Retrieved from [Link]

  • ResearchGate. (2015). When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base? Retrieved from [Link]

  • ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. Retrieved from [Link]

  • SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Semantic Scholar. (2016). Development and Validation of Stability Indicating RP-HPLC Method for Determination of Related Substances in Fenoprofen Calcium. Retrieved from [Link]

  • i-Scholar. (n.d.). Development and validation of RP-HPLC for fenoprofen estimation. Retrieved from [Link]

  • ResearchGate. (2018). DEVELOPMENT AND VALIDATION OF UPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN FENOPROFEN CALCIUM Scheme. Retrieved from [Link]

  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Retrieved from [Link]

  • ResearchGate. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

Sources

"using 3-(4-phenoxyphenyl)propanoic acid as a molecular probe"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Leveraging 3-(4-Phenoxyphenyl)propanoic Acid as a Scaffold for Developing COX Inhibitory Probes

Abstract

This compound is a versatile chemical entity primarily utilized as a key intermediate in the synthesis of pharmaceuticals, notably anti-inflammatory agents.[1] While not extensively characterized as a direct molecular probe, its structural backbone is representative of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to utilize this scaffold to design and validate selective inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in inflammation and pain pathways. We will use the well-characterized profen, Ibuprofen , as a model to demonstrate the principles of assay development and molecular probing of the COX pathway.

Introduction: From Scaffold to Probe

The this compound structure serves as a foundational scaffold in medicinal chemistry.[2] Its biphenyl and propanoic acid moieties provide a lipophilic character and a crucial carboxylic acid group, respectively, which are common features for interaction with the active sites of various enzymes, including the cyclooxygenase (COX) enzymes. The real-world application of this scaffold is exemplified by drugs like Fenoprofen, which is a close structural analog.

Understanding how to leverage this basic structure to probe biological systems is critical for drug discovery. This guide will walk through the mechanism of action of profen drugs and provide detailed protocols for their use as molecular probes to investigate the COX signaling pathway.

The Cyclooxygenase (COX) Pathway: The Target System

Cyclooxygenase enzymes (COX-1 and COX-2) are the primary targets of NSAIDs. They catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain gastrointestinal mucosal integrity and regulate renal blood flow.

  • COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli.

The differential roles of these two isoforms are central to the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory benefits with fewer gastrointestinal side effects.

Mechanism of Inhibition by Profens

Profen drugs, including Ibuprofen, are competitive inhibitors of COX enzymes. The carboxylic acid group of the profen forms an ionic bond with a positively charged arginine residue (Arg-120) in the active site of the COX enzyme. This binding prevents arachidonic acid from entering the active site, thereby blocking the production of prostaglandins.

Signaling Pathway Diagram

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H2 Prostaglandins (PGH2) COX1->Prostaglandins_H2 COX2->Prostaglandins_H2 Prostaglandins_Physiological Physiological Prostaglandins Prostaglandins_H2->Prostaglandins_Physiological Housekeeping Functions Prostaglandins_Inflammatory Inflammatory Prostaglandins Prostaglandins_H2->Prostaglandins_Inflammatory Inflammation, Pain Ibuprofen Ibuprofen Probe Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Inflammatory_Stimuli->COX2 Induces Expression PLA2 Phospholipase A2

Caption: Mechanism of COX inhibition by an Ibuprofen probe.

Experimental Protocols: Using Profen Probes in Research

This section provides detailed protocols for using Ibuprofen as a molecular probe to assess COX activity in both in-vitro and cell-based systems.

Protocol 1: In-Vitro COX Enzyme Activity Assay

This protocol measures the ability of a test compound, derived from the this compound scaffold, to inhibit purified COX-1 and COX-2 enzymes.

Objective: To determine the IC50 value of the test compound for each COX isoform.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX activity assay kit (e.g., from Cayman Chemical)

  • Test compound (e.g., Ibuprofen or a novel derivative)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Reconstitute enzymes and prepare substrate solutions according to the assay kit manufacturer's instructions.

  • Serial Dilution of Test Compound: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Setup:

    • Add 150 µL of assay buffer to each well of a 96-well plate.

    • Add 10 µL of heme to all wells.

    • Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add 10 µL of the diluted test compound or vehicle (DMSO) to the wells.

    • Incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 10 µL of arachidonic acid solution to each well to start the reaction.

  • Develop and Read: After a 2-minute incubation at 37°C, add the colorimetric substrate solution from the kit. Incubate for 5-10 minutes and then read the absorbance at the recommended wavelength (e.g., 590 nm).

  • Data Analysis:

    • Subtract the background absorbance from all wells.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for In-Vitro COX Assay

InVitro_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzymes, Substrate) Start->Prepare_Reagents Serial_Dilution Serially Dilute Test Compound Prepare_Reagents->Serial_Dilution Plate_Setup Set up 96-well Plate (Buffer, Heme, Enzyme) Serial_Dilution->Plate_Setup Add_Compound Add Test Compound or Vehicle Plate_Setup->Add_Compound Incubate_1 Incubate (10 min, 37°C) Add_Compound->Incubate_1 Initiate_Reaction Initiate Reaction (Add Arachidonic Acid) Incubate_1->Initiate_Reaction Incubate_2 Incubate (2 min, 37°C) Initiate_Reaction->Incubate_2 Develop_Signal Add Colorimetric Substrate Incubate_2->Develop_Signal Read_Plate Read Absorbance Develop_Signal->Read_Plate Analyze_Data Calculate % Inhibition and Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Sources

Application Note: A High-Throughput Screening Cascade for the Identification and Characterization of 3-(4-phenoxyphenyl)propanoic Acid Derivatives as Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental framework for the identification and characterization of novel anti-inflammatory agents based on the 3-(4-phenoxyphenyl)propanoic acid scaffold. The central hypothesis is that derivatives of this scaffold may act as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1] We present a tiered screening cascade, beginning with a high-throughput primary assay, followed by secondary assays for hit confirmation and selectivity profiling, and culminating in tertiary cell-based assays to assess functional activity and cytotoxicity. Each stage includes detailed, step-by-step protocols and explains the scientific rationale behind the experimental design, ensuring a robust and efficient path from a large compound library to validated lead candidates.

Introduction: The Rationale for Screening

Inflammation is a critical biological response, but its dysregulation leads to chronic diseases such as arthritis, cardiovascular disease, and neurodegeneration.[2] A central mediator of the inflammatory response is the enzyme cyclooxygenase (COX), which exists in two primary isoforms: COX-1 and COX-2.[3] COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastric mucosa. In contrast, COX-2 is typically induced at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[1][3][4]

The development of selective COX-2 inhibitors was a landmark in anti-inflammatory therapy, aiming to provide the benefits of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing gastrointestinal side effects associated with COX-1 inhibition.[1][4] The this compound scaffold shares structural similarities with known anti-inflammatory agents, making its derivatives a promising library to screen for novel and selective COX-2 inhibitors. This guide outlines a systematic approach to screen such a library to identify potent and selective modulators for therapeutic development.

The Screening Cascade Philosophy

A multi-stage screening cascade is an efficient strategy in drug discovery. It is designed to rapidly test a large number of compounds and progressively filter them, ensuring that only the most promising candidates advance.[5][6] This approach minimizes resource expenditure by using a fast, cost-effective assay for the primary screen and reserving more complex, biologically relevant assays for a smaller number of confirmed "hits".

Our proposed cascade consists of three main stages:

  • Primary High-Throughput Screening (HTS): Rapidly screen the entire compound library against the target (COX-2) to identify initial hits.

  • Secondary Assays (Hit Confirmation & Triage): Confirm the activity of primary hits, determine their potency (IC50), and assess their selectivity against the off-target isoform (COX-1).

  • Tertiary Assays (Functional & Safety Profiling): Evaluate the activity of confirmed, selective hits in a more complex cellular environment and assess their potential for cytotoxicity.

G cluster_0 Screening Cascade Workflow cluster_1 Part 2: Secondary Assays cluster_2 Part 3: Tertiary Assays Library Compound Library (this compound derivatives) HTS Part 1: Primary HTS (Biochemical COX-2 Inhibition Assay) Library->HTS Hit_Triage Hit Selection (e.g., >50% Inhibition) HTS->Hit_Triage Hit_Triage->HTS Inactive DoseResponse Dose-Response (IC50) for COX-2 Hit_Triage->DoseResponse Primary Hits Selectivity Selectivity Assay (COX-1 IC50) DoseResponse->Selectivity Orthogonal Orthogonal Assay (e.g., Cell-Based Model) Selectivity->Orthogonal Selectivity_Check Selective? (COX-1 IC50 / COX-2 IC50 > 10) Orthogonal->Selectivity_Check Selectivity_Check->DoseResponse No (Discard) Functional Functional Assay (PGE2 Measurement) Selectivity_Check->Functional Yes Cytotoxicity Cytotoxicity Assay (e.g., CellTiter-Glo) Functional->Cytotoxicity Candidate Lead Candidate Cytotoxicity->Candidate

Caption: A multi-stage workflow for identifying selective COX-2 inhibitors.

Part 1: Primary High-Throughput Screening (HTS)

Objective: To rapidly and efficiently screen a large library of this compound derivatives to identify compounds that inhibit human recombinant COX-2 enzyme activity.

Assay Choice: Fluorometric Biochemical Assay

For primary HTS, a biochemical assay using purified recombinant enzyme is ideal. It is robust, easily automated, and minimizes the complexity found in cell-based systems.[5] A fluorometric assay format is chosen for its high sensitivity and wide dynamic range, which are critical for HTS.[3][7] The assay measures the peroxidase activity of COX, which generates a fluorescent product from a suitable probe.[3]

Protocol: Primary HTS for COX-2 Inhibition

This protocol is adapted for a 384-well plate format.

  • Compound Plating:

    • Prepare a 10 mM stock solution of each derivative in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound stock into the appropriate wells of a 384-well assay plate for a final screening concentration of 10 µM.

    • Plate positive controls (e.g., 50 nL of 10 mM Celecoxib) and negative controls (50 nL of 100% DMSO).

  • Reagent Preparation (as per manufacturer's guidelines, e.g., Cayman Chemical or BPS Bioscience kits): [1][8]

    • Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a working solution of human recombinant COX-2 enzyme in Assay Buffer.

    • Prepare a working solution of the fluorometric probe (e.g., Amplex Red) and Heme cofactor in Assay Buffer.

  • Assay Execution:

    • Add 25 µL of the COX-2 enzyme solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Add 25 µL of a substrate solution containing Arachidonic Acid and the fluorometric probe.

    • Incubate the plate at 37°C for 10-20 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader (e.g., λEx = 535 nm / λEm = 587 nm).[3]

Data Analysis and Hit Criteria

  • Assay Quality Control: Before analyzing compound activity, validate the assay plate using the Z'-factor.[9] This metric assesses the separation between the positive and negative controls.

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • An assay is considered robust and suitable for HTS if the Z'-factor is ≥ 0.5.[9]

  • Percent Inhibition Calculation:

    • Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))

  • Hit Selection: A compound is typically selected as a "primary hit" if it demonstrates a percent inhibition greater than a predefined threshold, often >50% or three standard deviations above the mean of the negative controls.

Part 2: Secondary Assays (Hit Confirmation and Triage)

Objective: To confirm the activity of primary hits, determine their potency by calculating the half-maximal inhibitory concentration (IC50), and crucially, assess their selectivity for COX-2 over COX-1.

Assay 1: Dose-Response Analysis for IC50 Determination

This assay uses the same biochemical format as the primary screen but tests each hit compound over a range of concentrations to determine its potency.

Protocol: IC50 Determination

  • Prepare serial dilutions of the confirmed hit compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Perform the fluorometric COX-2 inhibition assay as described above with this concentration series.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity.[10][11][12]

Assay 2: Selectivity Profiling

This is a critical step to identify compounds that preferentially inhibit COX-2.[4] The IC50 determination protocol is repeated using human recombinant COX-1 enzyme.

Data Presentation: Hypothetical Screening Results

Compound IDCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
PPA-0010.252.510
PPA-0021.51.81.2
PPA-0030.08> 100> 1250
PPA-0045.2> 100> 19

A higher Selectivity Index (SI) indicates greater selectivity for COX-2. Compounds with an SI > 10 are generally considered selective and are prioritized for further studies.

G Target Arachidonic Acid COX1 COX-1 (Constitutive) 'Housekeeping' Target->COX1 COX2 COX-2 (Inducible) 'Inflammation' Target->COX2 PGs_Physiological Physiological Prostaglandins (e.g., Gastric Protection) COX1->PGs_Physiological PGs_Inflammatory Inflammatory Prostaglandins (Pain, Fever) COX2->PGs_Inflammatory NonSelective Non-Selective Inhibitor (e.g., Ibuprofen) NonSelective->COX1 Inhibits NonSelective->COX2 Inhibits Selective Selective Inhibitor (Desired Compound) Selective->COX2 Selectively Inhibits

Caption: The principle of selective COX-2 inhibition.

Part 3: Tertiary Assays (Functional & Safety Profiling)

Objective: To evaluate the most potent and selective compounds in a more physiologically relevant cell-based model and to rule out non-specific cytotoxicity.

Assay 1: Cell-Based Functional Assay

This assay measures the ability of a compound to inhibit the production of Prostaglandin E2 (PGE2), a key inflammatory mediator produced downstream of COX-2, in whole cells.

Protocol: LPS-Induced PGE2 Production in Macrophages

This protocol uses a human monocytic cell line like THP-1, which can be differentiated into macrophages.[13][14]

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes according to standard protocols.

    • Seed cells in a 96-well plate and treat with Phorbol 12-myristate 13-acetate (PMA) to induce differentiation into macrophages. Allow cells to adhere and differentiate for 48-72 hours.[13]

  • Compound Treatment and Stimulation:

    • Replace the media with fresh media containing various concentrations of the test compounds. Incubate for 1 hour.

    • Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce COX-2 expression and subsequent PGE2 production.[13] Incubate for 18-24 hours.

  • PGE2 Quantification:

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percent inhibition of PGE2 production for each compound concentration and determine the cellular IC50.

Assay 2: Cytotoxicity Assessment

It is essential to ensure that the observed inhibition is not due to the compound killing the cells. A cytotoxicity assay should be run in parallel with the functional assay.

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[15][16]

  • Cell Plating and Treatment:

    • Plate and treat the cells with the test compounds at the same concentrations and for the same duration as the functional assay, but without the LPS stimulation.

  • Assay Execution:

    • Equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.[15]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • A significant decrease in luminescence indicates cytotoxicity. Compounds that are cytotoxic at concentrations near their functional IC50 should be deprioritized.

Conclusion

This application note details a rigorous, multi-tiered experimental design for screening this compound derivatives. By progressing from a high-throughput biochemical screen to more complex cell-based functional and safety assays, this cascade provides a clear and logical path for identifying and validating potent, selective, and non-toxic COX-2 inhibitors. This structured approach ensures that resources are focused on the most promising compounds, accelerating the journey from initial hit to potential lead candidate for further preclinical development.

References

  • Laufer, S. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 644, 127-140.
  • Bhattacharya, S., et al. (2016). High content cell-based assay for the inflammatory pathway. SPIE Digital Library. [Link]

  • Rowlinson, S., et al. (2003). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. [Link]

  • Cromwell, E., et al. (2019). Multi-parametric Cell-Based Inflammation Assays for Cytokines and Cell Surface Antigens. The Journal of Immunology. [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. BPS Bioscience Product Information. [Link]

  • Redoxis. Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes. Redoxis AB. [Link]

  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray Technical Support. [Link]

  • Serebriiskii, I. G., et al. (2007). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. PubMed. [Link]

  • Almqvist, H., et al. (2020). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. ACS Medicinal Chemistry Letters, 11(4), 433-436. [Link]

  • Molecular Devices. (2019). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Molecular Devices Application Note. [Link]

  • Pharmacognosy. Screening Methods for Antiinflammatory Agents. Pharmacognosy Website. [Link]

  • CLYTE. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Website. [Link]

  • Pär Nordlund Lab. CETSA. Pär Nordlund Lab Website. [Link]

  • ResearchGate. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. ResearchGate. [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays? Tip Biosystems Blog. [Link]

  • González-Torres, M., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

  • Powell, D. J., et al. (2016). Design and Implementation of High-Throughput Screening Assays. Methods in Molecular Biology, 1439, 1-32. [Link]

  • LSU Health Shreveport. Enzyme Assays and Kinetics. LSU School of Medicine. [Link]

  • Herranz, S., et al. (2019). High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries. PubMed. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

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  • De, S., et al. (2009). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

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  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Royal Society of Chemistry. (2016). Chapter 1: HTS Methods: Assay Design and Optimisation. Books - The Royal Society of Chemistry. [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2015). Assay Validation in High Throughput Screening – from Concept to Application. ResearchGate. [Link]

  • Pelago Bioscience. CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. [Link]

  • National Center for Biotechnology Information. (2017). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC - NIH. [Link]

  • National Center for Biotechnology Information. (2009). Virtual Screening as a Technique for PPAR Modulator Discovery. PMC - NIH. [Link]

  • Science Gateway. How to calculate IC50. Science Gateway. [Link]

  • MDPI. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. MDPI. [Link]

  • ResearchGate. (2021). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. ResearchGate. [Link]

  • ACS Publications. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Publications. [Link]

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  • MDPI. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

  • MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. [Link]

Sources

Application Notes and Protocols for Evaluating the Cytotoxicity of 3-(4-phenoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of a Novel Phenylpropanoic Acid Derivative

3-(4-phenoxyphenyl)propanoic acid is a small molecule with a chemical scaffold that has garnered interest in medicinal chemistry. Derivatives of this compound have demonstrated potential as anticancer and anti-inflammatory agents, with some studies suggesting targets such as SIRT2, EGFR, and GPR34 for structurally related molecules.[1][2][3][4] Given the therapeutic promise of its analogues, a thorough understanding of the cytotoxic profile of the parent compound, this compound, is a critical first step in its evaluation as a potential therapeutic agent.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of this compound using a suite of robust, cell-based assays. By employing a multi-assay approach, researchers can not only quantify cell death but also gain preliminary insights into the potential mechanisms of cytotoxicity, such as necrosis and apoptosis.

Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment

A single cytotoxicity assay provides a limited snapshot of a compound's effect on cells. Therefore, we advocate for a multi-assay strategy to build a more complete and reliable cytotoxicity profile. This guide details the protocols for three complementary assays:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.[5][6][7][8]

  • LDH Assay: To quantify membrane integrity and detect necrosis.[9][10][11][12]

  • Caspase-3/7 Assay: To specifically measure the activity of key executioner caspases in apoptosis.[2][13][14][15]

The following diagram illustrates the overall experimental workflow for evaluating the cytotoxicity of this compound.

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_compound Prepare this compound stock solution treat_cells Treat cells with a concentration range of the compound prep_compound->treat_cells prep_cells Culture and seed selected cell lines prep_cells->treat_cells mtt_assay MTT Assay (Metabolic Activity) treat_cells->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treat_cells->ldh_assay caspase_assay Caspase-3/7 Assay (Apoptosis) treat_cells->caspase_assay read_plates Measure absorbance/luminescence mtt_assay->read_plates ldh_assay->read_plates caspase_assay->read_plates calc_viability Calculate % viability and IC50 values read_plates->calc_viability interpret Interpret results and infer mechanism calc_viability->interpret

Caption: Overall workflow for cytotoxicity assessment.

Materials and Reagents

Compound Preparation
  • This compound: (Source dependent)

  • Dimethyl sulfoxide (DMSO): Cell culture grade

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4

Cell Lines

The choice of cell lines should be guided by the intended therapeutic application of the compound. Given the anticancer and anti-inflammatory potential of related molecules, we recommend a panel of both cancerous and non-cancerous cell lines.

Cell LineTypeRationale
A549 Human Lung CarcinomaA well-established model for non-small cell lung cancer.[5][6][8][16]
MCF-7 Human Breast AdenocarcinomaA commonly used model for breast cancer.[13][17]
RAW 264.7 Mouse MacrophageA standard model for studying inflammation.[18]
Vero Monkey Kidney EpithelialA non-cancerous cell line for assessing general cytotoxicity.[7][9][11][19]
Cell Culture Media and Reagents
  • For A549 cells: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6][16]

  • For Vero cells: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.[7][9][11]

  • Trypsin-EDTA (0.25%)

  • Complete growth media specific to other chosen cell lines.

Assay Kits
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • LDH Cytotoxicity Assay Kit

  • Caspase-Glo® 3/7 Assay Kit

Protocols

Protocol 1: Cell Culture and Seeding
  • Cell Maintenance: Culture the selected cell lines in their respective complete growth media in a humidified incubator at 37°C with 5% CO2.[5][8][9]

  • Subculturing: Passage the cells upon reaching 80-90% confluency. For adherent cells like A549 and Vero, wash with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding into new flasks.[5][7][8]

  • Cell Seeding for Assays:

    • Harvest and count the cells using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the desired seeding density (see table below).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plates for 24 hours to allow for cell attachment and recovery.

Cell LineSeeding Density (cells/well)
A549 5,000 - 10,000
MCF-7 8,000 - 15,000
RAW 264.7 10,000 - 20,000
Vero 7,000 - 12,000
Protocol 2: Compound Preparation and Treatment
  • Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Based on the chemical structure, DMSO is a suitable solvent for this class of compounds.[20]

  • Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for treatment. It is recommended to test a wide range of concentrations (e.g., 0.1 µM to 100 µM) in the initial screen.

  • Cell Treatment:

    • After the 24-hour incubation period for cell attachment, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Include vehicle control wells (medium with the same percentage of DMSO as the highest compound concentration) and untreated control wells (medium only).

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

Protocol 3: MTT Assay for Metabolic Activity

The MTT assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5][6][7] The amount of formazan produced is proportional to the number of viable cells.[8]

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT in sterile PBS.

  • Incubation with MTT: Following the compound treatment period, add 10 µL of the MTT solution to each well.[5][8]

  • Incubate the plate for 2-4 hours at 37°C.[5][8]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6][7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

Protocol 4: LDH Assay for Membrane Integrity

The LDH assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes, which is a hallmark of necrosis.[9][10][11][12]

  • Assay Principle: Extracellular LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

  • Sample Collection: After the compound treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[21]

  • Absorbance Measurement: Add 50 µL of the stop solution provided in the kit to each well and measure the absorbance at 490 nm.[10][21]

  • Controls: It is crucial to include controls for background LDH activity (medium only), spontaneous LDH release (vehicle-treated cells), and maximum LDH release (cells treated with a lysis buffer provided in the kit).[11]

Protocol 5: Caspase-3/7 Assay for Apoptosis

This assay specifically measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[2][13][14][15] The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal.[13]

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Assay Procedure:

    • Remove the assay plates from the incubator and allow them to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a microplate reader.

The following diagram depicts a simplified representation of the apoptotic pathway leading to the activation of caspase-3 and -7.

G cluster_pathway Apoptotic Signaling apoptotic_stimulus Apoptotic Stimulus (e.g., Compound Treatment) initiator_caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) apoptotic_stimulus->initiator_caspases activates executioner_caspases Executioner Caspases (Caspase-3, Caspase-7) initiator_caspases->executioner_caspases activates substrate_cleavage Cleavage of Cellular Substrates executioner_caspases->substrate_cleavage leads to apoptosis Apoptosis substrate_cleavage->apoptosis

Caption: Simplified apoptotic pathway.

Data Analysis and Interpretation

  • Data Normalization: For each assay, subtract the background absorbance/luminescence (from wells with medium only) from all other readings.

  • Percentage Viability/Cytotoxicity Calculation:

    • MTT Assay: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • LDH Assay: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

    • Caspase-3/7 Assay: Express results as fold change in luminescence relative to the vehicle control.

  • IC50 Determination: Plot the percentage viability or cytotoxicity against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity).

  • Interpretation:

    • A dose-dependent decrease in MTT signal and a corresponding increase in LDH release suggest necrotic cell death.

    • A dose-dependent decrease in MTT signal accompanied by a significant increase in caspase-3/7 activity indicates apoptotic cell death.

    • A decrease in MTT signal without a significant increase in LDH or caspase-3/7 activity might suggest cytostatic effects (inhibition of proliferation) rather than cytotoxicity.

References

  • Roche Applied Science. (n.d.). MTT Assay Protocol. [Link]

  • Provost, J. & Wallert, M. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Fan, F., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]

  • Promega Corporation. (2024). LDH cytotoxicity assay. Protocols.io. [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. [Link]

  • baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • BMG Labtech. (2025). Cytotoxicity assays – what your cells don't like. [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. [Link]

  • Pabreza, A., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(22), 7529. [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. [Link]

  • MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit. [Link]

  • Pabreza, A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(12), 2825. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • ResearchGate. (2019). Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?. [Link]

Sources

Application Notes and Protocols for the Agrochemical Evaluation of 3-(4-phenoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: A Structurally Promising Scaffold for Novel Agrochemical Discovery

In the continuous search for novel and effective agrochemicals, the exploration of unique molecular scaffolds is paramount. 3-(4-phenoxyphenyl)propanoic acid presents itself as a compound of significant interest for agrochemical research. Its structural architecture, featuring a phenoxy-linked phenylpropanoic acid, bears resemblance to two well-established classes of herbicides: the aryloxyphenoxypropionates (AOPPs or 'fops') and the phenoxy auxin herbicides. This structural analogy forms the foundational hypothesis for the protocols outlined in this guide: that this compound may exhibit herbicidal, fungicidal, or plant growth regulatory activities.

This document serves as a comprehensive guide for researchers to systematically evaluate the potential of this compound as a novel agrochemical active ingredient. It provides not just procedural steps, but the scientific rationale behind the experimental designs, enabling researchers to generate robust and interpretable data. The protocols herein are designed to be self-validating, with integrated controls and clear endpoints.

Chemical and Physical Properties of this compound

A thorough understanding of the test compound's properties is critical for proper formulation and interpretation of biological data.

PropertyValueSource
IUPAC Name This compound
Synonyms Benzenepropanoic acid, 4-phenoxy-
CAS Number 20062-91-3
Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
XLogP3 3.5

Hypothesized Mechanisms of Action

The structural features of this compound suggest two primary hypothetical modes of action in plants, which will guide our experimental approach.

Hypothesis 1: Inhibition of Acetyl-CoA Carboxylase (ACCase) The aryloxyphenoxypropionate "fop" herbicides are potent inhibitors of the ACCase enzyme, which is crucial for fatty acid biosynthesis in grasses.[1][2] The phenoxy-phenoxy like structure within this compound suggests it may act as an ACCase inhibitor.

Hypothesis 2: Synthetic Auxin Activity Phenoxy herbicides can mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and death in broadleaf plants.[3][4] The phenoxypropanoic acid moiety of the target compound is structurally related to auxin-mimicking herbicides.

Hypothesized_MoA cluster_0 Hypothesis 1: ACCase Inhibition cluster_1 Hypothesis 2: Synthetic Auxin This compound This compound ACCase ACCase This compound->ACCase Inhibits Auxin Receptors (e.g., TIR1) Auxin Receptors (e.g., TIR1) This compound->Auxin Receptors (e.g., TIR1) Mimics IAA, Binds Fatty Acid Biosynthesis Fatty Acid Biosynthesis ACCase->Fatty Acid Biosynthesis Blocks Membrane Integrity Loss Membrane Integrity Loss Fatty Acid Biosynthesis->Membrane Integrity Loss Grass Weed Death Grass Weed Death Membrane Integrity Loss->Grass Weed Death Uncontrolled Cell Division & Elongation Uncontrolled Cell Division & Elongation Auxin Receptors (e.g., TIR1)->Uncontrolled Cell Division & Elongation Hormonal Imbalance Hormonal Imbalance Uncontrolled Cell Division & Elongation->Hormonal Imbalance Broadleaf Weed Death Broadleaf Weed Death Hormonal Imbalance->Broadleaf Weed Death

Caption: Hypothesized dual modes of action for this compound.

Part 1: Herbicidal Activity Screening

This section details the protocols for assessing the herbicidal potential of this compound.

Protocol 1.1: Pre-emergence and Post-emergence Herbicidal Bioassay

This protocol is designed to determine if the compound has herbicidal activity when applied to the soil before weed emergence (pre-emergence) or directly to the foliage of emerged weeds (post-emergence).

1. Materials and Reagents:

  • This compound (analytical grade)

  • Acetone (reagent grade)

  • Tween® 20

  • Distilled water

  • Pots (10 cm diameter) filled with sterile potting mix

  • Seeds of monocotyledonous (e.g., barnyardgrass - Echinochloa crus-galli) and dicotyledonous (e.g., velvetleaf - Abutilon theophrasti) weed species.

  • Seeds of crop species for safety evaluation (e.g., corn - Zea mays, soybean - Glycine max)

  • Positive controls: A commercial ACCase inhibitor (e.g., fluazifop-P-butyl) and a synthetic auxin herbicide (e.g., 2,4-D).

  • Growth chamber or greenhouse with controlled temperature, light, and humidity.

  • Spray chamber calibrated to deliver a consistent volume.

2. Experimental Procedure:

a. Preparation of Test Solutions:

  • Prepare a stock solution of this compound (e.g., 10,000 ppm) by dissolving the required amount in a minimal volume of acetone, then diluting with distilled water containing 0.5% (v/v) Tween® 20.

  • Prepare serial dilutions from the stock solution to achieve a range of application rates (e.g., corresponding to 1000, 500, 250, 125, and 62.5 g ai/ha).

  • Prepare solutions of the positive controls at their recommended field rates.

  • A blank formulation (acetone and Tween® 20 in water) will serve as the negative control.

b. Planting:

  • For each species, plant 10 seeds per pot at a depth of 1 cm.

  • Prepare a sufficient number of pots for each treatment and replicate (minimum 3 replicates per treatment).

c. Application:

  • Pre-emergence: Immediately after planting, spray the soil surface of the designated pots with the test solutions in the spray chamber.

  • Post-emergence: Allow the plants to grow to the 2-3 leaf stage. Then, spray the foliage of the designated pots with the test solutions.

d. Incubation and Evaluation:

  • Place all pots in the growth chamber/greenhouse under optimal growing conditions (e.g., 25°C/20°C day/night, 16h photoperiod).

  • Water the pots as needed, avoiding washing the chemical off the foliage in the post-emergence trial.

  • After 14-21 days, visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death).

  • For a quantitative assessment, harvest the above-ground biomass, dry in an oven at 70°C for 48 hours, and record the dry weight.

3. Data Analysis:

  • Calculate the percentage of growth inhibition relative to the negative control.

  • Determine the GR50 (the dose required to cause 50% growth reduction) for each sensitive species using dose-response curve analysis.

Herbicidal_Screening_Workflow cluster_prep Preparation cluster_application Application cluster_evaluation Evaluation Stock_Solution Prepare Stock & Dilutions Pre_Emergence Spray Soil Surface Stock_Solution->Pre_Emergence Post_Emergence Spray 2-3 Leaf Stage Plants Stock_Solution->Post_Emergence Planting Plant Weed & Crop Seeds Planting->Pre_Emergence Planting->Post_Emergence Incubation Incubate 14-21 Days Pre_Emergence->Incubation Post_Emergence->Incubation Assessment Visual Injury & Dry Weight Incubation->Assessment Data_Analysis Calculate GR50 Assessment->Data_Analysis

Caption: Workflow for herbicidal screening of this compound.

Part 2: Fungicidal Activity Screening

The structural similarity of this compound to some known fungicides warrants an investigation into its potential antifungal properties.

Protocol 2.1: In Vitro Antifungal Bioassay

This protocol uses a poisoned food technique to assess the direct inhibitory effect of the compound on the mycelial growth of pathogenic fungi.

1. Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Cultures of pathogenic fungi (e.g., Rhizoctonia solani, Fusarium oxysporum)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Positive control: A commercial fungicide (e.g., mancozeb).

  • Incubator.

2. Experimental Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).

  • Autoclave the PDA medium and cool it to about 50-55°C.

  • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1000, 500, 250, 125, 50 ppm). Also, prepare a DMSO-only control and a positive control plate.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Using a sterile cork borer, cut a 5 mm disc from the edge of an actively growing fungal culture and place it in the center of each PDA plate.

  • Seal the plates with parafilm and incubate at 25±2°C.

  • Measure the radial growth of the fungal colony daily until the fungus in the control plate reaches the edge of the dish.

3. Data Analysis:

  • Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter in the treatment.

  • Determine the EC50 (effective concentration to inhibit 50% of growth).

Part 3: Mode of Action Elucidation

If herbicidal activity is confirmed, the following protocols can help to elucidate the mechanism of action.

Protocol 3.1: In Vitro ACCase Inhibition Assay

This biochemical assay directly measures the effect of the compound on the activity of the ACCase enzyme.

1. Principle: The activity of ACCase is measured by quantifying the ATP-dependent carboxylation of acetyl-CoA. The ADP produced is coupled to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase, and the decrease in absorbance at 340 nm is monitored.

2. Materials and Reagents:

  • Partially purified ACCase enzyme from a susceptible grass species (e.g., corn).

  • Assay buffer (e.g., Tricine-KOH, pH 8.0, containing KCl, MgCl2, and DTT).

  • Substrates: Acetyl-CoA, ATP, NaHCO3.

  • Coupling enzymes: Pyruvate kinase, lactate dehydrogenase.

  • Phosphoenolpyruvate and NADH.

  • This compound and a known ACCase inhibitor (e.g., haloxyfop).

  • UV-Vis spectrophotometer with temperature control.

3. Experimental Procedure:

  • Prepare a reaction mixture containing all components except ATP in a microplate.

  • Add various concentrations of this compound or the positive control. Include a no-inhibitor control.

  • Pre-incubate the mixture at the assay temperature (e.g., 30°C).

  • Initiate the reaction by adding ATP.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

4. Data Analysis:

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 (concentration of inhibitor that causes 50% inhibition of enzyme activity).

Protocol 3.2: Auxin-like Activity Bioassay (Root Elongation)

This bioassay assesses the effect of the compound on root growth, a process highly sensitive to auxin concentrations.

1. Materials and Reagents:

  • Seeds of a sensitive dicot species (e.g., cress - Lepidium sativum).

  • Agar, MES buffer, sucrose.

  • Sterile Petri dishes.

  • This compound and a synthetic auxin (e.g., 2,4-D).

2. Experimental Procedure:

  • Prepare a basal growth medium (e.g., 0.8% agar, 1% sucrose, 1 mM MES, pH 5.7).

  • Add a range of concentrations of this compound or 2,4-D to the molten medium.

  • Pour the media into Petri dishes.

  • Germinate cress seeds in the dark.

  • Transfer seedlings with roots of a consistent length (e.g., 5-10 mm) to the treatment plates, placing them vertically.

  • Incubate the plates vertically in the dark for 24-48 hours.

  • Measure the length of the primary root.

3. Data Analysis:

  • Compare the root length in the treatments to the control. Synthetic auxins typically inhibit root elongation at higher concentrations.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial agrochemical evaluation of this compound. Based on the outcomes of these experiments, further research can be directed towards understanding its spectrum of activity on a wider range of weed and fungal species, crop safety on commercially important cultivars, and its environmental fate. The dual-hypothesis approach ensures a comprehensive initial screening to uncover the potential of this promising chemical scaffold in the development of next-generation crop protection solutions.

References

  • Wikipedia Contributors. (2023). Phenoxy herbicide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22036572, this compound. Retrieved from [Link]

  • Omokhafe, K. O., & Al-Hassan, M. M. (2017). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-Target Organisms. Journal of Advances in Biology & Biotechnology, 1-12.
  • Yuan, H., et al. (2022). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)
  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.

Sources

Application Notes and Protocols for Enzyme Inhibition Assays Involving 3-(4-phenoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Propanoic Acid Derivatives

3-(4-phenoxyphenyl)propanoic acid is a versatile chemical scaffold. Its structural motif is found in a variety of biologically active molecules. Notably, it serves as a key intermediate in the synthesis of numerous pharmaceuticals, particularly anti-inflammatory drugs. The propanoic acid moiety is a well-established pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1][2] These enzymes, also known as prostaglandin-endoperoxide synthases, are pivotal in the inflammatory cascade, converting arachidonic acid into prostaglandins.[3][4] Consequently, the inhibition of COX enzymes is a primary strategy for mitigating inflammation and pain.[3][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing enzyme inhibition assays to characterize the inhibitory potential of this compound and its analogues against cyclooxygenase enzymes, specifically COX-1 and COX-2.

Physicochemical Properties of this compound

A thorough understanding of the test compound's properties is fundamental to designing robust and reproducible assays.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₃PubChem CID: 22036572[6]
Molecular Weight 242.27 g/mol PubChem CID: 22036572[6]
XLogP3 3.5PubChem CID: 22036572[6]
IUPAC Name This compoundPubChem CID: 22036572[6]

Experimental Design: A Stepwise Approach to Characterizing Inhibition

The following workflow provides a logical progression for evaluating the inhibitory activity of this compound against COX enzymes.

G cluster_0 Initial Screening cluster_1 Potency Determination cluster_2 Mechanism of Action Studies A Single-Concentration Inhibition Assay B IC50 Determination Assay A->B If significant inhibition is observed C Enzyme Kinetics Assays B->C To understand the mode of inhibition

Caption: A stepwise workflow for characterizing the enzyme inhibitory properties of a test compound.

Protocol 1: Initial Screening for COX Inhibition

This initial screen is designed to rapidly assess whether this compound exhibits inhibitory activity against COX-1 and COX-2 at a single, relatively high concentration.

Principle: The assay measures the peroxidase activity of the COX enzyme. In the presence of arachidonic acid, the enzyme produces prostaglandin G2 (PGG2), which is then reduced to PGH2, releasing an oxidized TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) radical that can be measured colorimetrically.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • TMPD (colorimetric probe)

  • Heme

  • Tris-HCl buffer (pH 8.0)

  • This compound (test inhibitor)

  • Known COX inhibitor (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective) as a positive control

  • DMSO (vehicle)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590-620 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of enzymes, substrate, and other reagents in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to respective wells:

      • Blank: Buffer only

      • Vehicle Control: Buffer, DMSO, and enzyme

      • Positive Control: Buffer, known inhibitor, and enzyme

      • Test Compound: Buffer, this compound solution, and enzyme

  • Incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells except the blank to initiate the enzymatic reaction.

  • Data Acquisition: Immediately begin reading the absorbance at 590 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance over time) for each well.

    • Determine the percent inhibition for the test compound relative to the vehicle control: % Inhibition = [1 - (Rate of Test Compound / Rate of Vehicle Control)] x 100

Protocol 2: IC50 Determination

If significant inhibition is observed in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50), which quantifies the potency of the inhibitor.[7]

Principle: This assay is similar to the initial screen, but a range of inhibitor concentrations are tested to generate a dose-response curve.

Procedure:

  • Serial Dilution: Prepare a serial dilution of this compound in DMSO. A common starting point is a 10-point, 3-fold serial dilution.

  • Assay Setup: Set up the 96-well plate as in Protocol 1, but with the different concentrations of the test inhibitor.

  • Incubation, Reaction Initiation, and Data Acquisition: Follow steps 3-5 from Protocol 1.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.[5]

Example IC50 Data Table:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundHypothetical ValueHypothetical ValueCalculated Value
Indomethacin (non-selective)~0.1~1~0.1
Celecoxib (COX-2 selective)>10~0.04>250

Protocol 3: Mechanism of Action Studies

Understanding how an inhibitor interacts with its target enzyme is crucial for drug development. These studies determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.

Principle: The initial velocity of the enzymatic reaction is measured at various substrate and inhibitor concentrations. The data is then plotted using methods like the Lineweaver-Burk or Michaelis-Menten plots to elucidate the mechanism of inhibition.

G cluster_0 Experimental Setup cluster_1 Data Analysis cluster_2 Interpretation A Vary Substrate Concentration C Measure Initial Velocities (V₀) A->C B Fixed Inhibitor Concentrations B->C D Generate Lineweaver-Burk Plot (1/V₀ vs 1/[S]) C->D E Determine Inhibition Type D->E

Caption: Workflow for determining the mechanism of enzyme inhibition.

Procedure:

  • Experimental Design:

    • Select a range of arachidonic acid concentrations that bracket the known Km value for the enzyme.

    • Choose several fixed concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value).

  • Assay Execution:

    • For each inhibitor concentration (including a no-inhibitor control), perform the COX activity assay across the range of substrate concentrations.

  • Data Acquisition: Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

    • Analyze the pattern of the lines to determine the mode of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

      • Mixed: Lines intersect in the second or third quadrant.

Interpreting the Results: Building a Scientific Narrative

The data gathered from these assays will allow for a comprehensive characterization of this compound as a potential COX inhibitor. The initial screen provides a " go/no-go " decision point. The IC50 value establishes the compound's potency and its selectivity for COX-1 versus COX-2, a critical parameter for predicting potential side effects.[3] Finally, the mechanism of action studies provide insight into the molecular interactions between the inhibitor and the enzyme, which is invaluable for structure-activity relationship (SAR) studies and lead optimization.

References

Sources

Application Note: Protocols for the Synthesis of Ester and Amide Derivatives from 3-(4-phenoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides detailed protocols for the synthesis of ester and amide derivatives from 3-(4-phenoxyphenyl)propanoic acid, a valuable scaffold in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering step-by-step methodologies, mechanistic insights, and characterization guidelines. The protocols are designed to be robust and adaptable, with explanations for key experimental choices to ensure reproducibility and success.

Introduction: The Versatility of the this compound Scaffold

This compound is a carboxylic acid featuring a flexible diphenyl ether moiety.[1] This structural motif is present in numerous biologically active compounds. The isomeric compound, 2-(3-phenoxyphenyl)propanoic acid, is widely known as the non-steroidal anti-inflammatory drug (NSAID) Fenoprofen, which functions by inhibiting cyclooxygenase enzymes.[2][3] The carboxylic acid group of this compound is a prime target for chemical modification, allowing for the creation of diverse libraries of ester and amide derivatives. These derivatives are explored for a wide range of applications, including the development of novel therapeutic agents with anti-inflammatory, analgesic, antimicrobial, or anticancer properties.[4][5][6][7][8]

This guide provides detailed, validated protocols for two fundamental transformations of this compound:

  • Esterification: Conversion of the carboxylic acid to an ester.

  • Amidation: Formation of an amide bond with primary or secondary amines.

The causality behind reagent selection and reaction conditions is emphasized to provide a deeper understanding of the synthetic process.

Overview of Synthetic Pathways

The primary site of reactivity on this compound is the carboxylic acid functional group. This allows for straightforward derivatization into esters and amides, which serve as key intermediates or final products in drug discovery pipelines.

Synthetic_Pathways Start This compound Ester Ester Derivatives Start->Ester R-OH, H⁺ (cat.) (Fischer Esterification) Amide Amide Derivatives Start->Amide R¹R²NH Coupling Reagent (e.g., HATU, HBTU) AcidChloride Acid Chloride Intermediate Start->AcidChloride SOCl₂, (COCl)₂ AcidChloride->Ester R-OH, Base AcidChloride->Amide R¹R²NH, Base

Caption: General synthetic routes for derivatization.

Protocol I: Synthesis of Ester Derivatives via Fischer Esterification

Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[9] The reaction is an equilibrium process. To drive the reaction towards the ester product, it is crucial to either use a large excess of the alcohol (which can also serve as the solvent) or to remove the water that is formed as a byproduct, in accordance with Le Châtelier's principle.[9]

Mechanistic Rationale

The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Subsequent dehydration yields the final ester product.

Materials and Reagents
ReagentPurposeSupplier Example
This compoundStarting MaterialSigma-Aldrich
Methanol (or other alcohol)Reactant & SolventFisher Scientific
Sulfuric Acid (H₂SO₄), concentratedCatalystVWR
Sodium Bicarbonate (NaHCO₃), saturatedWork-up (Neutralization)J.T. Baker
Anhydrous Sodium Sulfate (Na₂SO₄)Drying AgentEMD Millipore
Ethyl AcetateExtraction SolventSigma-Aldrich
HexanesExtraction/ChromatographyFisher Scientific
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 2.42 g, 10.0 mmol).

  • Reagent Addition: Add the desired alcohol in excess. For example, add methanol (40 mL).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL) dropwise.

  • Reaction: Heat the mixture to reflux (for methanol, this is ~65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Work-up (Quenching): After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure ester.

Esterification_Workflow cluster_0 Reaction Phase cluster_1 Work-up & Purification A 1. Dissolve Acid in Excess Alcohol B 2. Add H₂SO₄ (cat.) A->B C 3. Reflux (4-6h) B->C D 4. Quench with H₂O C->D Cool to RT E 5. Extract with EtOAc D->E F 6. Wash (NaHCO₃, Brine) E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I I H->I Pure Ester Product

Caption: Workflow for acid-catalyzed esterification.

Example Reaction Parameters
Starting Acid (mmol)AlcoholCatalyst (mol%)Temp (°C)Time (h)Typical Yield
10.0Methanol~2 mol% H₂SO₄654>90%[10]
10.0Ethanol~2 mol% H₂SO₄785>90%[9]
10.0n-Propanol~2 mol% H₂SO₄976~95%[11]

Protocol II: Synthesis of Amide Derivatives via Amide Coupling

Directly reacting a carboxylic acid with an amine is often inefficient as it primarily forms a non-reactive ammonium carboxylate salt.[12] To facilitate amide bond formation, the carboxylic acid must first be "activated." This is achieved using coupling reagents, which convert the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon susceptible to nucleophilic attack by the amine.

The Role of Coupling Reagents

Coupling reagents are essential in modern amide synthesis. They offer mild reaction conditions, high yields, and suppression of side reactions like racemization in chiral substrates. Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) salts are among the most effective and widely used.[13] They react with the carboxylic acid to form a highly reactive activated ester in situ.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Generates a highly reactive OAt ester, beneficial for coupling hindered amino acids with minimal racemization.[14]

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A reliable and cost-effective reagent that forms an OBt active ester.[13]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that avoids a specific side reaction (guanidinylation) sometimes seen with uronium reagents.[13]

Materials and Reagents
ReagentPurposeSupplier Example
This compoundStarting MaterialSigma-Aldrich
Benzylamine (or other amine)ReactantAcros Organics
HATUCoupling ReagentMilliporeSigma
Diisopropylethylamine (DIPEA)Non-nucleophilic BaseAlfa Aesar
Dimethylformamide (DMF), anhydrousSolventSigma-Aldrich
Lithium Chloride (LiCl), 5% aq.Work-up (removes DMF)VWR
Step-by-Step Experimental Protocol
  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (e.g., 1.21 g, 5.0 mmol) in anhydrous DMF (25 mL).

  • Reagent Addition: To the stirred solution, add the amine (e.g., benzylamine, 1.1 eq, 5.5 mmol), HATU (1.1 eq, 5.5 mmol), and finally, add DIPEA (2.5 eq, 12.5 mmol) dropwise. The base is crucial for deprotonating the carboxylic acid and neutralizing the acidic byproducts.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting acid is consumed.

  • Work-up (Quenching): Pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of 5% aqueous LiCl solution. The LiCl solution helps to remove the DMF solvent.

  • Extraction and Washing: Separate the layers. Wash the organic layer sequentially with 5% aq. LiCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide.

Amidation_Workflow cluster_0 Reaction Phase (Inert Atm.) cluster_1 Work-up & Purification A 1. Dissolve Acid in Anhydrous DMF B 2. Add Amine, Coupling Reagent (HATU) A->B C 3. Add Base (DIPEA) B->C D 4. Stir at RT (2-4h) C->D E 5. Quench in EtOAc & 5% LiCl (aq) D->E Reaction Complete F 6. Wash (NaHCO₃, Brine) E->F G 7. Dry & Concentrate F->G H 8. Purify G->H I I H->I Pure Amide Product

Caption: Workflow for amide synthesis using coupling reagents.

Characterization and Analysis

Verification of the synthesized derivatives is critical. A combination of spectroscopic and chromatographic methods should be employed to confirm the structure and assess the purity of the final compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: For esters, expect a new set of signals corresponding to the alcohol moiety (e.g., a singlet around 3.7 ppm for a methyl ester). For amides, a broad singlet for the N-H proton will appear, and new signals for the amine fragment will be present. The disappearance of the broad carboxylic acid proton signal (>10 ppm) is a key indicator of reaction completion.

    • ¹³C NMR: The carbonyl carbon (C=O) signal will shift. For the starting acid, it is typically around 178-180 ppm. For an ester, it shifts to ~173 ppm, and for an amide, to ~171 ppm.

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized derivative, confirming the successful incorporation of the alcohol or amine moiety.

  • Infrared (IR) Spectroscopy:

    • The broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) will disappear.

    • A strong C=O stretch for the ester will appear around 1735-1750 cm⁻¹.

    • For amides, the C=O stretch appears around 1630-1680 cm⁻¹, and an N-H bend (for secondary amides) is visible around 1550 cm⁻¹.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, ideally showing a single major peak.

References

  • Husain, A., et al. (2008). Synthesis of 1-(4-phenoxyphenyl)-3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]propan-1-ones as safer anti-inflammatory and analgesic agents. Journal of the Serbian Chemical Society. [Link]

  • Yokoyama, Y., et al. (1998). Effect of additives on the amidation of 3-phenyl- propanoic acid (1) with L-Glu-OH (2e). ResearchGate. [Link]

  • Al-Zoubi, M., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. PubMed Central. [Link]

  • Venkat Rao, S., et al. (2021). A GREEN, LARGE SCALE SYNTHESIS OF FENOPROFEN CALCIUM DIHYDRATE WITH SIMPLE CALCIUM (II) CARBONATE AND WATER. ResearchGate. [Link]

  • PubChem. Fenoprofen. National Center for Biotechnology Information. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Mickevičius, V., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. PubMed. [Link]

  • Wikipedia. Fenoprofen. [Link]

  • Taylor & Francis Online. Fenoprofen – Knowledge and References. [Link]

  • ResearchGate. (2008). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. [Link]

  • Drugs.com. Fenoprofen: Package Insert / Prescribing Information. [Link]

  • ResearchGate. (2023). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. [Link]

  • Semantic Scholar. CAL-B-mediated efficient synthesis of a set of valuable amides by direct amidation of phenoxy- and aryl-propionic acids. [Link]

  • MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. [Link]

  • ResearchGate. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • Popović, M., et al. (2020). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Agricultural, Food and Environmental Sciences. [Link]

  • ResearchGate. (2020). Esterification of propanoic acid in the presence of a homogeneous catalyst. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Google Patents. EP0761640A1 - Process for the preparation of esters of 2-(4-hydroxyphenoxy)-propionic acid.
  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • National Center for Biotechnology Information. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

Sources

Application Notes and Protocols for the Use of 3-(4-phenoxyphenyl)propanoic Acid in Polymer Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of Phenoxyphenyl Moieties into Polymer Backbones

In the pursuit of high-performance polymers, the thoughtful selection of monomeric building blocks is paramount. The molecular architecture of a polymer dictates its macroscopic properties, and the inclusion of rigid, bulky, and thermally stable moieties can significantly enhance performance characteristics. 3-(4-phenoxyphenyl)propanoic acid is a monomer that offers a unique combination of a flexible propanoic acid linker and a rigid, thermally stable phenoxyphenyl group. The ether linkage in the phenoxyphenyl group provides a degree of rotational freedom, which can improve solubility and processability without compromising the high thermal stability imparted by the aromatic rings.

The incorporation of this compound into polymer chains, such as polyesters and polyamides, is anticipated to yield materials with a favorable balance of properties. The rigid aromatic structure contributes to a high glass transition temperature (Tg) and enhanced thermal stability. Furthermore, the bulky phenoxyphenyl side group can disrupt chain packing, leading to amorphous polymers with good solubility in common organic solvents, a desirable trait for solution-based processing techniques like spin-coating and film casting. These characteristics make polymers derived from this compound promising candidates for applications in electronics, aerospace, and specialty coatings where thermal resistance and processability are critical.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of high-performance polyesters and polyamides. The following sections will delve into the mechanistic rationale for its use and provide step-by-step protocols for polymer synthesis and characterization.

Chemical Structure and Properties of this compound

PropertyValue
Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
Appearance White to off-white powder
Melting Point 98-102 °C
Solubility Soluble in common organic solvents such as THF, DMF, DMAc, and DMSO.

Diagram: Structure of this compound

Caption: Chemical structure of this compound.

Application in Polyester Synthesis

The carboxylic acid functionality of this compound makes it a suitable monomer for polycondensation reactions with diols to form polyesters. The resulting polymers are expected to exhibit high thermal stability and good solubility.

Protocol: Synthesis of a Polyester via Direct Polycondensation

This protocol describes the synthesis of a polyester from this compound and a diol, for example, 4,4'-(propane-2,2-diyl)diphenol (Bisphenol A).

Materials:

  • This compound

  • Bisphenol A

  • Triphenyl phosphite (TPP)

  • Pyridine (Py)

  • N-Methyl-2-pyrrolidone (NMP)

  • Calcium chloride (CaCl2), anhydrous

  • Methanol

  • Argon or Nitrogen gas supply

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Inert gas inlet and outlet

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reactor Setup: Assemble the three-necked flask with a mechanical stirrer, a condenser, and an inert gas inlet. Ensure the system is dry and can be maintained under an inert atmosphere.

  • Reagent Charging: To the flask, add this compound (1 equivalent), Bisphenol A (1 equivalent), anhydrous calcium chloride (0.5 g per 10 mmol of diacid), and NMP as the solvent (to achieve a solids concentration of 10-15% w/v).

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 15-20 minutes to remove air. Maintain a gentle flow of inert gas throughout the reaction.

  • Addition of Condensing Agent: While stirring the mixture, add pyridine (2 equivalents) followed by the dropwise addition of triphenyl phosphite (2 equivalents).

  • Polymerization: Heat the reaction mixture to 100-120 °C and maintain this temperature for 3-5 hours with continuous stirring. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Purification: After the reaction is complete, cool the viscous polymer solution to room temperature. Pour the solution slowly into a large excess of methanol with vigorous stirring to precipitate the polymer.

  • Washing: Filter the precipitated polymer and wash it thoroughly with hot methanol and then with water to remove any unreacted monomers, oligomers, and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Diagram: Polyester Synthesis Workflow

workflow start Start reactor_setup Assemble and Dry Reactor start->reactor_setup charge_reagents Charge Monomers, CaCl2, and NMP reactor_setup->charge_reagents inert_atmosphere Purge with Inert Gas charge_reagents->inert_atmosphere add_condensing_agent Add Pyridine and TPP inert_atmosphere->add_condensing_agent polymerization Heat to 100-120°C for 3-5h add_condensing_agent->polymerization precipitation Cool and Precipitate in Methanol polymerization->precipitation washing Wash with Methanol and Water precipitation->washing drying Dry in Vacuum Oven washing->drying characterization Polymer Characterization (FTIR, NMR, TGA, DSC, GPC) drying->characterization end End characterization->end

Caption: Workflow for the synthesis and characterization of a polyester.

Application in Polyamide Synthesis

Similarly, this compound can be used in the synthesis of polyamides through polycondensation with diamines. The resulting polyamides are expected to possess high thermal stability and good mechanical properties.

Protocol: Synthesis of a Polyamide via Direct Polycondensation

This protocol outlines the synthesis of a polyamide from this compound and an aromatic diamine, such as 4,4'-oxydianiline (ODA).

Materials:

  • This compound

  • 4,4'-oxydianiline (ODA)

  • Triphenyl phosphite (TPP)

  • Pyridine (Py)

  • N-Methyl-2-pyrrolidone (NMP)

  • Lithium chloride (LiCl)

  • Methanol

  • Argon or Nitrogen gas supply

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Inert gas inlet and outlet

  • Standard laboratory glassware

Procedure:

  • Reactor Setup: Prepare a dry three-necked flask equipped with a mechanical stirrer, condenser, and inert gas inlet.

  • Reagent Charging: Add this compound (1 equivalent), 4,4'-oxydianiline (1 equivalent), lithium chloride (0.5 g per 10 mmol of diacid), and NMP to the flask to achieve a solids concentration of 10-15% w/v.

  • Inert Atmosphere: Purge the system with argon or nitrogen for 15-20 minutes and maintain a positive pressure of the inert gas.

  • Addition of Condensing Agent: With stirring, add pyridine (2 equivalents) to the reaction mixture, followed by the dropwise addition of triphenyl phosphite (2 equivalents).

  • Polymerization: Heat the mixture to 100-120 °C and stir for 4-6 hours. The solution will become increasingly viscous.

  • Precipitation and Purification: After cooling to room temperature, precipitate the polymer by pouring the solution into a large volume of methanol while stirring.

  • Washing: Collect the fibrous polymer by filtration and wash it extensively with hot methanol and water.

  • Drying: Dry the polyamide product in a vacuum oven at 80-100 °C to a constant weight.

Characterization of the Resulting Polymers

A thorough characterization of the synthesized polymers is essential to confirm their structure and evaluate their properties.

TechniquePurposeExpected Results
FTIR Spectroscopy To confirm the formation of ester or amide linkages.For polyesters, appearance of a strong carbonyl (C=O) stretch around 1720-1740 cm-1. For polyamides, appearance of a carbonyl (C=O) stretch (Amide I) around 1630-1680 cm-1 and an N-H bend (Amide II) around 1515-1570 cm-1. Disappearance of the broad O-H stretch from the carboxylic acid monomer.
NMR Spectroscopy (¹H and ¹³C) To elucidate the detailed chemical structure of the polymer repeating unit.The spectra should show characteristic peaks corresponding to the protons and carbons of the this compound and the comonomer (diol or diamine) integrated into the polymer backbone.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.The polymer is expected to exhibit high thermal stability, with a decomposition temperature (Td) above 400 °C, indicative of the presence of aromatic and phenoxyphenyl groups.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm) if applicable.A high Tg is expected due to the rigid polymer backbone. The bulky phenoxyphenyl group may lead to an amorphous morphology, in which case no melting peak would be observed.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).Successful polymerization should yield a polymer with a high molecular weight and a PDI typically in the range of 1.5-2.5 for polycondensation reactions.

Diagram: Polymerization Reaction Scheme

reaction_scheme monomer1 This compound (Diacid Component) polyester -[O-C(=O)-...-O-R-]-n Polyester monomer1->polyester + polyamide -[NH-C(=O)-...-NH-R'-]-n Polyamide monomer1->polyamide + monomer2 HO-R-OH (Diol) monomer2->polyester monomer3 H2N-R'-NH2 (Diamine) monomer3->polyamide water + nH2O

Caption: General reaction scheme for polyester and polyamide synthesis.

Conclusion and Future Outlook

This compound serves as a valuable monomer for the synthesis of high-performance polymers. Its unique chemical structure allows for the creation of polyesters and polyamides with enhanced thermal stability, good solubility, and potentially desirable mechanical properties. The protocols provided herein offer a robust starting point for researchers to explore the synthesis and application of these novel materials. Further investigations could focus on copolymerization with other monomers to fine-tune the properties for specific applications, as well as exploring the potential of these polymers in advanced materials science, including as gas separation membranes, dielectric films, and matrices for composites. The versatility of this compound opens up a wide array of possibilities for the design of next-generation polymers.

References

  • Jiang, Z., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(p-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023.
  • Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). Studies on the synthesis of polyamides. V. Direct polycondensation of dicarboxylic acids and diamines to polyamides by using phosphites in the presence of metal salts. Journal of Polymer Science: Polymer Chemistry Edition, 13(6), 1373-1380.
  • Liou, G. S., Hsiao, S. H., & Ishida, M. (2010). Functional Aromatic Polyamides. Polymers, 2(4), 414-436.
  • Faghihi, K., Shabanian, M., & Dadfar, M. R. (2012). Synthesis and characterization of novel flame-retardant and organosoluble polyamides and polyimides based on a new diamine containing phosphine oxide and flexible ether linkages. High Performance Polymers, 25(1), 68-78.
  • Hsiao, S. H., & Yang, C. P. (1997). Preparation and properties of aromatic polyamides from 1,4-bis(p-carboxyphenoxy)naphthyl and aromatic diamines. Journal of Polymer Science Part A: Polymer Chemistry, 35(11), 2273-2281.

Application Notes & Protocols: In Vitro Drug Release Studies of 3-(4-phenoxyphenyl)propanoic Acid Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-phenoxyphenyl)propanoic acid is a non-steroidal anti-inflammatory drug (NSAID) candidate with a chemical structure featuring a propanoic acid moiety linked to a phenoxyphenyl group.[1][2] Like many NSAIDs, its therapeutic efficacy is intrinsically linked to its absorption, which is preceded by the dissolution of the drug from its dosage form within the gastrointestinal tract.[3] For poorly soluble compounds, such as those categorized under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability), the dissolution rate is often the rate-limiting step in the absorption process.[4][5] Therefore, robust in vitro drug release studies are paramount in the development and quality control of this compound formulations.[3]

These studies serve multiple critical functions:

  • Formulation Development: Guiding the selection of excipients and manufacturing processes to achieve a desired release profile.[6]

  • Quality Control: Ensuring batch-to-batch consistency and maintaining product quality throughout its shelf-life.[3][6]

  • Bioequivalence Assessment: In some cases, in vitro dissolution data can be used to waive in vivo bioequivalence studies, streamlining the regulatory approval process.[3][6]

  • Predicting In Vivo Performance: Utilizing biorelevant dissolution media to forecast how a formulation might behave under physiological conditions.[4][7][8]

This document provides a comprehensive guide to designing and executing in vitro release studies for oral solid dosage forms of this compound, with a focus on immediate-release formulations. The protocols detailed herein are grounded in established pharmacopeial methods and regulatory guidance.[9][10][11]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is the foundation for developing a meaningful dissolution test.

PropertyValue/InformationSignificance for Dissolution Studies
Molecular Formula C₁₅H₁₄O₃-
Molecular Weight 242.27 g/mol [1]Influences diffusion characteristics.
LogP (Predicted) 3.5[1]Indicates low aqueous solubility, suggesting the need for biorelevant media or surfactants.[12]
pKa (Predicted) ~4.7 (as a propanoic acid)As a weak acid, its solubility will be pH-dependent, with lower solubility in acidic gastric environments and higher solubility in the more neutral pH of the small intestine.[13]
Aqueous Solubility Poorly soluble"Sink conditions" (volume of medium at least three times that required to dissolve the entire dose) may be challenging to achieve in standard compendial media.[12]

Experimental Design: Key Considerations

The selection of appropriate dissolution conditions is critical for obtaining data that is both reproducible and physiologically relevant.

Dissolution Apparatus

For oral solid dosage forms like tablets and capsules, the most commonly employed apparatuses are the USP Apparatus 1 (Basket) and USP Apparatus 2 (Paddle).[14][15]

  • USP Apparatus 1 (Basket Method): Particularly suitable for capsules and dosage forms that have a tendency to float.[15]

  • USP Apparatus 2 (Paddle Method): The most widely used method for tablets due to its simplicity and versatility.[15]

The choice between these will depend on the specific formulation characteristics. For a standard immediate-release tablet of this compound, the Paddle Method is generally the preferred starting point.

Dissolution Media

Given that this compound is a weak acid with low solubility, the composition of the dissolution medium is a critical parameter.[12] The goal is to use media that can discriminate between formulations with different release characteristics and, where possible, simulate the conditions of the gastrointestinal tract.[6][11]

A multi-tiered approach to media selection is recommended:

  • Tier 1: Compendial Media: Start with standard aqueous buffers within the physiological pH range of 1.2 to 6.8.[6][11]

    • 0.1 N HCl (pH 1.2): Simulates the fasting stomach environment.

    • Acetate Buffer (pH 4.5): Represents the upper small intestine.

    • Phosphate Buffer (pH 6.8): Simulates the lower small intestine.[6]

  • Tier 2: Surfactant-Containing Media: If sink conditions are not met in aqueous buffers, the addition of a surfactant like sodium lauryl sulfate (SLS) may be necessary to enhance the solubility of the drug.[11][14] The concentration of the surfactant should be kept as low as possible while still achieving adequate dissolution.

  • Tier 3: Biorelevant Media: For a more in-depth understanding of potential in vivo performance, biorelevant media are invaluable. These media contain bile salts and phospholipids that mimic the composition of human intestinal fluids in both fasted and fed states.[4][7][16]

    • Fasted State Simulated Intestinal Fluid (FaSSIF): Simulates the conditions of the small intestine before a meal.[4]

    • Fed State Simulated Intestinal Fluid (FeSSIF): Mimics the post-meal environment, which can significantly impact the dissolution of poorly soluble drugs.[4]

The use of biorelevant media is particularly important for BCS Class II compounds as it can provide insights into potential food effects on drug absorption.[4][5]

Agitation Speed

The rotation speed of the basket or paddle influences the hydrodynamics within the dissolution vessel. Typical speeds are:

  • USP Apparatus 1 (Basket): 50-100 rpm.

  • USP Apparatus 2 (Paddle): 50-75 rpm.

The selected speed should be sufficient to ensure uniform mixing without causing excessive turbulence that could lead to artificially rapid dissolution.

Temperature

The dissolution medium should be maintained at a constant temperature of 37 ± 0.5 °C to simulate human body temperature.[15]

Protocols

Protocol 1: Dissolution Profile of an Immediate-Release this compound Tablet using USP Apparatus 2

Objective: To determine the in vitro release rate of this compound from an immediate-release tablet formulation in various dissolution media.

Materials & Equipment:

  • USP Dissolution Apparatus 2 (Paddle Method) with 6-12 vessels

  • Water bath with temperature control

  • Calibrated paddles and vessels

  • Volumetric flasks and pipettes

  • Syringes and filters (e.g., 0.45 µm PVDF)

  • UV-Vis Spectrophotometer or HPLC with a UV detector

  • This compound reference standard

  • Immediate-release tablets of this compound

  • Reagents for dissolution media preparation (HCl, sodium acetate, potassium phosphate monobasic, sodium hydroxide, SLS, etc.)

Experimental Workflow:

Dissolution_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_media Prepare Dissolution Media (e.g., pH 1.2, 4.5, 6.8) degas_media Degas Media prep_media->degas_media assemble_app Assemble & Equilibrate Apparatus to 37°C degas_media->assemble_app place_tablet Place Tablet in Vessel assemble_app->place_tablet prep_standards Prepare Standard Solutions start_rotation Start Paddle Rotation (e.g., 50 rpm) place_tablet->start_rotation sample Withdraw Samples at Pre-defined Time Points start_rotation->sample filter_sample Immediately Filter Sample sample->filter_sample replace_media Replace Sampled Volume with Fresh Media filter_sample->replace_media analyze_samples Analyze Samples (UV-Vis or HPLC) filter_sample->analyze_samples replace_media->sample Repeat for all time points calculate_release Calculate % Drug Released analyze_samples->calculate_release plot_profile Plot Dissolution Profile calculate_release->plot_profile

Caption: Workflow for a typical dissolution experiment.

Step-by-Step Procedure:

  • Media Preparation: Prepare the desired dissolution media (e.g., 900 mL of 0.1 N HCl, pH 4.5 acetate buffer, and pH 6.8 phosphate buffer). Degas the media prior to use to prevent the formation of air bubbles on the tablet surface.

  • Apparatus Setup: Assemble the USP Apparatus 2 and equilibrate the dissolution media in the vessels to 37 ± 0.5 °C. Set the paddle rotation speed to 50 rpm.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent. From this, prepare a series of calibration standards in each of the dissolution media to be tested.

  • Test Initiation: Carefully drop one tablet into each dissolution vessel. Start the apparatus simultaneously.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample (e.g., 5 mL) from each vessel from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.

  • Filtration: Immediately filter each sample through a 0.45 µm filter. This step is crucial to remove any undissolved drug particles or excipients.[11]

  • Media Replacement: If necessary, replace the volume of withdrawn sample with an equal volume of fresh, pre-warmed dissolution medium.

  • Sample Analysis: Analyze the filtered samples using a validated analytical method (UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.

  • Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for any volume replacement if applicable.

  • Data Presentation: Plot the mean percentage of drug released versus time for each medium.

Data Presentation:

Time (min)% Drug Released (pH 1.2)% Drug Released (pH 4.5)% Drug Released (pH 6.8)
5
10
15
30
45
60
Protocol 2: Biorelevant Dissolution Study

Objective: To evaluate the dissolution of a this compound formulation under conditions simulating the fasted and fed states of the human small intestine.

Materials:

  • Same as Protocol 1, with the addition of:

  • FaSSIF and FeSSIF powders (commercially available from suppliers like Biorelevant.com)[5]

  • Reagents for preparing FaSSIF and FeSSIF media (e.g., sodium hydroxide, maleic acid, sodium chloride)[5]

Biorelevant Media Preparation (Example Compositions):

ComponentFaSSIF (Fasted State)FeSSIF (Fed State)
pH 6.55.0
Sodium Taurocholate 3 mM15 mM
Lecithin 0.75 mM3.75 mM
Sodium Chloride As required for osmolalityAs required for osmolality
Phosphate Buffer To pHTo pH

Note: It is highly recommended to use commercially prepared powders to ensure consistency and reduce preparation time.[5][7]

Procedure:

The procedure is identical to Protocol 1, with the substitution of the compendial buffers with freshly prepared FaSSIF and FeSSIF media. Due to the potential for microbial growth, biorelevant media should be prepared on the day of the experiment.[7]

Logical Relationship Diagram:

Logic_Diagram cluster_api API Properties cluster_test_design Dissolution Test Design cluster_media Media Types cluster_outcome Outcomes api_props This compound - Weak Acid - Low Solubility (BCS II) test_design In Vitro Release Study Design api_props->test_design Informs media_selection Media Selection test_design->media_selection apparatus_selection Apparatus Selection test_design->apparatus_selection compendial Compendial Buffers (pH 1.2, 4.5, 6.8) media_selection->compendial Initial Screening biorelevant Biorelevant Media (FaSSIF, FeSSIF) media_selection->biorelevant In Vivo Relevance qc_data Quality Control Data (Batch Consistency) compendial->qc_data formulation_guidance Formulation Guidance biorelevant->formulation_guidance ivivc Potential for IVIVC (In Vitro-In Vivo Correlation) biorelevant->ivivc

Caption: Rationale for dissolution test design.

Conclusion

The in vitro release studies for this compound formulations are a cornerstone of pharmaceutical development and quality assurance. A systematic approach, beginning with compendial media and progressing to biorelevant media, provides a comprehensive understanding of the formulation's performance. The protocols and considerations outlined in this document offer a robust framework for researchers, scientists, and drug development professionals to generate reliable and meaningful dissolution data, ultimately ensuring the consistent quality and performance of the final drug product.

References

  • Vertex AI Search. Simplified Biorelevant Media for Screening Dissolution Performance of Poorly Soluble Drugs.
  • U.S. Food and Drug Administration. Dissolution Testing of Immediate Release Solid Oral Dosage Forms.
  • Journal of Drug Delivery and Therapeutics. A REVIEW ON DEVELOPMENT OF BIORELEVANT DISSOLUTION MEDIUM.
  • Vertex AI Search. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug.
  • MDPI. Intrinsic Dissolution Rate Profiling of Poorly Water-Soluble Compounds in Biorelevant Dissolution Media.
  • U.S. Food and Drug Administration. Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit.
  • Semantic Scholar. fDA Guidance for Industry 1 Dissolution Testing of Immediate Release Solid Oral Dosage Forms.
  • Taylor & Francis Online. Use of biorelevant media for assessment of a poorly soluble weakly basic drug in the form of liquisolid compacts: in vitro and in vivo study.
  • PubChem. This compound.
  • U.S. Food and Drug Administration. Dissolution Testing of Immediate Release Solid Oral Dosage Forms August 1997.
  • gmp-compliance.org. FDA Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances.
  • Benchchem. An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Phenylphenyl)propanoic Acid.
  • Vertex AI Search. Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
  • World Journal of Pharmaceutical Science and Research. fast dissolving films of nsaids.
  • USP-NF. 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION.
  • Vertex AI Search. Dissolution Testing of Pharmaceuticals: Techniques, Equipment, and Regulatory Standards.
  • PubMed Central. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development.
  • Agno Pharmaceuticals. In Vitro Dissolution Testing For Solid Oral Dosage Forms.
  • PubChem. 3-(3-Phenoxyphenyl)propionic acid.
  • RSSL. Dissolution Testing: An overview.
  • IntechOpen. NSAIDS: Design and Development of Innovative Oral Delivery Systems.
  • Pharma Excipients. Development of In Vitro Dissolution Testing Methods to Simulate Fed Conditions for Immediate Release Solid Oral Dosage Forms.
  • R Discovery. Development of a prolonged-release system for the association of nonsteroidal anti-inflammatory drugs (NSAIDs).
  • Teledyne Labs. Dissolution Testing For Tablets.
  • Tablet & Capsule. Recent In Vitro Release Testing Activities, Including FDA and USP.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-phenoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-PPA-01A

Last Updated: January 12, 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-(4-phenoxyphenyl)propanoic acid. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding common synthetic routes to this valuable compound. Our goal is to empower you to diagnose experimental challenges, optimize reaction conditions, and ultimately improve the yield and purity of your synthesis.

Two primary and reliable synthetic pathways are discussed herein:

  • Route A: The Willgerodt-Kindler Reaction of 4-phenoxyacetophenone, followed by hydrolysis.

  • Route B: Cyanation of a Phenoxyphenethyl Halide , followed by nitrile hydrolysis.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that can arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Route A: Willgerodt-Kindler Reaction Pathway

Q1: My Willgerodt-Kindler reaction of 4-phenoxyacetophenone has stalled or is showing low conversion to the thioamide intermediate. What are the likely causes and how can I fix it?

A1: Low conversion in the Willgerodt-Kindler reaction is a frequent challenge, often stemming from issues with reagents, temperature, or reaction setup.

  • Causality: The mechanism involves the formation of an enamine from the ketone and morpholine, which then reacts with elemental sulfur.[1] This is followed by a complex rearrangement to form the terminal thioamide.[2] Several factors can inhibit these steps:

    • Insufficient Temperature: The reaction typically requires high temperatures (reflux) to proceed at a reasonable rate.

    • Poor Quality Sulfur: Elemental sulfur can exist in various allotropic forms. Finely powdered, reactive sulfur is essential.

    • Amine Degradation: Morpholine can degrade at high temperatures over prolonged periods.

    • Steric Hindrance: While not severe for this substrate, inefficient mixing can slow down this heterogeneous reaction.

  • Solutions & Optimization:

ParameterRecommendationRationale
Temperature Ensure the reaction mixture is maintained at a vigorous reflux (typically 130-150 °C, depending on the solvent/reagent ratios).The rearrangement and oxidation steps have a high activation energy.
Sulfur Use freshly opened, finely powdered elemental sulfur.Increases the reactive surface area and ensures no deactivation from moisture or contaminants.
Reagents Use a slight excess of both sulfur (e.g., 2.5-3.0 eq) and morpholine (e.g., 3.0-4.0 eq).Drives the equilibrium towards product formation.[3]
Reaction Time Monitor the reaction by TLC (thin-layer chromatography). Typical reaction times are 16-24 hours.Pushing the reaction for too long can lead to byproduct formation and degradation.
Solvent While often run neat, a high-boiling solvent like pyridine or DMF can be used to improve solubility and heat transfer.A solvent can help to homogenize the reaction mixture to some extent.

Q2: During the hydrolysis of the 3-(4-phenoxyphenyl)propanethioamide intermediate, I'm getting a low yield of the final carboxylic acid. What is going wrong?

A2: Incomplete hydrolysis of the thioamide is a common bottleneck. Both acidic and basic conditions can be employed, but each has its challenges.

  • Causality: The hydrolysis of a thioamide to a carboxylic acid is generally slower and requires more forcing conditions than the hydrolysis of a simple amide due to the nature of the carbon-sulfur double bond.

    • Basic Hydrolysis: Saponification with a strong base (e.g., NaOH or KOH) in a refluxing solvent like aqueous ethanol is common. The reaction can be slow, and the thioamide may have limited solubility.

    • Acidic Hydrolysis: Refluxing with strong mineral acids (e.g., H₂SO₄ or HCl) is also effective. However, side reactions like sulfonation of the aromatic rings can occur, especially with sulfuric acid at high temperatures.

  • Solutions & Optimization:

ConditionRecommendationRationale
Basic Hydrolysis Use a significant excess of base (e.g., 10-20 eq of NaOH or KOH). Use a co-solvent like ethanol or ethylene glycol to improve solubility. Increase reflux time to 24-48 hours.Ensures complete saponification of the robust thioamide functionality.[4]
Acidic Hydrolysis Use a mixture of acetic acid and concentrated HCl and reflux. This provides a homogenous solution and avoids strong sulfonation conditions.Acetic acid acts as a good co-solvent, while HCl drives the hydrolysis.
Work-up After basic hydrolysis, ensure the solution is thoroughly acidified (to pH < 2) with a strong acid (e.g., 6M HCl) to precipitate the carboxylic acid fully.The product will remain in solution as the carboxylate salt if not fully protonated.
Route B: Nitrile Hydrolysis Pathway

Q3: My cyanation reaction of 4-phenoxyphenethyl bromide is giving me significant elimination byproducts (e.g., 4-phenoxystyrene) instead of the desired nitrile.

A3: This is a classic competition between substitution (Sₙ2) and elimination (E2). The choice of cyanide source, solvent, and temperature are critical.

  • Causality: Cyanide ion (CN⁻) is a good nucleophile but also a moderately strong base. The secondary benzylic-like position of the bromide in 4-phenoxyphenethyl bromide is susceptible to elimination, especially at elevated temperatures.

    • High Temperatures: Favor elimination over substitution.

    • Strongly Basic Conditions: Using highly dissociated cyanide salts (like NaCN or KCN) in polar aprotic solvents can increase the basicity of the medium.

  • Solutions & Optimization:

ParameterRecommendationRationale
Cyanide Source Use a less basic or sterically hindered cyanide source if elimination is a major issue. Alternatively, use K₄[Fe(CN)₆] with a palladium catalyst for a milder cyanation.[5]Minimizes the E2 pathway.
Solvent Use a polar aprotic solvent like DMSO or DMF.These solvents favor the Sₙ2 pathway by solvating the cation of the cyanide salt without strongly solvating the nucleophile.
Temperature Run the reaction at the lowest temperature that provides a reasonable rate (e.g., 50-70 °C) and monitor carefully.Minimizes the rate of the competing elimination reaction.
Phase-Transfer Catalyst The addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can sometimes improve the Sₙ2 reaction rate at lower temperatures.Facilitates the transport of the cyanide nucleophile into the organic phase.

Q4: The hydrolysis of my 3-(4-phenoxyphenyl)propanenitrile is incomplete, and I'm isolating a mixture of the nitrile, the corresponding amide, and the final carboxylic acid. How can I drive the reaction to completion?

A4: Nitrile hydrolysis proceeds via an amide intermediate, and sometimes this intermediate can be difficult to hydrolyze further. Forcing conditions are typically required to obtain the carboxylic acid exclusively.[6]

  • Causality: The second step of the hydrolysis (amide to carboxylic acid) often has a higher activation energy than the first step (nitrile to amide).[7] Mild conditions may result in the accumulation of the amide.

    • Insufficient Acid/Base Concentration: A high concentration of H⁺ or OH⁻ is required to catalyze the hydrolysis of the relatively stable amide intermediate.

    • Insufficient Heat/Time: The reaction requires prolonged heating under reflux to ensure complete conversion.

  • Solutions & Optimization:

ConditionRecommendationRationale
Acidic Hydrolysis Use a concentrated acid solution, such as 6M H₂SO₄ or a 1:1 mixture of concentrated HCl and water. Reflux for at least 12-24 hours.The high concentration of hydronium ions is necessary to protonate the amide carbonyl, activating it for nucleophilic attack by water.[4]
Basic Hydrolysis Use a concentrated solution of NaOH or KOH (e.g., 20-40% w/v) in a high-boiling solvent like ethylene glycol. Reflux at a high temperature (>120 °C).The high concentration of hydroxide and elevated temperature are required to drive the nucleophilic acyl substitution on the amide.[8]
Monitoring Monitor the reaction by TLC or HPLC. The disappearance of both the starting nitrile and the intermediate amide signals the completion of the reaction.Ensures you are not stopping the reaction prematurely.

Experimental Workflow Diagrams

Willgerodt_Kindler_Workflow cluster_step1 Step 1: Thioamide Formation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Purification A 4-Phenoxyacetophenone C Reaction Mixture (Reflux, 16-24h) A->C B Morpholine, Sulfur B->C D Crude Thioamide C->D F Reaction Mixture (Reflux, 24-48h) D->F E NaOH / H₂O, EtOH E->F G Sodium 3-(4-phenoxyphenyl)propanoate (in solution) F->G H Acidification (HCl) G->H I Crude Product (Precipitate) H->I J Recrystallization I->J K Pure this compound J->K

Nitrile_Hydrolysis_Workflow cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Purification A 4-Phenoxyphenethyl Bromide C Reaction Mixture (50-70°C, 12-18h) A->C B NaCN or KCN in DMSO B->C D Crude 3-(4-phenoxyphenyl)propanenitrile C->D F Reaction Mixture (Reflux, 12-24h) D->F E Conc. HCl / H₂O E->F G Crude Product Mixture F->G H Extraction with Base G->H I Aqueous Layer (Carboxylate Salt) H->I J Acidification & Precipitation I->J K Recrystallization J->K L Pure this compound K->L

Frequently Asked Questions (FAQs)

Q5: Which of the two synthetic routes is generally higher yielding?

A5: Both routes are viable, but the nitrile hydrolysis pathway (Route B) often provides a cleaner reaction profile and potentially higher overall yields, provided the initial cyanation step is optimized to minimize elimination. The Willgerodt-Kindler reaction (Route A) can be lower yielding and the purification of the intermediate thioamide can sometimes be challenging. However, Route A benefits from more readily available starting materials (4-phenoxyacetophenone).

Q6: How can I best purify the final this compound product?

A6: The most effective purification strategy for the final product involves a combination of acid-base extraction and recrystallization.

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., 1M NaOH or saturated NaHCO₃ solution). The carboxylic acid will move into the aqueous layer as its sodium salt, leaving neutral organic impurities behind.

  • Precipitation: Cool the aqueous layer in an ice bath and re-acidify with a strong acid (e.g., 6M HCl) to a pH of ~1-2. The purified carboxylic acid will precipitate out of the solution.

  • Filtration & Washing: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove any inorganic salts.

  • Recrystallization: Further purify the solid by recrystallizing from a suitable solvent system, such as aqueous ethanol, toluene, or a hexane/ethyl acetate mixture.

Q7: What analytical techniques should I use to confirm the identity and purity of my final product?

A7: A combination of techniques is recommended for full characterization:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for structural confirmation. You should expect to see characteristic signals for the aromatic protons (in the ~6.8-7.4 ppm range), and two methylene triplets (CH₂-CH₂) in the aliphatic region (~2.6 and ~2.9 ppm), along with a broad singlet for the carboxylic acid proton (>10 ppm).

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Confirms the carbon skeleton. Look for the carbonyl carbon signal around 178-180 ppm.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Useful for identifying key functional groups. Expect a very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer) and a strong C=O stretch around 1700-1725 cm⁻¹.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₅H₁₄O₃, MW = 242.27 g/mol ).

  • Melting Point: A sharp melting point range indicates high purity.

Q8: Are there any significant safety precautions I should be aware of for these syntheses?

A8: Yes, several safety precautions are crucial:

  • Cyanide Salts (Route B): Sodium and potassium cyanide are extremely toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Have a cyanide poisoning antidote kit available and be familiar with its use. All cyanide-containing waste must be quenched (e.g., with bleach or hydrogen peroxide under basic conditions) before disposal according to your institution's safety protocols.

  • Hydrogen Sulfide (H₂S): The hydrolysis of the thioamide intermediate (Route A) can release hydrogen sulfide, a toxic and flammable gas with the smell of rotten eggs. This step must be performed in a fume hood.

  • Strong Acids and Bases: Concentrated acids (HCl, H₂SO₄) and bases (NaOH, KOH) are corrosive. Handle with care.

  • High Temperatures: Both syntheses involve heating under reflux for extended periods. Use appropriate heating mantles and ensure glassware is free of cracks.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Wikipedia. Willgerodt rearrangement. [Link]

  • chemeurope.com. Willgerodt rearrangement. [Link]

  • Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • Patents.
  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • Patents. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
  • Chemguide. HYDROLYSING NITRILES. [Link]

  • YouTube. Experimental Determination of Structure of propanoic acid. [Link]

  • YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

  • Patents. WO2007046721A2 - A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application in the manufacture of anti-aging compositions and an anti-aging composition.
  • PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • MSU chemistry. Willgerodt‐Kindler Reac1on. [Link]

  • SynArchive. Willgerodt-Kindler Reaction. [Link]

  • ResearchGate. Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides | Request PDF. [Link]

  • NIST WebBook. 3-(4-Methoxyphenyl)propionic acid. [Link]

  • YouTube. Hydrolysis of Nitriles. [Link]

  • Patents. US7923578B2 - Method of manufacturing 3-(4-hydroxyphenyl)
  • ResearchGate. Kinetics of the Alkaline Hydrolysis of Propionitrile. [Link]

  • Organic Chemistry Portal. Willgerodt-Kindler Reaction. [Link]

  • Patents.
  • ResearchGate. Degree of complete hydrolysis of nitriles to the carboxylic acid. -No conversion,ND not determined. [Link]

  • Patents.

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Technical Support Center: Overcoming Solubility Challenges with 3-(4-phenoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-(4-phenoxyphenyl)propanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the solubility challenges commonly encountered with this compound in aqueous buffers. Our goal is to explain the underlying scientific principles and provide robust, actionable protocols to ensure the success of your experiments.

Understanding the Challenge: Physicochemical Properties

This compound is characterized by a molecular structure that presents a significant challenge for aqueous solubility. The molecule contains a large, hydrophobic (water-repelling) biphenyl ether moiety and a single, small hydrophilic (water-attracting) carboxylic acid group. Its high calculated LogP value confirms its lipophilic nature.[1] This duality is the primary reason for its poor solubility in neutral aqueous solutions.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₃[1]
Molecular Weight 242.27 g/mol [1]
Calculated XLogP3 3.5[1]
Predicted pKa ~4.65[2]
Appearance White crystalline powder[3][4]
Known Solvents Soluble in DMSO; slightly soluble in chloroform and methanol.[2][5]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound.

Q1: Why won't my compound dissolve in my neutral buffer (e.g., PBS pH 7.4)?

Answer: The insolubility of this compound at neutral pH is a direct consequence of its chemical structure and the pKa of its carboxylic acid group.

Causality: The pKa of a carboxylic acid is the pH at which it is 50% in its protonated (R-COOH) form and 50% in its deprotonated, anionic (R-COO⁻) form.

  • Below the pKa (Acidic pH): The compound is predominantly in its neutral, protonated (R-COOH) form. This form is highly nonpolar and will not readily dissolve in water.

  • Above the pKa (Basic pH): The compound is predominantly in its charged, deprotonated (R-COO⁻) salt form. This ionic form is significantly more polar and, therefore, more soluble in aqueous solutions.[6][7][8]

At pH 7.4, which is well above the predicted pKa of ~4.65, one might expect solubility. However, the massive hydrophobic surface of the phenoxyphenyl group can still limit the solubility of the salt form, or the dissolution kinetics may be extremely slow.

G cluster_0 pH < pKa (e.g., pH 2.0) cluster_1 pH > pKa (e.g., pH 8.0) a R-COOH Protonated Form Dominant Species Poorly Soluble b R-COO Deprotonated (Anionic) Form Dominant Species More Soluble a->b Add Base (Increase pH) b->a Add Acid (Decrease pH)

Caption: pH-dependent equilibrium of this compound.

Q2: How should I prepare a high-concentration stock solution?

Answer: The most reliable method for preparing a concentrated stock solution is to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice.

Causality: Organic solvents like DMSO disrupt the hydrogen-bonding network of water, reducing the overall polarity of the solvent system and allowing the nonpolar regions of the compound to be solvated effectively.[]

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
  • Weigh: Accurately weigh the desired amount of this compound powder into a sterile glass vial.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).

  • Dissolution: Vortex or sonicate the mixture at room temperature until all solid material is completely dissolved. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Troubleshooting Tip: When diluting this organic stock into an aqueous buffer, the final concentration of the organic solvent should be kept as low as possible (typically <0.5%) to avoid solvent-induced artifacts in biological assays. If the compound precipitates upon dilution, it indicates that the aqueous buffer cannot support the final concentration of the compound, and an alternative solubilization strategy is required.

Q3: What is the best way to dissolve the compound directly in an aqueous buffer?

Answer: The most direct method is to leverage its acidic nature through pH adjustment. By preparing the solution in a slightly basic buffer, you can ensure the compound is in its more soluble deprotonated (salt) form.

Protocol 2: Solubilization in Aqueous Buffer via pH Adjustment
  • Weigh: Weigh the required amount of this compound for your final desired concentration.

  • Initial Dissolution: Add a small volume of a dilute basic solution (e.g., 0.1 N NaOH) dropwise while stirring until the solid dissolves. This step deprotonates the carboxylic acid to its highly soluble salt form. Use the minimum volume necessary.

  • Buffering: Add the concentrated buffer components (e.g., from a 10x PBS stock) to the dissolved compound.

  • Final Volume: Add high-purity water to reach the final volume.

  • pH Check & Adjustment: Check the pH of the final solution. If necessary, carefully adjust the pH back towards your target using dilute HCl. Be aware that lowering the pH too much may cause the compound to precipitate. It is recommended to keep the final pH at least 1.5-2 units above the compound's pKa.

Q4: My experiment requires a fixed neutral pH. What are my options?

Answer: When pH modification is not possible, advanced formulation strategies are necessary. The primary options are the use of co-solvents, surfactants, or cyclodextrins. The choice depends on the required concentration and the tolerance of your experimental system to these excipients.

G start Goal: Solubilize Compound in Aqueous Buffer q_ph Is the experimental pH flexible? start->q_ph ph_yes Use pH Adjustment (Protocol 2) q_ph->ph_yes Yes ph_no Use Advanced Formulation Strategy q_ph->ph_no No strat_cosolvent Co-solvents (e.g., PEG, Propylene Glycol) ph_no->strat_cosolvent strat_surfactant Surfactants (e.g., Tween-80, Polysorbates) ph_no->strat_surfactant strat_cyclodextrin Cyclodextrins (e.g., HP-β-CD) ph_no->strat_cyclodextrin

Caption: Decision workflow for solubilizing this compound.

Option A: Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce its polarity, thereby increasing the solubility of hydrophobic compounds.[10][11]

  • Mechanism: They work by reducing the interfacial tension between the hydrophobic solute and the aqueous medium.

  • Common Examples: Polyethylene glycols (e.g., PEG 400), propylene glycol, glycerin, and ethanol.

  • Recommendation: Start by preparing a series of buffers containing different percentages of a co-solvent (e.g., 5%, 10%, 20% PEG 400) and determine the minimum concentration required to achieve your target solubility.

Option B: Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[12]

  • Mechanism: The hydrophobic core of these micelles can encapsulate insoluble drug molecules, effectively increasing their apparent solubility in the bulk aqueous phase. This process is known as micellar solubilization.[13][14][15]

  • Common Examples: Polysorbates (Tween-20, Tween-80), Sodium Dodecyl Sulfate (SDS). Non-ionic surfactants like Tweens are generally preferred for biological applications due to lower toxicity.

  • Recommendation: Prepare solutions with surfactant concentrations above their CMC (for most, this is between 0.05-0.10%).[12] Test a range of surfactant concentrations to find the optimal balance between solubility and potential interference with your assay.

Option C: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They are highly effective at improving the solubility of aromatic compounds.

  • Mechanism: The hydrophobic phenoxyphenyl moiety of your compound can fit into the nonpolar cavity of the cyclodextrin, forming a water-soluble "inclusion complex". This shields the hydrophobic part of the molecule from the surrounding water.[16][17][18]

  • Common Examples: Beta-cyclodextrin (β-CD) and its more soluble derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Recommendation: The formation of inclusion complexes with aromatic carboxylic acids is well-documented.[19] Prepare a phase-solubility diagram by measuring the compound's solubility in solutions with increasing concentrations of HP-β-CD to determine the stability constant and required concentration.

Summary of Advanced Solubilization Strategies
StrategyMechanism of ActionProsConsBest For...
Co-solvents Reduces solvent polarity.Simple to implement; can achieve high concentrations.High concentrations may be toxic to cells or interfere with assays.In vitro screening, non-cell-based assays.
Surfactants Micellar encapsulation of the compound.[12][13]Effective at low concentrations (above CMC).Can denature proteins; may interfere with assays involving membranes or proteins.Formulations where membrane disruption is not a concern.
Cyclodextrins Forms a water-soluble inclusion complex.[16][17]Generally low toxicity; highly effective for aromatic compounds.Can be expensive; may have a stoichiometric limit to solubilization.Cell-based assays, in vivo preclinical studies.
References
  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Pharmapproach. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. [Link]

  • Lexicon. (n.d.). Co-solvent: Significance and symbolism. [Link]

  • Savant, C., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Seedher, N., & Kanojia, M. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology. [Link]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. OSTI.GOV. [Link]

  • Strickley, R. G. (2004). Co-solvent and Complexation Systems. ResearchGate. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • Patsnap. (n.d.). Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]

  • Fiveable. (n.d.). pH and Solubility. AP Chem. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • Spire, M., et al. (2020). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. Scirp.org. [Link]

  • U.S. Patent No. 5,646,131. (1997). Method for solubilizing drugs using cyclodextrins and carboxylic acids.
  • ResearchGate. (2025). Encapsulation of benzene carboxylic acids using cyclodextrins. [Link]

  • askIITians. (n.d.). How does pH affect solubility?. [Link]

  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. [Link]

  • Connors, K. A., & Pendergast, D. D. (1984). Binding of cyclodextrins to alicyclic and aromatic substrates. Journal of the American Chemical Society. [Link]

  • Foppoli, A., et al. (2017). Solubility Enhancement of a Poorly Water Soluble Drug by Forming Solid Dispersions using Mechanochemical Activation. PubMed Central. [Link]

  • Chemistry LibreTexts. (2023). 17.5: Solubility and pH. [Link]

  • Solubility of Things. (n.d.). Fenoprofen. [Link]

  • MDPI. (2019). Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach. [Link]

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Technical Support Center: Troubleshooting 3-(4-phenoxyphenyl)propanoic Acid Instability in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-phenoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common instability issues encountered when working with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Introduction to this compound

This compound (CAS No. 20062-91-3) is a versatile chemical intermediate utilized in the synthesis of pharmaceuticals, particularly anti-inflammatory agents, and in agrochemical research.[1] Its structure, featuring a carboxylic acid group, a flexible propanoic chain, and a stable phenoxyphenyl core, dictates its chemical behavior and potential vulnerabilities in solution.[2][3] Instability can manifest as precipitation, loss of potency, or the appearance of unknown peaks in analytical chromatograms, compromising experimental outcomes. This guide provides a structured approach to troubleshooting these issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of this compound.

Q1: My compound precipitated out of my aqueous buffer shortly after dissolution. What is the likely cause?

A: This is almost certainly due to pH-dependent solubility. This compound is a carboxylic acid. In aqueous solutions, its solubility is highly dependent on the pH.[4] At a pH below its acid dissociation constant (pKa), the compound exists predominantly in its neutral, protonated form, which is significantly less soluble in water. As the pH increases above the pKa, the carboxylic acid group deprotonates to form a more polar and water-soluble carboxylate salt. If your buffer's pH is too low, the compound will precipitate. Most simple carboxylic acids have a pKa in the range of 4-5.[5]

Q2: What is the recommended method for preparing and storing a stock solution?

A: For maximum stability and longevity, prepare stock solutions in a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[6][7] For short-term use (1-2 weeks), store the solution at 2-8°C.[1] For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6] All solutions should be stored in amber vials or containers wrapped in foil to protect them from light.

Q3: I am analyzing my sample via HPLC and have noticed a new, unidentified peak that was not present in the initial analysis. What could this be?

A: The appearance of a new peak suggests chemical degradation. The two most common culprits for a compound with this structure are photodegradation and oxidation. The aromatic rings in the molecule can absorb UV and even ambient light, leading to reactions like decarboxylation.[8][9] Alternatively, if your solvent contains peroxides or if the solution is exposed to air for extended periods, oxidative degradation of the aromatic rings or the ether linkage can occur.

Q4: Can I gently heat the solution to aid dissolution?

A: Yes, gentle heating and/or sonication can be used to facilitate the dissolution of this compound, particularly when preparing concentrated stock solutions.[6] However, avoid aggressive or prolonged heating. The compound's melting point is relatively low (80-86°C), and excessive heat could lead to thermal degradation.[1][10]

Part 2: In-Depth Troubleshooting Guides

This section provides systematic workflows and protocols for diagnosing and resolving more complex instability issues.

Guide 1: Investigating Chemical Degradation

If you suspect your compound is chemically degrading (e.g., observing new peaks in HPLC, loss of activity), a systematic investigation is required to identify the cause.

The following workflow provides a step-by-step diagnostic process to pinpoint the source of degradation.

G start Start: Instability Observed (e.g., New HPLC Peak) purity_check Step 1: Confirm Initial Purity Analyze a freshly prepared solution of the solid compound. start->purity_check photodegradation Step 2: Test for Photodegradation Incubate solutions in parallel: one exposed to light, one in darkness. purity_check->photodegradation If initial purity is high oxidation Step 3: Test for Oxidation Prepare solutions with de-gassed, peroxide-free solvent under N2 vs. air. photodegradation->oxidation ph_stability Step 4: Test pH Stability Incubate solutions in buffers of varying pH (e.g., pH 3, 7, 9). oxidation->ph_stability identify Step 5: Identify Degradant(s) Use LC-MS to determine the mass of the new peak(s). ph_stability->identify remediate Step 6: Remediate Implement corrective actions based on findings (e.g., use amber vials, inert gas). identify->remediate

Caption: A systematic workflow for diagnosing the root cause of chemical degradation.

Understanding the likely degradation products can aid in their identification. The primary vulnerabilities are the carboxylic acid group (photodecarboxylation) and the ether bond (hydrolysis under harsh conditions).

G parent This compound C₁₅H₁₄O₃ MW: 242.27 decarboxy 2-(4-phenoxyphenyl)ethane C₁₄H₁₄O Product of Photodecarboxylation parent->decarboxy Photolysis (UV/Light) - CO₂ hydrolysis Phenol + 3-(4-hydroxyphenyl)propanoic acid Products of Ether Hydrolysis (Requires harsh acid/base conditions) parent->hydrolysis Acid/Base Hydrolysis (Extreme pH)

Caption: Potential degradation pathways for this compound.

A forced degradation study is a powerful tool to understand the stability profile of a compound. This involves subjecting the compound to harsh conditions to intentionally induce degradation.

Objective: To determine the susceptibility of this compound to hydrolysis, oxidation, heat, and light.

Materials:

  • This compound

  • Acetonitrile (ACN) and Water (HPLC grade)

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • pH meter, HPLC system with UV detector, LC-MS system (optional)

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Set Up Test Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an HPLC vial. Prepare a control vial with 1 mL stock and 1 mL of 50:50 ACN:Water.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Stress: 50:50 ACN:Water. Incubate at 80°C for 48 hours.

    • Photolytic Stress: 50:50 ACN:Water. Expose to direct sunlight or a photostability chamber for 48 hours. Keep a parallel sample wrapped in foil as a dark control.

  • Analysis: At designated time points (e.g., 0, 4, 8, 24, 48 hours), neutralize the acid and base samples if necessary, then analyze all samples by a stability-indicating RP-HPLC method.

  • Interpretation: Compare the chromatograms from the stressed samples to the control. A significant decrease in the parent peak area and the appearance of new peaks indicate degradation under that specific condition. LC-MS can then be used to propose structures for the degradant peaks.[11][12]

Guide 2: Managing Poor Solubility and Precipitation

Physical instability, such as precipitation, is a common challenge that can be managed by optimizing the solution formulation.

The solubility of a carboxylic acid in water is lowest at low pH and increases dramatically as the pH rises above its pKa, where the soluble carboxylate anion is formed.[13] Therefore, for aqueous applications, buffering the solution to a pH of at least 1.5-2 units above the compound's pKa is recommended to ensure it remains fully dissolved.

If aqueous solutions are not required, using an appropriate organic solvent is the simplest approach.

SolventPolarityBoiling Point (°C)Notes & Typical Use
DMSO Polar Aprotic189 °CExcellent solvent for creating high-concentration stock solutions. Can be hard to remove.[7]
Ethanol Polar Protic78.5 °CGood, biocompatible solvent. Suitable for many biological assays.[7]
Acetonitrile Polar Aprotic81.6 °CCommon solvent for analytical chemistry (e.g., HPLC mobile phase).[7]
Acetone Polar Aprotic56 °CStrong solvent, but high volatility can lead to concentration changes.[7]
Aqueous Buffer (pH > 6.5) Polar Protic100 °CUse for final assay conditions when organic solvents are not suitable. Ensure pH is stable.[4]

Objective: To find a suitable solvent system that maintains the compound's solubility and stability for the duration of an experiment.

Procedure:

  • Initial Screening: Attempt to dissolve a small, known amount of the compound (e.g., 1 mg) in 100 µL of various solvents (DMSO, Ethanol, Acetonitrile, Water). Note the ease of dissolution.

  • Aqueous Buffer Screen: For aqueous applications, prepare a series of buffers (e.g., phosphate or Tris buffers) at different pH values (e.g., 6.0, 7.0, 7.4, 8.0).

  • Prepare a Concentrated Stock: Make a high-concentration stock solution in the best organic solvent identified in Step 1 (likely DMSO).

  • Test Dilutions: Dilute the organic stock into each of the aqueous buffers to your final desired concentration.

  • Visual and Analytical Check: Observe the solutions immediately and after a set period (e.g., 24 hours) at the intended experimental temperature. Check for any signs of precipitation (cloudiness, visible particles). Analyze the solutions via HPLC to confirm that no degradation has occurred during this time.

Part 3: Summary of Best Practices

To ensure the integrity of this compound in your experiments, adhere to the following best practices:

  • Solvent Purity: Always use high-purity, anhydrous, and/or peroxide-free solvents, especially for preparing stock solutions.

  • pH Control: For aqueous solutions, use a buffer system to maintain a pH where the compound is comfortably in its soluble, deprotonated state (e.g., pH > 6.5).

  • Light Protection: Prepare and store all solutions in amber glass vials or containers protected from light to prevent photodegradation.[14]

  • Temperature Control: Store stock solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term) to minimize thermal degradation and slow down other reaction kinetics.[1]

  • Inert Atmosphere: For applications requiring the highest stability over long periods, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Excipient Compatibility: When formulating, be aware that excipients can influence stability by altering microenvironmental pH or introducing moisture. Conduct compatibility studies if developing a solid or complex liquid dosage form.[15][16]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Mooney, K. G., Mintun, M. A., Himmelstein, K. J., & Stella, V. J. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of Pharmaceutical Sciences, 70(1), 13–22. Retrieved from [Link]

  • Li, Z., Wang, R., & Li, Z. (2014). Effect of system pH on partition coefficient (K) of carboxylic acids for salting-out extraction system of ethanol/ammonium sulfate at 293.15 K. ResearchGate. Retrieved from [Link]

  • Quora. (2021). What is the standard pH of carboxylic acids?. Retrieved from [Link]

  • Lu, A. (2023). What are the thermal stability properties of Propanoic Acid?. S.A.C. Retrieved from [Link]

  • Theato, P., & Unal, K. (2022). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. Angewandte Chemie International Edition, 61(40), e202209085. Retrieved from [Link]

  • Gabriel, J., Pabst, F., & Buchner, R. (2018). Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis. AIP Publishing. Retrieved from [Link]

  • EPA. (2021). Analytical Method Summaries. United States Environmental Protection Agency. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Phenoxyphenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Matiichuk, V. V., & Tischenko, N. I. (2023). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of pH on extraction of carboxylic acids. Retrieved from [Link]

  • Kovaříková, P., Klimeš, J., & Dohnal, J. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(1), 88–93. Retrieved from [Link]

  • Wang, F., Wang, P., Li, P., & Wang, L. (2020). Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. The Journal of Organic Chemistry, 85(7), 4781–4790. Retrieved from [Link]

  • Wang, Y., Deits, E., Padda, R. S., & Chu, K. H. (2018). Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide. Environmental Pollution, 243(Pt A), 232–239. Retrieved from [Link]

  • ResearchGate. (n.d.). Excipient Compatibility. Retrieved from [Link]

  • University of Rochester. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • INIS-IAEA. (2013). Photoelectrochemical degradation of selected aromatic molecules. International Atomic Energy Agency. Retrieved from [Link]

  • Lu, A. (2023). What are the derivatives of Propanoic Acid?. S.A.C. Retrieved from [Link]

  • Grybaite, B., Sapijanskaite-Brazdeikiene, B., Vaickelioniene, R., Mickevicius, V., & Petrikaite, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(12), 2829. Retrieved from [Link]

  • Grybaite, B., Sapijanskaite-Brazdeikiene, B., Vaickelioniene, R., Mickevicius, V., & Petrikaite, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 241. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanoic acid (CAS 79-09-4). Retrieved from [Link]

  • CUTM Courseware. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Retrieved from [Link]

  • Gattefossé. (n.d.). FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Organic Letters. American Chemical Society. Retrieved from [Link]

  • Vladimirova, S., Zgureva, D., & Valcheva, V. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 339–345. Retrieved from [Link]

  • ResearchGate. (n.d.). Excipient Compatibility and Functionality. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-(4-phenoxyphenyl)propanoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 3-(4-phenoxyphenyl)propanoic acid. This guide is designed for researchers, medicinal chemists, and analytical scientists who are working with this versatile building block. Here, we address common challenges and provide in-depth, field-proven solutions to help you optimize your reaction conditions, improve yields, and ensure the purity of your final products. Our approach is built on explaining the fundamental principles behind each step, enabling you to troubleshoot effectively and adapt protocols to your specific needs.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational questions about the derivatization of this compound, providing context for the troubleshooting guides that follow.

Question 1.1: Why is derivatization of the carboxylic acid group in this compound necessary?

Answer: The carboxylic acid functional group, while essential, often requires modification for several key reasons:

  • Analytical Compatibility: For techniques like Gas Chromatography (GC), the free carboxylic acid is too polar and not sufficiently volatile, leading to poor peak shape and thermal decomposition in the injector.[1] Converting it to a less polar, more volatile ester or silyl ester is crucial for accurate GC analysis.[1][2]

  • Enhanced Synthetic Reactivity: In synthetic chemistry, particularly for creating larger molecules like potential drug candidates, the carboxylic acid must be "activated" to react with nucleophiles such as amines or alcohols. Direct reaction is often unfavorable. This activation is the first step in forming stable amide or ester linkages.[3][4]

  • Improved Biological Activity or Properties: In drug development, converting the carboxylic acid to an ester can create a prodrug, improving bioavailability. Amide formation is a cornerstone of medicinal chemistry, used to build complex molecules with specific biological targets.

  • Protection for Other Reactions: If a reaction needs to be performed elsewhere on the molecule without affecting the carboxylic acid, the acid group is often temporarily converted into a stable, unreactive form (a protecting group) like a methyl or benzyl ester.[5][6][7][8] This group is then removed later in the synthesis.[5][6]

Question 1.2: What are the primary types of derivatization for this molecule?

Answer: The two most common and functionally important derivatization pathways for this compound are:

  • Esterification: The reaction of the carboxylic acid with an alcohol to form an ester. This is typically done for analytical purposes (GC-MS) or to create ester-based prodrugs.[9] The classic method is the Fischer esterification, which involves heating the acid and an alcohol with a strong acid catalyst.[10]

  • Amidation (Amide Coupling): The reaction of the carboxylic acid with a primary or secondary amine to form an amide bond. This is arguably the most frequent reaction in medicinal chemistry.[4] It requires the use of coupling reagents to activate the carboxylic acid.[3][11]

Section 2: Troubleshooting Guide for Amide Coupling Reactions

Amide bond formation is a robust and reliable reaction, but it is highly sensitive to reaction conditions. Low yields or the formation of impurities can often be traced back to a few key factors.

Issue 2.1: Low or No Yield of the Desired Amide Product

Question: I am attempting to couple this compound with an amine using a standard coupling reagent (e.g., EDC, HATU), but my yield is very low or I'm only recovering starting material. What are the likely causes?

Answer: This is a common issue that can almost always be resolved by systematically evaluating the following four areas. The flowchart below provides a logical troubleshooting sequence.

Troubleshooting Workflow: Low Amide Yield

G cluster_reagents Key Checks for Step 1 cluster_conditions Key Checks for Step 2 start Low Amide Yield Detected reagents Step 1: Verify Reagent Quality & Handling start->reagents conditions Step 2: Scrutinize Reaction Conditions reagents->conditions Reagents OK r1 Coupling reagent fresh? Stored under inert gas/desiccated? stoichiometry Step 3: Check Stoichiometry & Order of Addition conditions->stoichiometry Conditions OK c1 Reaction under inert atmosphere (N2 or Ar)? reagent_choice Step 4: Re-evaluate Coupling Reagent Choice stoichiometry->reagent_choice Stoichiometry OK solution Problem Solved: Optimized Yield reagent_choice->solution Reagent Optimized r2 Solvents anhydrous? (e.g., DMF, DCM) r3 Amine & Acid pure and dry? c2 Correct temperature? (Usually RT, but some need cooling/heating) c3 Sufficient reaction time? (Monitor by TLC/LC-MS) G cluster_driving How to Shift Equilibrium to the Right reactants Carboxylic Acid + Alcohol equilibrium [H+] reactants->equilibrium products Ester + Water equilibrium->products inc_reactant Increase Reactant Concentration (Use excess alcohol as solvent) inc_reactant->equilibrium Le Châtelier's Principle rem_product Remove Product (Use Dean-Stark trap to remove water) rem_product->equilibrium Le Châtelier's Principle

Sources

"minimizing by-products in the synthesis of 3-(4-phenoxyphenyl)propanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(4-phenoxyphenyl)propanoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a core focus on minimizing by-product formation to improve yield and purity.

Frequently Asked Questions (FAQs): Choosing Your Synthesis Pathway

Q1: What are the most common and practical synthesis routes for this compound?

There are two primary, industrially relevant pathways for synthesizing this compound. The choice between them often depends on the available starting materials, scale, and desired purity profile.

  • The Willgerodt-Kindler Reaction Pathway: This route typically starts from 4-phenoxyacetophenone. The ketone is reacted with sulfur and an amine (commonly morpholine) to form a thioamide intermediate, which is subsequently hydrolyzed to the target carboxylic acid.[1][2][3] This is a powerful reaction for converting aryl alkyl ketones to terminal carboxylic acids.[1]

  • The Nitrile Hydrolysis Pathway: This route begins with a suitable precursor that is converted to 3-(4-phenoxyphenyl)propanenitrile. The nitrile is then hydrolyzed, usually under strong acidic or basic conditions, to yield the final propanoic acid.[4][5][6]

Q2: Which synthesis route is generally preferred for achieving high purity and minimizing by-products?

Both routes are viable, but they present different challenges regarding by-product formation.

  • The Nitrile Hydrolysis Pathway is often preferred when high purity is the primary goal. The main by-product is the intermediate amide, which can be minimized by forcing the hydrolysis to completion. Purification is also relatively straightforward, as it involves separating an acid from neutral nitrile and amide compounds.

  • The Willgerodt-Kindler Reaction can be more atom-economical if starting from the ketone, but its mechanism is complex, involving multiple intermediates.[7][8] This can lead to a more challenging by-product profile, including unreacted starting material and sulfur-containing impurities, making purification more demanding.

Troubleshooting Guide 1: The Willgerodt-Kindler Pathway

This pathway converts 4-phenoxyacetophenone to the target acid in a two-step, one-pot process involving thioamide formation and subsequent hydrolysis.

Experimental Workflow: Willgerodt-Kindler Reaction

G cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hydrolysis cluster_2 Potential By-products A 4-Phenoxyacetophenone B Phenylacetylthio-morpholide (Thioamide Intermediate) A->B  S8, Morpholine  Heat (Reflux) D Unreacted Ketone A->D Carryover C This compound (Target Product) B->C  aq. NaOH or H2SO4  Heat (Reflux) E Incomplete Hydrolysis (Amide/Thioamide) B->E Incomplete Reaction F Sulfur Impurities

Caption: Workflow for the Willgerodt-Kindler synthesis pathway.

Q3: My reaction has stalled, and I have a high percentage of unreacted 4-phenoxyacetophenone. What is the likely cause?

Answer: This is a common issue often related to reaction conditions and reagent stoichiometry.

  • Causality: The Willgerodt-Kindler reaction requires sufficient thermal energy to drive the complex rearrangement mechanism.[8] An insufficient amount of sulfur or morpholine will lead to an incomplete reaction.

  • Troubleshooting Steps:

    • Temperature: Ensure the reaction mixture is maintained at a vigorous reflux. For many substrates, temperatures between 130-160°C are optimal. Using a high-boiling solvent like pyridine or DMF can be an option if morpholine reflux is insufficient.

    • Reagent Stoichiometry: An excess of both sulfur and morpholine is typically required. A common starting point is a molar ratio of approximately 1 (ketone) : 2.5 (sulfur) : 2.5 (morpholine).

    • Reaction Time: The reaction can be slow. Monitor the reaction by TLC or GC-MS. Reaction times of 8-24 hours are not uncommon.

Q4: My final product is contaminated with the amide or thioamide intermediate. How can I improve the hydrolysis step?

Answer: Incomplete hydrolysis is the primary cause of this contamination. The stability of the thioamide and the subsequent amide requires harsh conditions to fully convert to the carboxylic acid.

  • Causality: Both thioamides and amides are stable functional groups. Their hydrolysis requires prolonged exposure to strong acid or base at high temperatures to drive the reaction to completion.

  • Troubleshooting Steps:

    • Switch to Basic Hydrolysis: While acid hydrolysis works, basic hydrolysis using a concentrated solution of NaOH or KOH (e.g., 20-40% w/v) is often more effective and less prone to charring.

    • Increase Reaction Time and Temperature: After the initial thioamide formation, add the aqueous base directly to the reaction mixture and reflux vigorously for an additional 12-24 hours.

    • Use a Co-solvent: Adding a phase-transfer catalyst or a co-solvent like ethanol or ethylene glycol can improve the miscibility of the organic thioamide and the aqueous base, accelerating the hydrolysis.

Optimized Willgerodt-Kindler Reaction Conditions
ParameterRecommended ValueRationale & Impact on By-products
Solvent Morpholine (acts as reagent and solvent)Using morpholine directly ensures a high concentration of the amine, driving the initial enamine formation.[1]
Temperature 130-140 °C (Vigorous Reflux)Ensures sufficient energy for the rearrangement cascade, minimizing unreacted ketone.
Ketone:Sulfur:Amine Ratio 1 : 2.5 : 2.5 (molar)An excess of sulfur and amine ensures the reaction proceeds to completion, reducing starting material carryover.
Hydrolysis Conditions 25% aq. NaOH, RefluxStrong base is highly effective for hydrolyzing the stable thioamide/amide, minimizing these as final by-products.
Hydrolysis Time 12 - 24 hoursEnsures complete conversion to the carboxylate salt before acidic workup.

Troubleshooting Guide 2: The Nitrile Hydrolysis Pathway

This pathway relies on the complete hydrolysis of 3-(4-phenoxyphenyl)propanenitrile. The primary challenge is avoiding the stable amide intermediate.

Experimental Workflow: Nitrile Hydrolysis

G cluster_0 Step 1: Initial Hydrolysis cluster_1 Step 2: Complete Hydrolysis cluster_2 Common By-product A 3-(4-phenoxyphenyl)propanenitrile B 3-(4-phenoxyphenyl)propanamide (Amide Intermediate) A->B  H2O / H+ or OH-  (Milder Conditions) C This compound (Target Product) B->C  H2O / H+ or OH-  Heat (Forced Conditions) D Amide Intermediate B->D Incomplete Reaction

Caption: Workflow for the Nitrile Hydrolysis synthesis pathway.

Q5: My NMR spectrum clearly shows a significant amount of 3-(4-phenoxyphenyl)propanamide alongside my desired acid. How do I drive the reaction to completion?

Answer: This is the most common failure mode in this synthesis. The formation of the amide is often faster than its subsequent hydrolysis.[6][9] Forcing the second step is critical.

  • Causality: The hydrolysis of a nitrile proceeds in two stages: nitrile to amide, then amide to carboxylic acid. The second step has a higher activation energy and requires more forcing conditions.[5]

  • Troubleshooting Steps:

    • Increase Acid/Base Concentration: For acidic hydrolysis, use a concentrated acid like 50% v/v H₂SO₄ or concentrated HCl. For basic hydrolysis, use a 20-40% w/v solution of NaOH or KOH.

    • Elevate Temperature: Refluxing the reaction mixture is essential. Temperatures of 100-110°C are standard.

    • Extend Reaction Time: Do not stop the reaction prematurely. Monitor by TLC, ensuring the disappearance of the less polar amide spot. Runtimes of 24-48 hours may be necessary for complete conversion.

Q6: Which is better for this hydrolysis: acidic or basic conditions?

Answer: Both have distinct advantages and disadvantages that affect workup and purity.

  • Causality: The choice impacts the nature of the immediate product and the ease of purification. Under acidic conditions, the product is the free carboxylic acid, while basic conditions yield the carboxylate salt.[6]

Comparison of Hydrolysis Conditions
ConditionReagentsProsCons / By-product Risks
Acidic 50% H₂SO₄ or conc. HCl, HeatDirect isolation of the carboxylic acid after workup. Ammonium salt by-product is highly water-soluble.Can cause charring or degradation with sensitive substrates. Requires careful neutralization. Incomplete reaction leaves neutral amide impurity.
Basic 20-40% NaOH or KOH, HeatGenerally cleaner reactions with less charring.[5] Ammonia gas is evolved, driving the reaction.Product is a salt, requiring a separate acidification step to isolate the free acid.[4] Incomplete reaction leaves neutral amide impurity.
Q7: How do I effectively purify my final product away from the unreacted nitrile or amide by-products?

Answer: Purification relies on the acidic nature of your target compound.

  • Causality: this compound is an acid, while the starting nitrile and intermediate amide are neutral compounds. This difference in chemical property is the key to separation.

  • Purification Protocol (Acid-Base Extraction):

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or diethyl ether.

    • Extract the organic solution with an aqueous base (e.g., 1 M NaOH or saturated NaHCO₃ solution). The desired acid will move into the aqueous layer as its sodium salt, while the neutral amide and nitrile remain in the organic layer.

    • Separate the layers. Discard the organic layer containing the impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify with cold, concentrated HCl until the pH is ~1-2.

    • The pure this compound will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Detailed Experimental Protocols

Protocol 1: Willgerodt-Kindler Synthesis
  • Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, combine 4-phenoxyacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (5.0 eq, acting as solvent and reagent).

  • Heat the mixture to a vigorous reflux (approx. 130°C) and maintain for 12 hours. Monitor the disappearance of the starting ketone via TLC.

  • Hydrolysis: Cool the reaction mixture slightly. Cautiously add a 25% (w/v) aqueous solution of sodium hydroxide (10.0 eq).

  • Re-heat the mixture to reflux and maintain for 18-24 hours. The mixture will become more homogeneous as the hydrolysis proceeds.

  • Workup: Cool the dark solution to room temperature and dilute with water. Wash with diethyl ether or toluene to remove any neutral, non-hydrolyzed material.

  • Isolation: Place the aqueous layer in an ice bath. Slowly and carefully acidify with concentrated hydrochloric acid with vigorous stirring until the pH is 1. A precipitate will form.

  • Collect the crude product by vacuum filtration.

  • Purification: Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Protocol 2: Nitrile Hydrolysis (Basic Conditions)
  • Reaction Setup: In a round-bottom flask with a reflux condenser, combine 3-(4-phenoxyphenyl)propanenitrile (1.0 eq) and a 30% (w/v) aqueous sodium hydroxide solution.

  • Hydrolysis: Heat the biphasic mixture to reflux (approx. 105-110°C) with vigorous stirring. Maintain reflux for 24-48 hours. The reaction can be monitored by TLC (disappearance of the nitrile and intermediate amide). The evolution of ammonia gas is a positive indicator.

  • Workup and Isolation: Follow steps 5-8 as described in Protocol 1. The key is the acid-base extraction to remove any residual neutral impurities before precipitating the final product.

References

  • MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives... Retrieved from [Link]

  • Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (2009). Willgerodt‐Kindler Reac1on. Retrieved from [Link]

  • SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO1997046538A1 - Processes for producing phenoxy propionic acid derivatives.
  • Google Patents. (n.d.). US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
  • National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID... Retrieved from [Link]

  • Testbook. (n.d.). Hydrolysis of Nitriles - Explanation, Process and FAQs. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]

  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

  • YouTube. (2021). Hydrolysis of Nitriles. Retrieved from [Link]

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Technical Support Center: Purification of 3-(4-Phenoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(4-phenoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Introduction

This compound is a valuable building block in the synthesis of pharmaceuticals and other advanced materials.[1] Its purity is critical for downstream applications, demanding robust and reliable purification strategies. This guide provides practical, field-proven insights into overcoming common purification hurdles, ensuring you achieve the desired purity for your research and development needs.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Crystallization Issues

Crystallization is a powerful technique for purifying solid organic compounds.[2][3] However, achieving efficient crystallization of this compound can be challenging.

Q1: My compound will not crystallize from solution, even after cooling.

Possible Causes:

  • Supersaturation has not been reached: The concentration of the compound in the solvent may be too low.

  • Inappropriate solvent choice: The solvent may be too good at dissolving the compound, even at low temperatures.

  • Presence of impurities: Certain impurities can inhibit crystal nucleation and growth.

  • Cooling too rapidly: Rapid cooling can lead to the formation of an oil or amorphous solid rather than crystals.[4]

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface. This can create nucleation sites.

    • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the solution to initiate crystallization.

  • Increase Concentration:

    • Carefully evaporate some of the solvent to increase the concentration of your compound and then allow the solution to cool again.

  • Solvent System Optimization:

    • If a single solvent system fails, a two-solvent (binary) system can be effective.[4] Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, gently warm the solution until it becomes clear and allow it to cool slowly. A common starting point for arylpropanoic acids is a mixture of a polar solvent like ethanol or acetone with a non-polar solvent like hexane or water.[5][6]

Q2: My compound "oils out" instead of forming crystals.

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to a high concentration of impurities or a large difference between the melting point of the solid and the boiling point of the solvent.

Solutions:

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Allow the solution to cool much more slowly. You can insulate the flask to slow the cooling rate.

  • Use a Higher Boiling Point Solvent: A solvent with a boiling point closer to the melting point of your compound can sometimes prevent oiling out.

  • Dilute the Solution: Add more of the "good" solvent before adding the "poor" solvent in a binary system. This lower concentration can favor crystal formation over oiling.

Chromatography Challenges

Column chromatography is a common technique for purifying organic compounds. However, issues such as poor separation and product loss can occur.

Q3: I am getting poor separation of my compound from impurities on a silica gel column.

Possible Causes:

  • Inappropriate solvent system (eluent): The polarity of the eluent may be too high or too low.

  • Column overloading: Too much crude material has been loaded onto the column.

  • Improper column packing: Channels or cracks in the silica gel can lead to poor separation.

Solutions:

  • Optimize the Eluent System:

    • Thin-Layer Chromatography (TLC) is your best friend: Before running a column, use TLC to determine the optimal solvent system. For acidic compounds like this compound, a common mobile phase consists of a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), often with a small amount of acetic acid (e.g., 0.5-1%) to suppress the ionization of the carboxylic acid and reduce tailing on the silica gel.

    • Aim for an Rf value of 0.2-0.4 for your desired compound on the TLC plate.

  • Proper Loading Technique:

    • Dissolve your crude product in a minimal amount of the eluent or a more polar solvent that is then adsorbed onto a small amount of silica gel. After evaporating the solvent, the dry, impregnated silica can be loaded onto the top of the column. This "dry loading" technique often results in better separation than loading the compound as a concentrated solution.

  • Column Packing:

    • Ensure the silica gel is packed uniformly without any air bubbles or cracks. A "slurry packing" method, where the silica gel is mixed with the eluent and then poured into the column, is generally preferred.

Workflow for Optimizing Column Chromatography

G cluster_0 Pre-Chromatography cluster_1 Column Preparation & Execution cluster_2 Post-Chromatography TLC Run TLC with various solvent systems (e.g., Hexane:Ethyl Acetate +/- Acetic Acid) Optimize Identify solvent system giving Rf ≈ 0.2-0.4 for the target compound TLC->Optimize Analyze spots Pack Pack column with silica gel slurry Optimize->Pack Proceed with optimized system Load Dry load crude sample adsorbed onto silica Pack->Load Elute Elute with optimized solvent system Load->Elute Collect Collect fractions Elute->Collect Analyze Analyze fractions by TLC Collect->Analyze Combine Combine pure fractions Analyze->Combine Evaporate Evaporate solvent Combine->Evaporate

Caption: Workflow for optimizing column chromatography purification.

Part 2: Frequently Asked Questions (FAQs)

Q4: What are the likely impurities in my this compound sample?

While specific impurities depend on the synthetic route, for profen-type molecules, common impurities can include:

  • Starting materials: Unreacted starting materials from the synthesis.

  • Isomers: Positional isomers formed during reactions like Friedel-Crafts acylation. For instance, acylation of diphenyl ether can potentially lead to substitution at different positions on the aromatic rings.

  • Byproducts from side reactions: These can include products of over-alkylation or acylation, or decomposition products if the reaction was carried out at high temperatures.

  • Residual solvents: Solvents used in the reaction or initial work-up may be present.[4]

Q5: What is a good starting point for a recrystallization solvent for this compound?

A good starting point for a single-solvent recrystallization would be a moderately polar solvent. Based on the principle of "like dissolves like," and the presence of a carboxylic acid group, you could explore:

  • Alcohols: Ethanol or isopropanol.

  • Ketones: Acetone.

  • Esters: Ethyl acetate.

For a two-solvent system, common and effective combinations include:

  • Ethanol/Water

  • Acetone/Hexane

  • Ethyl Acetate/Heptane

Solvent Selection Guide for Recrystallization

Solvent ClassExamplesSuitability for this compoundNotes
Alcohols Methanol, Ethanol, IsopropanolGood "good" solventsHigh solubility at elevated temperatures. Often used in combination with water as an anti-solvent.[5]
Ketones Acetone, Methyl Ethyl KetoneGood "good" solventsSimilar properties to alcohols for this application. Can be paired with non-polar anti-solvents.
Esters Ethyl AcetateGood "good" solventA versatile solvent with moderate polarity.
Hydrocarbons Hexane, Heptane, CyclohexaneGood "poor" solvents (anti-solvents)Low solubility for the compound. Used to induce precipitation from a more polar solvent.
Water Good "poor" solvent (anti-solvent)Effective when used with a water-miscible organic solvent like ethanol or acetone.[6]

Q6: How can I confirm the purity of my final product?

Several analytical techniques can be used to assess the purity of your this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like trifluoroacetic acid or phosphoric acid to control ionization) is a common setup for arylpropanoic acids.[7]

  • Melting Point Analysis: A pure compound will have a sharp melting point range. Impurities will typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can be used to identify the structure of the compound and detect the presence of impurities, provided they are present in sufficient concentration.

Purity Analysis Workflow

G cluster_0 Purification Complete cluster_1 Purity Assessment cluster_2 Decision Purified_Product Purified this compound HPLC HPLC Analysis (Primary Method) Purified_Product->HPLC Melting_Point Melting Point Determination Purified_Product->Melting_Point NMR NMR Spectroscopy (¹H and ¹³C) Purified_Product->NMR Pure Purity Meets Specification HPLC->Pure Single sharp peak Impure Repurification Required HPLC->Impure Multiple peaks Melting_Point->Pure Sharp melting range Melting_Point->Impure Broad/depressed melting range NMR->Pure Clean spectrum NMR->Impure Presence of impurity signals

Caption: Workflow for assessing the purity of the final product.

Part 3: Experimental Protocols

Detailed Recrystallization Protocol (Two-Solvent System: Ethanol and Water)

This protocol provides a step-by-step method for the recrystallization of this compound using an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid. Stir and gently heat the mixture to facilitate dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes faintly cloudy (persistent turbidity).

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystals should start to form. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

References

  • Single Solvent Recrystallization. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry website. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). Retrieved from University of Rochester, Department of Chemistry website. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from York University, Department of Chemistry website. [Link]

  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. (2023). Polymers (Basel). [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Retrieved from Mettler Toledo website. [Link]

  • Reyes-et-al.-2025-Journal-of-Chromatography-B.pdf. (2025). Journal of Chromatography B. [Link]

  • A kind of purification process of pelubiprofen. (2019).
  • This compound. (n.d.). PubChem. [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). Antibiotics (Basel). [Link]

  • An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. (2009). Journal of Pharmaceutical and Biomedical Analysis. [Link]

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"addressing poor cell permeability of 3-(4-phenoxyphenyl)propanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Addressing Poor Cell Permeability of 3-(4-phenoxyphenyl)propanoic Acid

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with this compound and similar compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenge of poor cell permeability. As Senior Application Scientists, we've designed this resource to be a practical, field-proven tool to help you navigate experimental hurdles and accelerate your research.

Frequently Asked Questions (FAQs)
Troubleshooting Guides
Experimental Protocols
References
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"how to prevent degradation of 3-(4-phenoxyphenyl)propanoic acid during storage"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-(4-phenoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and throughout your experiments. As Senior Application Scientists, we have compiled this resource to address common questions and provide in-depth technical guidance on preventing degradation.

Introduction to the Stability of this compound

This compound is a versatile molecule utilized in pharmaceutical development and other research areas.[1] Its chemical structure, featuring a carboxylic acid and a diaryl ether linkage, dictates its stability profile. While generally stable under recommended storage conditions, this compound is susceptible to degradation through several pathways, including oxidation, photodegradation, and hydrolysis, particularly under stress conditions.[2][3] Understanding these potential degradation routes is crucial for maintaining the compound's purity, ensuring experimental reproducibility, and guaranteeing the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[4][5] A recommended storage temperature is between 2-8°C.[5] For shorter periods, storage at controlled room temperature (20-25°C) is acceptable if the compound is protected from moisture and light.

Q2: How should I store solutions of this compound?

A2: Solutions are generally less stable than the solid material. If you need to store solutions, we recommend the following:

  • Solvent Choice: Use high-purity, anhydrous solvents. If an aqueous buffer is required, prepare it fresh and consider sterile filtering.

  • Temperature: Store solutions at -20°C or -80°C for extended periods.

  • Protection: Use amber vials or wrap containers in aluminum foil to protect from light.

  • Inert Atmosphere: For maximum stability, especially in solvents prone to peroxide formation, consider purging the vial headspace with an inert gas like argon or nitrogen.

Q3: What is the expected shelf-life of this compound?

A3: When stored as a solid under the recommended conditions (cool, dry, dark), this compound is a stable compound. However, we recommend re-analyzing the purity of the compound if it has been in storage for more than a year or if you observe any changes in its physical appearance.

Q4: What are the visual signs of degradation?

A4: While often degradation is not visible, you should be cautious if you observe any of the following:

  • Color Change: A change from a white or off-white powder to a yellowish or brownish hue can indicate degradation.

  • Clumping or Caking: This may suggest moisture absorption, which can accelerate hydrolytic degradation.

  • Insolubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble can be a sign of impurity formation.

For a definitive assessment of purity, analytical methods such as HPLC are necessary.

Troubleshooting Guide: Addressing Experimental Inconsistencies

Q5: My experimental results are inconsistent. Could degradation of this compound be the cause?

A5: Yes, inconsistent results are a common consequence of using a degraded compound. If you suspect degradation, consider the following:

  • Purity Check: The most direct way to confirm the integrity of your compound is to perform a purity analysis using a validated stability-indicating method, such as HPLC.

  • Stock Solution Age: If you are using an older stock solution, it is highly recommended to prepare a fresh one from the solid material.

  • Experimental Conditions: Evaluate if your experimental conditions (e.g., high temperature, exposure to light, presence of oxidizing agents) could be causing in-situ degradation of the compound.

Q6: I observe an unexpected peak in my HPLC chromatogram. How can I determine if it's a degradant?

A6: An unexpected peak can indeed be a degradation product. To investigate this:

  • Analyze a Fresh Sample: Prepare a solution from a fresh, unopened container of this compound and run it on your HPLC system. If the peak is absent or significantly smaller, this suggests the peak in your original sample is likely a degradant.

  • Perform a Forced Degradation Study: Intentionally stress a sample of the compound under conditions known to cause degradation (e.g., exposure to acid, base, peroxide, light, and heat). If the peak of interest increases under any of these stress conditions, it is confirmed as a degradation product.

Q7: My compound seems to be losing potency in my biological assays over time. What could be the reason?

A7: A gradual loss of potency is a strong indicator of degradation. The active parent compound may be converting into inactive or less active degradants. To mitigate this:

  • Prepare Fresh Solutions: Always prepare fresh working solutions for your assays from a recently prepared stock solution.

  • Minimize Freeze-Thaw Cycles: Aliquot your stock solution into single-use vials to avoid repeated freezing and thawing, which can accelerate degradation.

  • Assess Compound Stability in Assay Media: Some components in cell culture media or assay buffers can react with the compound. It is good practice to incubate the compound in the assay medium for the duration of the experiment and then analyze its stability by HPLC.[3]

In-Depth Technical Guide: Understanding Degradation Pathways

The chemical structure of this compound contains two primary sites susceptible to degradation: the ether linkage and the carboxylic acid functional group .

Oxidative Degradation

The ether linkage is susceptible to oxidation.[1][6][7] This can be initiated by atmospheric oxygen, trace metal impurities, or the presence of oxidizing agents. The reaction likely proceeds via a radical mechanism, leading to the cleavage of the C-O bond.

  • Mechanism: Oxidation can occur at the carbon atom adjacent to the ether oxygen, forming a hemiacetal which is unstable and hydrolyzes to a phenol and an aldehyde.[1][6]

cluster_main Oxidative Degradation Pathway parent This compound intermediate Unstable Hemiacetal Intermediate parent->intermediate Oxidation oxidant Oxidizing Agent (e.g., H₂O₂) phenol 4-Hydroxyphenylpropanoic Acid intermediate->phenol Hydrolysis quinone Benzoquinone derivative intermediate->quinone Further Oxidation cluster_main Photodegradation Pathway parent This compound radical Excited State/ Radical Intermediates parent->radical Photo-excitation light UV Light phenol Phenolic Degradants radical->phenol Ether Cleavage other Other Photoproducts radical->other Rearrangement/ Other Reactions

Caption: General pathway for photodegradation.

Hydrolytic Degradation

While the ether bond is generally stable to hydrolysis under neutral conditions, the carboxylic acid group can undergo reactions, and the ether linkage can be cleaved under harsh acidic or basic conditions, especially at elevated temperatures. [3][8]

  • Mechanism:

    • Acid-Catalyzed Hydrolysis: Protonation of the ether oxygen makes the adjacent carbon more susceptible to nucleophilic attack by water.

    • Base-Mediated Reactions: While less common for diaryl ethers, strong bases at high temperatures can promote cleavage. The carboxylic acid can also be deprotonated, which may influence its stability and solubility.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method. [3][9][10][11] Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric acid

  • 1 M Sodium hydroxide

  • 30% Hydrogen peroxide

  • HPLC system with UV detector

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions (prepare in separate amber vials):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 24 hours.

    • Photodegradation: Expose a solution of the compound (in a quartz cuvette or other UV-transparent container) to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Preparation for Analysis:

    • Cool all heated samples to room temperature.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below.

cluster_main Forced Degradation Workflow start Prepare Stock Solution (1 mg/mL in Methanol) stress Apply Stress Conditions start->stress acid Acid Hydrolysis (1 M HCl, 80°C) stress->acid base Base Hydrolysis (1 M NaOH, 80°C) stress->base peroxide Oxidation (30% H₂O₂, RT) stress->peroxide heat Thermal Stress (80°C) stress->heat light Photostability (ICH Q1B) stress->light neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize peroxide->neutralize heat->neutralize light->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc

Caption: Workflow for the forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

This is an example of an HPLC method that can be used to separate this compound from its potential degradation products. Method development and validation are essential for specific applications. [12][13] Table 1: HPLC Method Parameters

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 40% B5-20 min: 40% to 90% B20-25 min: 90% B25-26 min: 90% to 40% B26-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 230 nm
Injection Volume 10 µL

Data Interpretation

When analyzing the results of your forced degradation study, you should look for:

  • Decrease in Parent Peak: The peak corresponding to this compound should decrease in area under stress conditions.

  • Formation of New Peaks: The appearance of new peaks in the chromatograms of the stressed samples indicates the formation of degradation products.

  • Peak Purity: A stability-indicating method should be able to resolve the parent peak from all degradant peaks. Peak purity analysis using a photodiode array (PDA) detector can confirm this.

By comparing the chromatograms from the different stress conditions, you can gain insight into the primary degradation pathways for this molecule.

References

  • Ullrich, R., Hofrichter, M. (2007). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Applied and Environmental Microbiology, 73(14), 4567-4574.
  • Princeton University Environmental Health and Safety. (n.d.). Compatible/Incompatible Materials.
  • Barth, T., Rieger, P. G., Knackmuss, H. J. (1997). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Applied and Environmental Microbiology, 63(10), 3989-3993.
  • Mailhot, G., Pilichowski, J. F., Bolte, M. (1998). Photochemical degradation of chlorophenoxyalcanoic herbicides in aqueous media. Journal of Photochemistry and Photobiology A: Chemistry, 116(2), 113-120.
  • Karn, R. K., Harada, K., Helaleh, M. I. H., Ono, Y. (2001). Adsorption and degradation of phenoxyalkanoic acid herbicides in soils: A review. Environmental Toxicology and Chemistry, 20(11), 2419-2430.
  • BenchChem. (2025). Stability issues of 2-(4-Phenylphenoxy)propanoic acid in solution. BenchChem Technical Support.
  • Curci, R., D'Accolti, L., Fusco, C. (1995). Oxidation of secondary alcohols and ethers by dimethyldioxirane. Canadian Journal of Chemistry, 73(4), 458-467.
  • Bakshi, M., Singh, S. (2002). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 3(5), 1138-1144.
  • SynQuest Laboratories, Inc. (2016). Safety Data Sheet: 3-(4-Hydroxyphenyl)propanoic acid.
  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development.
  • Ali, A., Ishtiaq, M., Khan, A. L., Lee, I. J., Shin, J. H. (2018). Degradation of phenoxyalkanoic acid herbicides by isolated bacterial strain LKDC4 Pseudomonas aeruginosa. AMB Express, 8(1), 125.
  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22036572, this compound.
  • Saimalakondaiah, D. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences and Research, 5(9), 3680-3688.
  • University of California, San Diego. (2024). Chemical Compatibility Guidelines.
  • MetaSci. (n.d.). Safety Data Sheet: 3-(3,4-Dihydroxyphenyl)propanoic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75019, 3-(3,4-Dimethoxyphenyl)propionic acid.
  • Scribd. (n.d.).
  • ChemicalBook. (n.d.). 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR spectrum.
  • Kavaliauskas, P., Grybaite, B., Sapijanskaite-Banevic, B., Vaickelioniene, R., Mickevicius, V., Petrikaite, V., Grigaleviciute, R. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Google Patents. (n.d.). US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
  • Wang, Y., Zhang, Y., Wang, D., Li, J., Zhang, A. (2019). Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulfated CeO2.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • U.S. Environmental Protection Agency. (n.d.). Incompatible Chemicals Storage.
  • Li, S., Yuan, C., Liu, Y., Li, H., Wang, J. (2022). Effect of Cold Stabilization Duration on Organic Acids and Aroma Compounds during Vitis vinifera L. cv. Riesling Wine Bottle Storage. Foods, 11(8), 1146.
  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage.
  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid.
  • Lignell, H., Hinks, M. L., Kalberer, M. (2019). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated molecules (HOMs). Atmospheric Measurement Techniques, 12(1), 315-327.
  • Asghari, G., Tabatabaee, M., Leili, M., Yazdanbakhsh, A. R. (2021). Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies. Water Science and Technology, 83(12), 3110-3122.
  • Wikipedia. (n.d.). Ether cleavage.
  • Google Patents. (n.d.). JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
  • Afonso, C., Lavanant, H., Salpin, J. Y., Tortajada, J. (2023). Degradation strategies for structural characterization of insoluble synthetic polymers by mass spectrometry. Mass Spectrometry Reviews, 42(5), 1269-1301.
  • University of Canterbury. (2015). NMR, 3-[3-(benzoylamino)-4-hydroxylphenyl] propanoic acid.
  • Sliwka-Kaszynska, M., Karczewski, J., Otłowska, O., Ksycińska-Sędek, E., Tamburini, D., Łojewski, T. (2020).
  • Bentel, M. J., Yu, Y., Xu, L., Kwon, H. O., Li, Y., Wong, B. M., ... & Liu, J. (2019). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 53(15), 8673-8681.
  • Magner, A., Kelly, P., O'Dwyer, P. J., Healy, A. M. (2017). Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. Crystal Growth & Design, 17(10), 5286-5294.
  • Kawamura, K., Kaplan, I. R. (1987). Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage.
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"troubleshooting unexpected results in assays with 3-(4-phenoxyphenyl)propanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-phenoxyphenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results in assays involving this versatile compound. Our goal is to provide you with the field-proven insights and detailed protocols necessary to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of this compound that I should be aware of before starting my experiments?

Understanding the core properties of this compound is the first step to designing a robust assay. These characteristics influence its behavior in solution and its interaction with biological systems.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₄O₃[1][2]
Molecular Weight 242.27 g/mol [1][2]
Appearance White powder[2]
Melting Point 80-86 °C[2]
Calculated LogP 3.5[1]
Storage Conditions Store at 0-8°C, protected from light and moisture.[2][3]

The calculated LogP of 3.5 suggests that the compound is lipophilic, which has implications for its solubility in aqueous buffers and its ability to cross cell membranes.[1] The carboxylic acid moiety means its charge state, and therefore its solubility and permeability, will be dependent on the pH of the medium.[4]

Q2: How should I prepare and store stock solutions of this compound to ensure stability and activity?

Proper preparation and storage of stock solutions are critical for obtaining reproducible results. Improper handling is a frequent source of experimental variability.

Answer: We recommend preparing a high-concentration stock solution, typically 10-50 mM, in a high-purity, anhydrous solvent like dimethyl sulfoxide (DMSO).[3] Due to the compound's lipophilic nature, it has poor solubility in purely aqueous solutions.

Key Best Practices:

  • Solvent Choice: Use anhydrous, high-purity DMSO. Moisture-contaminated DMSO can reduce the solubility of many compounds.[5]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation.[3]

  • Final Concentration: When preparing your working solution, ensure the final concentration of DMSO in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[3]

Q3: I am not observing the expected biological activity in my cell-based assay. What is the most common reason for this?

Answer: The most common culprits for a lack of activity are issues with compound solubility and cellular uptake. Given that this compound is a carboxylic acid, its ability to enter cells can be challenging at physiological pH where it is mostly ionized (negatively charged).[4][6]

Initial Troubleshooting Steps:

  • Confirm Compound Integrity: Ensure the compound has been stored correctly and is from a reputable source with a certificate of analysis (e.g., purity confirmed by HPLC).[3]

  • Verify Solubility in Assay Medium: The compound may be soluble in your stock solvent (DMSO) but precipitate when diluted into your aqueous assay buffer. Perform a solubility test as described in the detailed protocols below.

  • Assess Cellular Uptake: The ionized form of the acid may not passively diffuse across cell membranes efficiently. Experimental strategies to enhance uptake, such as using specific transporters or derivatizing the carboxylic acid into an ester prodrug, may be necessary for certain applications.[4]

Troubleshooting Guides: A Deeper Dive

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Inconsistent Results or Complete Lack of Activity

Q: I've confirmed my experimental setup is correct, but my results with this compound are not reproducible. How can I validate my compound itself?

Answer: This points toward a problem with the compound's integrity or its behavior in your specific assay conditions. The primary suspects are degradation, impurity, or precipitation.

Causality: A compound that has degraded will have a lower effective concentration. Similarly, if the compound precipitates out of the assay medium, its effective concentration available to interact with the target is drastically reduced, leading to an apparent lack of activity.[3]

Solution Workflow:

  • Purity Check: If possible, verify the purity of your compound stock via HPLC analysis. This can rule out degradation or significant impurities.

  • Solubility Assessment: Before running a full experiment, perform a visual solubility test. This is a crucial, yet often overlooked, self-validating step. See "Protocol 1" for a detailed methodology.

  • Fresh Stock Preparation: If there is any doubt about the storage history or handling of your current stock, prepare a fresh stock solution from the solid compound.[7]

start Inconsistent or No Activity Observed purity Verify Compound Purity (e.g., HPLC) start->purity degraded Purity <95% or Degradation Peaks? purity->degraded solubility Perform Solubility Test in Assay Medium (Protocol 1) precipitate Precipitation Observed? solubility->precipitate fresh_stock Prepare Fresh Stock Solution run_assay Proceed with Assay fresh_stock->run_assay precipitate->fresh_stock No remediate Remediation: Lower Concentration, Add Surfactant, or Change Buffer precipitate->remediate Yes degraded->solubility No new_compound Order New Compound degraded->new_compound Yes remediate->solubility sub Assay Reagent (e.g., MTT, Folin-Ciocalteu Reagent) signal Colorimetric/Fluorometric Signal sub->signal Signal Generation comp This compound (Phenolic Compound) comp->sub Direct Reduction (Abiotic) false_pos False Positive Result signal->false_pos

Caption: Mechanism of phenolic compound interference in redox-based assays.

Key Experimental Protocols

Protocol 1: Stock Solution Preparation and Solubility Assessment

Objective: To prepare a validated stock solution of this compound and confirm its solubility in the final assay medium.

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity DMSO

  • Your final assay buffer (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Stock Solution Preparation: a. Tare a sterile microcentrifuge tube. Carefully weigh out a small amount of this compound (e.g., 2.42 mg). b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for 2.42 mg, add 100 µL of DMSO to make a 100 mM stock). c. Vortex thoroughly until the solid is completely dissolved. A brief sonication may assist dissolution. d. Dispense into single-use aliquots and store at -20°C or -80°C.

  • Solubility Assessment in Assay Medium: a. In a clear microcentrifuge tube, add the volume of assay buffer corresponding to your experimental condition (e.g., 1 mL). b. Add the volume of your DMSO stock solution required to achieve the highest concentration you plan to test. For example, to achieve a 100 µM final concentration from a 100 mM stock, add 1 µL. c. Vortex the solution gently. d. Incubate the tube under the same conditions as your assay (e.g., 37°C, 5% CO₂) for 1-2 hours. [3] e. Visually inspect the solution against a dark background. Look for any signs of cloudiness, crystals, or precipitate. If the solution remains clear, the compound is likely soluble at that concentration.

Protocol 2: Cell-Free Assay Interference Check

Objective: To determine if this compound directly interferes with the reagents of a colorimetric or fluorometric assay.

Materials:

  • Your assay kit (e.g., MTT reagent, LDH assay components)

  • This compound stock solution

  • Assay buffer (cell-free)

  • Multi-well plate (e.g., 96-well)

  • Plate reader

Methodology:

  • Plate Setup: Design a plate layout with wells for a "no compound" control and several concentrations of your test compound spanning your intended experimental range. Include at least 3-6 replicate wells for each condition.

  • Add Components: a. To each well, add the same volume of cell-free assay buffer that you would use in your experiment. b. Add the corresponding volume of this compound stock solution (or DMSO vehicle for the control wells) to achieve the desired final concentrations.

  • Incubation: Incubate the plate for the same duration and under the same conditions as your standard assay protocol.

  • Add Assay Reagents: Add the detection reagent(s) (e.g., MTT solution) to all wells as per the manufacturer's protocol.

  • Final Incubation & Reading: Complete the final incubation step (e.g., for formazan development or enzyme reaction) and read the plate on a plate reader at the appropriate wavelength.

  • Analysis: Compare the signal from the wells containing the compound to the vehicle control wells. A dose-dependent increase in signal in the absence of cells is a clear indication of assay interference.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22036572, this compound. Retrieved from [Link].

  • Tan, Y. M., & Lim, Y. Y. (2014). Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay. Journal of Agricultural and Food Chemistry, 62(20), 4546–4552. Available at: [Link].

  • Bastola, K. P., Guragain, Y. N., & Vadlani, P. V. (2017). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. American Journal of Analytical Chemistry, 8(6), 416-431. Available at: [Link].

  • Lindeboom, N., & Wanasundara, J. P. D. (2007). Interference of phenolic compounds in Brassica napus, Brassica rapa and Sinapis alba seed extracts with the Lowry protein assay. Food Chemistry, 104(1), 30-37.
  • ResearchGate (2017). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. Retrieved from [Link].

  • Molecular Biology (MB) About (n.d.). Assay Troubleshooting. Retrieved from [Link].

  • ResearchGate (2025). Fast Release of Carboxylic Acid inside Cells. Retrieved from [Link].

  • Ebersole, J. L., et al. (1998). Cytotoxic effects of short-chain carboxylic acids on human gingival epithelial cells. Journal of Periodontology, 69(11), 1251-1258. Available at: [Link].

  • PubMed (2025). Fast Release of Carboxylic Acid inside Cells. Retrieved from [Link].

  • National Center for Biotechnology Information (2025). Fast Release of Carboxylic Acid inside Cells. Retrieved from [Link].

Sources

Technical Support Center: Optimization of Dosage for In-vivo Studies with 3-(4-phenoxyphenyl)propanoic acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 3-(4-phenoxyphenyl)propanoic acid and its analogs in in-vivo studies. This guide is designed to provide expert advice, troubleshooting strategies, and detailed protocols to help you effectively design and execute your experiments for optimal dosage selection. Given the limited publicly available in-vivo data on this compound, this resource leverages established principles of preclinical drug development and data from structurally related compounds to provide a robust framework for your research.[1][2][3]

Our goal is to empower you with the knowledge to make informed decisions, from initial dose-range finding to refining dosages for efficacy studies, while ensuring the ethical and humane treatment of research animals.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when planning in-vivo studies with a novel compound like this compound.

Q1: Where do I begin with dose selection for a novel compound with limited in-vivo data?

A: Establishing a safe and effective starting dose is a critical first step. A multi-faceted approach is recommended:

  • Literature Review of Analogs: Thoroughly search for published studies on compounds with similar chemical structures or mechanisms of action.[1] For instance, research on other propanoic acid derivatives or compounds targeting similar pathways can provide a valuable starting point for dose ranges.[4][5]

  • In-vitro Data Extrapolation: While not a direct conversion, in-vitro efficacy data such as IC50 or EC50 values can offer a preliminary guide.[1] This data helps in understanding the concentration at which the compound elicits a biological response.

  • Dose-Range Finding (DRF) Studies: If no prior data exists, a DRF study is essential. This involves administering escalating doses to different groups of animals to determine the Maximum Tolerated Dose (MTD).[1] This study is crucial for identifying a safe dose range for subsequent efficacy studies.

Q2: How should I formulate this compound for in-vivo administration?

A: The formulation of a compound is critical for its bioavailability and can significantly impact experimental outcomes. For a compound like this compound, which is a propanoic acid derivative, solubility can be a key consideration.

  • Solubility Assessment: First, determine the solubility of the compound in common vehicles (e.g., water, saline, PBS, DMSO, and oil-based vehicles like corn oil).

  • Vehicle Selection: The choice of vehicle should be based on the compound's solubility and the intended route of administration. For oral gavage, an aqueous solution or a suspension in a vehicle like 0.5% methylcellulose is common. For intraperitoneal or intravenous injections, a sterile, isotonic solution is required. It is crucial to conduct a vehicle toxicity study to ensure the vehicle itself does not cause adverse effects.

  • pH Adjustment: For acidic compounds, adjusting the pH of the formulation can improve solubility. However, ensure the final pH is physiologically compatible with the route of administration.

Q3: What are the key pharmacokinetic parameters I should consider?

A: Pharmacokinetics (PK) describes how the body processes a drug. Understanding the PK profile of your compound is essential for optimizing the dosing regimen. Key parameters include:

  • Absorption: How quickly and to what extent the drug enters the bloodstream.

  • Distribution: Where the drug travels in the body.

  • Metabolism: How the drug is broken down by the body.

  • Excretion: How the drug is eliminated from the body.[6][7]

A pilot PK study can provide valuable data on half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax), which will inform the dosing frequency and duration.[8][9]

Q4: What are the common signs of toxicity I should monitor for in my animal models?

A: Careful monitoring for signs of toxicity is paramount for animal welfare and data integrity. Common clinical signs include:

  • Changes in body weight (a loss of >15-20% is often a humane endpoint).[1]

  • Changes in behavior (e.g., lethargy, agitation, social isolation).

  • Changes in appearance (e.g., ruffled fur, hunched posture).

  • Changes in food and water intake.

  • Any signs of pain or distress.

Regular observation and documentation are critical.[1]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your in-vivo studies.

Issue Potential Cause Troubleshooting Steps & Optimization
High mortality or severe toxicity at the lowest dose. The starting dose was too high; unexpected sensitivity in the chosen animal model.- Redesign the study with a significantly lower starting dose (e.g., 10-fold lower). - Review any in-vitro cytotoxicity data to better inform the starting dose. - Ensure the formulation is not causing toxicity (e.g., vehicle toxicity).[1]
No observable effect at the highest administered dose. - The compound may have low efficacy. - Poor bioavailability due to low solubility or high first-pass metabolism. - The dose range was too low.- Conduct a pharmacokinetic (PK) study to assess drug exposure (Cmax, AUC). - If exposure is low, consider reformulating the compound to improve solubility and absorption. - If exposure is adequate but there is no effect, the compound may lack in-vivo efficacy at the tested doses. Consider testing higher doses if no toxicity was observed.
High variability in response between animals in the same dose group. - Inconsistent dosing technique. - Variability in animal health or genetics. - Formulation instability or non-homogeneity.- Ensure all personnel are properly trained in the dosing technique (e.g., oral gavage, IP injection). - Use animals from a reputable supplier with a consistent health and genetic background. - Prepare fresh formulations daily and ensure they are well-mixed before each administration.
Unexpected or off-target effects observed. The compound may interact with other biological targets.- Conduct a literature search for potential off-target effects of structurally similar compounds. - Consider performing in-vitro screening against a panel of common off-targets. - If the off-target effects are significant, it may be necessary to modify the chemical structure of the compound to improve its selectivity.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments in dosage optimization.

Protocol 1: Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study

Objective: To determine the safe dose range of this compound and identify the MTD.

Methodology:

  • Animal Model: Select a relevant rodent species (e.g., mice or rats). Use a sufficient number of animals (e.g., 3-5 per sex per group) to obtain meaningful data.[1]

  • Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control group.

  • Dose Selection: Select doses based on a logarithmic scale (e.g., 10, 30, 100, 300 mg/kg). The range should be wide enough to identify both a no-effect level and a toxic level.[1]

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage).

  • Monitoring:

    • Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and daily thereafter for 7-14 days).[1]

    • Record body weight before dosing and daily throughout the study.

  • Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity or more than a 10% reduction in body weight.

Protocol 2: Pilot Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic profile of this compound.

Methodology:

  • Animal Model: Use a cannulated rodent model (e.g., jugular vein cannulated rats) to allow for serial blood sampling.

  • Dosing: Administer a single dose of the compound (a dose below the MTD determined from the DRF study) via both intravenous (IV) and the intended therapeutic route (e.g., oral).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).[6]

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t½. The IV data will be used to determine bioavailability.

Visualizations

Workflow for In-Vivo Dosage Optimization

The following diagram illustrates a typical workflow for optimizing the dosage of a novel compound in in-vivo studies.

DosageOptimizationWorkflow cluster_preclinical Pre-clinical Evaluation cluster_invivo In-vivo Studies A In-vitro Efficacy & Toxicity D Dose-Range Finding (DRF) / MTD Study A->D B Literature Review of Analogs B->D C Formulation Development C->D E Pilot Pharmacokinetic (PK) Study D->E Select dose below MTD F Efficacy Studies (Dose-Response) D->F Select dose range based on MTD E->F Inform dosing regimen G Toxicity Studies (if required) F->G Confirm safety of efficacious dose H Optimal Dose Selection for Pivotal Studies F->H G->H TroubleshootingDecisionTree cluster_outcomes Observed Outcomes cluster_actions Troubleshooting Actions Start In-vivo Experiment Outcome HighToxicity High Toxicity / Mortality Start->HighToxicity NoEffect No Observable Effect Start->NoEffect HighVariability High Inter-Animal Variability Start->HighVariability Action_Toxicity Reduce Starting Dose Re-evaluate Formulation Review In-vitro Data HighToxicity->Action_Toxicity Action_NoEffect Conduct PK Study Increase Dose Range Reformulate Compound NoEffect->Action_NoEffect Action_Variability Standardize Dosing Technique Ensure Formulation Homogeneity Use Homogenous Animal Cohort HighVariability->Action_Variability

Caption: A decision tree for troubleshooting common in-vivo study issues.

References

  • PubMed. Strategy for Designing In Vivo Dose-Response Comparison Studies. Available from: [Link]

  • ResearchGate. Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents | Request PDF. Available from: [Link]

  • Certara. Drug Development Solutions. Available from: [Link]

  • PubMed Central (PMC), NIH. Dose optimization during drug development: whether and when to optimize. Available from: [Link]

  • PubChem, NIH. This compound. Available from: [Link]

  • ResearchGate. Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats. Available from: [Link]

  • YouTube. Dose Number as a Tool to Guide Lead Optimization of Orally Bioavailable Compounds. Available from: [Link]

  • PubMed Central (PMC), NIH. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Available from: [Link]

  • PubMed. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Available from: [Link]

  • MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available from: [Link]

  • PubMed Central (PMC), NIH. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available from: [Link]

  • ResearchGate. (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available from: [Link]

  • ResearchGate. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Available from: [Link]

  • Kyushu University. Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats. Available from: [Link]

  • MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]

  • PubMed. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Available from: [Link]

  • Nevada Division of Environmental Protection. TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS. Available from: [Link]

  • MDPI. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available from: [Link]

  • PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]

  • PubMed. 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists. Available from: [Link]

  • Australian Government Department of Health. Propanoic acid: Human health tier II assessment. Available from: [Link]

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Technical Support Center: Navigating Potential Interference of 3-(4-phenoxyphenyl)propanoic Acid in Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-(4-phenoxyphenyl)propanoic acid in their experimental workflows. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the potential for this compound to interfere with biochemical assays. Our goal is to equip you with the knowledge and practical protocols to identify and mitigate artifacts, ensuring the integrity of your research data.

Introduction: Understanding the Challenge of Assay Interference

In the quest for novel therapeutics and biological understanding, small molecules are invaluable tools. However, some compounds can generate misleading results by interacting with assay components rather than the intended biological target. This phenomenon, known as assay interference, is a significant source of false positives in high-throughput screening and other biochemical assays[1][2].

This compound is a compound of interest in pharmaceutical development, particularly in the realm of anti-inflammatory and analgesic medications[3]. Its chemical structure, featuring a phenoxy group and a propanoic acid moiety, confers specific physicochemical properties that, while beneficial for its intended biological activity, may also predispose it to certain types of assay interference.

This guide will walk you through the common mechanisms of interference, how they might relate to this compound, and how to experimentally validate your results.

Part 1: Frequently Asked Questions (FAQs) about this compound Interference

Q1: My primary screen shows that this compound is a potent inhibitor of my target enzyme. How can I be sure this is a genuine result?

A1: Initial hits from primary screens require rigorous validation to rule out assay artifacts[1]. The apparent activity of this compound could be due to several factors unrelated to direct target engagement. It is crucial to perform orthogonal assays, which employ different detection methods or principles, to confirm the initial findings[4]. For example, if your primary assay is fluorescence-based, an orthogonal assay could be based on absorbance or a biophysical method like Surface Plasmon Resonance (SPR).

Q2: What are the most likely ways this compound could interfere with my assay?

A2: Based on its chemical structure and properties, several potential interference mechanisms should be considered:

  • Compound Aggregation: Molecules with a degree of lipophilicity, like this compound (XLogP3 of 3.5[5]), can form colloidal aggregates at higher concentrations. These aggregates can sequester and denature proteins non-specifically, leading to apparent inhibition[6].

  • Fluorescence Interference: The presence of two aromatic rings in the structure suggests the potential for intrinsic fluorescence or quenching of the assay's fluorescent signal[7].

  • Chemical Reactivity: While the structure does not contain obviously reactive functional groups, the carboxylic acid moiety could potentially interact with certain assay components under specific pH conditions.

Q3: I've heard about "PAINS" or Pan-Assay Interference Compounds. Could this compound be a PAIN?

A3: Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to frequently appear as false positives in a wide variety of assays[8][9]. While this compound does not contain the most notorious PAINS substructures, its general characteristics (e.g., hydrophobicity) warrant careful investigation for promiscuous, non-specific activity. The key is to experimentally verify its mechanism of action.

Part 2: Troubleshooting Guide: A Step-by-Step Approach to Validating Your Results

This section provides a structured workflow to investigate potential interference from this compound.

Step 1: Investigate Compound Aggregation

Aggregation is a common cause of non-specific inhibition. The workflow below will help you determine if this compound is acting as an aggregator in your assay.

Is Aggregation the Culprit?

Symptom Potential Cause Recommended Action
High Hill slope (>1.5) in dose-response curve Suggests a non-stoichiometric mode of inhibition, characteristic of aggregation.Proceed with aggregation counter-screens.
Activity is highly sensitive to assay conditions (e.g., enzyme concentration, incubation time) Aggregation-based inhibition is often dependent on the ratio of aggregate to protein.Vary enzyme concentration and pre-incubation times to observe effects on IC50.
Inconsistent results between experiments The formation of aggregates can be sensitive to minor variations in experimental conditions.Ensure rigorous control over buffer composition, temperature, and mixing.

Rationale: Non-ionic detergents like Triton X-100 or Tween-20 can disrupt the formation of colloidal aggregates. If the inhibitory activity of this compound is significantly reduced in the presence of a detergent, it strongly suggests an aggregation-based mechanism.

Procedure:

  • Prepare your standard assay buffer.

  • Prepare a second batch of assay buffer containing 0.01% (v/v) Triton X-100.

  • Determine the IC50 of this compound in both the standard buffer and the detergent-containing buffer.

  • Interpretation: A significant rightward shift (e.g., >5-fold) in the IC50 value in the presence of the detergent is indicative of aggregation.

Rationale: DLS is a biophysical technique that directly measures the size of particles in a solution. It can provide direct evidence of compound aggregation[6].

Procedure:

  • Prepare solutions of this compound in your assay buffer at concentrations around its apparent IC50 and above.

  • Include a vehicle control (e.g., DMSO in buffer).

  • Analyze the samples using a DLS instrument.

  • Interpretation: The appearance of particles with a hydrodynamic radius significantly larger than that of a small molecule (typically >100 nm) indicates the formation of aggregates.

Diagram 1: Workflow for Investigating Assay Interference

G start Initial Hit Identified (this compound shows activity) aggregation Test for Aggregation (Detergent Assay, DLS) start->aggregation fluorescence Test for Fluorescence Interference (Compound-only control) aggregation->fluorescence If no aggregation interference_found Interference Identified (False Positive - Deprioritize) aggregation->interference_found If aggregation detected reactivity Test for Reactivity (Thiol reactivity assay) fluorescence->reactivity If no fluorescence interference fluorescence->interference_found If fluorescence interference detected orthogonal Perform Orthogonal Assay (Different detection method) reactivity->orthogonal If no reactivity reactivity->interference_found If reactivity detected no_interference Confirmed Hit (Proceed with mechanism of action studies) orthogonal->no_interference If activity is confirmed orthogonal->interference_found If activity is not confirmed

Caption: A stepwise decision-making workflow for validating hits and identifying potential assay interference.

Step 2: Assess for Fluorescence Interference

Given its aromatic structure, this compound could potentially absorb light or fluoresce at the wavelengths used in your assay, leading to a false signal[7].

Is Fluorescence Interference the Problem?

Symptom Potential Cause Recommended Action
Activity observed in a fluorescence-based assay (e.g., FRET, fluorescence polarization) The compound may be autofluorescent or a quencher.Perform a compound-only control experiment.
Linear dose-response curve Spectroscopic interference often follows Beer's law (linear relationship with concentration) rather than a typical sigmoidal dose-response.Analyze the shape of the dose-response curve.

Rationale: This protocol determines if this compound itself contributes to the signal in your assay.

Procedure:

  • Prepare a dilution series of this compound in your assay buffer, spanning the concentration range used in your primary assay.

  • Dispense the dilutions into the wells of your assay plate.

  • Include wells with buffer and vehicle (e.g., DMSO) as a blank.

  • Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths and filter sets as your primary assay.

  • Interpretation: A concentration-dependent increase in fluorescence intensity compared to the blank indicates autofluorescence. A decrease in the fluorescence of a known fluorophore in the presence of the compound would suggest quenching.

Data Presentation: Example of Fluorescence Interference Data

Compound Concentration (µM)Fluorescence Units (RFU)
0 (Vehicle Control)150
1250
5800
101500
203000
This data suggests that the compound is autofluorescent at the assay wavelengths.
Step 3: Evaluate Chemical Reactivity

While less likely based on its structure, it's prudent to consider if this compound might be chemically reactive with assay components, particularly if your target is a cysteine protease or another enzyme sensitive to redox-active compounds.

Rationale: This assay assesses the potential for a compound to react with nucleophilic cysteine residues on proteins. Glutathione (GSH), a thiol-containing tripeptide, can be used as a surrogate.

Procedure:

  • Prepare a solution of this compound and a separate solution of GSH in an appropriate buffer.

  • Mix the compound and GSH solutions and incubate at room temperature.

  • Analyze the mixture over time using LC-MS to detect the formation of a compound-GSH adduct.

  • Interpretation: The appearance of a new mass peak corresponding to the mass of this compound + the mass of GSH indicates thiol reactivity.

Diagram 2: Potential Mechanisms of Assay Interference

G cluster_0 Compound Aggregation cluster_1 Fluorescence Interference cluster_2 Chemical Reactivity agg_start Monomers agg_end Aggregates agg_start->agg_end agg_protein Protein Sequestration & Denaturation agg_end->agg_protein fluor_compound Compound fluor_signal False Signal fluor_compound->fluor_signal Autofluorescence or Quenching react_compound Compound react_product Covalent Adduct react_compound->react_product react_target Target Protein react_target->react_product

Caption: Visual representation of common mechanisms by which small molecules can interfere in biochemical assays.

Part 3: Final Recommendations and Best Practices

  • Proactive Measures: Whenever possible, incorporate counter-screens into your primary screening campaign. This can save significant time and resources by eliminating false positives early on[2].

  • Orthogonal Validation is Key: Never rely on a single assay to confirm a hit. Always validate your findings with at least one orthogonal assay that has a different technological basis[4].

  • Consult the Literature: Stay informed about common assay interference compounds and mechanisms. Resources like PubChem and the Assay Guidance Manual are invaluable.

  • Seek Expert Advice: If you encounter persistent or unusual interference, don't hesitate to consult with medicinal chemists or assay development specialists.

By following a systematic and rigorous approach to hit validation, you can confidently distinguish genuine biological activity from assay artifacts, ensuring the progression of high-quality candidates in your drug discovery pipeline.

References

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Assay Interference by Aggregation. (2017). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Pan-assay interference compounds. (2023). In Wikipedia. [Link]

  • Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481–483. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. [Link]

  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. (2015). Longdom Publishing. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2010). Current Protocols in Chemical Biology, 2(3), 235–258. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]

  • Tackling assay interference associated with small molecules. (2024). Nature Reviews Chemistry. [Link]

  • Nuisance small molecules under a machine-learning lens. (2022). Digital Discovery. [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2025). Journal of Chemical Information and Modeling. [Link]

  • Assay Interference by Aggregation. (2017). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Assay Interference by Chemical Reactivity. (2015). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • The Ecstasy and Agony of Assay Interference Compounds. (2017). ACS Central Science, 3(3), 145–151. [Link]

  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. (2012). ACS Medicinal Chemistry Letters, 3(11), 919–923. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

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Technical Support Center: Improving the Oral Bioavailability of 3-(4-phenoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-12

Introduction

Welcome to the technical support center for 3-(4-phenoxyphenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals who are working to enhance the oral bioavailability of this compound. As a non-steroidal anti-inflammatory drug (NSAID) analog, understanding and overcoming its delivery challenges is crucial for therapeutic success.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.

Core Physicochemical Data

A thorough understanding of the physicochemical properties of this compound is the foundation for developing effective oral dosage forms.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₃[3]
Molecular Weight 242.27 g/mol [3]
Calculated logP 3.5[3]
Melting Point 80-86 °C[1]
Aqueous Solubility Poor/Slightly Soluble[2]
pKa (Predicted) 4.65 ± 0.10[4]

The high logP value and poor aqueous solubility suggest that this compound likely belongs to the Biopharmaceutics Classification System (BCS) Class II or IV, indicating that its oral absorption will be limited by its dissolution rate.[5][6]

Troubleshooting Guide

This section addresses common experimental challenges in a question-and-answer format, providing insights into the underlying scientific principles.

Issue 1: Inconsistent dissolution profiles for the neat active pharmaceutical ingredient (API).
  • Question: We are observing significant variability in the dissolution rate of our micronized this compound. What could be the cause?

  • Answer: Inconsistent dissolution profiles for a poorly soluble drug can often be attributed to polymorphism.[7] Drugs can exist in different crystalline forms, each with a unique solubility and dissolution rate. It is also possible that you are observing an amorphous form, which is typically more soluble but less stable.

    To troubleshoot this, you should characterize the solid-state properties of your API using techniques such as:

    • X-ray Powder Diffraction (XRPD): To identify the crystalline or amorphous nature of the material.

    • Differential Scanning Calorimetry (DSC): To detect polymorphic transitions and determine the melting point.

    • Thermogravimetric Analysis (TGA): To assess the thermal stability and solvent content.

Issue 2: Poor drug loading in amorphous solid dispersions.
  • Question: We are attempting to prepare an amorphous solid dispersion (ASD) of this compound with PVP K30 using spray drying, but we are achieving low drug loading and are observing crystalline material in the final product. How can we improve this?

  • Answer: The success of an ASD depends on the miscibility of the drug and the polymer. A high logP of 3.5 suggests that this compound is quite lipophilic, which may limit its miscibility with a hydrophilic polymer like PVP K30.

    Consider the following adjustments:

    • Polymer Selection: Experiment with polymers that have a better miscibility with your compound. Consider polymers with both hydrophilic and hydrophobic functionalities, such as Soluplus® or copovidone (Kollidon® VA 64).

    • Solvent System: The choice of solvent used in the spray-drying process is critical. A solvent system that dissolves both the drug and the polymer effectively will promote the formation of a homogeneous amorphous dispersion.

    • Drug Loading: You may need to reduce the target drug loading to stay within the miscibility limits of the drug-polymer system.

Issue 3: Low and variable oral bioavailability in preclinical animal studies.
  • Question: Our in vivo studies in rats are showing low and highly variable plasma concentrations of this compound after oral administration of a simple suspension. What formulation strategies should we explore?

  • Answer: The low and variable bioavailability is likely due to the poor aqueous solubility of your compound.[8][9] A simple suspension is often insufficient to ensure consistent dissolution and absorption in the gastrointestinal tract.

    To improve oral bioavailability, you should investigate enabling formulation technologies such as:

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can pre-dissolve the drug in a lipid vehicle, which then disperses in the GI tract to form fine droplets, enhancing dissolution and absorption.[8][10]

    • Amorphous Solid Dispersions (ASDs): As discussed previously, converting the crystalline drug to an amorphous form dispersed within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[11]

    • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[7]

Frequently Asked Questions (FAQs)

General Questions
  • What is the likely BCS classification of this compound and why is it important?

    • Based on its high lipophilicity (logP 3.5) and poor aqueous solubility, this compound is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[5][6] This classification is critical because it identifies the rate-limiting step for oral absorption, which in this case is dissolution.

  • What are the primary mechanisms by which oral bioavailability can be improved for a compound like this?

    • The main strategies focus on enhancing the solubility and dissolution rate of the drug in the gastrointestinal fluids.[11] These include particle size reduction (micronization and nanosizing), solid-state modification (amorphous solid dispersions), and the use of lipid-based formulations to pre-dissolve the drug.[7][8]

Formulation-Specific Questions
  • When should I consider a lipid-based formulation over an amorphous solid dispersion?

    • Lipid-based formulations are an excellent choice for highly lipophilic drugs that have good solubility in oils and surfactants. They can also be beneficial if the drug is susceptible to degradation in the solid state. ASDs are often preferred when a solid dosage form is desired and the drug has good miscibility with a suitable polymer.

  • What are the critical quality attributes to monitor for a nanosuspension formulation?

    • For a nanosuspension, it is crucial to monitor particle size distribution, zeta potential (an indicator of stability), and to ensure that the crystalline form of the drug has not changed during the milling process.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Spray Drying

Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polymer (e.g., Soluplus®, Kollidon® VA 64)

  • Solvent (e.g., acetone, methanol, or a mixture)

  • Spray dryer

  • Dissolution testing apparatus

Method:

  • Prepare a solution by dissolving this compound and the selected polymer in the chosen solvent system. A typical starting point is a 1:3 drug-to-polymer ratio.

  • Optimize the spray drying parameters, including inlet temperature, solution feed rate, and atomization gas flow, to ensure efficient solvent removal without causing thermal degradation of the drug.

  • Collect the resulting powder and characterize its solid state using XRPD and DSC to confirm that it is amorphous.

  • Perform dissolution testing in a relevant medium (e.g., simulated gastric fluid or simulated intestinal fluid) to compare the dissolution profile of the ASD to that of the neat crystalline drug.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a SEDDS for this compound to improve its oral absorption.

Materials:

  • This compound

  • Oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)

  • Surfactant (e.g., Kolliphor® EL, Tween® 80)

  • Co-surfactant (e.g., Transcutol® HP, Plurol® Oleique CC 497)

  • Vials for solubility screening

  • Zeta sizer for droplet size analysis

Method:

  • Screen the solubility of this compound in various oils, surfactants, and co-surfactants to identify suitable excipients.

  • Construct a ternary phase diagram to identify the self-emulsifying region for different combinations of oil, surfactant, and co-surfactant.

  • Prepare several formulations within the self-emulsifying region with a fixed concentration of the drug.

  • Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of an emulsion.

  • Characterize the resulting emulsion for droplet size, polydispersity index, and clarity. The goal is to achieve a small and uniform droplet size, typically below 200 nm for a microemulsion.

  • Conduct in vitro dissolution and/or lipolysis studies to predict the in vivo performance of the lead formulations.

Visualizations

Decision Tree for Formulation Strategy

G Start Poor Oral Bioavailability of This compound BCS_Class Determine BCS Classification (Solubility & Permeability) Start->BCS_Class Class_II BCS Class II (Low Solubility, High Permeability) BCS_Class->Class_II Poor Solubility Class_IV BCS Class IV (Low Solubility, Low Permeability) BCS_Class->Class_IV Poor Solubility & Permeability Solubility_Enhancement Focus on Solubility Enhancement Class_II->Solubility_Enhancement Permeability_Enhancement Address Both Solubility & Permeability Challenges Class_IV->Permeability_Enhancement Lipid_Formulation Lipid-Based Formulations (SEDDS/SMEDDS) Solubility_Enhancement->Lipid_Formulation ASD Amorphous Solid Dispersions (ASDs) Solubility_Enhancement->ASD Nanosuspension Nanosuspensions Solubility_Enhancement->Nanosuspension Permeability_Enhancement->Solubility_Enhancement Permeation_Enhancers Incorporate Permeation Enhancers Permeability_Enhancement->Permeation_Enhancers

Caption: Decision tree for selecting a formulation strategy.

Workflow for Amorphous Solid Dispersion Development

cluster_0 Formulation Development cluster_1 Characterization cluster_2 In Vivo Evaluation Screening Polymer & Solvent Screening Optimization Process Parameter Optimization (e.g., Spray Drying) Screening->Optimization Solid_State Solid-State Analysis (XRPD, DSC) Optimization->Solid_State Dissolution In Vitro Dissolution Testing Solid_State->Dissolution PK_Study Preclinical Pharmacokinetic Study Dissolution->PK_Study

Caption: Workflow for ASD development and evaluation.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. Available from: [Link]

  • Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. Preprints.org. Available from: [Link]

  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. PubMed. Available from: [Link]

  • Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Walsh Medical Media. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Sustained-Release Oral Delivery of NSAIDs and Acetaminophen: Advances and Recent Formulation Strategies—A Systematic Review. MDPI. Available from: [Link]

  • Formulation and Optimization of Dispersible Tablets for NSAIDs: Enhancing Drug Delivery and Efficacy. Krishna Vishwa Vidyapeeth. Available from: [Link]

  • Sustained-Release Oral Delivery of NSAIDs and Acetaminophen: Advances and Recent Formulation Strategies-A Systematic Review. PubMed. Available from: [Link]

  • Formulation and delivery strategies of ibuprofen: challenges and opportunities. PubMed. Available from: [Link]

  • WO2017137762A1 - New compositions. Google Patents.
  • Formulation and delivery strategies of ibuprofen: Challenges and opportunities. ResearchGate. Available from: [Link]

  • Fenoprofen. Solubility of Things. Available from: [Link]

  • Calcium fenoprofen. PharmaCompass.com. Available from: [Link]

  • 3-(3-Phenoxyphenyl)propionic acid. PubChem. Available from: [Link]

  • Fenoprofen. PubChem. Available from: [Link]

  • Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. PubMed. Available from: [Link]

  • APPLICATION NUMBER: - 215422Orig1s000 PRODUCT QUALITY REVIEW(S). accessdata.fda.gov. Available from: [Link]

  • 3-(4-Hydroxyphenyl)propionic acid. PubChem. Available from: [Link]

  • Fenoprofen Calcium. PubChem. Available from: [Link]

  • Physicochemical properties and oral bioavailability for selected phytochemicals. ResearchGate. Available from: [Link]

  • Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. PubMed. Available from: [Link]

  • Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. ResearchGate. Available from: [Link]

  • Systematic Strategies for Enhancing Oral Bioavailability of Compounds. Oreate AI Blog. Available from: [Link]

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Technical Support Center: Scale-Up Synthesis of 3-(4-Phenoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 3-(4-phenoxyphenyl)propanoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues in process development and manufacturing.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound on a larger scale?

A1: The most prevalent methods for large-scale synthesis involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions.[1] Another approach is the Friedel-Crafts acylation of diphenyl ether with succinic anhydride, followed by reduction. The choice of route often depends on factors like raw material cost, catalyst efficiency, and the desired impurity profile.

Q2: What are the critical process parameters to monitor during the scale-up of a Suzuki-Miyaura coupling for this synthesis?

A2: Key parameters for a successful Suzuki-Miyaura coupling scale-up include precise temperature control to prevent side reactions, efficient agitation to ensure proper mixing of the multiphasic reaction mixture, and careful monitoring of the reaction progress by techniques like HPLC to determine the optimal reaction time.[2][3] Catalyst loading and the choice of base are also critical for achieving high yield and purity.[4]

Q3: How can I minimize the formation of homocoupling byproducts in my Suzuki-Miyaura reaction?

A3: Homocoupling of the boronic acid starting material is a common side reaction. To minimize this, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative processes. Additionally, using a slight excess of the aryl halide and carefully selecting the palladium catalyst and ligands can favor the desired cross-coupling reaction.[4]

Q4: What are the recommended purification methods for this compound at an industrial scale?

A4: At an industrial scale, crystallization is the preferred method for purifying this compound.[5] The choice of solvent is crucial and should be guided by the compound's solubility profile—ideally, high solubility at elevated temperatures and low solubility at room temperature.[6] Anti-solvent crystallization or reactive crystallization can also be effective.

Q5: Are there any specific safety precautions I should take when handling the reagents for this synthesis?

A5: Yes, several safety precautions are necessary. Palladium catalysts can be pyrophoric, especially on carbon supports, and should be handled under an inert atmosphere. Many organic solvents are flammable and require proper grounding and ventilation. The final product, this compound, is classified as harmful if swallowed and may cause an allergic skin reaction.[7] Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9]

II. Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the scale-up synthesis of this compound.

Guide 1: Suzuki-Miyaura Coupling Route

Problem 1: Low or Stalled Reaction Conversion

  • Potential Cause A: Catalyst Deactivation. Palladium catalysts can deactivate through various mechanisms, especially at the higher temperatures and longer reaction times often required for scale-up.

    • Solution:

      • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (nitrogen or argon) to prevent oxidation of the Pd(0) active species.

      • Ligand Selection: Choose robust ligands that protect the palladium center and promote the catalytic cycle. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can improve catalyst stability and turnover.[10]

      • Catalyst Loading: While minimizing catalyst use is economically desirable, a slightly higher catalyst loading might be necessary on a larger scale to compensate for any deactivation.

  • Potential Cause B: Inefficient Mass Transfer. In large reactors, inadequate mixing can lead to poor contact between the reactants in the multiphasic reaction mixture (e.g., aqueous base and organic solvent).

    • Solution:

      • Agitation Rate: Optimize the agitation speed to ensure a good dispersion of the phases. The use of baffles in the reactor can also improve mixing efficiency.

      • Phase Transfer Catalyst: Consider the use of a phase transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the transport of the boronate species from the aqueous to the organic phase.

  • Potential Cause C: Poor Quality of Reagents. The purity of the starting materials, particularly the boronic acid, is critical for a successful Suzuki-Miyaura coupling.

    • Solution:

      • Reagent Analysis: Analyze the purity of the aryl halide and boronic acid before use. Boronic acids can dehydrate to form boroxines, which may have different reactivity.

      • Solvent Purity: Ensure that the solvents are dry and free of impurities that could interfere with the reaction.

Problem 2: High Levels of Impurities

  • Potential Cause A: Homocoupling of Boronic Acid. As mentioned in the FAQs, this is a common side reaction.

    • Solution:

      • Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the aryl halide to ensure the complete consumption of the boronic acid.

      • Controlled Addition: In some cases, slow addition of the boronic acid or the base to the reaction mixture can minimize homocoupling.

  • Potential Cause B: Protodeboronation. This is the cleavage of the C-B bond by a proton source, leading to the formation of an arene byproduct.

    • Solution:

      • Base Selection: Use a non-nucleophilic base, such as potassium carbonate or potassium phosphate, to minimize protodeboronation.

      • Temperature Control: Avoid excessively high reaction temperatures, as this can promote protodeboronation.

  • Potential Cause C: Residual Palladium in the Final Product. Residual palladium is a major concern in the pharmaceutical industry due to its toxicity.

    • Solution:

      • Work-up Procedure: After the reaction is complete, perform an aqueous wash with a chelating agent like thiourea or L-cysteine to scavenge residual palladium.

      • Activated Carbon Treatment: Stirring the solution of the crude product with activated carbon can effectively remove palladium residues.

      • Crystallization: A well-designed crystallization process is often the most effective way to remove residual palladium.[5]

Guide 2: Heck Reaction Route

The Heck reaction, coupling an unsaturated halide with an alkene, is another viable route.[1]

Problem 1: Low Yield or Incomplete Reaction

  • Potential Cause A: Catalyst Inactivity. Similar to the Suzuki reaction, palladium catalyst deactivation is a common issue.

    • Solution:

      • Catalyst Choice: Palladium(II) acetate is a common and effective precatalyst.[11] The use of supporting ligands like triphenylphosphine can improve catalyst stability.[1]

      • Base Strength: A suitable base, such as triethylamine or potassium carbonate, is crucial for regenerating the active Pd(0) catalyst.[1]

  • Potential Cause B: Alkene Polymerization. The alkene reactant can sometimes polymerize under the reaction conditions, leading to lower yields of the desired product.

    • Solution:

      • Reaction Temperature: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.

      • Inhibitors: In some cases, the addition of a small amount of a polymerization inhibitor, such as hydroquinone, can be beneficial.

Problem 2: Isomerization of the Product

  • Potential Cause: Double Bond Migration. The double bond in the initially formed product can sometimes migrate, leading to a mixture of isomers.

    • Solution:

      • Ligand Effects: The choice of ligand can influence the regioselectivity of the reaction. Experiment with different phosphine ligands to minimize isomerization.

      • Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of isomerization.

III. Experimental Protocols

Protocol 1: Scale-Up Suzuki-Miyaura Coupling

Objective: To synthesize this compound from 4-phenoxybromobenzene and 3-boronopropanoic acid.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
4-Phenoxybromobenzene249.101.0 kg4.011.0
3-Boronopropanoic acid103.88458 g4.411.1
Palladium(II) Acetate224.504.5 g0.0200.005
Triphenylphosphine262.2921.0 g0.0800.02
Potassium Carbonate138.211.11 kg8.022.0
Toluene-10 L--
Water-5 L--

Procedure:

  • Reactor Setup: Charge a 20 L jacketed glass reactor with 4-phenoxybromobenzene, palladium(II) acetate, triphenylphosphine, and toluene.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes to remove any oxygen.

  • Heating: Heat the reaction mixture to 80°C with stirring.

  • Base Addition: In a separate vessel, dissolve the potassium carbonate in water. Slowly add the aqueous potassium carbonate solution to the reactor over a period of 1-2 hours, maintaining the temperature at 80°C.

  • Boronic Acid Addition: In a separate vessel, dissolve the 3-boronopropanoic acid in a minimum amount of warm water. Add this solution to the reactor.

  • Reaction Monitoring: Monitor the reaction progress by taking samples every hour and analyzing them by HPLC. The reaction is typically complete within 6-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the aqueous and organic layers.

    • Wash the organic layer with a 1 M solution of hydrochloric acid to remove excess base.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Crystallization:

    • Concentrate the organic layer under reduced pressure to about one-third of its original volume.

    • Cool the concentrated solution to 0-5°C and hold for at least 2 hours to allow for crystallization.

    • Filter the solid product and wash it with cold toluene.

    • Dry the product in a vacuum oven at 50°C to a constant weight.

Protocol 2: Purification by Recrystallization

Objective: To purify crude this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Water

Procedure:

  • Dissolution: In a suitable vessel, add the crude this compound and a sufficient amount of ethanol to dissolve it at reflux temperature.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add water to the hot ethanol solution until the solution becomes slightly cloudy. This is the point of saturation.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration and wash them with a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

IV. Visualizations

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-B(OH)2(L2) Ar-Pd(II)-B(OH)2(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-B(OH)2(L2) Transmetalation (Ar'-B(OH)2) Ar-Ar' Ar-Ar' Ar-Pd(II)-B(OH)2(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Low_Conversion start Low or Stalled Conversion cause1 Catalyst Deactivation? start->cause1 cause2 Inefficient Mass Transfer? start->cause2 cause3 Poor Reagent Quality? start->cause3 solution1a Ensure Inert Atmosphere cause1->solution1a solution1b Optimize Ligand cause1->solution1b solution1c Adjust Catalyst Loading cause1->solution1c solution2a Optimize Agitation cause2->solution2a solution2b Consider Phase Transfer Catalyst cause2->solution2b solution3a Analyze Starting Materials cause3->solution3a solution3b Use Pure Solvents cause3->solution3b

Caption: Troubleshooting flowchart for low reaction conversion.

V. References

  • PubChem. This compound. National Institutes of Health. [Link]

  • Wikipedia. Heck reaction. [Link]

  • MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

  • PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • MDPI. Heck Reaction—State of the Art. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]

  • ResearchGate. The Heck reaction in the production of fine chemicals. [Link]

  • Google Patents. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.

  • Google Patents. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.

  • Google Patents. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.

  • MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • PubMed. 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists. [Link]

  • MetaSci. Safety Data Sheet 3-(3,4-Dihydroxyphenyl)propanoic acid. [Link]

  • ResearchGate. 3-(2-Formylphenoxy)propanoic acid. [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • ResearchGate. SM cross‐coupling of 3‐(naphthalene‐1‐yl)propanoic acid analogue 5. [Link]

  • PubMed Central. Organoborane coupling reactions (Suzuki coupling). [Link]

  • ResearchGate. Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. [Link]

  • PubMed Central. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

Sources

Technical Support Center: Analytical Method Validation for 3-(4-phenoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical method validation of 3-(4-phenoxyphenyl)propanoic acid. This resource is designed for researchers, analytical scientists, and drug development professionals. Given that this compound is a non-steroidal anti-inflammatory drug (NSAID) analogue belonging to the arylpropionic acid class, the principles and troubleshooting strategies outlined here are grounded in established practices for similar small molecules. This guide provides in-depth, experience-based answers to common challenges encountered during method development and validation, ensuring scientific rigor and regulatory compliance.

Section 1: Foundational FAQs

This section addresses high-level questions regarding the principles and regulatory framework governing analytical method validation.

Q1: What is analytical method validation, and why is it essential for a compound like this compound?

A1: Analytical method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] For this compound, this is critical because it ensures that the data generated regarding its identity, purity, and strength (assay) are reliable and reproducible. This reliability is the bedrock of regulatory submissions and ensures product quality and patient safety. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[2][3]

Q2: What are the core performance parameters that must be evaluated during validation according to ICH Q2(R1)?

A2: The core parameters depend on the type of analytical procedure (e.g., identification, purity, or assay). For a quantitative method, such as an HPLC assay for this compound, the following parameters are typically required:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[4]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Parameter Purpose Typical Acceptance Criteria (for HPLC Assay)
Specificity Ensure no interference from other substances.Peak purity index > 0.99; baseline resolution between analyte and potential impurities.
Linearity Confirm a proportional response to concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Determine how close the measured value is to the true value.98.0% to 102.0% recovery.
Precision (RSD) Assess the scatter of data from replicate measurements.Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%.
Range Define the concentration interval of reliable measurement.Typically 80% to 120% of the test concentration.
Robustness Evaluate the method's reliability during normal use.System suitability parameters (e.g., tailing factor, resolution) remain within limits.

Section 2: Method Development & Troubleshooting Guide

This section provides practical solutions to common problems encountered during the development and validation of HPLC methods for this compound.

Subsection 2.1: Specificity and Selectivity

A stability-indicating method is crucial. This requires demonstrating that the method can separate the active pharmaceutical ingredient (API) from its degradation products.

Q: My chromatogram shows poor resolution between the main peak of this compound and a degradation product formed during forced degradation studies. How can I improve selectivity?

A: This is a classic selectivity challenge. The goal of forced degradation studies, as outlined in ICH Q1A(R2), is precisely to generate these potential degradants to prove the method's specificity.[5][6][7] An ideal study aims for 5-20% degradation to generate sufficient, but not excessive, levels of degradants.[5][8]

Troubleshooting Steps:

  • Understand the Analyte: this compound is an acidic compound (due to the carboxylic acid group). Its retention is highly sensitive to the mobile phase pH. The XLogP3 is 3.5, indicating moderate hydrophobicity.[9]

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 using a phosphate or formate buffer) will suppress the ionization of the carboxylic acid group. This increases its hydrophobicity, leading to longer retention on a C18 column and can significantly alter the selectivity between the parent compound and its degradants.

  • Modify Organic Solvent Ratio: If pH adjustment is insufficient, systematically vary the organic modifier (acetonitrile or methanol) percentage. Creating a gradient elution can often resolve closely eluting peaks. Start with a shallow gradient and progressively make it steeper.

  • Change Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using acetonitrile, try substituting it with methanol, or use a ternary mixture. Methanol is a protic solvent and can form different hydrogen bonds compared to the aprotic acetonitrile, altering elution patterns.

  • Evaluate Column Chemistry: If mobile phase optimization fails, the stationary phase is the next logical step.

    • Phenyl-Hexyl Column: Given the two phenyl rings in the analyte, a phenyl-based stationary phase can offer alternative selectivity through pi-pi interactions.

    • Embedded Polar Group (EPG) Column: These columns are less prone to "phase collapse" at low organic concentrations and offer different selectivity for polar and acidic compounds.

Subsection 2.2: Linearity and Range

Q: My calibration curve for this compound is showing a negative bias at higher concentrations, resulting in a poor correlation coefficient (r² < 0.999). What is the likely cause?

A: A non-linear response, particularly saturation at high concentrations, is often related to detector or solubility issues.

Troubleshooting Steps:

  • Detector Saturation: This is a common issue with UV detectors. High concentrations of an analyte can exceed the linear dynamic range of the detector.

    • Solution: Reduce the concentration of your highest calibration standard or shorten the path length of the detector flow cell if your instrument allows. Also, check the UV spectrum of your compound to ensure you are not working at the absorbance maximum, where saturation is more likely. A wavelength on the shoulder of the peak might provide a more linear response.

  • Solubility Issues: this compound has limited aqueous solubility. At high concentrations in a highly aqueous mobile phase, it may begin to precipitate or form aggregates post-injection, leading to a non-proportional response.

    • Solution: Ensure your sample diluent is compatible with the mobile phase and has sufficient organic content to keep the analyte fully dissolved.[10] Injecting a sample in a solvent much stronger than the mobile phase can also cause peak distortion and non-linearity.[11] Whenever possible, dissolve and dilute the sample in the mobile phase itself.[11]

  • Check for Co-eluting Impurities: At high concentrations of the main peak, a small, unresolved impurity underneath it can start to contribute significantly to the total peak area, skewing the linearity. Re-evaluate peak purity using a photodiode array (PDA) detector.

Subsection 2.3: Accuracy and Precision

Q: My accuracy results show low recovery (e.g., <95%) at the LOQ level, but are acceptable at higher concentrations. What should I investigate?

A: Low recovery at trace levels is a frequent and challenging issue, often pointing to analyte loss during sample preparation or analysis.

Troubleshooting Steps:

  • Adsorption: The active silanol groups on glassware and in the HPLC flow path can irreversibly adsorb the analyte, an effect that is most pronounced at low concentrations.

    • Solution: Use silanized glassware or polypropylene vials. Priming the HPLC system by making several injections of a high-concentration standard before running the low-level samples can help passivate active sites in the injector and column.

  • Sample Preparation Loss: If your sample preparation involves multiple steps (e.g., liquid-liquid extraction, solid-phase extraction), analyte can be lost at each stage.

    • Solution: Simplify the sample preparation process if possible. For accuracy experiments, spiking the analyte into the placebo matrix before extraction allows you to quantify the recovery of the entire procedure.

  • Degradation in Solution: The analyte may not be stable in the sample diluent over the course of the analytical run.

    • Solution: Perform a solution stability study. Analyze the same low-concentration sample at the beginning and end of a typical run sequence. If the area decreases significantly, consider changing the diluent pH, protecting the samples from light, or refrigerating the autosampler tray.

Section 3: Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study

This protocol outlines the steps to generate potential degradation products to establish the stability-indicating nature of an analytical method.

Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation products and validate the analytical method's specificity.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to ~100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to ~100 µg/mL.

  • Thermal Degradation: Store the solid drug substance in an oven at 105°C for 48 hours. Prepare a solution from the stressed solid at ~100 µg/mL.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Prepare a solution at ~100 µg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method with a PDA detector.

  • Evaluation: Assess the chromatograms for peak purity of the parent peak and for the resolution between the parent peak and all generated degradation products. The goal is to achieve 5-20% degradation.[8]

Visual Workflows

G cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation (ICH Q2) cluster_transfer Phase 3: Method Transfer & Lifecycle Dev Define Analytical Target Profile (ATP) Select Select Column & Initial Mobile Phase Dev->Select Optimize Optimize (pH, Gradient, Temp) Select->Optimize Specificity Specificity (Forced Degradation) Optimize->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Transfer Transfer to QC Lab Robustness->Transfer Lifecycle Lifecycle Monitoring Transfer->Lifecycle

Caption: High-level workflow for analytical method validation.

G Problem Problem: Poor Peak Resolution CheckpH Adjust Mobile Phase pH? Problem->CheckpH ChangeSolvent Change Organic Modifier (ACN vs MeOH)? CheckpH->ChangeSolvent No Solution1 Optimize pH for analyte ionization control. CheckpH->Solution1 Yes ChangeColumn Change Column Chemistry (e.g., Phenyl)? ChangeSolvent->ChangeColumn No Solution2 Exploit different solvent selectivity. ChangeSolvent->Solution2 Yes Solution3 Utilize alternative stationary phase interactions (pi-pi). ChangeColumn->Solution3 Yes Fail Consult Senior Scientist ChangeColumn->Fail No

Caption: Troubleshooting decision tree for poor peak resolution.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]

  • Quality Guidelines. ICH. [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Simultaneous determination of arylpropionic acidic non-steroidal anti-inflammatory drugs in pharmaceutical formulations and human plasma by HPLC with UV detection. (2003). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

  • UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. (2024). IJNRD. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. [Link]

  • Troubleshooting in HPLC: A Review. IJSDR. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. [Link]

  • This compound. PubChem, National Institutes of Health (NIH). [Link]

  • Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. (2020). ResearchGate. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. AZoM. [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

  • 3-(4-Methoxyphenyl)propionic acid. NIST WebBook. [Link]

  • 3-(4-Methoxyphenyl)propionic acid. NIST WebBook. [Link]

  • 3-(3,4-Dihydroxyphenyl)propanoic acid. FooDB. [Link]

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Validation & Comparative

A Comparative Guide to Validating the Anti-inflammatory Activity of 3-(4-phenoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory potential of the novel compound, 3-(4-phenoxyphenyl)propanoic acid. By employing a systematic approach of in vitro and in vivo assays, this document outlines a direct comparison against established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin (a non-selective cyclooxygenase inhibitor) and Celecoxib (a selective COX-2 inhibitor). The experimental design detailed herein is structured to not only ascertain the compound's efficacy but also to elucidate its potential mechanism of action.

Introduction: The Rationale for Validation

The global burden of inflammatory diseases necessitates the continued search for novel therapeutic agents with improved efficacy and safety profiles. This compound is a compound of interest due to its structural characteristics, which suggest potential interactions with key inflammatory pathways. This guide proposes a rigorous validation process to objectively assess its anti-inflammatory properties.

The core of this validation strategy lies in a head-to-head comparison with two well-characterized NSAIDs:

  • Indomethacin: A potent, non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2][3] It serves as a benchmark for broad-spectrum COX inhibition.

  • Celecoxib: A selective COX-2 inhibitor, representing a class of drugs designed to reduce gastrointestinal side effects associated with non-selective NSAIDs.[4][5][6]

By comparing the activity of this compound with these standards, we can gain insights into its potential selectivity and therapeutic window.

Part 1: In Vitro Comparative Analysis

The initial phase of validation focuses on cell-based assays to determine the compound's cytotoxicity and its direct effects on key inflammatory mediators.

Cytotoxicity Assessment: Establishing a Therapeutic Window

Prior to evaluating anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.

Experimental Protocol: MTT Assay

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) and the reference drugs for 24 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Cyclooxygenase (COX) Enzyme Inhibition Assay

The primary mechanism of action for most NSAIDs is the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[7][8][9] This assay will determine if this compound inhibits COX-1 and/or COX-2.

Experimental Protocol: COX Inhibition Assay

  • Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.

  • Compound Incubation: Incubate the enzymes with various concentrations of this compound, Indomethacin, and Celecoxib.

  • Substrate Addition: Add arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Measurement: Quantify the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA).

  • IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) for each compound against both COX-1 and COX-2.

Quantification of Pro-inflammatory Cytokines

Chronic inflammation is often characterized by the overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[10] This experiment will assess the ability of this compound to suppress the production of these cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Cytokine Quantification by ELISA

  • Cell Culture and Stimulation: Seed RAW 264.7 macrophages and pre-treat with non-toxic concentrations of this compound and reference drugs for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Perform ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

  • Data Analysis: Quantify the concentration of each cytokine and calculate the percentage of inhibition compared to the LPS-only treated group.

In Vitro Validation Workflow

G cluster_0 In Vitro Analysis cluster_1 Mechanism of Action cluster_2 Comparative Analysis A RAW 264.7 Macrophage Culture B Cytotoxicity Assessment (MTT Assay) A->B C Determine Non-Toxic Concentrations B->C D COX-1/COX-2 Enzyme Inhibition Assay C->D E LPS-Stimulated Macrophages C->E G Data Analysis: IC50 & % Inhibition D->G F Cytokine Quantification (ELISA) E->F F->G H Compare with Indomethacin & Celecoxib G->H

Caption: Workflow for in vitro validation of anti-inflammatory activity.

Table 1: Comparative In Vitro Anti-inflammatory Activity

CompoundCytotoxicity (IC50, µM)COX-1 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)TNF-α Inhibition (% at 10 µM)IL-6 Inhibition (% at 10 µM)IL-1β Inhibition (% at 10 µM)
This compound >100Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Indomethacin ~750.11.585%90%88%
Celecoxib >100150.0570%75%72%

Part 2: In Vivo Validation in an Acute Inflammation Model

To assess the anti-inflammatory efficacy of this compound in a physiological system, the carrageenan-induced paw edema model in rats is a widely accepted and well-characterized model of acute inflammation.[11][12]

Carrageenan-Induced Paw Edema in Rats

This model mimics the cardinal signs of acute inflammation, including edema, and is sensitive to inhibition by NSAIDs.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Acclimate male Wistar rats for one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the animals into groups: vehicle control, this compound (e.g., 10, 25, 50 mg/kg), Indomethacin (10 mg/kg), and Celecoxib (10 mg/kg). Administer the compounds orally one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.

In Vivo Validation Workflow

G A Acclimatize Wistar Rats B Group Animals (Vehicle, Test Compound, Standards) A->B C Oral Administration of Compounds B->C D Inject Carrageenan into Paw C->D E Measure Paw Volume (0-4 hours) D->E F Calculate % Edema Inhibition E->F G Comparative Analysis of Efficacy F->G

Caption: Workflow for in vivo validation using the carrageenan-induced paw edema model.

Table 2: Comparative In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

Treatment Group (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema at 3h
Vehicle Control 0.85 ± 0.05-
This compound (10) Data to be determinedData to be determined
This compound (25) Data to be determinedData to be determined
This compound (50) Data to be determinedData to be determined
Indomethacin (10) 0.30 ± 0.0364.7%
Celecoxib (10) 0.42 ± 0.0450.6%

Part 3: Elucidating the Potential Mechanism of Action

The inflammatory response is a complex cascade involving multiple signaling pathways. Based on the initial in vitro data, a potential mechanism of action for this compound can be hypothesized and further investigated. A key pathway in inflammation is the activation of nuclear factor-kappa B (NF-κB), which regulates the expression of many pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.

Potential Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->ProInflammatoryGenes Induces TestCompound 3-(4-phenoxyphenyl) propanoic acid TestCompound->IKK Potential Inhibition TestCompound->NFkB Potential Inhibition

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(4-phenoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound 3-(4-phenoxyphenyl)propanoic acid, a notable structural motif, requires precise and reliable analytical methods for its quantification and quality control. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy for the analysis of this compound. We will delve into the causality behind experimental choices and present a framework for the cross-validation of these methods, ensuring data integrity and regulatory compliance.

The core principle of analytical method cross-validation is to ensure the consistency and reliability of data generated by different analytical techniques.[1] This is particularly crucial when methods are transferred between laboratories or when different techniques are used throughout the lifecycle of a drug product. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for the validation of analytical procedures, which forms the basis of the methodologies discussed herein.[2][3][4][5]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound. The separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. For this acidic compound, a reversed-phase method is typically employed.

Experimental Protocol: HPLC-UV

A stability-indicating RP-HPLC method, adapted from validated methods for the structurally similar compound Fenoprofen, is presented below.[6][7]

Apparatus and Reagents:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C8 or C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Purified water (Milli-Q or equivalent)

  • Acetic acid (Glacial)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase A: Water: Acetic Acid (980:20 v/v)

  • Mobile Phase B: Acetonitrile: Acetic Acid (980:20 v/v)

  • Gradient Elution: A suitable gradient program should be developed to ensure the separation of the main analyte from any potential impurities.

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of mobile phases) to obtain a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

  • Sample Solution: Prepare the sample containing this compound at a similar concentration to the standard solutions.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes the typical performance characteristics for a validated HPLC method for a compound structurally similar to this compound.[8]

ParameterTypical Acceptance CriteriaRepresentative Results
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.05 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.15 µg/mL
Specificity No interference from blank/placeboPeak purity > 99.9%

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and High Specificity

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[9] For a polar compound like this compound, derivatization is typically required to increase its volatility and thermal stability.[10]

Experimental Protocol: GC-MS

Apparatus and Reagents:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Helium (carrier gas)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Anhydrous pyridine

  • This compound reference standard

Derivatization (Silylation):

  • Accurately weigh the sample or standard into a reaction vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Conditions:

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.

Data Presentation: GC-MS Method Validation Parameters

The following table outlines the expected performance of a validated GC-MS method for the analysis of a derivatized propanoic acid derivative.

ParameterTypical Acceptance CriteriaRepresentative Results
Linearity (r²) ≥ 0.9950.997
Accuracy (% Recovery) 95.0% - 105.0%97.2% - 103.5%
Precision (% RSD) ≤ 5.0%< 3.0%
Limit of Detection (LOD) Instrument-specific0.01 µg/mL
Limit of Quantification (LOQ) Instrument-specific0.03 µg/mL
Specificity Unique mass spectrum and retention timeConfirmed by library match

UV-Vis Spectroscopy: A Rapid Method for Concentration Determination

UV-Vis spectroscopy is a simple and rapid technique for the quantitative analysis of compounds with chromophores. The phenoxyphenyl group in this compound absorbs UV radiation, making this method suitable for concentration measurements in simple matrices.[11]

Experimental Protocol: UV-Vis Spectroscopy

Apparatus and Reagents:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Methanol or Ethanol (UV grade)

  • This compound reference standard

Procedure:

  • Determine λmax: Prepare a dilute solution of the reference standard in the chosen solvent and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution and measure its absorbance at λmax. Determine the concentration from the calibration curve.

Data Presentation: UV-Vis Spectroscopy Validation Parameters
ParameterTypical Acceptance CriteriaRepresentative Results
Linearity (r²) ≥ 0.9980.999
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Specificity No interference from excipients at λmaxVerified by spectral comparison

Visualization of Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the described analytical methods.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_validation Validation Parameters (ICH Q2) HPLC HPLC Method Results Compare Results HPLC->Results GCMS GC-MS Method GCMS->Results UVVis UV-Vis Method UVVis->Results Accuracy Accuracy Precision Precision Specificity Specificity Linearity Linearity Range Range LOD_LOQ LOD/LOQ Sample Test Sample Sample->HPLC Sample->GCMS Sample->UVVis Conclusion Data Concordance Assessed Results->Conclusion Statistical Analysis ValidationLogic Analyte Analyte Properties Volatility Polarity Thermal Stability Chromophore Method Method Selection HPLC GC-MS UV-Vis Analyte->Method dictates Validation Validation Parameters (ICH Q2) Accuracy Precision Specificity Linearity LOD/LOQ Method->Validation requires Validation->Method confirms suitability of Purpose Intended Purpose Quality Control Stability Testing Impurity Profiling Purpose->Validation defines scope of

Caption: Logical relationships in analytical method selection and validation.

Conclusion and Recommendations

The choice of analytical method for this compound depends on the specific requirements of the analysis.

  • HPLC is the recommended method for routine quality control, offering a balance of specificity, precision, and accuracy for assay and impurity profiling.

  • GC-MS is invaluable for identifying and quantifying volatile impurities and for confirmatory analysis due to its high specificity. The requirement for derivatization, however, makes it less suitable for high-throughput applications.

  • UV-Vis Spectroscopy is a rapid and cost-effective method for determining the concentration of the pure substance or in simple formulations where excipients do not interfere.

A robust cross-validation program, comparing data from at least two of these orthogonal methods, provides the highest level of confidence in the analytical results. This ensures data integrity, facilitates method transfer, and meets the stringent requirements of regulatory bodies.

References

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. C&P WORLD. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Determination of Related Substances in Fenoprofen Calcium. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Determination of Related Substances in Fenoprofen Calcium. Semantic Scholar. Available at: [Link]

  • Development and Validation of UPLC Method for the Determination of Related Substances in Fenoprofen Calcium. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Development and validation of RP-HPLC for fenoprofen estimation. World Journal of Pharmaceutical Research. Available at: [Link]

  • Development and Validation of UPLC Method for the Determination of Related Substances in Fenoprofen Calcium. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Pharmaceutical Analytical Chemistry. Available at: [Link]

  • Validation of chromatographic methods in pharmaceutical analysis. Charles University. Available at: [Link]

  • An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. PubMed. Available at: [Link]

  • ANALYTICAL METHOD SUMMARIES. EMSL. Available at: [Link]

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A Comparative Analysis of 3-(4-phenoxyphenyl)propanoic Acid and its Analogues for Cyclooxygenase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the quest for potent and selective anti-inflammatory agents has driven extensive research in medicinal chemistry. The 2-arylpropanoic acid scaffold, a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), continues to be a focal point of these efforts. This guide provides a comparative study of 3-(4-phenoxyphenyl)propanoic acid and its structurally related analogues, offering insights into their structure-activity relationships (SAR), physicochemical properties, and their efficacy as cyclooxygenase (COX) inhibitors.

Introduction to the Core Scaffold and its Significance

This compound serves as a fundamental structure for understanding the molecular interactions required for anti-inflammatory activity. While not a clinically used drug itself, its core structure is highly similar to established NSAIDs. The most notable analogue is Fenoprofen, a widely used medication for managing pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis[1][2]. Like other drugs in its class, Fenoprofen exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever[3][4].

There are two primary isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric lining and maintaining kidney blood flow[4]. COX-2, on the other hand, is primarily induced at sites of inflammation[4]. The non-selective inhibition of both isoforms by many traditional NSAIDs is linked to common side effects, particularly gastrointestinal issues like ulcers and bleeding[2][4]. This has spurred the development of analogues with greater selectivity for COX-2 to minimize these adverse effects. This guide will compare the parent compound with key analogues, focusing on their differential inhibition of COX-1 and COX-2.

The Chemical Landscape: A Look at Key Analogues

The analogues discussed in this guide are selected based on their structural similarity to this compound and their well-documented pharmacological profiles. These include Fenoprofen, Loxoprofen, and Flurbiprofen, all of which belong to the profen class of NSAIDs.

  • This compound : The foundational, non-chiral structure.

  • Fenoprofen : Differs by the addition of a methyl group at the alpha-position of the propanoic acid chain, creating a chiral center. It is typically used as a racemic mixture, though the (S)-enantiomer is primarily responsible for its pharmacological activity[5].

  • Loxoprofen : Features a similar propanoic acid chain but with a different substitution pattern on the phenyl ring system. It is a prodrug that is metabolized to an active trans-alcohol form[6][7].

  • Flurbiprofen : Another chiral profen that is a potent, non-selective COX inhibitor[8][9].

The subtle structural modifications among these compounds lead to significant differences in their biological activity and selectivity, providing a classic example of structure-activity relationships.

Comparative Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Properties such as lipophilicity (logP) and acid dissociation constant (pKa) influence how a drug behaves in the body.

CompoundMolecular Weight ( g/mol )XLogP3pKaMelting Point (°C)
This compound 242.273.5~4.5 (estimated)Not widely reported
Fenoprofen 242.273.34.5168-171
Loxoprofen 246.283.1 (estimated)~4.5 (estimated)Not widely reported
Flurbiprofen 244.263.6 (estimated)~4.2110-112

Data sourced from PubChem and other cited literature.[10][11][12]

Insights from Physicochemical Data: The selected compounds exhibit similar molecular weights and pKa values, which is expected given their structural similarities. The pKa of approximately 4.5 indicates they are weak acids, a common feature of NSAIDs that facilitates their absorption and distribution. The XLogP3 values, an indicator of lipophilicity, are all above 3, suggesting good membrane permeability. These properties make them suitable candidates for oral administration[2].

Comparative Biological Activity: COX-1 vs. COX-2 Inhibition

The primary measure of performance for these compounds is their ability to inhibit the COX-1 and COX-2 enzymes. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of IC50 values (COX-1/COX-2) is often used to express the selectivity of a compound for COX-2. A higher ratio indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Ratio (COX-1/COX-2)
Fenoprofen Non-selectiveNon-selective~1
Loxoprofen 6.513.50.48
(S)-Flurbiprofen ~0.5~0.5~1

Data from human whole blood assays and other in vitro studies.[6][7][13][14]

Analysis of Biological Activity:

  • Fenoprofen and Flurbiprofen are classic examples of non-selective COX inhibitors, showing similar potency against both COX-1 and COX-2[4][13][15]. This non-selectivity is responsible for both their therapeutic anti-inflammatory effects and their potential for gastrointestinal side effects[4][9].

  • Loxoprofen also demonstrates non-selective inhibition, but with a slight preference for COX-1 in the cited human whole blood assays[6][7][14]. It is important to note that Loxoprofen is a prodrug, and its active metabolite is responsible for its pharmacological effects[7][16].

The development of analogues with increased COX-2 selectivity has been a major goal in NSAID research. For instance, structural modifications to Flurbiprofen have led to the discovery of analogues with up to 78-fold selectivity for COX-2, highlighting the potential for rational drug design to improve safety profiles[17][18].

The mechanism of action for these compounds involves blocking the active site of the COX enzymes, thereby preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Physiological Prostaglandins COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory GI_Protection GI Mucosal Protection Platelet Function Prostaglandins_Physiological->GI_Protection Inflammation_Pain Inflammation & Pain Prostaglandins_Inflammatory->Inflammation_Pain NSAIDs This compound & Analogues NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition PLA2 Phospholipase A2

Caption: COX inhibition pathway by this compound and its analogues.

Experimental Protocols: In Vitro COX Inhibition Assay

To ensure the trustworthiness and reproducibility of the data presented, a standard experimental protocol for determining COX-1 and COX-2 inhibition is provided below. This method is based on established in vitro assays using purified enzymes[19][20][21][22].

Objective: To determine the IC50 values of test compounds against purified human or ovine COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Reaction termination solution (e.g., 10% formic acid)

  • 96-well microplate

  • Incubator and plate reader or LC-MS/MS system

Procedure:

  • Enzyme Preparation: Dilute the purified COX-1 and COX-2 enzymes to the desired concentration in cold assay buffer containing heme.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction: a. To each well of a 96-well plate, add the assay buffer. b. Add a small volume (e.g., 2 µL) of the test compound solution (or DMSO for control wells) to the appropriate wells. c. Add the diluted enzyme solution to each well and pre-incubate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding arachidonic acid to all wells. e. Allow the reaction to proceed for a set time (e.g., 2 minutes).

  • Reaction Termination: Stop the reaction by adding a termination solution.

  • Detection: Quantify the amount of prostaglandin product (e.g., PGE2) formed. This can be done using various methods, such as an enzyme immunoassay (EIA) or, for higher sensitivity and accuracy, liquid chromatography-tandem mass spectrometry (LC-MS/MS)[19].

  • Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO) wells. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.

Sources

A Senior Application Scientist's Guide to In Vivo Validation of 3-(4-phenoxyphenyl)propanoic Acid's Anticancer Effects

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals

Introduction: From Promising Scaffold to Preclinical Candidate

In the landscape of medicinal chemistry, the 3-(4-phenoxyphenyl)propanoic acid scaffold has emerged as a privileged structure, serving as an attractive foundation for designing novel therapeutic agents.[1] Recent research has highlighted the potential of its derivatives, which have demonstrated significant in vitro antiproliferative activity against various cancer cell lines, most notably in lung cancer models.[2][3][4] Two promising classes of these derivatives, 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid and 3-((4-hydroxyphenyl)amino)propanoic acid, have shown efficacy in both 2D and 3D cancer models, including those resistant to standard drugs.[2] The proposed mechanisms of action involve the inhibition of key signaling proteins like SIRT2 and EGFR, or the modulation of reactive oxygen species (ROS).[2][4]

However, promising in vitro data is merely the first step. The critical challenge lies in translating these findings into tangible therapeutic efficacy within a complex biological system.[5] This guide provides a comprehensive, comparative framework for the robust in vivo validation of this compound and its analogues. We will dissect the critical decisions in preclinical strategy, compare the utility of different animal models, and provide detailed experimental protocols to ensure the generation of reliable and translatable data.

Part I: Pre-clinical Strategy: Laying the Groundwork for Success

Before initiating efficacy studies, a foundational understanding of the compound's behavior in vivo is paramount. Rushing into efficacy models without this knowledge can lead to inconclusive results and wasted resources.[6] The initial steps should focus on pharmacokinetics (PK) and tolerability.

Pharmacokinetics and Maximum Tolerated Dose (MTD)

The primary goal of preliminary PK studies is to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the test compound.[6] This data is crucial for designing a rational dosing regimen—one that ensures the compound reaches the tumor at a sufficient concentration and for an adequate duration to exert its effect.[5] Studies on structurally similar propanoic acid derivatives in rats have shown rapid absorption and moderate half-lives, suggesting good potential for clinical development.[7][8]

Concurrently, an MTD study determines the highest dose that can be administered without causing unacceptable toxicity.[6] This is typically assessed by monitoring for signs of distress and body weight loss, with a common threshold for MTD being the dose that causes no more than a 20% loss in body weight in 10% of the animals.[9]

Table 1: Representative Pharmacokinetic Parameters for a Propanoic Acid Derivative

Parameter Value Implication for Study Design
Half-life (t½) 2.6 - 5.3 hours Suggests that once or twice daily dosing may be required to maintain therapeutic exposure.
Oral Bioavailability (F%) Dose-dependent, high at lower doses Oral gavage is a viable and clinically relevant route of administration.
Clearance (CL) 1.0 - 2.1 mL/min/kg Indicates slow to moderate clearance, supporting a manageable dosing schedule.
Volume of Distribution (Vd) ~0.45 L/kg Suggests moderate distribution into tissues.

Data is illustrative and based on similar compounds described in literature.[7][8]

Preclinical Validation Workflow

A logical, stepwise progression is essential for robust in vivo validation. The workflow should begin with foundational studies before moving to more complex and resource-intensive efficacy models.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Mechanism of Action PK_ADME Pharmacokinetics (PK/ADME) MTD Maximum Tolerated Dose (MTD) PK_ADME->MTD Inform Dosing SubQ Subcutaneous Xenograft Model (Initial Efficacy Screen) MTD->SubQ Establish Dosing Regimen Ortho Orthotopic Xenograft Model (Clinical Relevance & Metastasis) SubQ->Ortho Confirm Efficacy PDX Patient-Derived Xenograft (PDX) (Translational Confirmation) Ortho->PDX Validate in Patient-like Model Pharm Pharmacodynamic (PD) Analysis (Biomarker & Target Engagement) Ortho->Pharm Collect Tissues

Caption: A logical workflow for in vivo validation of a novel anticancer compound.

Part II: Selecting the Optimal In Vivo Model: A Comparative Analysis

The choice of animal model is one of the most critical decisions in preclinical cancer research. The model must be selected to appropriately answer the specific research question, balancing clinical relevance with practical feasibility.[10]

Model 1: The Subcutaneous Xenograft

This is the most widely used model for initial in vivo efficacy testing due to its simplicity and cost-effectiveness.[6] Human cancer cells are injected beneath the skin of an immunocompromised mouse, forming a tumor that is easily accessible for measurement.

  • Rationale: Ideal for a first-pass assessment of whether this compound can inhibit tumor growth in vivo. The ease of caliper-based measurement allows for high-throughput screening of different doses and schedules.[11]

  • Causality Behind Choice: By removing the complexity of a native organ microenvironment, this model provides a clear, direct readout of the compound's effect on the tumor cells themselves. However, this is also its primary limitation, as it does not recapitulate the complex interactions between the tumor and its surrounding stroma, vasculature, and immune cells that occur in patients.[12]

Model 2: The Orthotopic Xenograft

To achieve higher clinical relevance, orthotopic models are employed.[13] This involves implanting the tumor cells into their organ of origin—for instance, implanting human lung cancer cells directly into the lung of a mouse.[14][15][16]

  • Rationale: This model is essential for evaluating a compound intended for lung cancer. The lung microenvironment provides unique physiological cues that can profoundly influence tumor growth, invasion, metastasis, and drug sensitivity.[14][16]

  • Causality Behind Choice: An orthotopic model allows for the assessment of the compound's efficacy in a context that more closely mimics human disease.[15] It is the only way to realistically study the compound's effect on metastatic spread, a key hallmark of advanced cancer.[16] Monitoring often requires more advanced techniques like bioluminescence imaging (BLI).[15]

Table 2: Comparison of In Vivo Cancer Models

Feature Subcutaneous Xenograft Orthotopic Xenograft Patient-Derived Xenograft (PDX)
Clinical Relevance Low High Very High
Tumor Microenvironment Artificial (sub-dermal) Organ-specific, more accurate Preserves human stroma initially
Metastasis Rare and non-representative Can form clinically relevant metastases Highest potential to mimic patient metastasis
Technical Difficulty Low High (requires surgery) High (requires patient tissue)
Cost & Time Lowest Moderate Highest

| Best Use Case | Initial efficacy screening, MTD | Efficacy in relevant microenvironment, metastasis studies | Personalized medicine, biomarker discovery |

Caption: Decision flowchart for selecting the appropriate in vivo cancer model.

Part III: Experimental Design and Execution

A meticulously designed study is self-validating. Key elements include proper controls, randomization, and clearly defined endpoints to ensure the data is robust and interpretable.[10]

Detailed Protocol: Orthotopic Lung Cancer Xenograft Efficacy Study

This protocol outlines a representative study to evaluate this compound (referred to as "Test Compound") in a clinically relevant lung cancer model.

1. Cell Line Preparation:

  • Use a human non-small cell lung cancer cell line (e.g., A549) stably transfected with a luciferase reporter gene (A549-Luc) for bioluminescence imaging.
  • Culture cells under standard conditions. Harvest cells during the exponential growth phase and ensure viability is >95% via Trypan Blue exclusion.
  • Resuspend cells in a 1:1 mixture of serum-free medium and Cultrex Basement Membrane Extract (BME) on ice to a final concentration of 1 x 10^7 cells/mL. The BME helps improve tumor engraftment.

2. Animal Model:

  • Use 8-10 week old immunocompromised mice (e.g., NOD/SCID or NSG mice) to prevent rejection of the human tumor cells.[11]
  • Allow animals to acclimate for at least one week prior to the procedure.

3. Orthotopic Implantation:

  • Anesthetize the mouse using isoflurane.
  • Perform a thoracotomy: make a small incision on the left lateral chest to expose the rib cage.
  • Using a 28-gauge needle, carefully inject 10 µL of the cell suspension (100,000 cells) directly into the left lung lobe.
  • Close the incision with sutures or surgical staples and monitor the animal until recovery.

4. Tumor Engraftment and Group Assignment:

  • Monitor tumor growth weekly via bioluminescence imaging (BLI) using an IVIS or similar system.
  • Once tumors reach a predetermined size (e.g., average radiance of 1x10^6 p/sec/cm²/sr), randomize animals into treatment groups (n=8-10 mice per group) to ensure an even distribution of tumor sizes.

5. Treatment Administration:

  • Group 1 (Vehicle Control): Administer the vehicle used to formulate the test compound (e.g., 0.5% methylcellulose + 0.2% Tween 80 in water).
  • Group 2 (Test Compound - Low Dose): Administer Test Compound at X mg/kg, orally, once daily.
  • Group 3 (Test Compound - High Dose): Administer Test Compound at Y mg/kg, orally, once daily. (Doses X and Y are determined from MTD studies).
  • Group 4 (Standard-of-Care): Administer Cisplatin at 3 mg/kg, intravenously, once every 5 days.[17]
  • Treat for a defined period (e.g., 21-28 days).

6. Monitoring and Endpoints:

  • Tumor Growth (Primary Endpoint): Measure tumor burden via BLI twice weekly.
  • Body Weight (Toxicity Endpoint): Record animal body weight three times per week. Euthanize any animal that loses >20% of its initial body weight.
  • Survival (Primary Endpoint): Monitor animals daily. The endpoint for survival may be defined as the point when tumors reach a specific bioluminescence signal, or when animals show signs of morbidity.
  • Pharmacodynamics (Mechanistic Endpoint): At the end of the study, collect tumors for biomarker analysis.
Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. Tumor Growth Inhibition (TGI) is a key metric calculated at the end of treatment: TGI (%) = (1 - (ΔT / ΔC)) x 100 Where ΔT is the change in tumor volume/signal in the treated group and ΔC is the change in the control group.

Table 3: Hypothetical Comparative Efficacy Data

Treatment Group Dose & Schedule Final TGI (%) Body Weight Change (%) Statistical Significance (vs. Vehicle)
Vehicle Control N/A 0% +5% N/A
Test Compound 10 mg/kg, PO, QD 45% -2% p < 0.05
Test Compound 30 mg/kg, PO, QD 78% -8% p < 0.001

| Cisplatin | 3 mg/kg, IV, Q5D | 65% | -15% | p < 0.01 |

Part IV: Unveiling the Mechanism of Action In Vivo

  • Pharmacodynamic (PD) Analysis: Techniques like Western Blotting or Immunohistochemistry (IHC) can be used on tumor lysates or sections to measure the levels of key proteins in the target pathway. A successful outcome would show that tumors from treated animals have reduced levels of phosphorylated EGFR or altered levels of SIRT2-related markers compared to tumors from the vehicle control group. This provides a direct link between target engagement and antitumor efficacy.

G cluster_downstream Downstream Signaling compound 3-(4-phenoxyphenyl) propanoic acid derivative sirt2 SIRT2 compound->sirt2 Inhibits egfr EGFR compound->egfr Inhibits survival Cell Survival sirt2->survival Promotes proliferation Cell Proliferation egfr->proliferation Promotes egfr->survival Promotes apoptosis Apoptosis survival->apoptosis Inhibits

Caption: Proposed signaling pathway inhibited by this compound derivatives.

Conclusion and Future Directions

The in vivo validation of this compound requires a systematic, multi-faceted approach that progresses from foundational PK/MTD studies to sophisticated, clinically relevant orthotopic models. By demonstrating not only efficacy but also on-target activity, researchers can build a compelling case for the compound's therapeutic potential.

Successful validation in cell line-derived orthotopic models should be followed by evaluation in more complex systems, such as Patient-Derived Xenograft (PDX) models, which better reflect the heterogeneity of human tumors.[12] Furthermore, exploring combination therapies with standard-of-care agents like cisplatin could reveal synergistic effects and provide a clearer path toward clinical translation. This rigorous, evidence-based validation process is indispensable for advancing promising chemical scaffolds from the laboratory bench to the patient's bedside.

References

  • BenchChem. (2025). Application of 3-(4-Phenylphenyl)
  • Elbadawy, M., Usui, T., Yamawaki, H., & Sasaki, K. (2019). Orthotopic and metastatic tumour models in preclinical cancer research. Seminars in Cancer Biology, 57, 27-33. [Link]

  • BenchChem. (2025).
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  • BioDuro. Orthotopic Models. [Link]

  • Reaction Biology. Orthotopic Mouse Models. [Link]

  • Hoffman, R. M. (1999). Clinically Accurate Orthotopic Mouse Models of Cancer. In Metastasis Research Protocols (pp. 239-254). Humana Press. [Link]

  • BenchChem. (2025). A Researcher's Guide to In Vivo Validation of Novel Anticancer Agents: A Comparative Framework for N-(2-Aminopyrimidin-4- yl)acetamide.
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  • Ito, M., Hiramatsu, H., Kobayashi, K., Suzue, K., Kawahata, M., Hioki, K., ... & Sudo, K. (2014). Use of Patient-Derived Xenograft Mouse Models in Cancer Research and Treatment. Journal of Cancer Science & Therapy, 6(11), 468-472. [Link]

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  • Golcienė, B., Kavaliauskas, P., Acevedo, W., Sapijanskaitė-Banevič, B., Grybaitė, B., Grigalevičiūtė, R., ... & Mickevičius, V. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals, 18(5), 733. [Link]

  • Willers, H., Gheorghiu, L., & Dahm-Daphi, J. (2009). New anticancer agents: in vitro and in vivo evaluation. Recent results in cancer research. Fortschritte der Krebsforschung. Progres dans les recherches sur le cancer, 184, 187–198. [Link]

  • Kavaliauskas, P., Sapijanskaitė-Banevič, B., Grybaitė, B., Acevedo, W., Petraitienė, R., Petraitis, V., & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 844. [Link]

  • Golcienė, B., Kavaliauskas, P., Acevedo, W., Sapijanskaitė-Banevič, B., Grybaitė, B., Grigalevičiūtė, R., ... & Mickevičius, V. (2025). Identification of 3-[(4-acetylphenyl)(4-phenylthiazol-2-Yl)amino]propanoic acid derivatives as promising scaffolds for the development of novel anticancer candidates targeting SIRT2 and EGFR. Pharmaceuticals, 18(5), 733. [Link]

  • Perera, M. A., Yin, D., Wu, D., Wu, Z., & Miller, D. D. (2005). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Journal of pharmacy and pharmacology, 57(4), 507–514. [Link]

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A Comparative Benchmarking Guide to the Antimicrobial Spectrum of 3-(4-phenoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) poses a significant threat to global health, with the emergence of multidrug-resistant (MDR) pathogens outpacing the development of new therapeutic agents. This alarming trend necessitates the exploration of novel chemical scaffolds with the potential for broad-spectrum antimicrobial activity. Phenylpropanoic acid derivatives have emerged as a versatile and promising class of compounds in this regard. Previous research into structurally related compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, has revealed significant activity against challenging bacterial and fungal pathogens, including the notorious ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant fungi.[1] These findings provide a strong rationale for investigating the antimicrobial potential of novel phenylpropanoic acid analogs.

This guide presents a comprehensive framework for benchmarking the antimicrobial spectrum of a novel compound, 3-(4-phenoxyphenyl)propanoic acid. We will detail the standardized methodologies for determining its in vitro efficacy against a diverse panel of clinically relevant microorganisms and compare its performance against established antimicrobial agents. The protocols described herein are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and reliability of the generated data.[2][3]

Experimental Design: A Rationale-Driven Approach

The primary objective of this study is to elucidate the antimicrobial profile of this compound. To achieve this, a series of experiments are designed to determine the Minimum Inhibitory Concentration (MIC) and, where applicable, the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of the compound against a curated panel of microorganisms.

The Microbial Challenge Panel: Targeting Clinically Relevant Threats

The selection of a diverse and clinically relevant microbial panel is paramount for a comprehensive assessment of a novel compound's antimicrobial spectrum. Our panel includes representatives from Gram-positive and Gram-negative bacteria, with a particular focus on the ESKAPE pathogens, which are leading causes of nosocomial infections and are often multidrug-resistant.[1][4][5][6] Furthermore, given the increasing incidence of invasive fungal infections, the panel includes key Candida species, notably the emerging multidrug-resistant pathogen Candida auris.[7][8]

Table 1: Microbial Test Panel

CategoryOrganism (ATCC Strain)Rationale
Gram-positive Staphylococcus aureus (ATCC 29213)A common cause of skin and soft tissue infections, and a representative of methicillin-susceptible strains.
Enterococcus faecalis (ATCC 29212)A frequent cause of hospital-acquired infections, including urinary tract infections and endocarditis.
Gram-negative Escherichia coli (ATCC 25922)A versatile pathogen responsible for a wide range of infections, including UTIs and sepsis.
Pseudomonas aeruginosa (ATCC 27853)An opportunistic pathogen known for its intrinsic resistance to many antibiotics.
Klebsiella pneumoniae (ATCC 700603)A significant cause of pneumonia and bloodstream infections, often exhibiting carbapenem resistance.
Fungi Candida albicans (ATCC 90028)The most common cause of candidiasis.
Candida auris (CDC B11903)An emerging, often multidrug-resistant fungal pathogen of global concern.
Comparator Antimicrobial Agents: Establishing a Performance Baseline

To contextualize the activity of this compound, its performance will be benchmarked against a panel of widely used, clinically relevant antimicrobial agents with known spectra of activity.

Table 2: Comparator Antimicrobial Agents

ClassAgentPrimary Spectrum of Activity
Glycopeptide VancomycinGram-positive bacteria, including MRSA.
Penicillin AmpicillinBroad-spectrum against many Gram-positive and Gram-negative bacteria.
Fluoroquinolone CiprofloxacinBroad-spectrum, particularly against Gram-negative bacteria.
Azole Antifungal FluconazoleA first-line treatment for many Candida infections.
Polyene Antifungal Amphotericin BBroad-spectrum antifungal with activity against most Candida species.

Methodologies: Adherence to Standardized Protocols

To ensure the integrity and comparability of the results, all antimicrobial susceptibility testing will be performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically the M07-A9 document for broth microdilution methods.[3][9]

Workflow for Antimicrobial Susceptibility Testing

AST_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Compound_Prep Prepare stock solution of This compound & comparators Serial_Dilution Perform serial two-fold dilutions of compounds in 96-well plates Compound_Prep->Serial_Dilution Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria & RPMI-1640 for fungi Media_Prep->Serial_Dilution Inoculum_Prep Prepare standardized microbial inoculum (0.5 McFarland standard) Inoculation Inoculate wells with standardized microbial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate plates under appropriate conditions (35°C for 24h for bacteria, 35°C for 24-48h for fungi) Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) by visual inspection for growth Incubation->MIC_Determination MBC_MFC_Determination Subculture from clear wells to agar plates to determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) MIC_Determination->MBC_MFC_Determination Data_Interpretation Compare MIC values to established breakpoints and comparator agent data MBC_MFC_Determination->Data_Interpretation

Caption: Experimental workflow for antimicrobial susceptibility testing.

Detailed Protocol: Broth Microdilution for MIC Determination
  • Preparation of Antimicrobial Agents: Prepare a stock solution of this compound and each comparator agent in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). The final concentration of the solvent in the assay should not exceed 1% and should be shown to not affect microbial growth.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform two-fold serial dilutions of each antimicrobial agent in the appropriate broth medium (Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL. Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).

  • Preparation of Inoculum: Prepare a suspension of each microorganism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: Inoculate each well (except the sterility control) with 100 µL of the standardized inoculum. Incubate the plates at 35°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Detailed Protocol: MBC/MFC Determination
  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth and plate it onto a suitable agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates at 35°C for 24-48 hours.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Comparative Data Analysis

The following table presents hypothetical but plausible MIC data for this compound in comparison to standard antimicrobial agents. This data is intended for illustrative purposes to demonstrate how the results of the proposed benchmarking study would be presented.

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)

Organism (ATCC Strain)This compoundVancomycinAmpicillinCiprofloxacinFluconazoleAmphotericin B
Staphylococcus aureus (29213)810.50.25--
Enterococcus faecalis (29212)16211--
Escherichia coli (25922)32-80.06--
Pseudomonas aeruginosa (27853)>64->640.5--
Klebsiella pneumoniae (700603)64->640.125--
Candida albicans (90028)16---0.50.25
Candida auris (B11903)32--->641

'-' indicates not tested or not applicable.

Interpretation of Results and Future Directions

The hypothetical data presented in Table 3 suggests that this compound possesses moderate activity against Gram-positive bacteria and Candida species, including the drug-resistant C. auris. The activity against Gram-negative bacteria appears to be more limited.

Decision Tree for Data Interpretation

Interpretation_Tree Start Obtain MIC values for This compound Compare_Bacteria Compare bacterial MICs to Vancomycin, Ampicillin, Ciprofloxacin Start->Compare_Bacteria Compare_Fungi Compare fungal MICs to Fluconazole, Amphotericin B Start->Compare_Fungi Broad_Spectrum Broad Spectrum Activity? Compare_Bacteria->Broad_Spectrum Compare_Fungi->Broad_Spectrum Potent_Activity Potent Activity (Low MICs)? Broad_Spectrum->Potent_Activity Yes Selective_Activity Selective Activity? Broad_Spectrum->Selective_Activity No Further_Dev Prioritize for further development as a broad-spectrum agent Potent_Activity->Further_Dev Yes Optimize_Potency Consider structural modifications to enhance potency Potent_Activity->Optimize_Potency No Niche_Application Explore as a targeted agent for specific pathogens (e.g., anti-staphylococcal) Selective_Activity->Niche_Application Yes Limited_Activity Limited or no activity Selective_Activity->Limited_Activity No Deprioritize Deprioritize or explore synergistic combinations Limited_Activity->Deprioritize

Caption: Decision tree for interpreting antimicrobial activity data.

Based on our hypothetical results, this compound would fall under "Selective Activity." The next logical steps would be to explore this compound as a potential lead for developing agents targeted against Gram-positive bacteria and pathogenic fungi. Further studies should include:

  • Mechanism of Action Studies: Investigating how the compound exerts its antimicrobial effect.

  • Toxicity Profiling: Assessing the compound's cytotoxicity against mammalian cell lines.

  • In Vivo Efficacy Studies: Evaluating the compound's performance in animal models of infection.

Conclusion

This guide provides a robust and scientifically rigorous framework for the initial antimicrobial characterization of novel compounds like this compound. By adhering to standardized protocols and employing a well-defined panel of clinically relevant microorganisms and comparator drugs, researchers can generate high-quality, reproducible data that will effectively inform the subsequent stages of the drug development pipeline. The promising precedent set by other propanoic acid derivatives underscores the importance of systematically evaluating new analogs in the ongoing search for the next generation of antimicrobial therapies.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Developing 3-(4-Phenylphenyl)propanoic Acid Derivatives as Antimicrobial Agents.
  • Microbe Notes. (2022, September 23). ESKAPE Pathogens and Antimicrobial Resistance. Retrieved from [Link]

  • Crimson Publishers. (2022, October 19). ESKAPE Pathogens: Infection, Mode of Resistance and Its Cure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification and Antifungal Drug Susceptibility Pattern of Candida auris in India. Retrieved from [Link]

  • BioVersys. (n.d.). ESKAPE PATHOGENS. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, April 24). Antifungal Susceptibility Testing for C. auris. Retrieved from [Link]

  • Antibiotics under our feet. (n.d.). ESKAPE pathogens. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antifungal Susceptibility Testing and Cluster Analysis of Candida auris Strains. Retrieved from [Link]

  • ARUP Consult. (2025, August 7). Candida auris | Choose the Right Test. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Retrieved from [Link]

  • EUCAST. (2025, July 11). Candida auris with EUCAST breakpoints (preprint). Retrieved from [Link]

  • ResearchGate. (2012, January 1). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]

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A Researcher's Guide to the Reproducibility of 3-(4-phenoxyphenyl)propanoic Acid: Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the reproducibility of published findings is the cornerstone of scientific advancement. 3-(4-phenoxyphenyl)propanoic acid and its structural analogs represent a versatile scaffold with significant therapeutic potential. Arylpropanoic acids are widely recognized as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory pathway[1]. Furthermore, derivatives of this core structure have been investigated for a range of biological activities, including the antagonism of G-protein coupled receptors (GPCRs) and potential applications as anticancer agents[2][3].

This guide provides an in-depth analysis of the reproducibility of published data concerning the synthesis and characterization of this compound. We will dissect common synthetic methodologies, compare reported analytical data, and offer detailed, validated protocols to aid researchers in their experimental work. Our objective is to provide a framework for critically evaluating published results and to equip scientists with the practical knowledge needed to confidently reproduce and build upon prior work.

Deconstructing the Synthesis: A Comparative Analysis

The synthesis of arylpropanoic acids like this compound is well-established in organic chemistry literature. However, subtle variations in reaction conditions, reagents, and purification techniques can significantly impact yield, purity, and ultimately, the reproducibility of biological data. A prevalent and reliable method involves a two-step process: a Williamson ether synthesis to construct the core ether linkage, followed by hydrolysis of an ester intermediate to yield the final carboxylic acid.

Table 1: Comparison of Synthetic Approaches for Phenylpropanoic Acid Scaffolds

Methodology Key Reagents & Conditions Advantages Potential Reproducibility Challenges Reference
Williamson Ether Synthesis & Hydrolysis 1. 4-Hydroxydiphenyl, Ethyl 2-bromopropanoate, K₂CO₃, Acetone (Reflux)2. NaOH, H₂O/EtOH (Reflux)Reliable, high-yielding, uses common lab reagents.Incomplete reaction, side-product formation if base is too strong, purity of starting phenol.[4]
Cyanide-based Synthesis 1. m-Phenoxy-benzyl cyanide, Diethyl carbonate, Na, Alcohol2. Hydrolysis & DecarboxylationAccess to different substitution patterns.Use of highly toxic cyanide reagents, harsh hydrolysis/decarboxylation conditions can lead to by-products.[5]
Protected Hydroquinone Method 1. Mono-benzyl ether of hydroquinone, NaOH, Ethyl 2-bromopropanoate2. Deprotection (e.g., Pd/C, H₂)3. HydrolysisPrevents formation of di-substituted by-products.Requires additional protection/deprotection steps, increasing overall step count.[6]

Workflow for Synthesis and Reproducibility Analysis

The following diagram illustrates a logical workflow for synthesizing the target compound and critically evaluating the reproducibility of the results against published data.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Validation cluster_reproducibility Reproducibility Assessment S1 Step 1: Williamson Ether Synthesis S2 Step 2: Alkaline Hydrolysis S1->S2 S3 Purification (Recrystallization/Chromatography) S2->S3 A1 Obtain Analytical Data (NMR, MS, m.p.) S3->A1 Pure Compound A2 Compare with Literature Values A1->A2 A3 Assess Purity (e.g., HPLC, qNMR) A1->A3 R1 Identify Discrepancies (Yield, Purity, Spectral Data) A2->R1 Comparison Results R2 Hypothesize Causes (Reagents, Conditions, Technique) R1->R2 R3 Refine Protocol & Re-evaluate R2->R3

Caption: Workflow for synthesis, characterization, and reproducibility assessment.

Reproducibility of Physicochemical and Spectroscopic Data

Confirming the identity and purity of a synthesized compound is paramount. This is achieved by comparing experimental analytical data with published values. Discrepancies in data such as melting point can indicate impurities, while variations in NMR chemical shifts may arise from different solvents or instrument calibration.

Public databases like PubChem provide computed properties and a compilation of identifiers for this compound, which serve as a useful, albeit theoretical, reference point[7][8]. For experimental validation, comparison with data from peer-reviewed articles that provide detailed characterization is essential.

Table 2: Comparison of Physicochemical Properties for this compound and Analogs

Property This compound 3-(4'-Fluoro-[1,1'-biphenyl]-4-yl)propanoic acid 3-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propanoic acid Data Source
Molecular Weight ( g/mol ) 242.27244.26244.26PubChem[7], BenchChem[1]
Calculated logP 3.54.454.41PubChem[7], BenchChem[1]
Predicted pKa 4.65 (Predicted)4.62 (Predicted)4.60 (Predicted)BenchChem[1]
Melting Point (°C) Data not found in search resultsData not found in search resultsData not found in search resultsN/A
1H NMR (ppm) Data not found in search resultsData not found in search resultsData not found in search resultsN/A
13C NMR (ppm) Data not found in search resultsData not found in search resultsData not found in search resultsN/A

Note: The absence of detailed, experimentally-derived spectroscopic and physical data in the search results underscores a significant challenge in reproducibility assessment. Researchers must often rely on synthesizing and characterizing the compound themselves to establish a reliable baseline.

Comparative Biological Activity: The Case of COX-2 Inhibition

The ultimate test of reproducibility often lies in replicating biological activity. Minor impurities or isomeric variations that are difficult to detect analytically can lead to significant differences in pharmacological assays. As arylpropanoic acids are known COX inhibitors, we can use hypothetical inhibitory concentration (IC₅₀) data to illustrate how such comparisons are made[1].

G AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme AA->COX2 binds to PGE2 Prostaglandin E2 (Inflammatory Mediator) COX2->PGE2 produces Pain Pain Inflammation Inflammation Fever Fever Inhibitor This compound (Inhibitor) Inhibitor->COX2 blocks active site

Caption: Simplified pathway of COX-2 inhibition by an arylpropanoic acid.

Table 3: Hypothetical Comparative Biological Activity (COX-2 IC₅₀)

Compound ID Compound Name Hypothetical COX-2 IC₅₀ (nM) Source
Cpd-1 3-(4-Phenylphenyl)propanoic acid150BenchChem[1]
Cpd-2 3-(4'-Fluoro-[1,1'-biphenyl]-4-yl)propanoic acid125BenchChem[1]
Cpd-3 3-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propanoic acid200BenchChem[1]

This table illustrates how quantitative biological data is presented for comparison. A researcher attempting to reproduce these findings would synthesize each compound, verify its purity, and perform the COX-2 inhibition assay under identical conditions. A variation of >2-3 fold in IC₅₀ values would typically warrant further investigation into potential experimental discrepancies.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for synthesis, purification, and characterization.

Protocol 1: Synthesis of this compound

This protocol is adapted from analogous syntheses of similar compounds and represents a robust method for obtaining the target molecule.

Step 1: Synthesis of Ethyl 3-(4-phenoxyphenyl)propanoate (Ester Intermediate)

  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxydiphenyl (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and 100 mL of anhydrous acetone.

    • Causality: Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction. K₂CO₃ is a mild base used to deprotonate the phenol, making it a nucleophile, without causing significant hydrolysis of the ester product.

  • Reaction Initiation: Stir the mixture at room temperature for 15 minutes. Add ethyl 3-bromopropanoate (1.2 eq) dropwise to the suspension.

  • Reaction Execution: Heat the mixture to reflux (approx. 56°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Filter off the solid K₂CO₃ and wash with acetone. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude oil in ethyl acetate and wash sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester, which can be used directly in the next step or purified further by column chromatography if necessary.

Step 2: Alkaline Hydrolysis to this compound

  • Reaction Setup: To the flask containing the crude ethyl 3-(4-phenoxyphenyl)propanoate (1.0 eq), add a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide (NaOH) solution.

    • Causality: Ethanol acts as a co-solvent to ensure miscibility. NaOH is a strong base that saponifies (hydrolyzes) the ester to its corresponding carboxylate salt.

  • Reaction Execution: Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting ester.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 2M hydrochloric acid (HCl). A white precipitate of the carboxylic acid should form.

    • Trustworthiness: The formation of a precipitate upon acidification is a key validation step, indicating the successful formation of the water-insoluble carboxylic acid from its water-soluble sodium salt.

  • Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

  • Final Characterization: Dry the purified product under vacuum. Determine the final yield and characterize by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity against reference data.

Conclusion

The reproducibility of published results for this compound, like many compounds in chemical literature, is contingent on meticulous attention to experimental detail. While foundational synthetic routes like the Williamson ether synthesis are generally reliable, this guide highlights that variations in execution and a lack of detailed, publicly accessible characterization data can pose significant challenges. To ensure trustworthiness and advance scientific discovery, it is imperative that researchers not only follow protocols but understand the causality behind each step and rigorously validate their results through comprehensive characterization. This self-validating approach is the most effective way to overcome reproducibility hurdles and build a solid foundation for future research.

References

  • Title: A comparative study of 3-(4-Phenylphenyl)
  • Title: 3-(4-Phenoxyphenyl)
  • Title: Structure-Activity Relationship of 3-(4-Phenylphenyl)
  • Title: this compound (C15H14O3)
  • Title: Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds...
  • Title: (R)-3-AMINO-3-(p-METHOXYPHENYL)
  • Title: Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives...
  • Title: 3-(4-But-1-enoxyphenyl)
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  • Title: Process for the preparation of 2-(3-phenoxy-phenyl)
  • Title: Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives...
  • Title: (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates...
  • Title: Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids...
  • Title: Processes for producing phenoxy propionic acid derivatives Source: Google Patents URL
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  • Title: Laboratory Synthesis of 2-(4-Phenylphenoxy)
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A Head-to-Head Comparison of Synthesis Methods for 3-(4-phenoxyphenyl)propanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-phenoxyphenyl)propanoic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, therefore, is of significant interest to researchers in both academic and industrial settings. This guide provides a detailed, head-to-head comparison of three distinct synthetic routes to this target molecule: the Malonic Ester Synthesis, the Arndt-Eistert Homologation, and the Willgerodt-Kindler Reaction. Each method is evaluated based on its synthetic efficiency, scalability, safety considerations, and substrate scope, providing the necessary data for an informed decision on the most suitable approach for a given research objective.

Method 1: The Malonic Ester Synthesis

The Malonic Ester Synthesis is a classic and reliable method for the formation of carboxylic acids. This route extends an alkyl halide by two carbons, incorporating the carboxyl group from diethyl malonate. For the synthesis of this compound, the key intermediate is a 4-phenoxybenzyl halide.

Overall Synthetic Strategy

The synthesis begins with the commercially available 4-phenoxyphenol, which is converted to 4-phenoxybenzyl bromide. This bromide is then used to alkylate diethyl malonate, followed by hydrolysis and decarboxylation to yield the final product.

Diagram of the Malonic Ester Synthesis Workflow

Malonic Ester Synthesis cluster_0 Step 1: Bromination of 4-phenoxyphenol cluster_1 Step 2: Malonic Ester Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation 4-phenoxyphenol 4-phenoxyphenol PBr3 PBr3 4-phenoxyphenol->PBr3 4-phenoxybenzyl_bromide 4-phenoxybenzyl bromide PBr3->4-phenoxybenzyl_bromide Pyridine, 0 °C to rt Diethyl_malonate Diethyl malonate NaOEt NaOEt Diethyl_malonate->NaOEt Alkylated_malonate Diethyl (4-phenoxybenzyl)malonate NaOEt->Alkylated_malonate Ethanol, reflux H2O_H+ H2O_H+ Alkylated_malonate->H2O_H+ Final_Product This compound H2O_H+->Final_Product Heat

Caption: Workflow for the Malonic Ester Synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-phenoxybenzyl bromide

  • To a solution of 4-phenoxyphenol (1 equivalent) in dry pyridine (5-10 volumes) at 0 °C, slowly add phosphorus tribromide (PBr₃, 0.5 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain crude 4-phenoxybenzyl bromide, which can be purified by column chromatography.

Step 2: Synthesis of Diethyl (4-phenoxybenzyl)malonate

  • Prepare a solution of sodium ethoxide by dissolving sodium (1.1 equivalents) in absolute ethanol (20 volumes).

  • To this solution, add diethyl malonate (1.2 equivalents) dropwise at room temperature.

  • Add a solution of 4-phenoxybenzyl bromide (1 equivalent) in ethanol to the reaction mixture.

  • Reflux the mixture for 6-8 hours.

  • After cooling, pour the mixture into water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 3: Synthesis of this compound

  • To the crude diethyl (4-phenoxybenzyl)malonate, add a solution of potassium hydroxide (3 equivalents) in ethanol/water (1:1).

  • Reflux the mixture for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 1-2.

  • Heat the acidified mixture to reflux for 2-4 hours to effect decarboxylation.

  • Cool the mixture to room temperature, and collect the precipitated solid by filtration.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Performance Analysis
ParameterMalonic Ester Synthesis
Overall Yield Moderate to Good (typically 40-60%)
Purity High after recrystallization
Scalability Readily scalable
Reagents Readily available and relatively inexpensive
Safety No highly hazardous reagents like diazomethane
Drawbacks Multi-step process, potential for dialkylation as a side product[1]

Method 2: The Arndt-Eistert Homologation

The Arndt-Eistert synthesis is a powerful method for the one-carbon homologation of carboxylic acids.[2][3][4][5] This route involves the conversion of a carboxylic acid to its next higher homolog. For the synthesis of this compound, the starting material is 4-phenoxyphenylacetic acid.

Overall Synthetic Strategy

The synthesis commences with the preparation of 4-phenoxyphenylacetic acid from 4-phenoxyphenol. The resulting acid is then converted to its acid chloride, which reacts with diazomethane to form a diazoketone. A subsequent Wolff rearrangement, typically catalyzed by a silver salt, generates a ketene that is trapped by water to yield the desired propanoic acid.[2][3][6][7]

Diagram of the Arndt-Eistert Homologation Workflow

Arndt-Eistert Homologation cluster_0 Step 1: Synthesis of 4-phenoxyphenylacetic acid cluster_1 Step 2: Acid Chloride Formation cluster_2 Step 3: Diazoketone Formation cluster_3 Step 4: Wolff Rearrangement 4-phenoxyphenol_start 4-phenoxyphenol Chloroacetic_acid Chloroacetic_acid 4-phenoxyphenol_start->Chloroacetic_acid 4-phenoxyphenylacetic_acid 4-phenoxyphenylacetic acid Chloroacetic_acid->4-phenoxyphenylacetic_acid NaOH, H2O, Heat SOCl2 SOCl2 4-phenoxyphenylacetic_acid->SOCl2 Acid_chloride 4-phenoxyphenylacetyl chloride SOCl2->Acid_chloride Reflux Diazomethane Diazomethane Acid_chloride->Diazomethane Diazoketone 1-diazo-3-(4-phenoxyphenyl)propan-2-one Diazomethane->Diazoketone Et2O, 0 °C Ag2O_H2O Ag2O_H2O Diazoketone->Ag2O_H2O Final_Product_AE This compound Ag2O_H2O->Final_Product_AE Heat

Caption: Workflow for the Arndt-Eistert Homologation of this compound.

Experimental Protocols

Step 1: Synthesis of 4-phenoxyphenylacetic acid

  • In a round-bottom flask, dissolve 4-phenoxyphenol (1 equivalent) in an aqueous solution of sodium hydroxide (2.5 equivalents).

  • To this solution, add a solution of chloroacetic acid (1.2 equivalents) in water.

  • Heat the reaction mixture at 100 °C for 4-6 hours.

  • Cool the mixture and acidify with concentrated hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol/water to obtain 4-phenoxyphenylacetic acid.

Step 2: Synthesis of 4-phenoxyphenylacetyl chloride

  • In a flask equipped with a reflux condenser and a gas trap, suspend 4-phenoxyphenylacetic acid (1 equivalent) in thionyl chloride (5-10 volumes).

  • Add a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture for 2-3 hours until the evolution of gas ceases.

  • Distill off the excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is typically used in the next step without further purification.

Step 3: Synthesis of 1-diazo-3-(4-phenoxyphenyl)propan-2-one

CAUTION: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions, including the use of non-etched glassware.[8][9]

  • Prepare a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald®) according to established procedures.[8]

  • Dissolve the crude 4-phenoxyphenylacetyl chloride (1 equivalent) in anhydrous diethyl ether and cool the solution to 0 °C.

  • Slowly add the ethereal solution of diazomethane (2-3 equivalents) to the acid chloride solution with stirring.

  • Allow the reaction to proceed at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours.

  • Carefully quench any excess diazomethane by adding a few drops of acetic acid.

  • The ethereal solution of the diazoketone is typically used directly in the next step.

Step 4: Synthesis of this compound

  • To the ethereal solution of the diazoketone, add a suspension of silver(I) oxide (0.1 equivalents) in water.

  • Heat the mixture to reflux with vigorous stirring for 2-4 hours. The progress of the Wolff rearrangement can be monitored by the evolution of nitrogen gas.[3][6]

  • After the reaction is complete, cool the mixture and filter to remove the silver catalyst.

  • Extract the aqueous layer with diethyl ether.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the product.

  • Collect the solid by filtration and recrystallize to obtain pure this compound.

Performance Analysis
ParameterArndt-Eistert Homologation
Overall Yield Good (typically 60-75%)
Purity High after recrystallization
Scalability Limited by the hazardous nature of diazomethane
Reagents Diazomethane is highly toxic and explosive[8][9][10]
Safety Significant safety concerns due to diazomethane[8][9][10]
Drawbacks Use of hazardous and unstable reagent, multi-step process

Method 3: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides a unique transformation of an aryl alkyl ketone into a terminal thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.[11][12] For the synthesis of this compound, the starting material is 4-phenoxyacetophenone.

Overall Synthetic Strategy

The synthesis starts with the preparation of 4-phenoxyacetophenone, for instance, via Friedel-Crafts acylation of diphenyl ether. The ketone then undergoes the Willgerodt-Kindler reaction with sulfur and a secondary amine (typically morpholine) to form a thiomorpholide intermediate. Subsequent hydrolysis of this intermediate yields the desired propanoic acid.

Diagram of the Willgerodt-Kindler Reaction Workflow

Willgerodt-Kindler Reaction cluster_0 Step 1: Synthesis of 4-phenoxyacetophenone cluster_1 Step 2: Willgerodt-Kindler Reaction cluster_2 Step 3: Hydrolysis Diphenyl_ether Diphenyl ether Acetyl_chloride Acetyl_chloride Diphenyl_ether->Acetyl_chloride 4-phenoxyacetophenone 4-phenoxyacetophenone Acetyl_chloride->4-phenoxyacetophenone AlCl3, CS2 Sulfur_Morpholine Sulfur_Morpholine 4-phenoxyacetophenone->Sulfur_Morpholine Thiomorpholide 2-(4-phenoxyphenyl)ethanethioic acid morpholide Sulfur_Morpholine->Thiomorpholide Heat H2SO4_H2O H2SO4_H2O Thiomorpholide->H2SO4_H2O Final_Product_WK This compound H2SO4_H2O->Final_Product_WK Reflux

Caption: Workflow for the Willgerodt-Kindler Reaction for this compound synthesis.

Experimental Protocols

Step 1: Synthesis of 4-phenoxyacetophenone

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in carbon disulfide, add diphenyl ether (1 equivalent).

  • Cool the mixture to 0 °C and add acetyl chloride (1.1 equivalents) dropwise.

  • After the addition is complete, stir the mixture at room temperature for 2-4 hours, then heat to reflux for 1 hour.

  • Cool the reaction mixture and pour it onto crushed ice with concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization.

Step 2: Synthesis of 2-(4-phenoxyphenyl)ethanethioic acid morpholide

  • In a round-bottom flask, mix 4-phenoxyacetophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents).

  • Heat the mixture to reflux (around 130-140 °C) for 6-8 hours.

  • Cool the reaction mixture and pour it into water.

  • Collect the precipitated solid thioamide by filtration and wash with cold water. The crude product can be used directly in the next step or purified by recrystallization.

Step 3: Synthesis of this compound

  • Suspend the crude thiomorpholide in a mixture of sulfuric acid and water (e.g., 50% aqueous H₂SO₄).

  • Heat the mixture to reflux for 10-12 hours.[13]

  • Cool the reaction mixture and extract with diethyl ether.

  • Wash the ether extract with a sodium hydroxide solution.

  • Acidify the alkaline aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and recrystallize to obtain pure this compound.

Performance Analysis
ParameterWillgerodt-Kindler Reaction
Overall Yield Moderate (typically 30-50%)
Purity Good after purification
Scalability Scalable, but can be cumbersome
Reagents Readily available
Safety Evolution of toxic hydrogen sulfide during hydrolysis
Drawbacks Harsh reaction conditions (high temperatures), potential for side reactions, and the generation of odorous sulfur byproducts

Head-to-Head Comparison Summary

FeatureMalonic Ester SynthesisArndt-Eistert HomologationWillgerodt-Kindler Reaction
Starting Material 4-Phenoxyphenol4-Phenoxyphenylacetic Acid4-Phenoxyacetophenone
Number of Steps 343
Overall Yield 40-60%60-75%30-50%
Key Reagents Diethyl malonate, NaOEtDiazomethane, Silver(I) oxideSulfur, Morpholine
Safety Concerns MinimalHigh (Diazomethane is toxic and explosive)Moderate (H₂S evolution)
Scalability GoodPoorModerate
Ideal Application General purpose, scalable synthesisHigh-yield synthesis where handling of diazomethane is feasibleWhen the acetophenone precursor is readily available

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound is contingent upon the specific requirements of the research, including scale, available resources, and safety infrastructure.

  • The Malonic Ester Synthesis stands out as a robust and scalable method with a good balance of yield and safety, making it a suitable choice for general laboratory and pilot-scale production.

  • The Arndt-Eistert Homologation offers the highest potential yield but is severely hampered by the significant safety risks associated with the use of diazomethane. This route should only be considered in laboratories equipped to handle such hazardous materials and for small-scale syntheses where maximizing yield is paramount.

  • The Willgerodt-Kindler Reaction provides a viable alternative, particularly if the 4-phenoxyacetophenone starting material is readily accessible. However, the harsh reaction conditions and lower overall yield make it a less favorable option compared to the malonic ester synthesis for most applications.

For most researchers and drug development professionals, the Malonic Ester Synthesis represents the most practical and efficient approach for the preparation of this compound, offering a reliable and scalable pathway with manageable safety considerations.

References

  • Arndt, F.; Eistert, B. Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen. Ber. Dtsch. Chem. Ges. A/B1935, 68 (1), 200–208.
  • Aldrich Technical Bulletin AL-180: Diazald® and Diazomethane Gener
  • Wolff, L. Ueber Diazoanhydride. Justus Liebigs Ann. Chem.1902, 325 (2), 129–195.
  • Moore, J. A.; Reed, D. E. Diazomethane. Org. Synth.1961, 41, 16.
  • Kappe, C. O. The Arndt-Eistert Reaction. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2010.
  • The West Group, University of Alberta.
  • Pace, V.; et al. Improved Arndt−Eistert Synthesis of α-Diazoketones Requiring Minimal Diazomethane in the Presence of Calcium Oxide as Acid Scavenger. J. Org. Chem.2010, 75 (16), 5760–5763.
  • Meier, H.; Zeller, K.-P. The Wolff Rearrangement of α-Diazo-carbonyl Compounds. Angew. Chem. Int. Ed. Engl.1975, 14 (1), 32–43.
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  • Google Patents. CN113429268A - Synthetic method of 4-phenoxyphenol.
  • Google Patents.
  • Organic Syntheses Procedure. phenylacetic acid.
  • ResearchGate. (PDF) Recent advances in the Willgerodt–Kindler reaction.
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  • Thieme E-Books. Third Component Sulfur (Willgerodt–Kindler Reaction).
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  • MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-yl)
  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • ResearchGate. The Wolff Rearrangement | Request PDF.
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  • SciSpace.
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Assessing the Off-Target Effects of 3-(4-phenoxyphenyl)propanoic acid: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's interaction with the proteome is paramount. While on-target efficacy is the primary goal, off-target effects can lead to unforeseen toxicities or even reveal novel therapeutic opportunities. This guide provides a comprehensive framework for assessing the off-target profile of 3-(4-phenoxyphenyl)propanoic acid, a versatile scaffold utilized in the development of anti-inflammatory and analgesic agents. We will delve into the experimental strategies and data interpretation necessary to build a robust safety and selectivity profile for this compound and its analogs.

Establishing the Primary Target Profile of this compound

Given its structural resemblance to known non-steroidal anti-inflammatory drugs (NSAIDs) and its intended therapeutic applications, the primary targets of this compound are hypothesized to be key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). To validate this and establish a baseline for on-target activity, a focused initial screening is essential.

Experimental Protocol 1: Primary Target Profiling (COX-1, COX-2, and 5-LOX)

This protocol outlines the initial enzymatic assays to determine the inhibitory activity of this compound against its most probable targets.

Objective: To quantify the in vitro inhibitory potency (IC50) of this compound against human COX-1, COX-2, and 5-LOX.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. A serial dilution series should be prepared in the appropriate assay buffer.

  • COX-1 and COX-2 Inhibition Assays (Luminescence-based):

    • Utilize a commercial COX inhibitor screening assay kit that measures the peroxidase activity of COX.

    • In a 96-well plate, combine recombinant human COX-1 or COX-2 enzyme, heme, and the test compound at various concentrations.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid.

    • Add a luminol-based detection reagent and measure luminescence using a plate reader.

    • Include a known non-selective COX inhibitor (e.g., indomethacin) and a COX-2 selective inhibitor (e.g., celecoxib) as positive controls.

  • 5-LOX Inhibition Assay (Fluorometric):

    • Employ a commercial 5-LOX inhibitor screening assay kit.

    • In a 96-well plate, add human recombinant 5-LOX enzyme and the test compound.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • The assay utilizes a probe that fluoresces upon oxidation by lipoxygenase. Measure fluorescence intensity at the appropriate excitation/emission wavelengths.

    • Use a known 5-LOX inhibitor (e.g., zileuton) as a positive control.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Results and Interpretation:

For the purpose of this guide, let us assume the following hypothetical IC50 values for this compound:

TargetHypothetical IC50 (µM)
COX-115
COX-22.5
5-LOX> 50

These hypothetical results suggest that this compound is a moderately potent and selective inhibitor of COX-2 over COX-1, with minimal activity against 5-LOX at the concentrations tested. This on-target profile is characteristic of many modern NSAIDs, aiming to reduce the gastrointestinal side effects associated with COX-1 inhibition.

Broad Off-Target Liability Screening: A Comparative Approach

With the primary target profile established, the next critical step is to assess the broader off-target interactions of this compound. This is crucial for identifying potential safety liabilities and understanding the compound's overall selectivity. We will compare two orthogonal, industry-standard approaches: a broad kinase screen and a comprehensive safety pharmacology panel.

Kinase Profiling: The KINOMEscan® Approach

Protein kinases are a large and diverse family of enzymes that are common off-targets for small molecule drugs. Unintended kinase inhibition can lead to a range of toxicities.

Experimental Rationale: The KINOMEscan® platform is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases. This technology provides a broad and unbiased view of a compound's kinase selectivity.[1][2]

Experimental Workflow: KINOMEscan®

KINOMEscan_Workflow cluster_assay KINOMEscan® Assay Principle cluster_binding cluster_detection Detection Kinase Kinase-tagged with DNA Ligand Immobilized Ligand Kinase->Ligand Binds in absence of inhibitor Bead Solid Support (Bead) Ligand->Bead Compound Test Compound (this compound) Compound->Kinase Competes for binding site cluster_binding cluster_binding qPCR Quantitative PCR (qPCR) detects DNA tag on bound kinase Bead->qPCR Signal Signal Reduction indicates Inhibition qPCR->Signal

Caption: KINOMEscan® workflow illustrating the competition binding assay principle.

Data Presentation: Hypothetical KINOMEscan® Results

The results are typically presented as percent of control, where a lower percentage indicates stronger binding and inhibition.

Kinase TargetHypothetical % of Control @ 10 µMInterpretation
MAPK14 (p38α)15%Potential significant off-target interaction
GSK3β45%Moderate off-target interaction
CDK285%Minimal to no interaction
Most other kinases>90%High selectivity against the majority of the kinome

Interpretation and Comparison:

These hypothetical results suggest that while this compound is largely selective, it may have off-target activity against p38α MAPK and GSK3β. This is a critical finding, as p38 inhibitors can have both anti-inflammatory and immunomodulatory effects, but also potential liabilities. This off-target activity should be confirmed in functional enzymatic assays.

Comprehensive Safety Pharmacology Profiling

To assess interactions beyond the kinome, a broad safety pharmacology panel is employed. These panels typically include a diverse set of targets known to be associated with adverse drug reactions, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.[3][4]

Experimental Rationale: Services like Eurofins' SafetyScreen™ or Reaction Biology's InVEST panels provide a cost-effective way to flag potential liabilities early in the drug discovery process by screening against a panel of clinically relevant off-targets.[4][5]

Experimental Workflow: Safety Pharmacology Panel

Safety_Panel_Workflow Compound This compound Panel Broad Target Panel (GPCRs, Ion Channels, Transporters, etc.) Compound->Panel Assays Diverse Assay Formats (Radioligand Binding, Functional Assays) Panel->Assays Data Data Analysis (% Inhibition or Activation) Assays->Data Report Liability Report Data->Report

Caption: A generalized workflow for a broad safety pharmacology panel screen.

Data Presentation: Hypothetical Safety Panel Results

Results are typically reported as percent inhibition at a fixed concentration (e.g., 10 µM).

TargetTarget ClassHypothetical % Inhibition @ 10 µMInterpretation
hERGIon Channel12%Low risk of cardiac liability
5-HT2BGPCR5%Low risk of valvulopathy
L-type Ca2+ ChannelIon Channel8%Low risk of cardiovascular effects
Dopamine Transporter (DAT)Transporter3%Low risk of CNS effects

Interpretation and Comparison:

The hypothetical safety panel results indicate that this compound has a low risk of interacting with a wide range of targets associated with common adverse drug reactions. This clean profile in a broad safety screen is a favorable characteristic for a drug candidate.

Cellular Target Engagement and Phenotypic Screening

While in vitro biochemical and binding assays are essential for initial off-target identification, it is crucial to confirm these interactions in a more physiologically relevant context. Cellular assays can validate target engagement and link off-target activity to a cellular phenotype.

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to verify that a compound binds to its intended target, and any identified off-targets, within intact cells. The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[3][6][7]

Objective: To confirm the cellular engagement of this compound with its primary target (COX-2) and a potential off-target (p38α).

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a human monocytic cell line like THP-1) and treat with either vehicle (DMSO) or this compound at a concentration above its IC50 for the targets of interest.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Cell Lysis and Protein Solubilization: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other quantitative protein detection methods (e.g., ELISA).

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Experimental Workflow: CETSA®

CETSA_Workflow Cells Intact Cells Compound Add Compound or Vehicle Cells->Compound Heat Heat Treatment (Temperature Gradient) Compound->Heat Lysis Cell Lysis & Centrifugation Heat->Lysis Soluble Soluble Protein Fraction Lysis->Soluble Detection Protein Detection (e.g., Western Blot) Soluble->Detection Curve Generate Melting Curve Detection->Curve

Caption: A schematic of the Cellular Thermal Shift Assay (CETSA®) workflow.

Hypothetical Results and Interpretation:

A positive CETSA® result would show a rightward shift in the melting curves for both COX-2 and p38α in the presence of this compound, confirming that the compound engages these targets in a cellular environment.

Comparison with an Alternative Compound: The Value of a Comparator

To put the off-target profile of this compound into perspective, it is highly informative to compare it against a structurally related or mechanistically similar compound. For this guide, we will use a hypothetical fluorinated analog, 3-(4-phenoxy-3-fluorophenyl)propanoic acid. Fluorination is a common medicinal chemistry strategy to modulate potency, selectivity, and metabolic stability.

Comparative Data Table:

AssayThis compound (Hypothetical Data)3-(4-phenoxy-3-fluorophenyl)propanoic acid (Hypothetical Data)
Primary Target IC50s
COX-115 µM25 µM
COX-22.5 µM1.8 µM
5-LOX> 50 µM> 50 µM
KINOMEscan® (% of Control @ 10 µM)
MAPK14 (p38α)15%40%
GSK3β45%75%
Safety Panel (% Inhibition @ 10 µM)
hERG12%10%
5-HT2B5%6%

Comparative Analysis:

The hypothetical data suggests that the fluorinated analog exhibits improved potency and selectivity for COX-2. Importantly, it shows reduced off-target activity against p38α and GSK3β in the KINOMEscan® assay. This comparison highlights how subtle structural modifications can significantly impact the off-target profile of a compound, providing a clear rationale for selecting the fluorinated analog for further development due to its potentially improved safety margin.

Conclusion and Future Directions

The comprehensive assessment of off-target effects is a cornerstone of modern drug discovery. For this compound, a systematic approach beginning with the confirmation of its primary target profile, followed by broad off-target screening and cellular validation, is essential. By comparing its profile to that of a rationally designed analog, we can make informed decisions to guide lead optimization and select candidates with the highest probability of success in preclinical and clinical development. The methodologies and comparative frameworks presented in this guide provide a robust strategy for de-risking drug candidates and ultimately, for developing safer and more effective medicines.

References

  • ICE Bioscience. (n.d.). In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Small Molecule Ligand Screening Service for Non-druggable Targets. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • KINOMEscan®. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • Clinical Trial Arena. (n.d.). Clinical Pharmacology Services Companies in Clinical Research. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

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A Comparative Guide to the Validation of a 3-(4-phenoxyphenyl)propanoic acid Impurity Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, the qualification of impurity reference standards is a critical step in ensuring the quality and consistency of pharmaceuticals. This guide provides an in-depth technical comparison of methodologies for the validation of a 3-(4-phenoxyphenyl)propanoic acid impurity standard, a known process-related impurity and potential degradant of Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID).

This document will delve into the rationale behind the selection of analytical techniques, provide detailed experimental protocols, and present comparative data to guide researchers in establishing a robustly validated impurity standard. The validation process detailed herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[1][2][3]

The Critical Role of Impurity Reference Standards

Impurity reference standards are highly characterized materials used for both qualitative and quantitative analysis in pharmaceutical quality control.[4][5] They serve as benchmarks for:

  • Identification: Confirming the presence of specific impurities.

  • Quantification: Determining the concentration of impurities in the API and drug product.[6]

  • Method Validation: Establishing the performance characteristics of analytical methods.[4]

The quality and purity of these standards are, therefore, fundamental to achieving scientifically valid results.[5][6]

Understanding this compound

This compound (CAS No. 20062-91-3) is a key impurity associated with the synthesis of Loxoprofen.[7] Its structure, featuring a phenoxy group attached to a phenylpropanoic acid backbone, makes it structurally similar to the API, presenting a challenge for analytical separation and characterization.

A Multi-faceted Approach to Validation: Comparing Analytical Techniques

A comprehensive validation of an impurity standard necessitates the use of multiple, orthogonal analytical techniques to provide a complete picture of its identity, purity, and stability. The following sections compare the most critical methods for the validation of a this compound standard.

Structural Elucidation and Confirmation

The unambiguous confirmation of the chemical structure is the foundational step in validating a reference standard.

NMR spectroscopy is an unparalleled tool for elucidating molecular structure.[8] Both ¹H and ¹³C NMR should be employed to confirm the identity of this compound.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound standard in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer of at least 400 MHz. Key signals to verify include the aromatic protons of both phenyl rings, the methylene protons of the propanoic acid chain, and the carboxylic acid proton.

  • ¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum to identify all unique carbon environments within the molecule.

  • Data Interpretation: Compare the observed chemical shifts, coupling constants, and integration values with the expected structure of this compound.

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.[9]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system like Liquid Chromatography (LC-MS).

  • Ionization: Employ a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and clearly observe the molecular ion.

  • Mass Analysis: Determine the accurate mass of the molecular ion. High-resolution mass spectrometry (HRMS) is preferred to confirm the elemental composition.

  • Fragmentation Analysis (MS/MS): If necessary, perform tandem mass spectrometry to analyze the fragmentation pattern, which can provide further structural confirmation.

IR spectroscopy is used to identify the functional groups present in the molecule.[8]

Experimental Protocol: Infrared Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the ether C-O stretch, and the aromatic C-H and C=C bonds.[8]

Purity Determination

Assessing the purity of the reference standard is critical for its use in quantitative applications. A combination of chromatographic and other techniques is necessary to evaluate organic and inorganic impurities, as well as residual solvents and water content.[5]

HPLC is the cornerstone for determining the chromatographic purity of non-volatile organic compounds.[6][10] For this compound, a reversed-phase HPLC method with UV detection is typically employed.

Experimental Protocol: HPLC Purity Determination

  • Chromatographic System:

    • Column: C18, e.g., 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[11][12]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 222 nm).[11]

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Sample Preparation: Prepare a solution of the this compound standard in a suitable diluent (e.g., mobile phase) at a concentration that provides a good detector response.

  • Analysis: Inject the sample and record the chromatogram. The purity is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main peak.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Prep_Standard Prepare Standard Solution Equilibrate Equilibrate System Prep_Standard->Equilibrate Prep_Mobile_Phase Prepare Mobile Phase Prep_Mobile_Phase->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Generate Report Calculate->Report

TGA measures the change in mass of a substance as a function of temperature. It is useful for determining the presence of volatile components, including water and residual solvents.

Experimental Protocol: Thermogravimetric Analysis

  • Sample Preparation: Place a small, accurately weighed amount of the standard (typically 5-10 mg) into the TGA sample pan.

  • Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 300 °C).

  • Data Interpretation: Analyze the resulting thermogram for any mass loss, which indicates the presence of volatile components.

This technique is the gold standard for the specific determination of water content.

Experimental Protocol: Karl Fischer Titration

  • Instrument Setup: Standardize the Karl Fischer titrator with a known water standard.

  • Sample Analysis: Accurately weigh a suitable amount of the this compound standard and introduce it into the titration vessel.

  • Titration: Titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument software will calculate the water content as a percentage.

If the synthesis process of the impurity standard involves the use of organic solvents, their residual levels must be determined. Headspace Gas Chromatography (HS-GC) is the preferred method.

Experimental Protocol: Headspace Gas Chromatography

  • Sample Preparation: Accurately weigh the standard into a headspace vial and add a suitable dissolution solvent.

  • Incubation: Heat the vial in the headspace autosampler to allow volatile solvents to partition into the headspace.

  • Injection and Separation: Inject a portion of the headspace gas into a GC system equipped with a suitable column for solvent separation.

  • Detection and Quantification: Use a Flame Ionization Detector (FID) for detection and quantify the residual solvents against a calibrated standard.

Comparative Data Summary

The following table provides a comparative summary of the information obtained from each analytical technique in the validation of a this compound impurity standard.

Analytical Technique Parameter Measured Information Provided Comparison with Alternatives
¹H and ¹³C NMR Structural IntegrityConfirms the chemical structure and identifies proton and carbon environments.Provides more detailed structural information than MS or IR.
Mass Spectrometry Molecular Weight & FormulaConfirms the molecular weight and, with HRMS, the elemental composition.Complementary to NMR for structural confirmation.
Infrared Spectroscopy Functional GroupsIdentifies key functional groups present in the molecule.Less specific for overall structure than NMR or MS.
HPLC Chromatographic PurityQuantifies organic impurities that are chromatographically separable.The primary method for assessing organic purity.
Thermogravimetric Analysis Volatile ContentMeasures total volatile content (water and solvents).Less specific than Karl Fischer for water or GC for solvents.
Karl Fischer Titration Water ContentSpecifically quantifies the amount of water.More accurate for water content than TGA.
Headspace GC Residual SolventsIdentifies and quantifies residual organic solvents.The standard method for volatile organic impurity analysis.

Establishing a Self-Validating System

The trustworthiness of a reference standard is established through a self-validating system where the results from orthogonal methods are in agreement. For instance, the purity value obtained from a mass balance approach should be consistent.

Mass Balance Calculation:

Purity (%) = 100% - (% Organic Impurities by HPLC) - (% Water by Karl Fischer) - (% Residual Solvents by GC) - (% Non-combustible Impurities)

// Invisible edges to guide layout edge [style=invis]; Total -> Purity; } caption="Mass Balance Approach for Purity Assignment"

Conclusion

The validation of a this compound impurity standard is a rigorous, multi-step process that requires the application of several complementary analytical techniques. By following the principles outlined in this guide and adhering to international regulatory standards such as ICH Q2(R1), researchers and drug development professionals can confidently establish a well-characterized and reliable reference standard. This, in turn, is fundamental to ensuring the quality, safety, and efficacy of the final pharmaceutical product. The use of orthogonal methods and a mass balance approach provides a self-validating system that enhances the trustworthiness of the impurity standard.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

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  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

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  • Method for detecting related substances in loxoprofen or sodium salt thereof.
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A Comparative Analysis of the Cytotoxicity of 3-(4-Phenoxyphenyl)propanoic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel small molecules that can selectively target cancer cells while sparing healthy tissue is of paramount importance. Among the myriad of scaffolds explored, derivatives of 3-(4-phenoxyphenyl)propanoic acid have emerged as a promising class of compounds with significant potential for the development of new anticancer agents. This guide provides a comprehensive comparative analysis of the cytotoxicity of two distinct classes of these derivatives, offering experimental data, detailed protocols, and insights into their potential mechanisms of action to inform and guide researchers in the field of drug discovery and development.

Introduction: The Therapeutic Promise of this compound Derivatives

The core structure of this compound presents a versatile scaffold for chemical modification, allowing for the synthesis of a diverse library of derivatives with varying biological activities.[1] Recent research has highlighted two promising classes of these derivatives: 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivatives and 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.[2] These compounds have demonstrated notable cytotoxic effects against various cancer cell lines, including drug-resistant phenotypes, underscoring their potential as next-generation anticancer therapeutics.[2][3] This guide will delve into a comparative analysis of their cytotoxic profiles, structure-activity relationships, and proposed mechanisms of action.

Comparative Cytotoxicity Profiles

The antiproliferative activity of these derivatives has been rigorously evaluated against several cancer cell lines, with a particular focus on lung cancer. The following tables summarize the key cytotoxicity data, allowing for a direct comparison of the efficacy of different compounds.

Table 1: Antiproliferative Activity of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic Acid Derivatives against Lung Cancer Cell Lines[2]
CompoundCell LineIC50 (µM)Cell Viability (%) at 100 µM
21 A5495.42-
H69-18.3
H69AR-23.5
22 A5492.47-
H69-33.9
H69AR26.6-
25 H69-27.7
H69AR-48.4
26 H69-67.0
H69AR-15.4
Cisplatin A549>100-

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A549: Human lung adenocarcinoma cell line. H69: Human small-cell lung carcinoma cell line. H69AR: Anthracycline-resistant human small-cell lung carcinoma cell line.

Table 2: Cytotoxicity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives in A549 Cells[2][4][5][6]
Compound(s)Effect on A549 Cell ViabilityNotes
12, 20, 21, 22, 29 Reduced viability by 50%Also suppressed cell migration.
20 Potent antioxidant propertiesMost promising candidate from the series.

Structure-Activity Relationship (SAR) Analysis

The data presented in the tables above reveals critical structure-activity relationships that govern the cytotoxic potential of these derivatives.

For the 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivatives , the presence of an oxime moiety (-C=NOH) significantly enhances antiproliferative activity.[3] Compounds 21 and 22 , which both contain this functional group, exhibited the most potent cytotoxicity against the A549 cell line, with IC50 values of 5.42 µM and 2.47 µM, respectively, surpassing the efficacy of the standard chemotherapeutic agent cisplatin.[3]

In the case of the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives , the specific substitutions on the aromatic and heterocyclic moieties play a crucial role in their anticancer activity.[4][5] For instance, compound 12 , bearing a 1-naphthyl substituent, and compounds 20-22 and 29 , which feature various heterocyclic groups, demonstrated a significant reduction in A549 cell viability.[6][7][4] Notably, compound 20 , which contains a 2-furyl substituent, emerged as a particularly promising candidate due to its potent antioxidant properties and selective cytotoxicity towards cancer cells over non-cancerous Vero cells.[6][7][4]

Proposed Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their cytotoxic effects is crucial for their further development.

Thiazole Derivatives: Targeting SIRT2 and EGFR

In silico molecular docking studies suggest that the highly potent 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivatives, such as compound 22 , may exert their anticancer effects by targeting and inhibiting Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[2][3] Both SIRT2 and EGFR are key proteins involved in signaling pathways that promote cell proliferation, survival, and drug resistance in cancer. Their inhibition can disrupt these critical cellular processes, leading to cell cycle arrest and apoptosis.

EGFR_SIRT2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SIRT2 SIRT2 Tubulin Tubulin SIRT2->Tubulin Deacetylates Compound22 Compound 22 (Thiazole Derivative) Compound22->EGFR Inhibits Compound22->SIRT2 Inhibits MTT_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Analyze Data Read->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, serving as a direct indicator of cytotoxicity. [8][9][10] Materials:

  • Cell culture supernatant from treated and control cells

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

Procedure:

  • Sample Collection: After compound treatment, carefully collect the cell culture supernatant from each well.

  • Assay Reaction: In a new 96-well plate, mix the supernatant with the LDH assay substrate mix and assay buffer according to the manufacturer's instructions. [8][9]3. Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.

  • Stop Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader. [9]6. Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells lysed to induce maximum LDH release.

Conclusion and Future Directions

The comparative analysis presented in this guide highlights the significant potential of this compound derivatives as a scaffold for the development of novel anticancer agents. The thiazole derivatives, with their potent, targeted activity against SIRT2 and EGFR, and the hydroxyphenyl derivatives, with their ability to modulate ROS, represent two distinct yet promising avenues for further investigation.

Future research should focus on optimizing the lead compounds from both series to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action through comprehensive in vitro and in vivo studies will be critical for their successful translation into clinical candidates. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers dedicated to advancing the field of cancer therapeutics.

References

  • Quantifying cell viability via LDH cytotoxicity assay - Protocols.io. (2025). Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2023, December 24). Retrieved from [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC - NIH. (n.d.). Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • LDH Assay Protocol for Cell Viability | PDF | Lactate Dehydrogenase - Scribd. (n.d.). Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved from [Link]

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  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - MDPI. (n.d.). Retrieved from [Link]

  • The structure–activity relationship of the synthesized compounds - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - ResearchGate. (2024, June 9). Retrieved from [Link]

  • Identification of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer candidates with promising antioxidant properties - KTU ePubl. (n.d.). Retrieved from [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC - NIH. (2024, June 30). Retrieved from [Link]

  • (PDF) Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives - ResearchGate. (2023, August 9). Retrieved from [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed Central. (2024, February 17). Retrieved from [Link]

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Independent Verification of the Biological Activity of 3-(4-phenoxyphenyl)propanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the biological activities of 3-(4-phenoxyphenyl)propanoic acid. In the landscape of drug discovery, the validation of a compound's purported effects is a cornerstone of rigorous scientific practice. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and a comparative analysis to objectively assess the performance of this compound against established alternatives. The experimental designs herein are constructed to be self-validating, ensuring the trustworthiness and reproducibility of the findings.

Introduction and Rationale

This compound is a molecule of interest, with a chemical scaffold that suggests potential interactions with biological pathways central to metabolic and inflammatory diseases.[1] Derivatives of similar arylpropanoic acids have been explored for a range of therapeutic applications, including anti-inflammatory and analgesic effects.[1][2] Furthermore, compounds with related structures have been investigated as agonists for nuclear receptors like the Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism, as well as inflammation.[3][4][5]

Given this background, independent verification of two primary biological activities is warranted:

  • Anti-inflammatory potential: A common characteristic of propanoic acid derivatives.[2][6]

  • PPARα/γ agonism: A plausible mechanism of action given the structural similarity to known PPAR agonists.[5][7]

This guide will compare the activity of this compound (referred to as Cpd-X for the purpose of this guide) with well-characterized compounds:

  • Diclofenac Sodium: A potent non-steroidal anti-inflammatory drug (NSAID) as a comparator for anti-inflammatory activity.[8]

  • Fenofibric Acid: The active metabolite of fenofibrate, a known PPARα agonist, for comparison of PPARα activity.[7][9]

  • Rosiglitazone: A member of the thiazolidinedione class and a potent PPARγ agonist, for comparison of PPARγ activity.[9][10]

Verification of Anti-inflammatory Activity

A key event in chronic inflammatory diseases is the denaturation of proteins, which can lead to the production of autoantigens.[8] The ability of a compound to prevent protein denaturation is a recognized in vitro indicator of anti-inflammatory activity.[8] Additionally, the stabilization of cellular membranes, such as those of red blood cells (RBCs) and lysosomes, is crucial, as their lysis can release pro-inflammatory mediators.

Experimental Workflow for In Vitro Anti-inflammatory Assays

The following diagram outlines the workflow for the two primary in vitro assays used to assess anti-inflammatory activity.

G cluster_0 Workflow: In Vitro Anti-inflammatory Screening cluster_1 Assay 1: Inhibition of Albumin Denaturation cluster_2 Assay 2: RBC Membrane Stabilization prep Prepare Stock Solutions (Cpd-X, Diclofenac) a1 Reaction Mixture: Bovine Serum Albumin (BSA) + Test Compound/Control prep->a1 b2 Reaction Mixture: RBC Suspension + Test Compound/Control prep->b2 a2 Induce Denaturation: Heat at 72°C for 5 min a1->a2 a3 Cool and Measure Turbidity at 660 nm a2->a3 a4 Calculate % Inhibition a3->a4 b1 Prepare RBC Suspension b1->b2 b3 Induce Hemolysis: Heat at 56°C for 30 min b2->b3 b4 Centrifuge and Collect Supernatant b3->b4 b5 Measure Hemoglobin Release at 560 nm b4->b5 b6 Calculate % Protection b5->b6

Caption: Workflow for assessing anti-inflammatory activity.

Detailed Experimental Protocols

This assay evaluates the ability of a compound to prevent heat-induced protein denaturation.[11]

  • Preparation of Solutions:

    • Prepare a 0.2% (w/v) solution of Bovine Serum Albumin (BSA) in Tris buffer saline (pH 6.8).

    • Prepare stock solutions of Cpd-X and Diclofenac Sodium in a suitable solvent (e.g., DMSO) and then dilute to test concentrations (e.g., 10-1000 µg/mL) with distilled water.

  • Assay Procedure:

    • To 0.5 mL of the BSA solution, add 0.5 mL of the test compound or standard solution.

    • A control tube should contain 0.5 mL of BSA solution and 0.5 mL of distilled water.

    • Incubate all tubes at 37°C for 20 minutes.

    • Induce denaturation by heating the mixture at 72°C in a water bath for 5 minutes.

    • After cooling to room temperature, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100

This assay assesses the ability of a compound to protect RBC membranes from heat-induced lysis.

  • Preparation of RBC Suspension:

    • Obtain fresh human blood (with anticoagulant) and centrifuge at 3000 rpm for 10 minutes.

    • Discard the plasma and wash the pellet with an equal volume of normal saline. Repeat this process three times.

    • Prepare a 10% (v/v) suspension of the packed red blood cells in normal saline.

  • Assay Procedure:

    • Set up reaction tubes containing 1 mL of different concentrations of Cpd-X or Diclofenac Sodium, 0.5 mL of the 10% RBC suspension, and 2 mL of hypotonic saline.

    • A control tube should contain 0.5 mL of the RBC suspension and 3 mL of hypotonic saline.

    • Incubate all tubes at 56°C in a water bath for 30 minutes.

    • Cool the tubes and centrifuge at 2500 rpm for 5 minutes.

    • Collect the supernatant and measure the absorbance of the released hemoglobin at 560 nm.

  • Data Analysis:

    • Calculate the percentage of membrane protection using the formula: % Protection = [1 - (Absorbance of Test / Absorbance of Control)] * 100

Comparative Data Summary: Anti-inflammatory Activity
CompoundConcentration (µg/mL)Inhibition of BSA Denaturation (%)RBC Membrane Stabilization (%)
Cpd-X 10035.2 ± 2.131.5 ± 1.8
25058.7 ± 3.555.1 ± 2.9
50079.4 ± 4.276.8 ± 3.7
Diclofenac Sodium 10041.8 ± 2.539.2 ± 2.2
25065.3 ± 3.862.4 ± 3.1
50088.1 ± 4.985.6 ± 4.5

Note: Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Verification of PPARα/γ Agonism

PPARs are ligand-activated transcription factors that, upon activation, heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[12] This action modulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation.[3][12] A luciferase reporter gene assay is a standard and robust method to quantify the activation of PPARs by a test compound.[9][13][14]

Signaling Pathway and Reporter Assay Principle

The diagram below illustrates the PPAR signaling pathway and the principle behind the luciferase reporter assay used for its characterization.

G cluster_0 PPAR Agonist Reporter Assay Principle cluster_1 Cell Cytoplasm cluster_2 Cell Nucleus ligand PPAR Agonist (e.g., Cpd-X) receptor PPAR Receptor ligand->receptor Binds complex PPAR/RXR Heterodimer receptor->complex Translocates to Nucleus and Heterodimerizes rxr RXR rxr->complex ppre PPRE (Promoter Region) complex->ppre Binds reporter Luciferase Gene ppre->reporter Activates Transcription luciferase Luciferase Enzyme reporter->luciferase Translation light Light Signal (Measurable) luciferase->light Acts on Substrate

Caption: PPAR signaling and reporter assay mechanism.

Detailed Experimental Protocol

This cell-based assay quantifies the ability of a compound to activate PPARα or PPARγ.[9][15][16]

  • Cell Culture and Transfection:

    • Use a suitable cell line, such as HEK293T or HepG2.[9][16]

    • Co-transfect the cells with two plasmids:

      • An expression vector containing the ligand-binding domain of human PPARα or PPARγ fused to the GAL4 DNA-binding domain.

      • A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activation sequences (UAS).

    • Allow cells to recover for 24 hours post-transfection.

  • Assay Procedure:

    • Plate the transfected cells into 96-well plates.

    • Treat the cells with various concentrations of Cpd-X , Fenofibric Acid (for PPARα), or Rosiglitazone (for PPARγ). Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.

  • Luminescence Measurement:

    • Lyse the cells and add a luciferase assay substrate (e.g., D-luciferin).

    • Measure the luminescence signal using a luminometer. The intensity of the light is directly proportional to the level of PPAR activation.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control reporter (e.g., β-galactosidase) or to total protein concentration to account for variations in cell number and transfection efficiency.

    • Plot the normalized data as fold activation relative to the vehicle control.

    • Generate dose-response curves and calculate the EC₅₀ value (the concentration that produces 50% of the maximal response) for each compound.

Comparative Data Summary: PPAR Agonism
CompoundTargetMax Fold Activation (vs. Vehicle)EC₅₀ (µM)
Cpd-X PPARα8.5 ± 0.75.2
PPARγ12.1 ± 1.12.8
Fenofibric Acid PPARα10.2 ± 0.91.5
PPARγ1.3 ± 0.2> 50
Rosiglitazone PPARα1.5 ± 0.3> 50
PPARγ25.6 ± 2.30.1

Note: Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Synthesis of Findings and Conclusion

This guide outlines a systematic and independent approach to verifying the biological activity of this compound (Cpd-X ).

Based on the hypothetical data presented:

  • Anti-inflammatory Activity: Cpd-X demonstrates significant, dose-dependent anti-inflammatory effects in both the protein denaturation and membrane stabilization assays. Its potency is comparable, though slightly lower, than the established NSAID Diclofenac Sodium. This suggests that Cpd-X possesses intrinsic anti-inflammatory properties.

  • PPAR Agonism: The luciferase reporter assays indicate that Cpd-X functions as a dual agonist for both PPARα and PPARγ.[5] It shows moderate potency for PPARα, being less potent than the specific agonist Fenofibric Acid. However, it displays considerable activity on PPARγ, although it is less potent than the highly specific agonist Rosiglitazone. The ability to activate both receptors is a characteristic of a class of drugs known as dual PPAR agonists, which have been investigated for treating metabolic syndrome by addressing both lipid and glucose dysregulation.[5][16]

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A Comparative Guide to the Pharmacokinetic Profiles of 3-(4-phenoxyphenyl)propanoic Acid Formulations

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison of the pharmacokinetic profiles of various formulations of 3-(4-phenoxyphenyl)propanoic acid, a compound of significant interest in pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document provides a technical overview grounded in established scientific principles and supported by illustrative experimental data. We will explore how different formulation strategies can modulate the absorption and systemic exposure of this poorly soluble molecule, offering insights into rational drug delivery design.

Introduction: The Formulation Challenge of a Lipophilic Acid

This compound is a carboxylic acid derivative with a chemical structure that suggests poor aqueous solubility. Its calculated LogP of 3.5 indicates a high degree of lipophilicity, while a predicted pKa of 4.65 suggests it is a weak acid.[1][2] These properties present a significant challenge for oral drug delivery, as dissolution in the gastrointestinal tract is often the rate-limiting step for absorption. Consequently, simple tablet formulations are likely to exhibit low and variable bioavailability, hindering clinical development.

To overcome these limitations, advanced formulation strategies are necessary to enhance the solubility and dissolution rate of this compound, thereby improving its pharmacokinetic profile. This guide will compare the hypothetical pharmacokinetic outcomes of three distinct oral formulations: a standard crystalline suspension, a micronized suspension, and a solubilized soft gelatin capsule.

Experimental Methodologies: A Framework for In Vivo Assessment

To provide a robust comparison, we will outline a standardized experimental protocol for a preclinical pharmacokinetic study in a rat model. This self-validating system ensures that any observed differences in pharmacokinetic parameters can be confidently attributed to the formulation's performance.

In Vivo Pharmacokinetic Study Protocol

This protocol describes a typical single-dose pharmacokinetic study in Sprague-Dawley rats.[3][4]

1. Animal Model and Housing:

  • Species: Male Sprague-Dawley rats (n=5 per group).[5]

  • Weight: 250-300g.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with free access to standard chow and water.

  • Acclimatization: Animals are acclimated for at least one week before the study.

  • Fasting: Animals are fasted for 12 hours prior to dosing, with water available ad libitum.[4]

2. Formulation Preparation and Administration:

  • Formulation A (Standard Suspension): Crystalline this compound suspended in a 0.5% carboxymethyl cellulose (CMC) solution in water.

  • Formulation B (Micronized Suspension): Micronized this compound (particle size < 10 µm) suspended in 0.5% CMC.

  • Formulation C (Solubilized Soft Gelatin Capsule): this compound dissolved in a lipid-based vehicle (e.g., a mixture of polyethylene glycol and surfactants) and encapsulated in a soft gelatin shell.

  • Dose: A single oral dose of 20 mg/kg is administered via oral gavage.[4]

3. Blood Sampling:

  • Timepoints: Blood samples (approximately 0.25 mL) are collected from the tail vein at pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[3]

  • Anticoagulant: Blood is collected into tubes containing K2EDTA.

  • Plasma Preparation: Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.

4. Bioanalytical Method: LC-MS/MS Quantification The concentration of this compound in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][7][8]

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable isotope-labeled compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.[4]

    • Transfer the supernatant to a clean 96-well plate for injection into the LC-MS/MS system.

  • LC-MS/MS Conditions (Illustrative):

    • LC System: UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MRM Transition (Hypothetical): For this compound (MW: 242.27), a possible transition would be Q1: 241.1 m/z -> Q3: 197.1 m/z.

Diagram of Experimental Workflow

G cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_pk Pharmacokinetic Analysis animal_prep Animal Preparation (Fasting) dosing Oral Dosing (20 mg/kg) animal_prep->dosing Formulation A, B, or C sampling Serial Blood Sampling (0-24h) dosing->sampling plasma_sep Plasma Separation (Centrifugation) sampling->plasma_sep sample_prep Sample Preparation (Protein Precipitation) plasma_sep->sample_prep Plasma Samples lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_proc Data Processing lcms_analysis->data_proc pk_params Calculate PK Parameters (Cmax, Tmax, AUC) data_proc->pk_params Concentration-Time Data

Caption: Workflow for the in vivo pharmacokinetic study and bioanalysis.

Comparative Pharmacokinetic Profiles

The following table presents hypothetical, yet realistic, pharmacokinetic data for the three formulations of this compound, based on established principles of drug formulation and absorption, and analogous data from studies on poorly soluble NSAIDs like ibuprofen.[9][10][11]

Pharmacokinetic ParameterFormulation A (Standard Suspension)Formulation B (Micronized Suspension)Formulation C (Solubilized Soft Gelatin Capsule)
Cmax (ng/mL) 850 ± 1501600 ± 3002500 ± 450
Tmax (hr) 4.0 ± 1.52.0 ± 0.80.75 ± 0.3
AUC₀₋₂₄ (ng·hr/mL) 9,500 ± 180015,000 ± 250018,000 ± 3000
Relative Bioavailability (%) Reference (100%)~158%~189%

Data are presented as mean ± standard deviation. This data is illustrative and not derived from actual experiments on this compound.

Analysis and Interpretation

Formulation A (Standard Suspension): This basic formulation demonstrates a classic pharmacokinetic profile for a poorly soluble drug. The absorption is slow, as indicated by a prolonged Tmax of 4 hours, and the peak plasma concentration (Cmax) is relatively low. The overall drug exposure (AUC) is limited, reflecting incomplete absorption from the gastrointestinal tract. This profile is a direct consequence of the slow dissolution of the large drug crystals.

Formulation B (Micronized Suspension): By reducing the particle size of the drug, micronization significantly increases the surface area available for dissolution.[10] This leads to a more rapid absorption rate, evidenced by a Tmax that is halved compared to the standard suspension. The Cmax is nearly doubled, and the total drug exposure (AUC) is substantially increased. This demonstrates that enhancing the dissolution rate can directly improve the bioavailability of this compound.

Formulation C (Solubilized Soft Gelatin Capsule): This formulation represents a significant leap in bioavailability enhancement. With the drug already in solution, the dissolution step is bypassed, leading to very rapid absorption and a much shorter Tmax (0.75 hours).[9] The Cmax is the highest among the three formulations, and the AUC is also maximized, suggesting nearly complete absorption. This approach is highly effective for delivering poorly soluble compounds and achieving a rapid onset of action.

Logical Relationship between Formulation and Pharmacokinetics

G cluster_formulation Formulation Strategy cluster_dissolution Dissolution Rate cluster_absorption Absorption Profile A Standard Suspension D_Slow Slow A->D_Slow B Micronized Suspension D_Moderate Moderate B->D_Moderate C Solubilized Capsule D_Fast Fast (Bypassed) C->D_Fast Abs_Slow Slow & Incomplete (Low Cmax, High Tmax) D_Slow->Abs_Slow Abs_Faster Faster & More Complete (Higher Cmax, Lower Tmax) D_Moderate->Abs_Faster Abs_Fastest Fastest & Most Complete (Highest Cmax, Lowest Tmax) D_Fast->Abs_Fastest

Caption: Impact of formulation on dissolution and subsequent absorption.

Conclusion and Future Directions

This guide demonstrates the profound impact of formulation on the pharmacokinetic profile of the poorly soluble compound, this compound. The illustrative data clearly show a progression from poor bioavailability with a standard suspension to significantly enhanced absorption with micronization and a solubilized soft gelatin capsule. The choice of formulation is therefore a critical determinant of a drug candidate's potential success.

For researchers and drug development professionals, these findings underscore the importance of early and strategic formulation development. The experimental framework provided herein offers a template for conducting comparative pharmacokinetic studies to select the most promising formulation for further clinical evaluation. Future work should focus on generating definitive in vivo data for this compound to confirm these principles and to explore other advanced formulation technologies, such as solid dispersions or nanosuspensions, which may offer further improvements in bioavailability.

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A Comparative Validation Guide: 3-(4-phenoxyphenyl)propanoic acid as a Tool Compound for the FFAR1/GPR40 Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The validation of chemical probes is a cornerstone of rigorous pharmacological research. This guide provides a comprehensive framework for the validation of 3-(4-phenoxyphenyl)propanoic acid as a tool compound for the Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40). FFAR1 is a key therapeutic target for type 2 diabetes, potentiating glucose-stimulated insulin secretion (GSIS).[1][2] This document details the essential in vitro and cell-based assays required to confirm potency, selectivity, and mechanism of action. We present a head-to-head comparison with other common FFAR1 agonists and provide detailed, field-tested protocols to enable researchers to independently verify the utility of this compound in their own experimental systems.

Introduction: The Critical Role of FFAR1 and Validated Tool Compounds

FFAR1 is a G-protein coupled receptor (GPCR) predominantly expressed in pancreatic β-cells.[2][3] Upon activation by medium- and long-chain fatty acids, it initiates a signaling cascade that enhances insulin secretion, but notably, only in the presence of elevated glucose levels.[4][5] This glucose-dependent mechanism makes FFAR1 an attractive drug target, promising a reduced risk of hypoglycemia compared to traditional insulin secretagogues.[6]

The FFAR1/GPR40 Signaling Cascade

Understanding the downstream pathway is essential for designing functional validation assays. FFAR1 primarily couples to the Gαq subunit of the heterotrimeric G protein.[8] Ligand binding triggers a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), causing the release of stored intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[9][10] This surge in intracellular Ca2+ is a key event that augments the insulin secretion machinery.[8][10] Some agonists have also been shown to engage Gαs coupling, leading to cAMP production, which can further enhance incretin secretion.[11]

FFAR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FFAR1 FFAR1/GPR40 G_protein Gαq/11 FFAR1->G_protein activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates G_protein->PLC activates ER Endoplasmic Reticulum (ER) IP3->ER PKC PKC DAG->PKC activates Ca2 Ca²⁺ Insulin Potentiated Insulin Secretion Ca2->Insulin PKC->Insulin ER->Ca2 releases Ligand 3-(4-phenoxyphenyl) propanoic acid Ligand->FFAR1 binds Validation_Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Confirmation cluster_2 Phase 3: Selectivity & Specificity GTPgS GTPγS Binding Assay (G-protein Activation) Ca_Flux Calcium Flux Assay (Potency & Efficacy) GTPgS->Ca_Flux b_Arrestin β-Arrestin Assay (Biased Agonism) Ca_Flux->b_Arrestin Selectivity Selectivity Profiling (Off-Target Screening) b_Arrestin->Selectivity Negative_Control Inactive Control Test (Confirm Specificity) Selectivity->Negative_Control Validated_Tool Validated Tool Compound Negative_Control->Validated_Tool

Caption: A sequential workflow for validating a GPCR tool compound.

Key Validation Protocols

Here we provide step-by-step methodologies for the core assays required to validate this compound.

Protocol 1: GTPγS Binding Assay (Target Engagement)

Causality: This assay provides direct evidence of target engagement and activation of the associated G-protein. [12]It measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist. [13]An increase in [³⁵S]GTPγS binding indicates that the compound is an agonist for the receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing human FFAR1 (e.g., HEK293 or CHO cells).

  • Reaction Setup: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), saponin (to permeabilize membranes), and GDP (to ensure G-proteins are in their inactive state).

  • Compound Addition: Add serial dilutions of this compound or other test compounds. Include a "basal" control (vehicle only) and a "non-specific binding" control (excess unlabeled GTPγS).

  • Initiate Reaction: Add [³⁵S]GTPγS to all wells to a final concentration of ~0.1 nM.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination & Filtration: Stop the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Dry the filter mat, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the specific binding (Total - Non-specific) against the compound concentration to determine EC₅₀ and Emax values.

Protocol 2: Calcium Flux Assay (Functional Potency)

Causality: As FFAR1 primarily signals via Gαq, a downstream functional consequence is the release of intracellular calcium. [8][9]This assay quantifies this calcium mobilization, providing a robust measure of the compound's functional potency (EC₅₀) and efficacy. [14] Methodology:

  • Cell Plating (Day 1): Seed FFAR1-expressing cells (e.g., CHO-hFFAR1) into black-walled, clear-bottom 96-well or 384-well microplates and culture overnight. [9]2. Dye Loading (Day 2): Remove the culture medium. Add a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM or Calcium-6) prepared in assay buffer. [9]Incubate for 45-60 minutes at 37°C.

  • Compound Plate Preparation: Prepare serial dilutions of this compound and control compounds in a separate plate.

  • Calcium Flux Measurement: Place the cell plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Assay Execution: The instrument will measure a stable baseline fluorescence for 10-20 seconds, then automatically add the compounds from the compound plate. [9]Continue to record the fluorescence intensity kinetically for 2-3 minutes.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Plot the response against the logarithm of agonist concentration and fit to a four-parameter logistic equation to determine the EC₅₀. [9]

Protocol 3: β-Arrestin Recruitment Assay (Functional Selectivity)

Causality: GPCRs can also signal independently of G-proteins through β-arrestins, a phenomenon known as "biased agonism." [15]It is crucial to determine if this compound preferentially activates one pathway over the other. This assay measures the recruitment of β-arrestin to the activated FFAR1 receptor. [16] Methodology:

  • Cell Line: Use a commercially available cell line engineered to report on β-arrestin recruitment, such as the PathHunter® system. These cells co-express the target GPCR fused to a peptide tag and β-arrestin fused to an enzyme fragment. [16][17]2. Cell Plating: Plate the cells according to the vendor's protocol and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound and control compounds. Incubate for 90-180 minutes at 37°C.

  • Detection: Add the substrate solution provided with the assay kit. Incubate at room temperature for 60 minutes.

  • Measurement: Read the chemiluminescent signal on a standard plate reader.

  • Data Analysis: Plot the signal against the compound concentration to determine the EC₅₀ for β-arrestin recruitment. Compare this value to the EC₅₀ from G-protein-dependent assays (e.g., Calcium Flux) to assess for bias.

Comparative Analysis with Alternative Tool Compounds

A tool compound's value is best understood in the context of available alternatives. This compound belongs to a class of FFAR1 agonists, but several others are commonly used, each with distinct properties.

CompoundClass/TypeTypical hFFAR1 EC₅₀ (Ca²⁺ Flux)Selectivity Notes & Known Liabilities
This compound Agonist~1-5 µMA foundational structure for many FFAR1 agonists. [2]May have lower potency compared to newer, optimized compounds.
GW9508 Agonist~50 nM [18]Often used as a standard. Potent but also a notable agonist for FFAR4 (GPR120), with ~60-100 fold selectivity for FFAR1. [19][20]
TAK-875 (Fasiglifam) Ago-Allosteric Modulator~30-50 nMActs as an ago-allosteric modulator, working cooperatively with endogenous fatty acids. [5][21]Development was halted due to liver toxicity concerns. [22]
AM-1638 Full Agonist~3-15 nM [23][24]A potent, full agonist with high efficacy. [4][25]Some studies show it can activate both Gq and Gs signaling pathways. [11][24]

Note: EC₅₀ values are approximate and can vary significantly based on the cell line, receptor expression level, and specific assay conditions.

Data Interpretation and Best Practices

  • Potency vs. Efficacy: EC₅₀ reflects a compound's potency (the concentration for 50% maximal effect), while Emax reflects its efficacy (the maximum possible response). A full agonist like AM-1638 will produce a higher Emax than a partial agonist. [4]* Selectivity is Paramount: The compound should be significantly more potent at FFAR1 than at other related receptors (like FFAR2, FFAR3, FFAR4) or a broader panel of off-targets. [7]A selectivity window of at least 100-fold is generally desired for a high-quality tool compound.

  • Use an Inactive Control: To confirm that the observed cellular phenotype is due to FFAR1 modulation, use a structurally similar but biologically inactive analog of this compound as a negative control.

  • Concentration Matters: In cell-based assays, use the lowest concentration that gives a robust on-target effect, typically no more than 10-fold above the EC₅₀, to minimize the risk of off-target pharmacology.

Conclusion

This compound serves as a valuable starting point and reference compound for studying the FFAR1/GPR40 pathway. Its validation requires a systematic approach, beginning with direct G-protein activation assays, followed by functional cell-based readouts like calcium mobilization, and culminating in a thorough assessment of its selectivity against other receptors. When compared to alternatives like GW9508 and AM-1638, it may exhibit lower potency but provides a fundamental chemical scaffold. By following the rigorous validation workflow and protocols outlined in this guide, researchers can confidently establish the utility and limitations of this compound, ensuring the generation of reproducible and reliable scientific data.

References

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Safety Operating Guide

Safeguarding Our Waters: A Comprehensive Guide to the Proper Disposal of 3-(4-Phenoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the pursuit of discovery is paramount. Yet, this pursuit carries with it the profound responsibility of ensuring that our work does not inadvertently harm ourselves, our colleagues, or the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(4-phenoxyphenyl)propanoic acid, a compound whose environmental impact necessitates meticulous handling and disposal protocols. Our goal is to empower you with the knowledge to manage this chemical waste safely and responsibly, building a foundation of trust that extends beyond the product to encompass the entire lifecycle of your research materials.

Understanding the Hazard Profile of this compound

Before we delve into the procedural steps for disposal, it is crucial to understand the inherent hazards of this compound. A thorough understanding of its properties is the bedrock of a robust safety and disposal plan.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:

  • Harmful if swallowed (Acute toxicity, oral)

  • May cause an allergic skin reaction (Skin sensitization)

  • Very toxic to aquatic life (Hazardous to the aquatic environment, acute hazard)

The most critical of these for disposal considerations is its high aquatic toxicity. Improper disposal, such as discarding it down the drain, can have devastating effects on aquatic ecosystems[2]. Therefore, all disposal procedures must be geared towards preventing its release into the environment.

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed[1].
Skin SensitizationCategory 1May cause an allergic skin reaction upon contact[1].
Acute Aquatic ToxicityCategory 1Very toxic to aquatic life[1].

The Disposal Workflow: A Step-by-Step Procedural Guide

The following procedures are designed to ensure the safe and compliant disposal of this compound. This workflow is grounded in the principles of waste minimization, hazard containment, and regulatory compliance.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE).

  • Gloves: Wear nitrile or other chemically resistant gloves to prevent skin contact and potential sensitization.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect street clothing and prevent the transfer of the chemical outside the lab.

Waste Segregation and Containerization: The Cornerstone of Proper Disposal

Proper segregation of chemical waste is a fundamental principle of laboratory safety. Never mix incompatible waste streams, as this can lead to dangerous reactions.

  • Designated Waste Container: All solid waste of this compound, including contaminated items like weighing paper and gloves, should be placed in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Container Compatibility: The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container with a secure, screw-top lid is a suitable choice.

  • Labeling: The waste container must be labeled with a "Hazardous Waste" sticker. The label should clearly identify the contents as "this compound" and list the associated hazards (Toxic, Environmental Hazard).

Disposal of Empty Containers

Empty containers that once held this compound must also be disposed of properly, as residual amounts of the chemical can still pose a risk.

  • Triple Rinsing: The empty container should be triple-rinsed with a suitable solvent, such as acetone or ethanol.

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous waste[3][4]. The rinsate should be collected in a separate, appropriately labeled hazardous waste container for liquid waste.

  • Container Disposal: Once triple-rinsed and dry, the container can often be disposed of as non-hazardous waste. However, it is crucial to deface or remove the original label to prevent confusion[5]. Always consult your institution's specific guidelines for the disposal of empty chemical containers.

Spill Management: Preparedness is Key

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the institution's environmental health and safety (EHS) office.

  • Contain the Spill: For small, manageable spills, contain the spill using a chemical spill kit with appropriate absorbent materials.

  • Clean-up: Carefully sweep up the solid material and place it in the designated hazardous waste container. Use a damp cloth or paper towel to wipe the area, and also place these in the waste container.

  • Decontaminate: Decontaminate the area with a suitable cleaning agent.

Arranging for Final Disposal

As a generator of hazardous waste, you are responsible for ensuring its proper final disposal.

  • Contact EHS: Your institution's Environmental Health and Safety (EHS) department is your primary resource for arranging the disposal of hazardous waste. They will have established procedures for the collection and disposal of chemical waste in compliance with all federal, state, and local regulations[6].

  • Licensed Disposal Vendor: The EHS department will work with a licensed hazardous waste disposal vendor who is equipped to handle and dispose of chemicals with high aquatic toxicity. These vendors typically use high-temperature incineration or other approved methods to destroy the chemical, preventing its release into the environment[7].

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been created using Graphviz.

Disposal_Workflow cluster_prep Preparation cluster_waste_type Waste Identification cluster_solid_waste Solid Waste Disposal cluster_empty_container Empty Container Disposal start Start: Need to dispose of This compound ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Is it solid waste or an empty container? ppe->waste_type solid_container Place in a designated, labeled hazardous waste container. waste_type->solid_container Solid Waste triple_rinse Triple rinse with a suitable solvent. waste_type->triple_rinse Empty Container contact_ehs_solid Contact EHS for pickup and disposal. solid_container->contact_ehs_solid end End of Procedure contact_ehs_solid->end collect_rinsate Collect all rinsate as hazardous liquid waste. triple_rinse->collect_rinsate deface_label Deface original label. collect_rinsate->deface_label dispose_container Dispose of container per institutional guidelines. deface_label->dispose_container dispose_container->end

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of this compound is not merely a procedural task; it is a reflection of our commitment as scientists to the principles of safety and environmental stewardship. By adhering to the guidelines outlined in this document, you are not only ensuring compliance with regulations but also actively participating in the protection of our planet's delicate ecosystems. Let us continue to advance scientific knowledge with the utmost respect for the world we inhabit.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Campus Safety Division. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety. Retrieved from [Link]

  • MetaSci Inc. (n.d.). Safety Data Sheet: 3-(3,4-Dihydroxyphenyl)propanoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Aquatic Life Criteria and Methods for Toxics. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 25). Summary of the Toxic Substances Control Act. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

  • AEG Environmental. (2014, October 1). Chemical Waste That Impact on Aquatic Life or Water Quality. Retrieved from [Link]

  • Angene Chemical. (2024, December 28). Safety Data Sheet. Retrieved from [Link]

  • Ohio EPA. (2019, August 20). Hazardous Waste Pharmaceuticals Sewer Ban [Video]. YouTube. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-(4-Phenoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 3-(4-Phenoxyphenyl)propanoic Acid

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to execute their work both effectively and, most importantly, safely. This guide provides a comprehensive operational plan for handling this compound (CAS No. 20062-91-3), focusing on the critical role of Personal Protective Equipment (PPE). The protocols herein are designed to be a self-validating system, explaining not just what to do, but why it's done, ensuring a deep-rooted culture of safety in your laboratory.

Hazard Assessment: Understanding the Compound

Before any container is opened, a thorough understanding of the substance's inherent risks is paramount. This compound is an aromatic carboxylic acid. While specific data for this exact compound is limited, the primary hazards can be extrapolated from its structural class and available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data.

According to the NIH's PubChem database, this compound is classified with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H317: May cause an allergic skin reaction.

  • H400: Very toxic to aquatic life.

These classifications dictate the minimum safety precautions required. The primary routes of exposure are ingestion, skin contact, and inhalation of dust particles. Structurally related compounds, such as other substituted propanoic acids, are known to cause skin, eye, and respiratory irritation[2][3]. Therefore, a cautious approach that accounts for these potential irritant effects is scientifically prudent.

Hazard ClassificationGHS CodePotential EffectPrimary Exposure Route
Acute Toxicity, OralH302Harmful if ingested.Ingestion
Skin SensitizationH317May cause an allergic reaction upon skin contact.Skin Contact
Hazardous to the Aquatic EnvironmentH400Poses a significant risk to aquatic organisms.Environmental Release
Inferred Hazard: Skin Irritation(H315)May cause redness, itching, or inflammation.Skin Contact
Inferred Hazard: Eye Irritation(H319)May cause serious eye irritation.Eye Contact
Inferred Hazard: Respiratory Irritation(H335)Inhalation of dust may irritate the respiratory tract.Inhalation
Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is your primary defense against exposure. The following protocol is mandatory for all personnel handling this compound in its solid (powder) form or in solution.

Direct contact of chemical dust or splash with the eyes can cause serious irritation[2].

  • Minimum Requirement: Chemical safety goggles that meet ANSI Z87.1 standards are required at all times.[4]

  • Enhanced Precaution: When handling larger quantities (>1 gram) of the solid or during procedures with a high risk of splashing (e.g., heating solutions), a full-face shield must be worn in addition to safety goggles.[4][5] This provides a secondary barrier protecting the entire face.

Given the risk of skin sensitization and potential irritation, preventing all skin contact is crucial.[1][5]

  • Gloves: Nitrile gloves are the standard recommendation for incidental contact with a wide range of laboratory chemicals.[4][5] Always double-check the manufacturer's chemical resistance guide. Before use, inspect gloves for any signs of degradation or perforation. Contaminated gloves must be removed immediately using the proper technique to avoid skin contact and disposed of as chemical waste.

  • Lab Coat: A clean, flame-resistant lab coat, fully buttoned, is required.[4] This protects your personal clothing and underlying skin from contamination.

  • Full Body Coverage: Full-length pants and closed-toe, closed-heel shoes are mandatory laboratory attire.[4] No exposed skin should be visible on the lower legs or feet.

Fine powders can easily become airborne, especially during weighing and transfer operations, posing an inhalation hazard.[6][3]

  • For Weighing Solids: All weighing and transfer of the solid compound must be performed within a certified chemical fume hood or a powder containment hood to minimize dust inhalation.

  • When Engineering Controls are Insufficient: If a fume hood is not available or if workplace conditions warrant it, a respirator may be required.[3][5] At a minimum, an N95-rated dust mask can provide protection against fine particulates. For higher exposure risks, a half-mask respirator with appropriate cartridges should be used, in accordance with your institution's respiratory protection program.[4]

Visual Guide: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Workflow cluster_0 Phase 1: Task Assessment cluster_1 Phase 2: PPE Selection cluster_2 Phase 3: Final Check start Start: Prepare to handle This compound assess_form Physical Form? start->assess_form solid_ops Solid (Powder) - Weighing - Transfer assess_form->solid_ops Solid solution_ops Solution - Pipetting - Reaction Quenching assess_form->solution_ops Liquid ppe_base Core PPE: - Nitrile Gloves - Safety Goggles - Lab Coat solid_ops->ppe_base ppe_respirator Add Respiratory Protection (Fume Hood or N95 Mask) solid_ops->ppe_respirator solution_ops->ppe_base ppe_faceshield Consider Face Shield (Splash Hazard) solution_ops->ppe_faceshield final_check Proceed with Task ppe_respirator->final_check ppe_faceshield->final_check

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.